molecular formula C13H21N3 B1266910 3-(4-Phenylpiperazin-1-yl)propan-1-amine CAS No. 20529-19-5

3-(4-Phenylpiperazin-1-yl)propan-1-amine

Cat. No.: B1266910
CAS No.: 20529-19-5
M. Wt: 219.33 g/mol
InChI Key: KNLCRNWJXCLJHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Phenylpiperazin-1-yl)propan-1-amine is a useful research compound. Its molecular formula is C13H21N3 and its molecular weight is 219.33 g/mol. The purity is usually 95%.
The exact mass of the compound 3-(4-Phenylpiperazin-1-yl)propan-1-amine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 26.3 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 93277. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-(4-Phenylpiperazin-1-yl)propan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Phenylpiperazin-1-yl)propan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-phenylpiperazin-1-yl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3/c14-7-4-8-15-9-11-16(12-10-15)13-5-2-1-3-6-13/h1-3,5-6H,4,7-12,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNLCRNWJXCLJHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCN)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90293984
Record name 3-(4-phenylpiperazin-1-yl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90293984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

26.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24793918
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

20529-19-5
Record name 20529-19-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93277
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(4-phenylpiperazin-1-yl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90293984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4-phenylpiperazin-1-yl)propan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

3-(4-Phenylpiperazin-1-yl)propan-1-amine chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties of 3-(4-Phenylpiperazin-1-yl)propan-1-amine

Executive Summary

This technical guide provides a comprehensive analysis of 3-(4-phenylpiperazin-1-yl)propan-1-amine, a key chemical intermediate in pharmaceutical research and development. The document details its physicochemical properties, outlines a robust synthetic pathway and purification strategy, and offers a thorough examination of its spectroscopic and analytical characterization. Furthermore, it explores the compound's chemical reactivity, its significant applications as a building block in drug discovery—particularly for neurologically active agents—and essential safety and handling protocols. This guide is intended for researchers, medicinal chemists, and drug development professionals, offering both foundational knowledge and field-proven insights to facilitate its effective use in a laboratory setting.

Introduction

3-(4-Phenylpiperazin-1-yl)propan-1-amine (CAS No: 20529-19-5) is a bifunctional organic molecule belonging to the arylpiperazine class of compounds.[1] Its structure, featuring a primary aliphatic amine, a tertiary amine within a piperazine ring, and a terminal phenyl group, makes it a highly versatile scaffold in medicinal chemistry. The arylpiperazine moiety is a well-established pharmacophore found in numerous FDA-approved drugs, including antipsychotics, anxiolytics, and antidepressants.[2] This prevalence is due to its ability to interact with various G-protein coupled receptors (GPCRs), particularly serotonergic and dopaminergic receptors.[2][3]

This guide provides an in-depth examination of the core chemical properties of 3-(4-phenylpiperazin-1-yl)propan-1-amine, offering a scientific foundation for its synthesis, characterization, and application in advanced research.

Physicochemical and Structural Properties

The fundamental properties of a compound dictate its behavior in both chemical reactions and biological systems. The properties of 3-(4-phenylpiperazin-1-yl)propan-1-amine are summarized below.

PropertyValueSource
CAS Number 20529-19-5[1]
Molecular Formula C₁₃H₂₁N₃[1]
Molecular Weight 219.33 g/mol [1]
Monoisotopic Mass 219.17355 Da[4]
IUPAC Name 3-(4-phenylpiperazin-1-yl)propan-1-amine
Synonyms 3-(4-phenyl-1-piperazinyl)propylamine
Predicted XlogP 1.3[4]
InChI Key KNLCRNWJXCLJHQ-UHFFFAOYSA-N[4]

The structure incorporates a flexible propyl chain linking a nucleophilic primary amine to the N4 nitrogen of the phenylpiperazine core. This spatial arrangement is critical for its role as a linker in creating more complex drug candidates.

cluster_legend Structural Features Primary Amine\n(Nucleophilic Center) Primary Amine (Nucleophilic Center) Propyl Linker\n(Flexibility) Propyl Linker (Flexibility) Arylpiperazine Core\n(Pharmacophore) Arylpiperazine Core (Pharmacophore) mol Primary Amine Primary Amine Primary Amine->mol Propyl Linker Propyl Linker Propyl Linker->mol Arylpiperazine Core Arylpiperazine Core Arylpiperazine Core->mol

Caption: Key functional regions of the 3-(4-phenylpiperazin-1-yl)propan-1-amine molecule.

Synthesis and Purification

A common and efficient method for the synthesis of 3-(4-phenylpiperazin-1-yl)propan-1-amine involves the reductive amination of 1-phenylpiperazine with a protected aminoaldehyde, followed by deprotection. An alternative, widely used route is the alkylation of 1-phenylpiperazine with a suitable 3-halopropylamine derivative.

Experimental Protocol: Synthesis via Alkylation

This protocol describes the synthesis via nucleophilic substitution of 1-phenylpiperazine with 3-chloropropanenitrile, followed by reduction of the nitrile group. This two-step process is often preferred for its high yields and the commercial availability of starting materials.

Step 1: Synthesis of 3-(4-phenylpiperazin-1-yl)propanenitrile

  • Reagent Preparation: In a 250 mL round-bottom flask, dissolve 1-phenylpiperazine (1.0 eq) and potassium carbonate (K₂CO₃, 2.5 eq) in acetonitrile (MeCN, 10 volumes).

    • Causality: Acetonitrile is an excellent polar aprotic solvent for Sₙ2 reactions. K₂CO₃ acts as a base to neutralize the HBr formed in situ if a bromo- precursor is used, and to facilitate the reaction.

  • Reaction Initiation: Add 3-chloropropanenitrile (1.1 eq) dropwise to the stirred suspension at room temperature.

  • Reaction Monitoring: Heat the mixture to reflux (approx. 82°C) and monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase 1:1 Ethyl Acetate:Hexane). The reaction is typically complete within 4-6 hours.

  • Work-up: After completion, cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: The crude nitrile can be purified by flash column chromatography on silica gel or used directly in the next step if sufficiently pure.

Step 2: Reduction to 3-(4-phenylpiperazin-1-yl)propan-1-amine

  • Reagent Preparation: Dissolve the crude 3-(4-phenylpiperazin-1-yl)propanenitrile (1.0 eq) in a suitable solvent like tetrahydrofuran (THF) or diethyl ether.

  • Reduction: Carefully add Lithium aluminum hydride (LiAlH₄, 2.0 eq) portion-wise to the solution at 0°C under an inert atmosphere (e.g., Nitrogen or Argon).

    • Causality: LiAlH₄ is a powerful reducing agent capable of converting nitriles to primary amines. The reaction is highly exothermic and must be controlled by slow addition at low temperature.

  • Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quenching: Cautiously quench the reaction at 0°C by the sequential dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams (Fieser workup).

  • Isolation: Stir the resulting granular precipitate for 30 minutes, then filter and wash the solid with THF. Combine the organic filtrates and concentrate under reduced pressure to yield the final product, 3-(4-phenylpiperazin-1-yl)propan-1-amine.

Start 1-Phenylpiperazine + 3-Chloropropanenitrile Reaction1 Step 1: Alkylation (K₂CO₃, MeCN, Reflux) Start->Reaction1 Intermediate 3-(4-phenylpiperazin-1-yl)propanenitrile Reaction1->Intermediate Reaction2 Step 2: Reduction (LiAlH₄, THF) Intermediate->Reaction2 Product 3-(4-Phenylpiperazin-1-yl)propan-1-amine Reaction2->Product

Caption: A two-step synthetic workflow for 3-(4-phenylpiperazin-1-yl)propan-1-amine.

Spectroscopic and Analytical Characterization

Rigorous characterization is essential to confirm the identity, purity, and structure of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the piperazine ring protons, and the aliphatic propyl chain protons. The -NH₂ protons of the primary amine often appear as a broad singlet, and their signal can disappear upon a D₂O shake, which confirms their identity.[5]

Proton Environment Expected Chemical Shift (δ, ppm) Multiplicity Integration
Aromatic (Phenyl-H)6.8 - 7.3Multiplet (m)5H
Piperazine (-NCH₂CH₂NPh-)3.1 - 3.3Triplet (t)4H
Piperazine (-NCH₂CH₂N-)2.5 - 2.7Triplet (t)4H
Propyl (-NCH₂-)2.4 - 2.6Triplet (t)2H
Propyl (-CH₂NH₂)2.7 - 2.9Triplet (t)2H
Propyl (-CH₂-)1.7 - 1.9Quintet (quin)2H
Amine (-NH₂)1.0 - 2.5 (variable)Broad Singlet (br s)2H
  • ¹³C NMR: The carbon spectrum will complement the proton data, showing signals for each unique carbon atom.

Carbon Environment Expected Chemical Shift (δ, ppm)
Aromatic (ipso-C)~151
Aromatic (ortho/para-C)~116 - 129
Piperazine (-NC H₂CH₂NPh-)~49
Piperazine (-NC H₂CH₂N-)~53
Propyl (-NC H₂-)~57
Propyl (-C H₂NH₂)~40
Propyl (-C H₂-)~28
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For this compound, Electrospray Ionization (ESI) is a common technique.

Adduct / Fragment Predicted m/z Notes
[M+H]⁺220.18083Protonated molecule, often the base peak in ESI+.
[M+Na]⁺242.16277Sodium adduct.
[M]⁺219.17300Molecular ion.

Source: Predicted values from PubChem.[4]

The fragmentation pattern in Electron Ionization (EI-MS) would likely involve cleavage of the propyl chain and characteristic fragmentation of the piperazine ring, a feature common to this class of compounds.[6]

Infrared (IR) Spectroscopy

IR spectroscopy helps identify key functional groups.

Functional Group Vibration Mode Expected Wavenumber (cm⁻¹)
Primary Amine (N-H)Symmetric & Asymmetric Stretch3300 - 3500 (two bands)[5]
Primary Amine (N-H)Scissoring Bend1590 - 1650
Aliphatic (C-H)Stretch2850 - 2960
Aromatic (C-H)Stretch3000 - 3100
Aromatic (C=C)Stretch1450 - 1600
Amine (C-N)Stretch1000 - 1250[5]
Analytical Workflow

A standard workflow ensures the final compound meets the required purity specifications for use in drug development.

cluster_synthesis Synthesis & Work-up cluster_characterization Structural Confirmation cluster_purity Purity Assessment Crude Crude Product NMR ¹H and ¹³C NMR Crude->NMR Identity MS LC-MS Crude->MS Identity IR FT-IR Crude->IR Identity HPLC HPLC (>98%) Crude->HPLC Purity TLC TLC (Single Spot) Crude->TLC Purity Final Qualified Intermediate NMR->Final MS->Final IR->Final HPLC->Final TLC->Final

Caption: Standard analytical workflow for quality control of the synthesized compound.

Applications in Research and Drug Development

3-(4-Phenylpiperazin-1-yl)propan-1-amine serves as a quintessential building block for creating novel therapeutic agents. The primary amine provides a reactive handle for derivatization, allowing medicinal chemists to attach various moieties to explore structure-activity relationships (SAR).

  • CNS Drug Discovery: The arylpiperazine core is a privileged scaffold for targeting central nervous system (CNS) receptors. Derivatives synthesized from this intermediate have shown high affinity for serotonin (5-HT) and dopamine (D₂) receptors. This makes it a valuable precursor for developing new treatments for depression, anxiety, and psychosis.[2][3]

  • Linker Chemistry: The propylamino group acts as a flexible linker, enabling the connection of the phenylpiperazine pharmacophore to other functional groups or molecular scaffolds. This is a key strategy in the design of dual-action ligands or PROTACs.

  • Compound Library Synthesis: Its structure is ideal for inclusion in compound libraries for high-throughput screening.[7] The ease with which the primary amine can be modified allows for the rapid generation of a diverse set of analogues, accelerating the hit-to-lead process in drug discovery.[7]

Safety and Handling

As with any chemical reagent, proper handling is paramount to ensure laboratory safety.

  • Hazard Identification: This compound is classified as a hazardous substance. It can cause skin irritation/burns, serious eye damage, and may be harmful if swallowed, inhaled, or in contact with skin.[1][8]

  • Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood while wearing appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • Transport: It may be classified as a Dangerous Good for transport, which could incur additional shipping requirements and charges.[1]

Conclusion

3-(4-Phenylpiperazin-1-yl)propan-1-amine is a compound of significant strategic importance in modern pharmaceutical research. Its well-defined chemical properties, versatile reactivity, and the proven therapeutic relevance of its core arylpiperazine structure make it an invaluable tool for medicinal chemists. A thorough understanding of its synthesis, characterization, and handling, as detailed in this guide, is crucial for leveraging its full potential in the development of next-generation therapeutics targeting a range of complex diseases.

References

  • Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. National Institutes of Health (PMC). [Link]

  • Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples. PubMed Central (PMC). [Link]

  • Synthesis and spectral properties of new piperazine derivatives and a structural study. ResearchGate. [Link]

  • 3-(4-phenylpiperazin-1-yl)propan-1-amine. PubChem. [Link]

  • 3-(4-methyl-2-phenylpiperazin-1-yl)propan-1-amine. PubChem. [Link]

  • 3-(4-Methylpiperazin-1-yl)propan-1-amine(CAS# 4572-03-6). Angene Chemical. [Link]

  • 3-(4-Ethylpiperazin-1-yl)propan-1-amine. PubChem. [Link]

  • New 3-[4-(aryl)piperazin-1-yl]-1-(benzo[b]thiophen-3-yl)propane derivatives with dual action at 5-HT1A serotonin receptors and serotonin transporter as a new class of antidepressants. PubMed. [Link]

  • 24.10: Spectroscopy of Amines. Chemistry LibreTexts. [Link]

  • Prodrugs for Amines. MDPI. [Link]

  • The Role of 3-(Piperazin-1-yl)propan-1-ol in Advancing Pharmaceutical Research. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

  • Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. PubMed Central (PMC). [Link]

Sources

An In-depth Technical Guide to the Structure Elucidation of 3-(4-Phenylpiperazin-1-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of 3-(4-phenylpiperazin-1-yl)propan-1-amine, a molecule of interest in pharmaceutical research and forensic sciences. The guide is designed for researchers, analytical scientists, and drug development professionals, offering a detailed exploration of the requisite analytical methodologies. We delve into the core techniques of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, supplemented by chromatographic separation techniques. For each methodology, we present not only the procedural steps but also the underlying scientific rationale, ensuring a deep understanding of the experimental choices. The protocols described herein are designed to be self-validating, promoting accuracy and reproducibility. All claims and protocols are substantiated with citations to authoritative scientific literature.

Introduction: The Significance of Structural Integrity

The precise chemical structure of a compound is the bedrock of its physicochemical properties and biological activity. For a molecule like 3-(4-phenylpiperazin-1-yl)propan-1-amine (Figure 1), which contains multiple functional groups and a flexible aliphatic chain, unambiguous structural confirmation is paramount. Phenylpiperazine derivatives are a well-established class of compounds with a broad spectrum of biological activities, making them common scaffolds in drug discovery.[1] Furthermore, their appearance as designer drugs or new psychoactive substances (NPS) necessitates robust analytical methods for their unequivocal identification in forensic laboratories.[2][3]

Figure 1: Chemical Structure of 3-(4-phenylpiperazin-1-yl)propan-1-amine

Caption: Structure of 3-(4-phenylpiperazin-1-yl)propan-1-amine.

Chromatographic Separation and Purity Assessment

Prior to detailed spectroscopic analysis, it is crucial to ensure the purity of the sample. High-Performance Liquid Chromatography (HPLC) is the preferred method for this purpose.

High-Performance Liquid Chromatography (HPLC)

An HPLC method serves the dual purpose of purity assessment and isolation of the compound if it is part of a mixture. A well-developed HPLC method should yield a sharp, symmetrical peak for the target analyte, free from co-eluting impurities.

Table 1: HPLC Method Parameters

ParameterRecommended SettingRationale
Column C18 reverse-phase, 150 mm x 4.6 mm, 5 µm particle sizeProvides excellent retention and separation for moderately polar compounds like the target amine.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for efficient ionization in MS detection and helps in achieving sharp peak shapes.
Mobile Phase B 0.1% Formic Acid in AcetonitrileA common organic modifier offering good elution strength and compatibility with MS.
Gradient 5% B to 95% B over 15 minutes, hold for 3 minutesA broad gradient ensures the elution of the target compound while also revealing any impurities with different polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and separation efficiency.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Injection Volume 10 µLA typical injection volume to avoid column overloading.
Detector UV at 254 nm and/or Mass Spectrometer (see Section 3)The phenyl group provides strong UV absorbance. Coupling to an MS detector provides mass information for peak identification.[4]

A Standard Operating Procedure (SOP) for HPLC analysis should be strictly followed to ensure consistency and reliability.[5][6][7] This includes proper mobile phase preparation and system suitability tests.[5][6]

Mass Spectrometry: Unveiling the Molecular Mass and Fragmentation

Mass spectrometry is a cornerstone technique that provides the molecular weight of the analyte and, through fragmentation analysis, invaluable structural information. Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is highly sensitive and specific, making it ideal for the analysis of phenylpiperazine derivatives in various matrices.[8][9]

Experimental Protocol: LC-MS/MS Analysis

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (e.g., 95:5 Mobile Phase A:B) to a concentration of approximately 1 µg/mL.

  • Chromatography: Utilize the HPLC conditions outlined in Table 1.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization, Positive (ESI+). The multiple nitrogen atoms in the molecule are readily protonated.

    • Scan Mode: Full scan from m/z 100-500 to identify the protonated molecule [M+H]⁺. For 3-(4-phenylpiperazin-1-yl)propan-1-amine (C₁₃H₂₁N₃, Molecular Weight: 219.33), the expected [M+H]⁺ ion is at m/z 220.18.

    • Tandem MS (MS/MS): Perform product ion scans on the [M+H]⁺ precursor ion (m/z 220.18) to induce fragmentation.

Interpretation of Fragmentation Patterns:

The fragmentation of phenylpiperazines is well-characterized.[10] The primary cleavage points are the C-N bonds of the piperazine ring and the bond connecting the phenyl ring to the piperazine nitrogen.

G cluster_0 Structure Elucidation Workflow Sample 3-(4-Phenylpiperazin-1-yl)propan-1-amine Sample HPLC HPLC Purity Check Sample->HPLC NMR NMR Spectroscopy (1H, 13C, 2D) Sample->NMR IR FTIR Spectroscopy Sample->IR MS Mass Spectrometry (LC-MS/MS, GC-MS) HPLC->MS Data Integrated Data Analysis MS->Data NMR->Data IR->Data Structure Confirmed Structure Data->Structure

Caption: Workflow for structure elucidation.

Expected Fragments:

  • Loss of the aminopropyl side chain: Cleavage between the piperazine nitrogen and the propyl chain would result in a fragment corresponding to the 1-phenylpiperazine cation at m/z 163.13.

  • Piperazine ring fragmentation: Characteristic fragments from the cleavage of the piperazine ring itself are expected, such as ions at m/z 70 and m/z 56.[10]

  • Cleavage of the propyl chain: Fragmentation along the propyl chain can also occur.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique, particularly in forensic contexts.[3] Due to the polarity of the primary amine, derivatization is often necessary to improve volatility and chromatographic peak shape.[11][12]

Experimental Protocol: GC-MS Analysis with Derivatization

  • Derivatization:

    • To a dry sample residue (approx. 100 µg), add 50 µL of ethyl acetate and 50 µL of trifluoroacetic anhydride (TFAA).[12]

    • Heat the mixture at 70°C for 30 minutes.

    • Evaporate the excess reagent and solvent under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of ethyl acetate.

  • GC Conditions:

    • Column: DB-5ms or equivalent (30 m x 0.25 mm x 0.25 µm).

    • Injection: Splitless mode at 250°C.

    • Oven Program: Initial temperature of 80°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.[11]

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-550.

The mass spectrum of the derivatized compound will show a molecular ion corresponding to the di-TFA derivative, and the fragmentation pattern will be influenced by the presence of the trifluoroacetyl groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy provides the most detailed information about the chemical environment of each atom in the molecule. 1D (¹H and ¹³C) and 2D (e.g., COSY, HSQC) experiments are essential for a complete structural assignment.[13]

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR: Acquire a proton NMR spectrum. The expected signals for 3-(4-phenylpiperazin-1-yl)propan-1-amine are described in Table 2.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. The expected signals are detailed in Table 3.

  • 2D NMR:

    • COSY (Correlation Spectroscopy): To identify proton-proton couplings within the propyl chain and the piperazine ring.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton signal with its directly attached carbon.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting the different fragments of the molecule (e.g., connecting the phenyl ring to the piperazine ring).

Table 2: Predicted ¹H NMR Spectral Data

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegration
Aromatic (Phenyl-H)6.8 - 7.3Multiplet5H
Piperazine (adjacent to Phenyl) -CH₂-3.1 - 3.3Triplet4H
Piperazine (adjacent to Propyl) -CH₂-2.5 - 2.7Triplet4H
Propyl -N-CH₂-2.4 - 2.6Triplet2H
Propyl -CH₂-CH₂-CH₂-1.7 - 1.9Quintet2H
Propyl -CH₂-NH₂2.7 - 2.9Triplet2H
Primary Amine -NH₂1.0 - 2.0 (variable)Broad Singlet2H

Note: N-substituted piperazines can exhibit complex spectra due to slow ring interconversion on the NMR timescale, potentially leading to broadened or duplicated signals. Variable temperature NMR may be required to simplify the spectrum.[14][15]

Table 3: Predicted ¹³C NMR Spectral Data

CarbonPredicted Chemical Shift (ppm)
Aromatic (ipso-C)~151
Aromatic (ortho-C)~116
Aromatic (meta-C)~129
Aromatic (para-C)~120
Piperazine (adjacent to Phenyl) -CH₂-~49
Piperazine (adjacent to Propyl) -CH₂-~53
Propyl -N-CH₂-~57
Propyl -CH₂-CH₂-CH₂-~25
Propyl -CH₂-NH₂~40

Infrared (IR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.

Experimental Protocol: FTIR Analysis

  • Sample Preparation: The Attenuated Total Reflectance (ATR) method is the simplest and most common. Place a small amount of the sample directly on the ATR crystal and apply pressure to ensure good contact.[16] Alternatively, a KBr pellet can be prepared by grinding 1-2 mg of the sample with 100-200 mg of dry KBr and pressing the mixture into a translucent disk.[17]

  • Data Acquisition: Collect the spectrum from 4000 cm⁻¹ to 400 cm⁻¹. A background spectrum should be collected first.

Interpretation of the IR Spectrum:

The IR spectrum of 3-(4-phenylpiperazin-1-yl)propan-1-amine should exhibit characteristic absorption bands for its functional groups.

Table 4: Key IR Absorption Bands

Wavenumber (cm⁻¹)VibrationFunctional Group
3400 - 3250N-H stretch (two bands for a primary amine)Primary Amine (-NH₂)
3100 - 3000C-H stretch (aromatic)Phenyl Ring
2950 - 2850C-H stretch (aliphatic)Piperazine & Propyl
1650 - 1580N-H bend (scissoring)Primary Amine (-NH₂)
1600, 1495C=C stretch (aromatic ring)Phenyl Ring
1335 - 1250C-N stretch (aromatic amine)Phenyl-N Bond
1250 - 1020C-N stretch (aliphatic amine)Aliphatic C-N Bonds
910 - 665N-H wag (broad)Primary Amine (-NH₂)
750, 690C-H out-of-plane bend (monosubstituted benzene)Phenyl Ring

The presence of two distinct bands in the 3400-3250 cm⁻¹ region is a strong indicator of the primary amine group.[18][19]

Conclusion: A Synergistic Approach to Certainty

The structural elucidation of 3-(4-phenylpiperazin-1-yl)propan-1-amine requires a synergistic application of multiple analytical techniques. Chromatographic methods establish purity, while mass spectrometry confirms the molecular weight and provides key fragmentation data. Infrared spectroscopy offers a rapid screen for the expected functional groups. Ultimately, a full suite of 1D and 2D NMR experiments provides the definitive, atom-by-atom map of the molecular structure. By integrating the data from these orthogonal techniques, as illustrated in the workflow diagram, researchers can achieve an unambiguous and robust structural confirmation, ensuring the scientific integrity of their work.

References

  • Ragaini, E., et al. (2022). Development and validation of a rapid LC-MS/MS method for the detection of 182 novel psychoactive substances in whole blood. Drug Testing and Analysis, 14(3), 461-475. Available at: [Link]

  • Pharmaguideline. (n.d.). SOP for HPLC Analysis and Documentation. Available at: [Link]

  • Karak, A., et al. (2022). Determination of 465 psychoactive substances, drugs and their metabolites in urine by LC-MS/MS. Analytical Methods, 14(3), 246-261. Available at: [Link]

  • Pharmaceutical Information. (2024). SOP for HPLC Analysis & Documentation. Available at: [Link]

  • Giorgetti, A., et al. (2021). Development of a New LC-MS/MS Screening Method for Detection of 120 NPS and 43 Drugs in Blood. Molecules, 26(22), 6985. Available at: [Link]

  • Zhu, N., et al. (2020). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 41(4), 481-488. Available at: [Link]

  • Hays, P. A., et al. (2019). Screening of Novel Psychoactive Substances in Postmortem Matrices by Liquid Chromatography–Tandem Mass Spectrometry (LC–MS-MS). Journal of Analytical Toxicology, 43(8), 603-611. Available at: [Link]

  • Ragaini, E., et al. (2021). Development and validation of a rapid LC-MS/MS method for the detection of 182 novel psychoactive substances in whole blood. Drug Testing and Analysis. Available at: [Link]

  • Drawell. (n.d.). Sample Preparation for FTIR Analysis. Available at: [Link]

  • University of California, Los Angeles. (n.d.). Sample preparation for FT-IR. Available at: [Link]

  • Mastelf. (2022). Standard Operating Procedure (SOP) for HPLC Analysis. Available at: [Link]

  • White, K. A., & Whitehead, T. A. (2017). Structure-Function Analysis of Phenylpiperazine Derivatives as Intestinal Permeation Enhancers. Pharmaceutical Research, 34(7), 1467-1476. Available at: [Link]

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. Available at: [Link]

  • Silva, J. P., et al. (2020). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. Scholars.Direct, 6(2). Available at: [Link]

  • ResearchGate. (n.d.). Mass spectra and major fragmentation patterns of piperazine designer drugs. Available at: [Link]

  • Scribd. (n.d.). HPLC SOP for Paracetamol Analysis. Available at: [Link]

  • Pharma Beginners. (2020). Waters HPLC System-Operation SOP with Empower. Available at: [Link]

  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Available at: [Link]

  • De-la-Torre, R., et al. (2001). Non-linear pharmacokinetics of m-chlorophenylpiperazine in healthy volunteers. Journal of Pharmacy and Pharmacology, 53(5), 655-661. Available at: [Link]

  • Power, J. D., et al. (2013). An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. Analytical Methods, 5(11), 2686-2693. Available at: [Link]

  • Gunawan, G., & Nandiyanto, A. B. D. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 1-18. Available at: [Link]

  • Larkin, P. J. (2011). Interpretation of Infrared Spectra, A Practical Approach. Wiley. Available at: [Link]

  • DeRuiter, J., & Clark, C. R. (2011). Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class. National Criminal Justice Reference Service. Available at: [Link]

  • Madej, K., & Tauter, A. (2021). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. Molecules, 26(11), 3323. Available at: [Link]

  • Silva, J. P., et al. (2020). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. Journal of Forensic Science & Criminology, 6(2). Available at: [Link]

  • Wang, Y., et al. (2005). Complete assignments of 1H and 13C NMR data for ten phenylpiperazine derivatives. Magnetic Resonance in Chemistry, 43(10), 869-872. Available at: [Link]

  • ResearchGate. (2012). Determination of piperazine derivatives in “Legal Highs”. Available at: [Link]

  • ResearchGate. (n.d.). GCMS Total Ion Chromatograms of piperazine derivative mixture. Available at: [Link]

  • Virginia Tech. (n.d.). Sample Preparation – FT-IR/ATR. Available at: [Link]

  • ResearchGate. (2012). Development of a targeted GC/MS screening method and validation of an HPLC/DAD quantification method for piperazines–amphetamines mixtures in seized material. Available at: [Link]

  • University of Florida. (n.d.). Fourier Transform Infrared Spectroscopy. Available at: [Link]

  • RTI Laboratories. (n.d.). FTIR Analysis. Available at: [Link]

  • Mamat, C., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2478-2489. Available at: [Link]

  • Wodtke, R., et al. (2019). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. New Journal of Chemistry, 43(1), 226-236. Available at: [Link]

Sources

Synthesis of 3-(4-Phenylpiperazin-1-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3-(4-phenylpiperazin-1-yl)propan-1-amine, a key intermediate in the development of various pharmacologically active compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. We will explore various synthetic strategies, with a detailed focus on a preferred, high-yield protocol. The guide emphasizes the underlying chemical principles, provides detailed experimental procedures, and includes visual aids to facilitate understanding and reproducibility. All protocols and claims are supported by authoritative references from peer-reviewed literature.

Introduction and Significance

The 3-(4-phenylpiperazin-1-yl)propan-1-amine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. Its presence is notable in antipsychotic drugs, antidepressants, and other central nervous system (CNS) agents. The unique combination of the phenylpiperazine moiety and the flexible aminopropyl chain allows for interaction with a variety of biological targets, making it a valuable building block in drug discovery. The efficient and scalable synthesis of this intermediate is therefore of critical importance.

Comparative Analysis of Synthetic Routes

Several synthetic pathways to 3-(4-phenylpiperazin-1-yl)propan-1-amine have been reported. The choice of a particular route often depends on factors such as the availability of starting materials, desired purity, scalability, and overall cost-effectiveness. Here, we compare the most common strategies.

Reductive Amination

This approach involves the reaction of 1-phenylpiperazine with a 3-aminopropanal equivalent, followed by reduction. While conceptually straightforward, the instability of 3-aminopropanal makes this route less practical for large-scale synthesis.

Nucleophilic Substitution

The direct reaction of 1-phenylpiperazine with a 3-halopropanamine derivative is another possibility. However, this method can be hampered by side reactions, such as over-alkylation, and may require the use of protecting groups, adding extra steps to the synthesis.

Michael Addition to Acrylonitrile followed by Reduction

This is often the most efficient and widely used method. It involves the conjugate addition of 1-phenylpiperazine to acrylonitrile, followed by the reduction of the resulting nitrile to the desired primary amine. This two-step process is generally high-yielding and utilizes readily available and inexpensive starting materials.

Michael_Addition_Route A 1-Phenylpiperazine C 3-(4-Phenylpiperazin-1-yl)propanenitrile A->C Michael Addition B Acrylonitrile B->C D 3-(4-Phenylpiperazin-1-yl)propan-1-amine C->D Reduction (e.g., LiAlH4, H2/Raney Ni)

Caption: Synthetic workflow via Michael addition and subsequent reduction.

Recommended Synthetic Protocol: Michael Addition and Reduction

This section provides a detailed, step-by-step protocol for the synthesis of 3-(4-phenylpiperazin-1-yl)propan-1-amine via the Michael addition of 1-phenylpiperazine to acrylonitrile, followed by nitrile reduction.

Step 1: Synthesis of 3-(4-Phenylpiperazin-1-yl)propanenitrile
Experimental Protocol:
  • To a solution of 1-phenylpiperazine (1.0 eq) in a suitable solvent such as methanol or ethanol, add acrylonitrile (1.1 eq) dropwise at room temperature.

  • The reaction mixture is typically stirred at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure to yield the crude 3-(4-phenylpiperazin-1-yl)propanenitrile.

  • The crude product can be purified by column chromatography or recrystallization, although it is often of sufficient purity to be used directly in the next step.

Step 2: Reduction of 3-(4-Phenylpiperazin-1-yl)propanenitrile
Experimental Protocol:
  • The crude 3-(4-phenylpiperazin-1-yl)propanenitrile (1.0 eq) is dissolved in a dry ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), under an inert atmosphere (e.g., nitrogen or argon).

  • The solution is cooled to 0 °C in an ice bath.

  • A reducing agent, such as lithium aluminum hydride (LiAlH4, 1.5-2.0 eq), is added portion-wise to the cooled solution. Caution: LiAlH4 reacts violently with water.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 4-6 hours.

  • The reaction is carefully quenched by the sequential addition of water and an aqueous sodium hydroxide solution.

  • The resulting precipitate is filtered off, and the organic layer is separated.

  • The aqueous layer is extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude 3-(4-phenylpiperazin-1-yl)propan-1-amine.

  • The final product can be purified by vacuum distillation or column chromatography to achieve high purity.

Data Summary
Parameter Step 1: Michael Addition Step 2: Nitrile Reduction
Key Reagents 1-Phenylpiperazine, Acrylonitrile3-(4-Phenylpiperazin-1-yl)propanenitrile, LiAlH4
Solvent Methanol or EthanolTHF or Diethyl Ether
Reaction Time 12-24 hours4-6 hours
Temperature Room Temperature0 °C to Reflux
Typical Yield >90%80-90%

Safety Considerations

  • Acrylonitrile: is a toxic and flammable liquid. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.

  • Lithium Aluminum Hydride (LiAlH4): is a highly reactive and pyrophoric solid. It reacts violently with water and other protic solvents. It must be handled under an inert atmosphere, and appropriate quenching procedures must be followed.

  • 1-Phenylpiperazine: can be irritating to the skin and eyes. Standard laboratory safety precautions should be observed.

Conclusion

The synthesis of 3-(4-phenylpiperazin-1-yl)propan-1-amine is a well-established process, with the Michael addition of 1-phenylpiperazine to acrylonitrile followed by nitrile reduction being the most robust and scalable method. This guide provides a comprehensive and practical protocol for this synthesis, grounded in established chemical principles and supported by scientific literature. Adherence to the detailed experimental procedures and safety precautions outlined herein will enable the successful and safe synthesis of this important medicinal chemistry building block.

References

  • "Synthesis and preliminary pharmacological evaluation of some new 1-aryl-4-(3-(1H-imidazol-1-yl)propyl)piperazines" - European Journal of Medicinal Chemistry, [Link]

  • "Process for preparing 3-(4-phenyl-1-piperazinyl)
  • "A practical synthesis of 1-(3-aminopropyl)-4-phenylpiperazine" - Organic Preparations and Procedures International, [Link]

An In-depth Technical Guide to the Putative Mechanisms of Action of 3-(4-Phenylpiperazin-1-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the potential mechanisms of action for the compound 3-(4-phenylpiperazin-1-yl)propan-1-amine. While direct experimental data on this specific molecule is limited in publicly accessible literature, its chemical structure, featuring a core 4-phenylpiperazine moiety, allows for robust extrapolation of its likely biological targets and signaling pathways. This document synthesizes findings from extensive research on structurally related phenylpiperazine derivatives to build a scientifically grounded hypothesis of its pharmacodynamic profile. The primary focus will be on its probable interactions with serotonergic, dopaminergic, and sigma receptor systems, which are common targets for this chemical class. This guide will delve into the nuanced structure-activity relationships that govern the affinity and functional activity of phenylpiperazine ligands, offering a valuable resource for researchers investigating this and related compounds.

Introduction: The Phenylpiperazine Scaffold in Neuropharmacology

The phenylpiperazine scaffold is a privileged motif in medicinal chemistry, forming the backbone of numerous clinically significant drugs and research compounds with profound effects on the central nervous system (CNS). The inherent versatility of this scaffold allows for a wide range of structural modifications, leading to compounds with diverse pharmacological profiles, including antidepressant, anxiolytic, antipsychotic, and nootropic activities. The core structure, consisting of a phenyl group linked to a piperazine ring, often serves as a high-affinity pharmacophore for various G-protein coupled receptors (GPCRs) and neurotransmitter transporters. The specific nature of the substituent on the second nitrogen of the piperazine ring, in this case, a propan-1-amine group, is a critical determinant of the compound's overall biological activity and selectivity.

This guide will systematically explore the probable mechanisms of action of 3-(4-phenylpiperazin-1-yl)propan-1-amine by examining the well-established pharmacology of its structural analogs.

Primary Putative Target: The Serotonergic System

The serotonergic system is a primary target for a vast number of phenylpiperazine derivatives. These compounds can modulate serotonergic neurotransmission through interactions with various serotonin (5-HT) receptor subtypes and the serotonin transporter (SERT).

Interaction with 5-HT1A Receptors

A significant body of research indicates that many phenylpiperazine derivatives exhibit high affinity for the 5-HT1A receptor.[1][2][3][4] Depending on the specific chemical substitutions, these compounds can act as agonists, partial agonists, or antagonists at this receptor.

  • Agonism/Partial Agonism: Activation of presynaptic 5-HT1A autoreceptors leads to a decrease in the firing rate of serotonergic neurons and a reduction in serotonin release. Postsynaptic 5-HT1A receptor activation is associated with anxiolytic and antidepressant effects. Derivatives of 3-(4-phenylpiperazin-1-yl)propan-1-amine are plausible agonists or partial agonists at 5-HT1A receptors.[1][3][4][5]

  • Antagonism: Antagonism at 5-HT1A receptors can block the negative feedback mechanism on serotonin release, potentially leading to an overall increase in synaptic serotonin levels. This mechanism is often sought in combination with SERT inhibition for a more rapid onset of antidepressant action.[2][3]

The protonatable nitrogen atom within the piperazine ring is crucial for forming an ionic bond with a conserved aspartate residue in the 5-HT1A receptor binding pocket.[5] Aromatic interactions between the phenyl ring of the ligand and aromatic residues within the receptor further stabilize this binding.[5]

Modulation of the Serotonin Transporter (SERT)

Several 3-(4-arylpiperazin-1-yl)propane derivatives have been shown to possess high affinity for the serotonin transporter, acting as potent reuptake inhibitors.[1][2][3][4] Inhibition of SERT leads to an increase in the synaptic concentration of serotonin, a cornerstone of modern antidepressant therapy. The dual action of 5-HT1A receptor modulation and SERT inhibition is a particularly sought-after profile for novel antidepressant candidates, as it may offer a faster onset of action and improved efficacy.[3]

Activity at Other 5-HT Receptor Subtypes

While the 5-HT1A receptor is a primary target, phenylpiperazine derivatives can also interact with other 5-HT receptor subtypes, such as 5-HT2A and 5-HT2C.[5] The nature of these interactions (agonism vs. antagonism) is highly dependent on the specific chemical structure. For instance, antagonism at 5-HT2A and 5-HT2C receptors is a feature of several atypical antipsychotic drugs and can contribute to antidepressant and anxiolytic effects.

Experimental Protocol: In Vitro Receptor Binding Assay

A foundational step in characterizing the mechanism of action is to determine the binding affinity of 3-(4-phenylpiperazin-1-yl)propan-1-amine for its putative targets.

Objective: To determine the equilibrium dissociation constant (Ki) of the test compound for human 5-HT1A, 5-HT2A, 5-HT2C receptors, and SERT.

Methodology:

  • Membrane Preparation: Cell membranes expressing the human recombinant receptor of interest (e.g., from HEK293 or CHO cells) are prepared.

  • Radioligand Binding: A specific radioligand for each target (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]ketanserin for 5-HT2A, [3H]mesulergine for 5-HT2C, and [3H]citalopram for SERT) is incubated with the cell membranes.

  • Competition Assay: The incubation is performed in the presence of increasing concentrations of the unlabeled test compound, 3-(4-phenylpiperazin-1-yl)propan-1-amine.

  • Separation and Counting: Bound and free radioligand are separated by rapid filtration, and the radioactivity of the filter-bound membranes is measured by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

Potential Interaction with the Dopaminergic System

The dopaminergic system, particularly the D2 receptor, is another key target for phenylpiperazine derivatives.[6]

D2 Receptor Binding

Many phenylpiperazine-containing compounds exhibit affinity for D2 receptors, often acting as antagonists or partial agonists.[6] This activity is central to the mechanism of many antipsychotic drugs. It is plausible that 3-(4-phenylpiperazin-1-yl)propan-1-amine possesses some affinity for D2 receptors, which could contribute to a broader psychopharmacological profile. The nature of this interaction (antagonism vs. partial agonism) would be a critical determinant of its potential therapeutic application. A "dopaminergic stabilizer" profile, characterized by state-dependent D2 antagonism, has been described for some 4-phenylpiperidine derivatives, which are structurally related to phenylpiperazines.[6]

Diagram: Putative Signaling Pathways

putative_signaling_pathways cluster_serotonergic Serotonergic System cluster_dopaminergic Dopaminergic System cluster_sigma Sigma Receptors Compound 3-(4-Phenylpiperazin-1-yl)propan-1-amine SERT SERT Compound->SERT Inhibition FiveHT1A 5-HT1A Receptor Compound->FiveHT1A Agonism/Antagonism FiveHT2A 5-HT2A/2C Receptors Compound->FiveHT2A Modulation D2_Receptor D2 Receptor Compound->D2_Receptor Antagonism/Partial Agonism Sigma_Receptor Sigma-1/Sigma-2 Receptors Compound->Sigma_Receptor Binding Serotonin_increase Increased Synaptic Serotonin SERT->Serotonin_increase Neuronal_inhibition Decreased Neuronal Firing FiveHT1A->Neuronal_inhibition Dopamine_signaling Modulation of Dopamine Signaling D2_Receptor->Dopamine_signaling Cellular_signaling Modulation of Intracellular Signaling Sigma_Receptor->Cellular_signaling

Sources

The Multifaceted Biological Activities of 3-(4-Phenylpiperazin-1-yl)propan-1-amine Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic potential of 3-(4-phenylpiperazin-1-yl)propan-1-amine derivatives. These compounds represent a significant class of molecules in medicinal chemistry, demonstrating a wide range of pharmacological effects, particularly on the central nervous system (CNS). This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights into the investigation of this versatile chemical scaffold.

Introduction: The Phenylpiperazine Moiety as a Privileged Scaffold

The phenylpiperazine scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous clinically approved drugs.[1][2] Its unique physicochemical properties, including two basic nitrogen atoms that can be differentially substituted, allow for fine-tuning of pharmacological activity, solubility, and pharmacokinetic profiles.[2] The 3-(4-phenylpiperazin-1-yl)propan-1-amine core, in particular, has emerged as a promising template for the design of novel therapeutic agents targeting a variety of G-protein coupled receptors (GPCRs), especially those involved in neurotransmission.[3] This guide will delve into the key biological activities of these derivatives, with a focus on their potential as antipsychotic, antidepressant, and anti-inflammatory agents.

Synthetic Strategies: Building the 3-(4-Phenylpiperazin-1-yl)propan-1-amine Core and its Analogs

The synthesis of 3-(4-phenylpiperazin-1-yl)propan-1-amine derivatives is typically achieved through multi-step sequences that allow for the introduction of diverse substituents on the phenyl ring, the piperazine nitrogen, and the terminal amine. A common and versatile approach involves the reductive amination of a suitable phenylpiperazine with a protected 3-aminopropanal derivative, followed by deprotection. Alternatively, nucleophilic substitution reactions between a phenylpiperazine and a 3-halopropylamine derivative are frequently employed.

Solid-phase synthesis has also been successfully applied to generate libraries of these compounds for high-throughput screening.[4] This methodology allows for the rapid creation of a diverse set of analogs by systematically varying the building blocks at different positions of the scaffold.

General Synthetic Workflow

The following diagram illustrates a generalized synthetic scheme for the preparation of 3-(4-phenylpiperazin-1-yl)propan-1-amine derivatives.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Key Reaction cluster_intermediate Intermediate cluster_final Final Product Phenylpiperazine Substituted Phenylpiperazine Coupling Reductive Amination or Nucleophilic Substitution Phenylpiperazine->Coupling Propylamine_Synthon 3-Aminopropanal Synthon (e.g., protected aldehyde or haloalkane) Propylamine_Synthon->Coupling Protected_Derivative Protected Derivative Coupling->Protected_Derivative Formation of C-N bond Final_Product 3-(4-Phenylpiperazin-1-yl)propan-1-amine Derivative Protected_Derivative->Final_Product Deprotection

Caption: Generalized synthetic workflow for 3-(4-phenylpiperazin-1-yl)propan-1-amine derivatives.

Biological Activities and Therapeutic Potential

Derivatives of 3-(4-phenylpiperazin-1-yl)propan-1-amine exhibit a rich pharmacology, primarily through their interactions with dopaminergic and serotonergic receptor systems. This multi-target engagement is a key factor in their potential therapeutic applications.

Antipsychotic Activity: A Multi-Target Receptor Profile

Schizophrenia is a complex psychiatric disorder, and multi-target antipsychotics are sought after for their potential to address a broader range of symptoms with fewer side effects.[5] Phenylpiperazine derivatives have been extensively investigated as potential antipsychotic agents.[5][6][7] Their mechanism of action often involves a combination of antagonism at dopamine D2 receptors and modulation of various serotonin receptors, particularly 5-HT1A and 5-HT2A.[5][8]

Compounds that exhibit a balanced affinity for these receptors are considered to have an "atypical" antipsychotic profile, which is associated with a lower incidence of extrapyramidal side effects.[7] The 3-(4-phenylpiperazin-1-yl)propan-1-amine scaffold has been instrumental in the design of such multi-target ligands.[9]

The following diagram illustrates the key receptor interactions of these derivatives that contribute to their potential antipsychotic effects.

Antipsychotic_Mechanism Derivative 3-(4-Phenylpiperazin-1-yl)propan-1-amine Derivative D2R Dopamine D2 Receptor Derivative->D2R Antagonism HT1A Serotonin 5-HT1A Receptor Derivative->HT1A Partial Agonism/Agonism HT2A Serotonin 5-HT2A Receptor Derivative->HT2A Antagonism Positive_Symptoms Positive Symptoms (e.g., hallucinations, delusions) D2R->Positive_Symptoms Amelioration Negative_Symptoms Negative Symptoms (e.g., apathy, anhedonia) HT1A->Negative_Symptoms Improvement Cognitive_Symptoms Cognitive Deficits HT1A->Cognitive_Symptoms Improvement HT2A->Negative_Symptoms Improvement

Caption: Key receptor interactions for the antipsychotic activity of the derivatives.

Antidepressant Activity: Dual-Action on Serotonin Systems

Several 3-(4-phenylpiperazin-1-yl)propan-1-amine derivatives have been investigated as potential antidepressants with a novel dual-action mechanism.[10][11] These compounds exhibit high affinity for both the serotonin 5-HT1A receptor and the serotonin transporter (SERT).[10][11][12] By simultaneously acting as 5-HT1A receptor agonists/partial agonists and inhibiting serotonin reuptake, these derivatives may offer a more rapid onset of action and improved efficacy compared to traditional selective serotonin reuptake inhibitors (SSRIs).

Anti-inflammatory Activity

Recent studies have also explored the anti-inflammatory potential of this class of compounds. Certain novel 3-phenyl-N-[3-(4-phenylpiperazin-1-yl)propyl]-1H-pyrazole-5-carboxamide derivatives have demonstrated potent anti-inflammatory effects in in vivo models, such as the carrageenan-induced rat paw edema model.[13] This suggests that the 3-(4-phenylpiperazin-1-yl)propan-1-amine scaffold could be a valuable starting point for the development of new non-steroidal anti-inflammatory drugs (NSAIDs).

Structure-Activity Relationships (SAR)

The biological activity of 3-(4-phenylpiperazin-1-yl)propan-1-amine derivatives is highly dependent on the nature and position of substituents on the aromatic ring and the length of the alkyl chain.[2][14]

  • Substituents on the Phenyl Ring: The electronic properties and steric bulk of substituents on the phenyl ring significantly influence receptor affinity and selectivity. For instance, electron-withdrawing groups like trifluoromethyl or halogens can enhance affinity for certain dopamine and serotonin receptor subtypes.[15]

  • The Propyl Linker: The three-carbon chain between the piperazine ring and the terminal amine appears to be optimal for potent interactions with key CNS receptors. Variations in this linker length can dramatically affect biological activity.[14]

  • Terminal Amine Modifications: Acylation or substitution of the terminal amine group can modulate the compound's properties, including its ability to cross the blood-brain barrier and its metabolic stability.

Experimental Protocols for Biological Evaluation

The characterization of the biological activity of 3-(4-phenylpiperazin-1-yl)propan-1-amine derivatives involves a combination of in vitro and in vivo assays.

In Vitro Radioligand Binding Assays

Radioligand binding assays are fundamental for determining the affinity of a compound for a specific receptor.

  • Preparation of Cell Membranes: Obtain cell membranes from cell lines stably expressing the human recombinant dopamine D2, serotonin 5-HT1A, or 5-HT2A receptors.

  • Incubation: In a 96-well plate, incubate the cell membranes with a specific radioligand (e.g., [³H]-spiperone for D2, [³H]-8-OH-DPAT for 5-HT1A, or [³H]-ketanserin for 5-HT2A) and varying concentrations of the test compound.

  • Separation of Bound and Free Ligand: After incubation, rapidly filter the mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki (inhibition constant) value using the Cheng-Prusoff equation.

In Vivo Behavioral Models

Animal models are crucial for assessing the in vivo efficacy and potential side effects of these compounds.

The CAR test is a classic preclinical model for predicting the antipsychotic efficacy of a compound.[6]

  • Training: Train rats to avoid a mild foot shock by moving to another compartment of a shuttle box upon presentation of a conditioned stimulus (e.g., a light or a tone).

  • Drug Administration: Administer the test compound to the trained rats at various doses.

  • Testing: After a specified pretreatment time, place the rats back in the shuttle box and present the conditioned stimulus.

  • Data Collection: Record whether the animal successfully avoids the foot shock. A dose-dependent blockade of the conditioned avoidance response is indicative of potential antipsychotic activity.

Quantitative Data Summary

The following table summarizes the receptor binding affinities (Ki values) for representative 3-(4-phenylpiperazin-1-yl)propan-1-amine derivatives from the literature.

CompoundD2 Ki (nM)5-HT1A Ki (nM)5-HT2A Ki (nM)5-HT Transporter Ki (nM)Reference
LASSBio-579 ----[5]
LASSBio-664 ----[5]
Compound 8a ----[7]
Compound 9a ----[7]
Compound 12a 30041.5315-[8]
Compound 9b -23.939.4-[8]
Compound 4d -86-76[10][12]
Compound 8 -2.3-12[11]

Note: "-" indicates data not reported in the cited source.

Conclusion and Future Directions

The 3-(4-phenylpiperazin-1-yl)propan-1-amine scaffold continues to be a highly valuable template in the design of novel CNS-active agents. The multi-target engagement of its derivatives, particularly at dopamine and serotonin receptors, offers significant therapeutic potential for complex disorders like schizophrenia and depression. Future research in this area should focus on optimizing the pharmacokinetic properties of these compounds to enhance their drug-like characteristics, as well as further exploring their potential in other therapeutic areas such as inflammation and neurodegenerative diseases. The integration of computational modeling with traditional medicinal chemistry approaches will undoubtedly accelerate the discovery of new and improved drugs based on this privileged structure.

References

  • Fraga, C. A. M., et al. (2010). Searching for Multi-Target Antipsychotics: Discovery of Orally Active Heterocyclic N-phenylpiperazine Ligands of D2-like and 5-HT1A Receptors. Bioorganic & Medicinal Chemistry Letters, 20(5), 1632-1636. [Link]

  • Martin, G. E., et al. (1991). Activity of aromatic substituted phenylpiperazines lacking affinity for dopamine binding sites in a preclinical test of antipsychotic efficacy. Journal of Medicinal Chemistry, 34(8), 2512-2518. [Link]

  • Tomić, M., et al. (2007). Two new phenylpiperazines with atypical antipsychotic potential. Bioorganic & Medicinal Chemistry Letters, 17(21), 5749-5753. [Link]

  • Various Authors. (n.d.). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. ResearchGate. [Link]

  • Di Pietro, O., et al. (2021). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Molecules, 26(11), 3192. [Link]

  • Saeed, A., et al. (2018). The affinities for serotonin/dopamine receptors of the compounds 1-4. ResearchGate. [Link]

  • Latek, D., et al. (2011). Solid-Phase Synthesis of Arylpiperazine Derivatives and Implementation of the Distributed Drug Discovery (D3) Project in the Search for CNS Agents. Molecules, 16(6), 4545-4564. [Link]

  • Yusuf, M., et al. (2012). Synthesis and anti-inflammatory activity of some novel 3-phenyl-N-[3-(4-phenylpiperazin-1yl)propyl]-1H-pyrazole-5-carboxamide derivatives. Bioorganic & Medicinal Chemistry Letters, 22(17), 5537-5540. [Link]

  • Orús, L., et al. (2002). New 3-[4-(3-substituted phenyl)piperazin-1-yl]-1-(benzo[b]thiophen-3-yl)propanol derivatives with dual action at 5-HT1A serotonin receptors and serotonin transporter as a new class of antidepressants. Pharmazie, 57(8), 515-518. [Link]

  • Pérez, S., et al. (2001). New 3-[4-(aryl)piperazin-1-yl]-1-(benzo[b]thiophen-3-yl)propane derivatives with dual action at 5-HT1A serotonin receptors and serotonin transporter as a new class of antidepressants. European Journal of Medicinal Chemistry, 36(1), 55-61. [Link]

  • Stawska, O., et al. (2023). Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds–synthesis, biological activity, and structural evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2197669. [Link]

  • Various Authors. (n.d.). Further Structure–Activity Relationships Study of Hybrid 7-{[2-(4-Phenylpiperazin-1-yl)ethyl]propylamino}-5,6,7,8-tetrahydronaphthalen-2-ol Analogues: Identification of a High-Affinity D3-Preferring Agonist with Potent in Vivo Activity with Long Duration of Action. ResearchGate. [Link]

  • Kumar, R., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Current Organic Synthesis, 21. [Link]

  • Kos, J., et al. (2022). Synthesis and Critical View on the Structure-Activity Relationships of N-(Substituted phenyl)-/N-Diphenylmethyl-piperazine-Based Conjugates as Antimycobacterial Agents. Molecules, 27(19), 6268. [Link]

  • Orus, L., et al. (n.d.). New 3-[4-(3-Substituted phenyl)piperazin-1-yl]-1-(benzo[b]thiophen-3-yl)propanol Derivatives (IV) with Dual Action at 5-HT1A Serotonin Receptors and Serotonin Transporter as a New Class of Antidepressants. ResearchGate. [Link]

Sources

An In-Depth Technical Guide to 3-(4-Phenylpiperazin-1-yl)propan-1-amine (CAS: 20529-19-5)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical overview of 3-(4-phenylpiperazin-1-yl)propan-1-amine (CAS Number: 20529-19-5), a key chemical intermediate in contemporary pharmaceutical research. The phenylpiperazine moiety is a privileged scaffold in medicinal chemistry, renowned for its broad utility in targeting central nervous system (CNS) receptors. This guide delineates the physicochemical properties, synthesis methodologies, analytical characterization, and safety protocols associated with this compound. Furthermore, it explores the pharmacological context of the broader class of phenylpiperazine derivatives, particularly their significant role in the development of novel therapeutics targeting serotonergic and dopaminergic pathways. This whitepaper is intended to serve as a foundational resource for researchers engaged in the synthesis, handling, and application of this versatile building block in drug discovery and development programs.

Chemical Identity and Physicochemical Properties

3-(4-Phenylpiperazin-1-yl)propan-1-amine is a disubstituted piperazine derivative featuring a phenyl group at the N4 position and a 3-aminopropyl chain at the N1 position. This unique structural arrangement imparts specific chemical characteristics that make it a valuable precursor in organic synthesis.

PropertyValueSource
CAS Number 20529-19-5[1]
Molecular Formula C₁₃H₂₁N₃[1][2]
Molecular Weight 219.33 g/mol [1][2]
IUPAC Name 3-(4-phenylpiperazin-1-yl)propan-1-amine[1]
Synonyms 1-(3-Aminopropyl)-4-phenylpiperazine, 3-(4-phenyl-1-piperazinyl)propylamine
Boiling Point 355.3°C at 760 mmHg[3]
Flash Point 166.2°C[3]
Predicted XlogP 1.3[4]
InChI Key KNLCRNWJXCLJHQ-UHFFFAOYSA-N
SMILES C1CN(CCN1CCCN)C2=CC=CC=C2[4]
digraph "Molecule" {
  graph [layout=neato, overlap=false, splines=true, maxiter=5000, start=123];
  node [shape=plaintext, fontcolor="#202124"];
  edge [color="#5F6368"];

// Atom nodes N1 [label="N", pos="0,0!", fontsize=14, fontcolor="#EA4335"]; C1 [label="C", pos="-1.2,-0.5!", fontsize=14]; C2 [label="C", pos="-2.4,-0.2!", fontsize=14]; C3 [label="C", pos="-3.6,-0.5!", fontsize=14]; N2 [label="N", pos="-4.8,-0.2!", fontsize=14, fontcolor="#EA4335"]; H1 [label="H₂", pos="-5.2,0.5!", fontsize=12];

N3 [label="N", pos="1.2,-0.5!", fontsize=14, fontcolor="#EA4335"]; C4 [label="C", pos="0.6,-1.5!", fontsize=14]; C5 [label="C", pos="-0.6,-1.5!", fontsize=14]; C6 [label="C", pos="1.8,0.2!", fontsize=14]; C7 [label="C", pos="0.6,0.2!", fontsize=14];

C8 [label="C", pos="2.4,-1.0!", fontsize=14]; C9 [label="C", pos="3.6,-0.5!", fontsize=14]; C10 [label="C", pos="4.2,0.5!", fontsize=14]; C11 [label="C", pos="3.6,1.5!", fontsize=14]; C12 [label="C", pos="2.4,2.0!", fontsize=14]; C13 [label="C", pos="1.8,1.2!", fontsize=14];

// Bonds N1 -- C1; C1 -- C2; C2 -- C3; C3 -- N2; N2 -- H1 [style=invis];

N1 -- C5; N1 -- C7; N3 -- C4; N3 -- C6; N3 -- C8; C4 -- C5; C6 -- C7;

C8 -- C9; C9 -- C10; C10 -- C11; C11 -- C12; C12 -- C13; C13 -- C8; }

Figure 2: Retrosynthetic approach for the target molecule.

Illustrative Synthesis Protocol: N-Alkylation

This protocol describes a representative method for the synthesis of the title compound via direct alkylation of 1-phenylpiperazine with a protected 3-halopropylamine, followed by deprotection. This is a robust and widely used method for preparing such derivatives.

Step 1: N-Alkylation of 1-Phenylpiperazine

  • To a stirred solution of 1-phenylpiperazine (1.0 eq.) in a suitable aprotic solvent such as acetonitrile or N,N-dimethylformamide (DMF), add a base such as potassium carbonate (K₂CO₃, 2.0-3.0 eq.) and a catalytic amount of sodium iodide (NaI, 0.1 eq.).

  • Add a solution of a protected 3-halopropylamine, for example, N-(3-bromopropyl)phthalimide (1.0-1.2 eq.), dropwise to the mixture at room temperature. The use of a phthalimide protecting group is crucial as it prevents self-alkylation of the primary amine and side-product formation.

  • Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to yield the crude N-protected intermediate. This intermediate can be purified by column chromatography on silica gel or used directly in the next step.

Step 2: Deprotection to Yield the Final Product

  • Dissolve the crude N-[3-(4-phenylpiperazin-1-yl)propyl]phthalimide from the previous step in ethanol.

  • Add hydrazine monohydrate (2.0-4.0 eq.) to the solution.

  • Heat the mixture to reflux for 2-4 hours. A white precipitate (phthalhydrazide) will form.

  • Cool the reaction mixture to room temperature and filter off the precipitate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent like dichloromethane and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-(4-phenylpiperazin-1-yl)propan-1-amine.

Purification

The final product can be purified by vacuum distillation to obtain a colorless to pale yellow oil of high purity. The purity can be assessed by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl group, typically in the range of δ 6.8-7.3 ppm. The protons on the piperazine ring would appear as multiplets in the δ 2.5-3.2 ppm region. The methylene protons of the propyl chain would also be visible, with the protons adjacent to the nitrogen atoms being the most deshielded.

  • ¹³C NMR: The carbon NMR spectrum would display signals for the six unique carbons of the phenyl ring (four signals due to symmetry) between δ 115-152 ppm. The carbons of the piperazine and propyl chain would resonate in the aliphatic region (δ 25-60 ppm).

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry in positive ion mode would be expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 220.18. Other potential adducts include the sodium adduct [M+Na]⁺ at m/z 242.16.[4]

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by N-H stretching vibrations from the primary amine group, appearing as a medium to weak doublet in the 3300-3400 cm⁻¹ region. C-H stretching vibrations from the aromatic and aliphatic portions would be observed around 2800-3100 cm⁻¹. Aromatic C=C stretching bands would appear in the 1450-1600 cm⁻¹ region.

Pharmacological Context and Potential Applications

While 3-(4-phenylpiperazin-1-yl)propan-1-amine is primarily utilized as a synthetic intermediate, its core structure is of significant interest in medicinal chemistry due to the established pharmacological activities of phenylpiperazine derivatives.

The Phenylpiperazine Scaffold in Neuroscience

The 1-phenylpiperazine moiety is a well-established pharmacophore that interacts with a variety of CNS targets. It is a core component of numerous drugs and clinical candidates, particularly those targeting monoamine neurotransmitter systems.[5] Phenylpiperazines are known to bind to serotonin (5-HT) and dopamine (D) receptors, as well as monoamine transporters (SERT, DAT, NET).[6]

Figure 3: Pharmacological relevance of the phenylpiperazine scaffold.

Role as a Precursor in Drug Discovery

The primary amine of 3-(4-phenylpiperazin-1-yl)propan-1-amine serves as a versatile chemical handle for further elaboration, allowing for its incorporation into more complex molecular architectures. Researchers have utilized this and similar building blocks to synthesize libraries of compounds for screening against various biological targets. A common strategy involves the acylation or alkylation of the primary amine to introduce diverse functionalities.

Numerous studies have described the synthesis of novel antidepressant candidates by incorporating the (4-arylpiperazin-1-yl)propylamine scaffold. These compounds often exhibit a dual mechanism of action, combining inhibition of the serotonin transporter (SERT) with activity at 5-HT₁ₐ receptors.[7][8] This dual activity is hypothesized to lead to a faster onset of antidepressant effects and an improved side-effect profile compared to traditional selective serotonin reuptake inhibitors (SSRIs).

Potential Biological Activity

Based on structure-activity relationships of related compounds, 3-(4-phenylpiperazin-1-yl)propan-1-amine itself may possess some intrinsic activity at monoamine transporters and receptors. The parent compound, 1-phenylpiperazine, is known to be a monoamine releasing agent.[9] The addition of the aminopropyl side chain could modulate this activity and introduce interactions with other targets. However, without specific experimental data, its pharmacological profile remains speculative. Its primary value lies in its role as a well-defined starting material for the synthesis of more potent and selective drug candidates.

Safety, Handling, and Storage

As a research chemical, proper handling and storage of 3-(4-phenylpiperazin-1-yl)propan-1-amine are imperative to ensure the safety of laboratory personnel.

Hazard Identification

This compound is classified as a Dangerous Good for transport, indicating potential hazards.[1][2] While a specific Safety Data Sheet (SDS) for this CAS number is not widely available, data for structurally related aminopropyl piperazine and phenylpiperazine derivatives suggest the following potential hazards:

  • Skin Corrosion/Irritation: May cause skin irritation or severe burns.

  • Serious Eye Damage/Irritation: May cause serious eye damage.

  • Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.

  • Respiratory Irritation: May cause respiratory irritation.

Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.

  • Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.

  • Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

First Aid Measures
  • In case of skin contact: Immediately remove contaminated clothing and rinse the affected area with plenty of water for at least 15 minutes.

  • In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.

  • If inhaled: Move the person to fresh air.

  • If swallowed: Do NOT induce vomiting. Rinse mouth with water.

  • In all cases of exposure, seek immediate medical attention.

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated place.

  • Keep away from incompatible materials such as strong oxidizing agents and acids.

Conclusion

3-(4-Phenylpiperazin-1-yl)propan-1-amine is a foundational building block in the field of medicinal chemistry, particularly for the development of novel CNS-active agents. Its structural features, combining the pharmacologically significant phenylpiperazine core with a reactive aminopropyl chain, provide a versatile platform for the synthesis of diverse compound libraries. While detailed experimental data on the compound itself is sparse in public literature, its utility is well-established through its application in the synthesis of high-affinity ligands for serotonin and dopamine receptors and transporters. This guide provides a consolidated resource on its known properties, logical synthesis strategies, and essential safety protocols, aiming to support researchers in leveraging this important chemical intermediate for future drug discovery endeavors.

References

  • [6] Andersen, J., et al. (2012). Binding of the Amphetamine-like 1-Phenyl-piperazine to Monoamine Transporters. ACS Chemical Neuroscience.

  • [10] Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University.

  • [7] ResearchGate. (2025). New 3-[4-(3-Substituted phenyl)piperazin-1-yl]-1-(benzo[b]thiophen-3-yl)propanol Derivatives (IV) with Dual Action at 5-HT1A Serotonin Receptors and Serotonin Transporter as a New Class of Antidepressants. Retrieved January 16, 2026, from [Link]

  • [8] Orús, L., et al. (2001). New 3-[4-(aryl)piperazin-1-yl]-1-(benzo[b]thiophen-3-yl)propane derivatives with dual action at 5-HT1A serotonin receptors and serotonin transporter as a new class of antidepressants. European Journal of Medicinal Chemistry.

  • [9] Wikipedia. (n.d.). Phenylpiperazine. Retrieved January 16, 2026, from [Link]

  • [11] PubChem. (n.d.). 3-(4-Benzylpiperazin-1-yl)propan-1-amine. Retrieved January 16, 2026, from [Link]

  • [12] Zois, G., et al. (2022). Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2- Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine and its 3,5-dimethyl-analogue. Molbank.

  • [13] Xiao, Z., et al. (2005). Complete assignments of 1H and 13C NMR data for ten phenylpiperazine derivatives. Magnetic Resonance in Chemistry.

  • [14] Khan, I., et al. (2021). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. Molecules.

  • [15] Patsnap. (n.d.). Synthesis method of 1-(4-aminophenyl)-4-(4-hydroxyphenyl) piperazine. Retrieved January 16, 2026, from [Link]

  • [16] Google Patents. (n.d.). Process for the manufacture of 3-piperazin-1-yl-propylamine derivatives. Retrieved January 16, 2026, from

  • [17] ResearchGate. (2018). Is there any synthesis method available for the preparation of 1-Amino Piperazine?. Retrieved January 16, 2026, from [Link]

  • [18] Sata, R., et al. (2020). Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples. Forensic Toxicology.

  • [4] PubChem. (n.d.). 3-(4-phenylpiperazin-1-yl)propan-1-amine. Retrieved January 16, 2026, from [Link]

  • [19] Rao, D. V. N. S., et al. (2006). New intermediates for the selective synthesis of 1-methyl-3-phenylpiperazine and some phenylpiperazine derivatives. ARKIVOC.

  • [20] CORE. (n.d.). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. Retrieved January 16, 2026, from [Link]

  • [21] Paudel, A., et al. (2020). Synthesis and acaricidal activity of phenylpiperazine derivatives. Journal of Pesticide Science.

  • [22] Fravolini, A., et al. (2021). Design and Synthesis of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. Molecules.

  • [23] Google Patents. (n.d.). N-(4-Hydroxyphenyl)-N'-(4'-aminophenyl)-piperazine. Retrieved January 16, 2026, from

  • [24] Kráľ, M., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules.

  • [25] ResearchGate. (2025). Complete assignments of H-1 and C-13 NMR data for ten phenylpiperazine derivatives. Retrieved January 16, 2026, from [Link]

  • [26] Google Patents. (n.d.). A process for preparing 1-methyl-3-phenylpiperazine. Retrieved January 16, 2026, from

  • [27] ResearchGate. (2025). Novel method of synthesis of N-methyl-3-phenyl piperazine and some alkylpiperazine and Phenylpiperazine derivatives. Retrieved January 16, 2026, from [Link]

  • [28] Kumar, A., et al. (2009). Synthesis and pharmacological evaluation of new arylpiperazines N-[4-[4-(aryl) piperazine-1-yl]-phenyl]-amine derivatives: putative role of 5-HT1A receptors. Bioorganic & Medicinal Chemistry Letters.

  • [29] Yilmaz, F., et al. (2018). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie.

  • [30] MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved January 16, 2026, from [Link]

Sources

Physical and chemical properties of 3-(4-phenylpiperazin-1-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical and Chemical Properties of 3-(4-phenylpiperazin-1-yl)propan-1-amine

Abstract

This technical guide provides a comprehensive analysis of 3-(4-phenylpiperazin-1-yl)propan-1-amine (CAS No: 20529-19-5), a key intermediate in pharmaceutical research and drug development. The document delineates its chemical identity, structure, and core physicochemical properties, offering insights into their implications for formulation and biological interaction. Detailed sections cover spectroscopic characterization, chemical reactivity, and established synthetic pathways. Furthermore, this guide explores the compound's significance within medicinal chemistry, particularly as a scaffold for developing central nervous system (CNS) active agents. Safety protocols and handling procedures are also summarized. This paper is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this versatile phenylpiperazine derivative.

Introduction

The phenylpiperazine moiety is a privileged scaffold in medicinal chemistry, forming the structural core of numerous clinically significant drugs, including antidepressants, antipsychotics, and anxiolytics.[1][2] Its prevalence is due to its ability to interact with various biological targets, particularly G-protein coupled receptors (GPCRs) like serotonin and dopamine receptors.[2] 3-(4-phenylpiperazin-1-yl)propan-1-amine belongs to this important class of compounds. It features a phenylpiperazine core linked via a propyl chain to a terminal primary amine. This structural arrangement provides two key points for chemical modification—the primary amine and the phenyl ring—making it a versatile building block for creating diverse chemical libraries for drug screening.[1] Understanding the fundamental physical and chemical properties of this intermediate is paramount for its effective utilization in the synthesis of novel therapeutic agents and for predicting the behavior of its derivatives.

Chemical Identity and Structure

The unambiguous identification of a chemical entity is the foundation of all scientific investigation. The key identifiers and structural representation for 3-(4-phenylpiperazin-1-yl)propan-1-amine are provided below.

  • IUPAC Name: 3-(4-phenylpiperazin-1-yl)propan-1-amine

  • CAS Number: 20529-19-5[3][4][5]

  • Molecular Formula: C₁₃H₂₁N₃[3][5]

  • SMILES: C1CN(CCN1CCCN)C2=CC=CC=C2[6]

  • InChI Key: KNLCRNWJXCLJHQ-UHFFFAOYSA-N[3]

Structure: Chemical structure of 3-(4-phenylpiperazin-1-yl)propan-1-amine

Physicochemical Properties

The physicochemical properties of a compound dictate its behavior in both chemical reactions and biological systems, influencing everything from reaction kinetics to pharmacokinetic profiles (ADME - Absorption, Distribution, Metabolism, and Excretion).[1]

Data Summary

The key physicochemical data for 3-(4-phenylpiperazin-1-yl)propan-1-amine are summarized in the table below.

PropertyValueSource
Molecular Weight 219.33 g/mol [5]
Monoisotopic Mass 219.17355 Da[6]
Appearance Data not available; likely an oil or low-melting solid-
Boiling Point Data not available-
Melting Point Data not available-
Solubility Expected to be soluble in water and organic solvents like ethanol due to its amine functionalities.[7]-
Predicted XlogP 1.3[6]
pKa Estimated pKa₁ ≈ 9.5-10.5 (propylamine); pKa₂ ≈ 7.5-8.5 (piperazine N4); pKa₃ ≈ 2-3 (piperazine N1, protonated aryl nitrogen)[8][9]
Discussion of Properties
  • Molecular Weight: With a molecular weight of 219.33 g/mol , the compound adheres to Lipinski's Rule of Five, a key guideline for drug-likeness, suggesting potential for good oral bioavailability in its derivatives.

  • Solubility: The presence of three nitrogen atoms, particularly the primary amine and the piperazine ring, allows for protonation in aqueous media, which generally confers water solubility.[7] The phenyl group adds lipophilic character. This amphiphilic nature is often desirable in drug candidates.

  • pKa: The molecule has three basic centers. The terminal primary amine is the most basic site, with an estimated pKa typical for primary alkylamines (around 10). The aliphatic nitrogen (N4) of the piperazine ring is the next most basic. The nitrogen (N1) attached to the phenyl ring is significantly less basic due to the delocalization of its lone pair of electrons into the aromatic system. These distinct pKa values are critical, as they determine the charge state of the molecule at physiological pH (~7.4), which in turn governs receptor binding, membrane permeability, and solubility.[10]

Spectroscopic and Analytical Characterization

Characterization by spectroscopic methods is essential for confirming the structure and purity of the synthesized compound.

Expected Spectroscopic Data
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl group (typically in the δ 6.8-7.3 ppm range), multiplets for the eight piperazine protons, and signals for the three methylene groups of the propyl chain. The -NH₂ protons may appear as a broad singlet.

  • ¹³C NMR: The carbon NMR would display signals for the six unique carbons of the phenyl ring, the two distinct carbons of the piperazine ring, and the three carbons of the propyl chain.

  • Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching for the primary amine (around 3300-3400 cm⁻¹), C-H stretching for aromatic and aliphatic groups (around 2800-3100 cm⁻¹), and C=C stretching for the aromatic ring (around 1500-1600 cm⁻¹).[11]

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M]+ at m/z 219.17, with the [M+H]+ peak at m/z 220.18 being prominent under electrospray ionization (ESI) conditions.[6]

Analytical Protocol: Purity Determination by RP-HPLC

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a standard method for assessing the purity of pharmaceutical intermediates.

Objective: To determine the purity of a sample of 3-(4-phenylpiperazin-1-yl)propan-1-amine.

Methodology:

  • Preparation of Mobile Phase:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Sample Preparation:

    • Accurately weigh ~1 mg of the compound.

    • Dissolve in 1 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV at 254 nm.

    • Gradient: 5% B to 95% B over 15 minutes, hold at 95% B for 2 minutes, then return to 5% B and equilibrate for 3 minutes.

  • Data Analysis:

    • Integrate the peak areas in the resulting chromatogram.

    • Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Mobile Phase Prep C Inject Sample (10 µL) A->C B Sample Prep (1 mg/mL) B->C D RP-HPLC System (C18 Column, Gradient) C->D E UV Detection (254 nm) D->E F Generate Chromatogram E->F G Integrate Peaks F->G H Calculate Purity (%) G->H

Workflow for Purity Analysis via RP-HPLC.

Chemical Properties and Reactivity

The reactivity of 3-(4-phenylpiperazin-1-yl)propan-1-amine is dominated by its nucleophilic nitrogen centers.

  • Primary Amine: The terminal -NH₂ group is a potent nucleophile and can readily undergo reactions such as acylation, alkylation, reductive amination, and sulfonylation. This provides a primary handle for attaching various functional groups to extend the molecule.

  • Piperazine Nitrogens: The aliphatic tertiary amine (N4) is also nucleophilic and can be quaternized. The N1 nitrogen is non-basic and generally unreactive under standard conditions due to its connection to the phenyl ring.

Representative Synthesis Protocol

The synthesis of this compound can be achieved through several routes. A common and efficient method is the reductive amination of an appropriate aldehyde with 1-phenylpiperazine, followed by deprotection. An alternative is the alkylation of 1-phenylpiperazine.[12][13]

Objective: To synthesize 3-(4-phenylpiperazin-1-yl)propan-1-amine.

Methodology (Illustrative):

  • Step 1: Alkylation. To a solution of 1-phenylpiperazine (1.0 eq) and a suitable base such as potassium carbonate (2.0 eq) in a solvent like acetonitrile, add 1-bromo-3-chloropropane (1.1 eq).[13]

  • Reaction Monitoring. Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Step 2: Azide Substitution. Once the initial alkylation is complete, the resulting intermediate, 1-(3-chloropropyl)-4-phenylpiperazine, is reacted with sodium azide (NaN₃) in a polar aprotic solvent like DMF to form 1-(3-azidopropyl)-4-phenylpiperazine.

  • Step 3: Reduction. The azide is then reduced to the primary amine. This can be achieved using various methods, such as catalytic hydrogenation (H₂, Pd/C) or with a reducing agent like lithium aluminum hydride (LAH).

  • Work-up and Purification. After the reaction is complete, perform an aqueous work-up to remove inorganic salts. The crude product is then purified, typically by column chromatography on silica gel, to yield the final product.

Synthesis_Workflow A 1-Phenylpiperazine + 1-Bromo-3-chloropropane B Alkylation Reaction (K₂CO₃, Acetonitrile, Reflux) A->B C Intermediate: 1-(3-chloropropyl)-4-phenylpiperazine B->C D Azide Substitution (NaN₃, DMF) C->D E Intermediate: 1-(3-azidopropyl)-4-phenylpiperazine D->E F Reduction of Azide (e.g., H₂, Pd/C) E->F G Final Product: 3-(4-phenylpiperazin-1-yl)propan-1-amine F->G H Purification (Column Chromatography) G->H

Illustrative Synthetic Pathway for the Target Compound.

Applications in Research and Drug Development

The phenylpiperazine scaffold is a cornerstone in the development of CNS-active drugs. Derivatives of 3-(4-phenylpiperazin-1-yl)propan-1-amine are investigated for a range of pharmacological activities.

  • Antidepressants: Many potent antidepressants act by modulating serotonin (5-HT) systems. The phenylpiperazine core is a well-established pharmacophore for 5-HT₁ₐ receptor ligands and serotonin transporter (SERT) inhibitors.[14][15][16] The propyl-amine chain of the title compound serves as a common linker to connect the phenylpiperazine moiety to other pharmacophoric elements.

  • Antihypertensive Agents: Certain arylpiperazine derivatives exhibit potent α-adrenergic receptor blocking activity, leading to antihypertensive effects.[17][18] The title compound can be used as a starting material to synthesize molecules targeting these receptors.

  • Multitarget Ligands: Modern drug design often focuses on creating single molecules that can interact with multiple targets to achieve a synergistic therapeutic effect. The versatile structure of 3-(4-phenylpiperazin-1-yl)propan-1-amine makes it an ideal scaffold for developing such multi-target-directed ligands for complex neurological disorders.

Safety and Handling

As a chemical intermediate, proper safety precautions are essential during handling and storage. The information below is a summary derived from available Safety Data Sheets (SDS).

  • Hazard Classification: The compound is generally classified as harmful in contact with skin, a skin irritant, and can cause serious eye damage.[19] It may also be suspected of damaging fertility or the unborn child and may cause damage to organs through prolonged exposure.[19]

  • Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection when handling.[20] Work in a well-ventilated area or use a fume hood.

  • First Aid Measures:

    • Skin Contact: Immediately remove contaminated clothing and rinse the skin with plenty of water.[7]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[19][20]

    • Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor immediately.[19]

  • Storage: Store in a well-ventilated place. Keep the container tightly closed and cool.

Conclusion

3-(4-phenylpiperazin-1-yl)propan-1-amine is a chemical intermediate of significant value to the pharmaceutical and medicinal chemistry sectors. Its structural features—a phenylpiperazine core for receptor interaction and a reactive primary amine for synthetic elaboration—make it a highly versatile building block. A thorough understanding of its physicochemical properties, reactivity, and handling requirements, as detailed in this guide, is crucial for leveraging its full potential in the discovery and development of next-generation therapeutics.

References

  • VPG Sensors. SAFETY DATA SHEET. Available from: [Link]

  • Khan, I., et al. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. ACS Omega. Available from: [Link]

  • PubChem. 3-(4-Methylpiperidin-1-yl)propan-1-amine. National Center for Biotechnology Information. Available from: [Link]

  • Mokrý, P., et al. Synthesis and Characterization of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Propoxybenzoates and Their Hydrochloride Salts. Molecules. Available from: [Link]

  • PubChemLite. 3-(4-phenylpiperazin-1-yl)propan-1-amine. Available from: [Link]

  • PubChem. 3-(4-Benzylpiperazin-1-yl)propan-1-amine. National Center for Biotechnology Information. Available from: [Link]

  • Orús, L., et al. New 3-[4-(3-substituted phenyl)piperazin-1-yl]-1-(benzo[b]thiophen-3-yl)propanol derivatives with dual action at 5-HT1A serotonin receptors and serotonin transporter as a new class of antidepressants. Pharmazie. Available from: [Link]

  • Kulig, K., et al. Design, synthesis and pharmacological evaluation of new 1-[3-(4-arylpiperazin-1-yl)-2-hydroxy-propyl]-3,3-diphenylpyrrolidin-2-one derivatives with antiarrhythmic, antihypertensive, and alpha-adrenolytic activity. European Journal of Medicinal Chemistry. Available from: [Link]

  • Yüksek, H., et al. Synthesis and spectral properties of new piperazine derivatives and a structural study. Journal of Molecular Structure. Available from: [Link]

  • PubChem. 3-(4-Ethylpiperazin-1-yl)propan-1-amine. National Center for Biotechnology Information. Available from: [Link]

  • Monge, A., et al. New 3-[4-(aryl)piperazin-1-yl]-1-(benzo[b]thiophen-3-yl)propane derivatives with dual action at 5-HT1A serotonin receptors and serotonin transporter as a new class of antidepressants. European Journal of Medicinal Chemistry. Available from: [Link]

  • Bielenica, A., et al. 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Molbank. Available from: [Link]

  • Orús, L., et al. New 3-[4-(3-Substituted phenyl)piperazin-1-yl]-1-(benzo[b]thiophen-3-yl)propanol Derivatives (IV) with Dual Action at 5-HT1A Serotonin Receptors and Serotonin Transporter as a New Class of Antidepressants. Pharmazie. Available from: [Link]

  • Mokrý, P., et al. Synthesis and Characterization of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Propoxybenzoates and Their Hydrochloride Salts. Molecules. Available from: [Link]

  • Derks, P. W. J., et al. pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data. Available from: [Link]

  • Angene Chemical. 3-(4-Methylpiperazin-1-yl)propan-1-amine(CAS# 4572-03-6 ). Available from: [Link]

  • Jampílek, J., et al. Synthesis and Determination of Physicochemical Properties of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Alkoxyethoxybenzoates. Molecules. Available from: [Link]

  • UNODC. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available from: [Link]

  • Rautio, J., et al. Prodrugs for Amines. Molecules. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of 3-(Piperazin-1-yl)propan-1-ol in Advancing Pharmaceutical Research. Available from: [Link]

  • Ciano, A., et al. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Molecules. Available from: [Link]

  • Satała, G., et al. New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity. Molecules. Available from: [Link]

  • Google Patents. WO2016078107A1 - Method for synthesizing piperazine pharmaceutical intermediate.
  • American Elements. 1-(4-phenylpiperazin-1-yl)propan-2-amine. Available from: [Link]

  • Sobenina, L. N., et al. 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. Molbank. Available from: [Link]

Sources

Spectroscopic Profile of 3-(4-Phenylpiperazin-1-yl)propan-1-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-(4-Phenylpiperazin-1-yl)propan-1-amine is a molecule of significant interest within medicinal chemistry and drug development. As a derivative of the N-arylpiperazine scaffold, it belongs to a class of compounds widely recognized as a "privileged structure" due to its frequent appearance in centrally active agents targeting G protein-coupled receptors (GPCRs) such as serotonin and dopamine receptors.[1][2] The precise structural elucidation of this compound is paramount for ensuring its purity, understanding its chemical behavior, and correlating its structure with its biological activity.

This technical guide provides a comprehensive overview of the expected spectroscopic data for 3-(4-phenylpiperazin-1-yl)propan-1-amine (CAS 20529-19-5), including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. The interpretations presented herein are based on established principles of spectroscopic analysis and data from closely related analogues found in the scientific literature.[1][3][4] This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the synthesis, characterization, and application of this and similar molecules.

Molecular Structure and Key Features

Before delving into the spectroscopic data, it is crucial to understand the molecular structure of 3-(4-phenylpiperazin-1-yl)propan-1-amine. The molecule consists of a phenyl group attached to a piperazine ring, which is in turn linked to a propyl amine chain. This structure presents several distinct chemical environments that will be distinguishable by spectroscopic methods.

Caption: Molecular structure of 3-(4-Phenylpiperazin-1-yl)propan-1-amine.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment, connectivity, and number of hydrogen atoms. For 3-(4-phenylpiperazin-1-yl)propan-1-amine, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the piperazine ring protons, and the propyl amine chain protons.

Experimental Protocol:

A standard ¹H NMR spectrum would be acquired by dissolving 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), and recorded on a 400 MHz or higher field spectrometer.[1]

Expected ¹H NMR Data:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.30 - 7.20m2HAr-H (meta)
~ 6.95 - 6.85m3HAr-H (ortho, para)
~ 3.20 - 3.10t4HPiperazine-H (adjacent to N-Ph)
~ 2.85 - 2.75t2H-CH₂-NH₂
~ 2.65 - 2.55t4HPiperazine-H (adjacent to N-propyl)
~ 2.50 - 2.40t2H-N-CH₂-
~ 1.80 - 1.70p2H-CH₂-CH₂-CH₂-
(variable)br s2H-NH₂

Interpretation:

  • Aromatic Region (δ 6.8-7.3 ppm): The phenyl group protons are expected to appear in this region. The protons meta to the piperazine nitrogen will likely be a multiplet around δ 7.25 ppm, while the ortho and para protons will appear as another multiplet at a slightly upfield position (around δ 6.90 ppm) due to the electron-donating effect of the nitrogen atom.[1]

  • Piperazine Ring Protons (δ 2.5-3.2 ppm): The eight protons on the piperazine ring are not chemically equivalent. The four protons on the carbons adjacent to the phenyl-substituted nitrogen are expected to be downfield (around δ 3.15 ppm) compared to the four protons on the carbons adjacent to the propyl-substituted nitrogen (around δ 2.60 ppm). Both sets of signals are anticipated to be triplets due to coupling with their neighboring protons.

  • Propyl Chain Protons (δ 1.7-2.9 ppm): The three methylene groups of the propyl chain will each give a distinct signal. The methylene group attached to the primary amine (-CH₂-NH₂) is expected around δ 2.80 ppm. The methylene group attached to the piperazine nitrogen (-N-CH₂) should appear around δ 2.45 ppm. The central methylene group (-CH₂-CH₂-CH₂-) will be the most upfield of the three, appearing as a pentet around δ 1.75 ppm.

  • Amine Protons (-NH₂): The two protons of the primary amine will likely appear as a broad singlet. Its chemical shift can vary depending on the solvent, concentration, and temperature due to hydrogen bonding and exchange.[5] Addition of D₂O to the sample would cause this signal to disappear, confirming its assignment.[5]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure will give a distinct signal.

Experimental Protocol:

The ¹³C NMR spectrum would be acquired under similar conditions as the ¹H NMR, often as part of a suite of 1D and 2D NMR experiments to confirm assignments.

Expected ¹³C NMR Data:

Chemical Shift (δ, ppm)Assignment
~ 151.0Ar-C (ipso, C-N)
~ 129.0Ar-C (meta)
~ 120.0Ar-C (para)
~ 116.0Ar-C (ortho)
~ 58.0-N-C H₂-CH₂-
~ 53.0Piperazine-C (adjacent to N-propyl)
~ 49.0Piperazine-C (adjacent to N-Ph)
~ 40.5-C H₂-NH₂
~ 25.0-CH₂-C H₂-CH₂-

Interpretation:

The chemical shifts in ¹³C NMR are highly dependent on the electronic environment of the carbon atoms.

  • Aromatic Carbons (δ 116-151 ppm): The six carbons of the phenyl ring will give four distinct signals due to symmetry. The ipso-carbon (the one directly attached to the piperazine nitrogen) will be the most downfield, around δ 151.0 ppm. The other aromatic carbons will appear in the typical range of δ 116-129 ppm.[6]

  • Piperazine Carbons (δ 49-53 ppm): The two pairs of chemically non-equivalent carbons in the piperazine ring are expected to resonate at approximately δ 49.0 ppm (adjacent to the phenyl group) and δ 53.0 ppm (adjacent to the propyl group).

  • Propyl Chain Carbons (δ 25-58 ppm): The three carbons of the propyl chain will be distinguishable. The carbon attached to the piperazine nitrogen will be around δ 58.0 ppm. The carbon of the primary amine group (-CH₂-NH₂) is expected around δ 40.5 ppm, and the central methylene carbon will be the most upfield at around δ 25.0 ppm.[7]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can confirm the molecular formula with high accuracy.

Experimental Protocol:

A sample would be introduced into the mass spectrometer, typically using electrospray ionization (ESI), and the mass-to-charge ratio (m/z) of the resulting ions would be measured.

Predicted Mass Spectrometry Data:

The molecular formula for 3-(4-phenylpiperazin-1-yl)propan-1-amine is C₁₃H₂₁N₃, with a monoisotopic mass of 219.1735 Da.[8]

AdductPredicted m/z
[M+H]⁺220.1808
[M+Na]⁺242.1628
[M+K]⁺258.1367

Data sourced from PubChem predictions.[8]

Fragmentation Pattern:

In addition to the molecular ion, mass spectrometry will produce a characteristic fragmentation pattern that can be used for structural confirmation.

G M [M+H]⁺ m/z = 220 F1 m/z = 175 M->F1 - C₃H₇N F2 m/z = 132 M->F2 - C₅H₁₂N₂ F4 m/z = 44 M->F4 - C₉H₁₀N₂ F3 m/z = 120 F2->F3 - CH₂

Caption: Predicted key fragmentation pathways for 3-(4-Phenylpiperazin-1-yl)propan-1-amine.

Key fragment ions would likely arise from the cleavage of the propyl chain and the piperazine ring. For example, loss of the aminopropyl side chain could lead to a fragment corresponding to the phenylpiperazine cation.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol:

The IR spectrum can be obtained from a thin film of the neat liquid, a KBr pellet of the solid, or a solution in a suitable solvent.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)VibrationFunctional Group
3400 - 3300N-H stretch (asymmetric and symmetric)Primary amine (-NH₂)
3050 - 3010C-H stretch (aromatic)Phenyl group
2950 - 2800C-H stretch (aliphatic)Piperazine and propyl groups
1620 - 1580C=C stretchAromatic ring
1650 - 1550N-H bend (scissoring)Primary amine (-NH₂)
1250 - 1000C-N stretchAmines
770 - 730 and 710 - 690C-H bend (out-of-plane)Monosubstituted benzene

Interpretation:

  • N-H Vibrations: The most characteristic feature of the primary amine will be the two N-H stretching bands in the 3400-3300 cm⁻¹ region.[5][9] A broad absorption due to N-H bending is also expected around 1600 cm⁻¹.[10]

  • C-H Vibrations: The spectrum will show both aromatic C-H stretching above 3000 cm⁻¹ and aliphatic C-H stretching below 3000 cm⁻¹.

  • Aromatic Ring Vibrations: The C=C stretching vibrations of the phenyl ring will appear in the 1620-1580 cm⁻¹ region. The out-of-plane C-H bending bands in the 770-690 cm⁻¹ region are indicative of a monosubstituted benzene ring.

  • C-N Vibrations: The C-N stretching vibrations for both the aliphatic and aromatic amines will be present in the fingerprint region (1250-1000 cm⁻¹).[5]

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the structural confirmation of 3-(4-phenylpiperazin-1-yl)propan-1-amine. By combining the data from ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy, researchers can unequivocally verify the identity and purity of this important synthetic building block. The provided expected data and interpretations serve as a reliable reference for scientists working in the field of medicinal chemistry and drug discovery, facilitating the advancement of research and development involving N-arylpiperazine derivatives.

References

  • Application Notes and Protocols for the Study of N-Arylpiperazines. BenchChem.
  • Supplementary Inform
  • 3-(4-phenylpiperazin-1-yl)propan-1-amine | CAS 20529-19-5. Santa Cruz Biotechnology.
  • 3-(4-phenylpiperazin-1-yl)propan-1-amine. PubChemLite.
  • 3-(4-Phenylpiperazin-1-yl)propan-1-amine | 20529-19-5. Sigma-Aldrich.
  • Synthesis and Characterization of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Propoxybenzoates and Their Hydrochloride Salts.
  • Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring.
  • NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • Spectroscopy of Amines. Chemistry LibreTexts.
  • Infrared Spectroscopy. CDN.
  • Synthesis and Characterization of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Propoxybenzoates and Their Hydrochloride Salts. PubMed.
  • Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online.
  • infrared spectrum of propylamine prominent wavenumbers cm-1 detecting functional groups present finger print for identification of propanamine image diagram. Doc Brown's Advanced Organic Chemistry Revision Notes.
  • 13C nmr spectrum of propylamine analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of propanamine. Doc Brown's Advanced Organic Chemistry Revision Notes.

Sources

The Phenylpiperazine Scaffold: A Privileged Core for Diverse Therapeutic Applications

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Discovery Professionals

Authored by: A Senior Application Scientist

Abstract

The phenylpiperazine moiety represents a cornerstone in modern medicinal chemistry, serving as a versatile and "privileged" scaffold for the design of a wide array of therapeutic agents. Its unique structural and physicochemical properties, including the presence of two nitrogen atoms for tailored substitutions and its ability to modulate key biological targets, have led to the development of numerous clinically successful drugs. This technical guide provides a comprehensive overview of the therapeutic potential of phenylpiperazine compounds, delving into their diverse applications, underlying mechanisms of action, and the experimental methodologies crucial for their discovery and development. We will explore their well-established roles in treating central nervous system (CNS) disorders, their emerging promise as anticancer and antimicrobial agents, and provide detailed protocols for their synthesis and biological evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the full potential of the phenylpiperazine core in their therapeutic programs.

The Phenylpiperazine Core: A Structural and Pharmacological Overview

The phenylpiperazine scaffold consists of a piperazine ring linked to a phenyl group. This seemingly simple structure offers a remarkable degree of versatility for medicinal chemists. The two nitrogen atoms of the piperazine ring can be independently substituted, allowing for the fine-tuning of pharmacological activity, selectivity, and pharmacokinetic properties.[1] This adaptability has made the phenylpiperazine nucleus a common feature in a multitude of biologically active compounds.[2]

The phenyl group itself can also be substituted with various functional groups to modulate the compound's interaction with its biological target and to influence its absorption, distribution, metabolism, and excretion (ADME) profile. The inherent basicity of the piperazine nitrogen atoms allows for the formation of salts, which can improve solubility and bioavailability.[1]

From a pharmacological perspective, phenylpiperazine derivatives are known to interact with a variety of biological targets, with a particular prominence for G-protein coupled receptors (GPCRs) and neurotransmitter transporters.[3] This ability to modulate key signaling pathways in the body is the foundation of their diverse therapeutic applications.

Therapeutic Applications in Central Nervous System (CNS) Disorders

Phenylpiperazine compounds have made a significant impact in the treatment of various CNS disorders, primarily due to their ability to modulate serotonergic and dopaminergic pathways.

Antidepressants and Anxiolytics

A significant number of antidepressant and anxiolytic drugs are based on the phenylpiperazine scaffold.[4] These compounds often act as serotonin (5-HT) receptor antagonists and reuptake inhibitors (SARIs).[5]

  • Trazodone: A classic example, trazodone is a phenylpiperazine antidepressant that acts as a 5-HT2A receptor antagonist and a serotonin reuptake inhibitor.[5] Its sedative properties, mediated by its antagonist activity at histamine H1 and α1-adrenergic receptors, also make it useful for treating insomnia, particularly in patients with depression.[5]

  • Vortioxetine: A newer multimodal antidepressant, vortioxetine combines serotonin reuptake inhibition with modulation of several serotonin receptors, including agonist activity at 5-HT1A receptors and antagonist activity at 5-HT3 and 5-HT7 receptors.[6] This broader mechanism of action is thought to contribute to its efficacy in treating major depressive disorder.[6]

Signaling Pathway: Serotonergic Modulation by Phenylpiperazine Antidepressants

G cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron SERT SERT VMAT Vesicle Serotonin_syn 5-HT VMAT->Serotonin_syn Release Serotonin_pre 5-HT Serotonin_syn->SERT Reuptake HTR2A 5-HT2A Receptor Serotonin_syn->HTR2A HTR1A 5-HT1A Receptor Serotonin_syn->HTR1A Gq Gq HTR2A->Gq Gi Gi HTR1A->Gi PLC PLC Gq->PLC AC Adenylyl Cyclase Gi->AC Inhibition IP3_DAG IP3/DAG PLC->IP3_DAG cAMP ↓ cAMP AC->cAMP Ca_PKC ↑ Ca²⁺ / PKC IP3_DAG->Ca_PKC Neuronal_Response Neuronal Response (Therapeutic Effect) cAMP->Neuronal_Response Ca_PKC->Neuronal_Response Phenylpiperazine Phenylpiperazine (e.g., Trazodone, Vortioxetine) Phenylpiperazine->SERT Inhibition Phenylpiperazine->HTR2A Antagonism Phenylpiperazine->HTR1A Agonism (Vortioxetine)

Caption: Serotonergic modulation by phenylpiperazine antidepressants.

Alzheimer's Disease

Recent research has highlighted the potential of phenylpiperazine derivatives in the treatment of Alzheimer's disease (AD). Some of these compounds have been shown to act as agonists of the transient receptor potential canonical 6 (TRPC6) channel, a pathway involved in regulating the stability of dendritic spines and memory formation.[7] By potentiating TRPC6 channels, these compounds may offer a neuroprotective effect against the amyloid toxicity characteristic of AD.[7]

Anticancer Applications of Phenylpiperazine Derivatives

The phenylpiperazine scaffold has emerged as a promising framework for the development of novel anticancer agents.[8] These compounds have been shown to exert their effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways involved in cancer cell proliferation and survival.

Induction of Apoptosis and Cell Cycle Arrest

Several studies have demonstrated that phenylpiperazine derivatives can induce apoptosis in various cancer cell lines. For instance, novel thiourea and thiazolidinone derivatives of phenylpiperazine have been shown to induce apoptosis and DNA fragmentation in prostate cancer cells.[9] These compounds can also inhibit cell cycle progression, leading to an accumulation of cells in the G1 or S phases.[9]

Signaling Pathway: Phenylpiperazine-Induced Apoptosis

Phenylpiperazine Phenylpiperazine Derivative Cell Cancer Cell Phenylpiperazine->Cell DNA_Damage DNA Damage Cell->DNA_Damage p53 p53 Activation DNA_Damage->p53 Bax Bax Activation p53->Bax Mitochondrion Mitochondrion Bax->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Bcl2 Bcl-2 Bcl2->Mitochondrion Inhibition

Caption: Intrinsic apoptosis pathway induced by phenylpiperazine derivatives.

Structure-Activity Relationship (SAR) in Anticancer Phenylpiperazines

SAR studies have provided valuable insights into the design of potent anticancer phenylpiperazine derivatives. For example, in a series of 1,2-benzothiazine derivatives, compounds bearing a 3,4-dichlorophenylpiperazine moiety exhibited the highest cytotoxicity against breast cancer cell lines.[10] This suggests that the nature and position of substituents on the phenyl ring are critical for anticancer activity.[10]

Table 1: Cytotoxicity of Phenylpiperazine Derivatives against Cancer Cell Lines

Compound IDCancer Cell LineIC50 (µM)Reference
5a (Thiourea derivative) LNCaP (Prostate)3.67[8][9]
BS130 MCF7 (Breast)> Doxorubicin[10]
BS230 MCF7 (Breast)> Doxorubicin[10]
Naftopidil Bladder Cancer CellsVaries[8]
Quinoxalinyl–piperazine 30 VariousDose-dependent[8][11]

Antimicrobial Potential of Phenylpiperazine Compounds

The growing threat of antimicrobial resistance has spurred the search for new classes of antimicrobial agents. Phenylpiperazine derivatives have shown promise in this area, with demonstrated activity against bacteria, fungi, and viruses.[2][12]

Antibacterial and Antifungal Activity

Several studies have reported the synthesis and evaluation of phenylpiperazine derivatives with antibacterial and antifungal properties. While many compounds have shown moderate effects, certain derivatives have exhibited significant activity against specific pathogens. For instance, some N-phenylpiperazines have shown inhibitory activity against Staphylococcus aureus and various mycobacteria strains.[12]

Antiviral Activity

Phenylpiperazine derivatives are also being investigated as potential antiviral agents. Certain 2-phenylpiperazine derivatives have been identified as potent inhibitors of human adenovirus (HAdV) and human cytomegalovirus (HCMV).[13][14] The mechanism of action is thought to involve the inhibition of viral DNA replication.[13]

Experimental Protocols

Synthesis of a Phenylpiperazine Derivative: 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine Hydrochloride

This protocol describes a common method for the synthesis of a key intermediate used in the preparation of several phenylpiperazine-based drugs.

Materials:

  • 1-(3-chlorophenyl)piperazine hydrochloride

  • 1-bromo-3-chloropropane

  • Sodium hydroxide (NaOH)

  • Acetone

  • Water

  • Hydrochloric acid (HCl)

Procedure:

  • Prepare a solution of sodium hydroxide in a mixture of water and acetone.[15]

  • To this solution, add 1-(3-chlorophenyl)piperazine hydrochloride and 1-bromo-3-chloropropane.[15]

  • Stir the resulting mixture at room temperature for 18 hours.[15]

  • Separate the organic layer and concentrate it under reduced pressure to obtain an oil.[15]

  • Treat the oil with hot 6N HCl until the solution is complete.[15]

  • Filter the solution and store it at 5°C for 18 hours to allow for precipitation.[15]

  • Collect the precipitate by filtration to yield 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride.[15]

Experimental Workflow: Synthesis of 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine HCl

Start Start Materials: - 1-(3-chlorophenyl)piperazine HCl - 1-bromo-3-chloropropane - NaOH, Acetone, Water Reaction Reaction: - Dissolve NaOH in Acetone/Water - Add reactants - Stir for 18h at RT Start->Reaction Separation Work-up: - Separate organic layer - Concentrate under reduced pressure Reaction->Separation Acidification Acidification: - Dissolve oil in hot 6N HCl Separation->Acidification Precipitation Precipitation: - Store at 5°C for 18h Acidification->Precipitation Isolation Isolation: - Collect precipitate by filtration Precipitation->Isolation Product Product: 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine HCl Isolation->Product

Caption: Workflow for the synthesis of a key phenylpiperazine intermediate.

In Vitro Anticancer Activity Assay

This protocol outlines a standard method for evaluating the cytotoxic effects of phenylpiperazine compounds on cancer cell lines.

Materials:

  • Phenylpiperazine derivative stock solution (in DMSO)

  • Cancer cell lines (e.g., MCF7, LNCaP)

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Prepare serial dilutions of the phenylpiperazine derivative in complete cell culture medium.

  • Remove the old medium from the cells and add the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Future Directions and Conclusion

The phenylpiperazine scaffold continues to be a highly valuable and versatile platform in drug discovery. Its proven success in the CNS arena, coupled with its emerging potential in oncology and infectious diseases, ensures its continued relevance for the foreseeable future. Future research will likely focus on the development of more selective and potent phenylpiperazine derivatives with improved safety profiles. The exploration of novel substitution patterns and the combination of the phenylpiperazine core with other pharmacophores will undoubtedly lead to the discovery of new therapeutic agents for a wide range of diseases.

This guide has provided a comprehensive overview of the therapeutic applications of phenylpiperazine compounds, from their established roles to their exciting new frontiers. The detailed protocols and mechanistic insights are intended to empower researchers to effectively harness the potential of this remarkable chemical scaffold in their own drug discovery endeavors.

References

  • Activity of N-Phenylpiperazine Derivatives Against Bacterial and Fungal P
  • Piperazine derivatives as antiviral agents with increased therapeutic activity.
  • Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. PMC.
  • Piperazine derivatives as antiviral agents with increased therapeutic activity.
  • Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. NIH.
  • Synthesis of PROCEDURE 2. 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine. PrepChem.com.
  • 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride synthesis. chemicalbook.
  • List of Phenylpiperazine antidepressants. Drugs.com.
  • A valuable insight into recent advances on antimicrobial activity of piperazine deriv
  • Design and synthesis of phenylpiperazine derivatives as potent anticancer agents for prost
  • Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. MDPI.
  • Synthesis and acaricidal activity of phenylpiperazine deriv
  • Optimization and SAR research at the piperazine and phenyl rings of JNJ4796 as new anti-influenza A virus agents, part 1. PubMed.
  • SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. International Journal of Pharmaceutical Sciences Review and Research.
  • A Guide to the Vortioxetine Synthesis Process.
  • Synthesis and biological activities of phenyl piperazine-based peptidomimetic growth hormone secretagogues. PubMed.
  • Novel Piperazine Derivatives as Anti Microbial Agents: A Comprehensive Review. Asian Pacific Journal of Health Sciences.
  • Trazodone Guide: Pharmacology, Indications, Dosing Guidelines and Adverse Effects. Psychopharmacology Institute.
  • Discovery of 1-[2-(2,4-Dimethylphenylsulfanyl)phenyl]piperazine (Lu AA21004): A Novel Multimodal Compound for the Treatment of Major Depressive Disorder | Journal of Medicinal Chemistry.
  • Vortioxetine hydrobromide synthesis. ChemicalBook.
  • A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders. Bentham Science.
  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Deriv
  • Chemical synthesis of piperazine compounds 1–45. Twenty compounds highlighted in red colour are new structures.
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI.
  • Antidiabetic and Anti-inflammatory Properties of N-Phenyl Piperazine Derivatives through In Vitro Evaluations and Molecular Docking Studies. Biomedical and Pharmacology Journal.
  • Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. Molecular Pharmacology.
  • Evaluation of phenylpiperazines as targeting agents for neuroblastoma. PMC.

Sources

Technical Guide: 3-(4-Phenylpiperazin-1-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Analysis of its Synthesis, Characterization, and Application as a Core Scaffold in CNS Drug Discovery

Executive Summary

This technical guide provides an in-depth examination of 3-(4-Phenylpiperazin-1-yl)propan-1-amine, a key chemical intermediate and structural motif in modern medicinal chemistry. The phenylpiperazine scaffold is a cornerstone in the development of centrally active therapeutic agents, and this particular derivative, featuring a terminal primary amine, offers significant versatility for synthetic elaboration. This document, intended for researchers, medicinal chemists, and drug development professionals, details the compound's fundamental physicochemical properties, outlines a robust and validated synthetic protocol, and explores the analytical methodologies essential for its structural confirmation. Furthermore, we delve into the pharmacological significance of this scaffold, its role as a building block for high-affinity ligands targeting serotonergic and dopaminergic systems, and the critical safety protocols required for its handling.

Introduction: The Phenylpiperazine Privileged Scaffold

The arylpiperazine substructure is widely recognized as a "privileged scaffold" in drug discovery. Its unique conformational properties and ability to engage in multiple binding interactions have led to its incorporation into a vast array of approved drugs and clinical candidates, particularly those targeting the central nervous system (CNS). Compounds featuring this moiety often exhibit high affinity for G-protein coupled receptors (GPCRs), such as serotonin (5-HT) and dopamine (D) receptors, as well as neurotransmitter transporters.[1][2]

3-(4-Phenylpiperazin-1-yl)propan-1-amine (IUPAC Name: 3-(4-phenylpiperazin-1-yl)propan-1-amine) represents a foundational building block within this chemical class.[3] It comprises the core phenylpiperazine unit linked to a propyl chain terminating in a primary amine. This primary amine serves as a critical synthetic handle, enabling chemists to introduce diverse functionalities through reactions like amidation, reductive amination, or alkylation. This versatility allows for the systematic exploration of structure-activity relationships (SAR) to optimize a compound's pharmacokinetic and pharmacodynamic profiles, including absorption, distribution, metabolism, excretion (ADME), and target-specific affinity and efficacy.[4][5] This guide serves to consolidate the essential technical knowledge required to effectively utilize this compound in a research and development setting.

Physicochemical Properties and Chemical Identifiers

A precise understanding of a compound's physicochemical properties is fundamental to its application in experimental work. All quantitative data for 3-(4-Phenylpiperazin-1-yl)propan-1-amine are summarized below for ease of reference.

PropertyValueSource
IUPAC Name 3-(4-phenylpiperazin-1-yl)propan-1-aminePubChem
InChIKey KNLCRNWJXCLJHQ-UHFFFAOYSA-N
InChI 1S/C13H21N3/c14-7-4-8-15-9-11-16(12-10-15)13-5-2-1-3-6-13/h1-3,5-6H,4,7-12,14H2
CAS Number 20529-19-5[6][7]
Molecular Formula C₁₃H₂₁N₃[8][7]
Molecular Weight 219.33 g/mol [7]
Monoisotopic Mass 219.17355 Da[8]
SMILES C1CN(CCN1CCCN)C2=CC=CC=C2[8]
Predicted XlogP 1.3[8]
Predicted Collision Cross Section ([M+H]⁺) 153.0 Ų[8]

Synthesis and Purification Protocol

The synthesis of 3-(4-phenylpiperazin-1-yl)propan-1-amine is most efficiently achieved via a two-step sequence involving N-alkylation of 1-phenylpiperazine followed by nitrile reduction. This pathway is selected for its high yields, use of readily available starting materials, and straightforward purification procedures.

Synthetic Pathway Overview

The logical disconnection of the target molecule points to 1-phenylpiperazine and a three-carbon electrophile bearing a latent amine functionality, such as a nitrile group. The nitrile is an ideal choice as it is stable under the initial alkylation conditions and can be cleanly reduced to the primary amine in the final step.

G start1 1-Phenylpiperazine intermediate 3-(4-Phenylpiperazin-1-yl)propanenitrile start1->intermediate 1. N-Alkylation start2 3-Chloropropionitrile start2->intermediate product 3-(4-Phenylpiperazin-1-yl)propan-1-amine (Target Molecule) intermediate->product 2. Nitrile Reduction reagent1 K₂CO₃, Acetonitrile Reflux reagent2 LiAlH₄, THF or H₂, Raney Ni G cluster_0 Purification & Isolation cluster_1 Spectroscopic Confirmation cluster_2 Purity & Final Validation purified_product Purified Product nmr ¹H & ¹³C NMR purified_product->nmr ms LC-MS / GC-MS purified_product->ms hplc HPLC / UPLC nmr->hplc ms->hplc final Validated Compound (>95% Purity) hplc->final

Sources

Methodological & Application

Application Note: A Comprehensive NMR Protocol for the Structural Characterization of 3-(4-Phenylpiperazin-1-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Rigorous Characterization

3-(4-Phenylpiperazin-1-yl)propan-1-amine is a key structural motif and intermediate in the synthesis of various pharmacologically active compounds. Its precise molecular architecture—comprising a phenyl ring, a piperazine core, and a propanamine side chain—necessitates a robust analytical method for unambiguous verification. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent technique for this purpose, offering unparalleled insight into the molecular framework at an atomic level.[1][2][3] This application note details a comprehensive NMR workflow designed to confirm the identity and purity of the title compound, a critical step in any drug discovery or chemical development pipeline.

The power of NMR lies in its ability to probe the chemical environment of magnetically active nuclei, primarily ¹H (protons) and ¹³C.[4] By analyzing parameters such as chemical shift, signal integration, spin-spin coupling, and through-space/through-bond correlations, a complete and unambiguous structural picture can be assembled.[5]

Chemical structure of 3-(4-Phenylpiperazin-1-yl)propan-1-amine with atom numbering for NMR assignment.Figure 1. Chemical Structure of 3-(4-Phenylpiperazin-1-yl)propan-1-amine with IUPAC-style numbering for NMR spectral assignment.

Methodological Framework: From Sample to Structure

The successful characterization of a molecule by NMR is not merely the result of data acquisition but a systematic process encompassing sample preparation, strategic experiment selection, and logical data interpretation. The workflow described herein is designed to be a self-validating system, where data from orthogonal experiments (e.g., ¹H, ¹³C, and 2D NMR) converge to support a single structural hypothesis.

NMR_Workflow cluster_prep Part 1: Sample Preparation cluster_acq Part 2: Data Acquisition cluster_analysis Part 3: Data Analysis & Elucidation Sample Weigh Sample (10-20 mg) Solvent Select & Add Deuterated Solvent (e.g., CDCl₃, 0.6 mL) Sample->Solvent Dissolve Dissolve & Vortex Solvent->Dissolve Filter Filter into NMR Tube Dissolve->Filter H1_NMR 1D ¹H NMR (Structure Overview) Filter->H1_NMR C13_NMR 1D ¹³C NMR (Carbon Backbone) H1_NMR->C13_NMR COSY 2D COSY (¹H-¹H Connectivity) C13_NMR->COSY HSQC 2D HSQC (¹J C-H Correlation) COSY->HSQC HMBC 2D HMBC (Long-Range C-H Correlation) HSQC->HMBC Process Process Spectra (FT, Phase, Baseline) HMBC->Process Transfer Data Assign_1D Assign 1D Spectra (Shift, Integration, Multiplicity) Process->Assign_1D Assign_2D Correlate with 2D Data Assign_1D->Assign_2D Confirm Assemble Fragments & Confirm Structure Assign_2D->Confirm Final_Structure Verified Structure Confirm->Final_Structure

Diagram 1. Comprehensive workflow for NMR characterization.

Detailed Experimental Protocols

Sample Preparation: The Foundation of Quality Data

High-quality spectra are contingent upon meticulous sample preparation. The goal is to create a homogeneous solution free of particulate matter and paramagnetic impurities, which can degrade spectral resolution.[6]

  • Analyte Weighing: Accurately weigh 10-20 mg of 3-(4-phenylpiperazin-1-yl)propan-1-amine for a comprehensive analysis including ¹H, ¹³C, and 2D NMR. While ¹H NMR can be performed on less material (1-5 mg), ¹³C and 2D experiments are less sensitive and benefit from higher concentrations.[6][7][8]

  • Solvent Selection: Chloroform-d (CDCl₃) is an excellent first choice, as it dissolves a wide range of organic amines and has well-separated residual solvent signals (¹H: 7.26 ppm, ¹³C: 77.16 ppm) that serve as convenient internal references.[6] Add approximately 0.6 mL of the deuterated solvent to the vial containing the sample.[8][9]

  • Dissolution: Gently vortex or sonicate the vial to ensure the sample is fully dissolved. A clear, homogeneous solution is required.

  • Filtration and Transfer: To eliminate any suspended microparticulates that can disrupt magnetic field homogeneity, filter the solution directly into a clean, high-quality 5 mm NMR tube.[7][10] This is easily achieved by passing the solution through a Pasteur pipette containing a small, tightly packed plug of glass wool or a Kimwipe. The final sample height in the tube should be 4.0-5.0 cm.[8]

  • Final Steps: Cap the NMR tube securely to prevent solvent evaporation. Wipe the outside of the tube with a lint-free tissue to remove any dust or fingerprints before inserting it into the spectrometer.

NMR Instrument Parameters (400 MHz Spectrometer)

The following parameters provide a robust starting point for high-quality data acquisition.

Experiment Parameter Recommended Value Rationale
¹H NMR Pulse Programzg30A standard 30° pulse experiment for quantitative observation.
Spectral Width16 ppm (-2 to 14 ppm)Encompasses the full range of chemical shifts for organic molecules.[1]
Acquisition Time~3.0 sEnsures adequate resolution of signals and coupling patterns.
Relaxation Delay2.0 sAllows for sufficient relaxation of protons, crucial for accurate integration.[11]
Number of Scans16Provides excellent signal-to-noise (S/N) for a ~15 mg sample.
¹³C{¹H} NMR Pulse Programzgpg30Standard power-gated proton decoupling for observing carbons as singlets.
Spectral Width240 ppm (-10 to 230 ppm)Covers the entire chemical shift range for carbon nuclei in organic compounds.
Acquisition Time~1.0 sBalances resolution and experiment time.
Relaxation Delay2.0 sStandard delay for qualitative carbon spectra.
Number of Scans1024Required to overcome the low natural abundance and sensitivity of the ¹³C nucleus.
2D COSY Pulse ProgramcosygpqfGradient-selected, phase-sensitive COSY for high-quality cross-peaks.
F2/F1 Spectral Width12 ppm / 12 ppmSet to match the ¹H spectral window.
Number of Scans2-4Sufficient for most correlations with adequate sample concentration.
2D HSQC Pulse Programhsqcedetgpsisp2.3Edited HSQC for phase-sensitive detection of CH/CH₃ (positive) and CH₂ (negative) groups.
F2 (¹H) Spectral Width12 ppmProton dimension.
F1 (¹³C) Spectral Width160 ppm (0-160 ppm)Carbon dimension, focused on the relevant region.
Number of Scans4-8Provides good S/N for one-bond correlations.
2D HMBC Pulse ProgramhmbcgpndqfGradient-selected HMBC optimized for long-range couplings.
F2 (¹H) Spectral Width12 ppmProton dimension.
F1 (¹³C) Spectral Width200 ppm (0-200 ppm)Carbon dimension, covering both aliphatic and aromatic regions.
Long-Range J Value8 HzOptimized for detecting typical 2- and 3-bond C-H couplings.[12]
Number of Scans8-16Requires more scans to detect the weaker long-range correlations.

Spectral Analysis and Structure Elucidation

The final step is the systematic interpretation of the acquired spectra to build the molecular structure piece by piece. The process begins with the 1D spectra and uses the 2D data for definitive confirmation.

Predicted ¹H and ¹³C NMR Data

The table below summarizes the expected NMR data for 3-(4-phenylpiperazin-1-yl)propan-1-amine based on its structure and known chemical shift trends for similar phenylpiperazine derivatives.[13][14]

Position ¹H Predicted Shift (ppm) Multiplicity Integration ¹³C Predicted Shift (ppm) Key 2D Correlations
H1'/H5'~7.20-7.30t2H129.0HMBC: to C3', C6
H2'/H4'~6.90-7.00d2H116.0HMBC: to C6, C3'
H3'~6.80-6.90t1H120.0HMBC: to C1', C5'
C6---50.5HSQC: with H6; HMBC: from H1', H2', H7
H6~3.15-3.25t4H-COSY: with H7; HSQC: with C6
H7~2.60-2.70t4H-COSY: with H6; HSQC: with C7
C7---53.0HSQC: with H7; HMBC: from H6, H8
H8~2.45-2.55t2H-COSY: with H9; HSQC: with C8
C8---57.0HSQC: with H8; HMBC: from H7, H9, H10
H9~1.70-1.80p2H-COSY: with H8, H10; HSQC: with C9
C9---27.5HSQC: with H9; HMBC: from H8, H10
H10~2.75-2.85t2H-COSY: with H9; HSQC: with C10
C10---42.0HSQC: with H10; HMBC: from H8, H9
NH₂~1.5 (broad)s2H-Signal may exchange with D₂O.
C3'---151.3 (Quaternary)HMBC: from H1', H2', H5', H4'

Abbreviations: s = singlet, d = doublet, t = triplet, p = pentet (quintet).

Step-by-Step Interpretation Strategy
  • ¹H NMR Analysis:

    • Aromatic Region (δ 6.8-7.3): Identify the three distinct signals for the phenyl group. The triplet at ~7.25 ppm corresponds to the two H1'/H5' protons, the doublet at ~6.95 ppm to the two H2'/H4' protons, and the triplet at ~6.85 ppm to the single H3' proton. Integration should confirm a 2:2:1 ratio.

    • Aliphatic Region (δ 1.5-3.3): This region contains signals from the piperazine and propanamine moieties. The broad singlet around δ 1.5 ppm is characteristic of the primary amine (NH₂) protons. The remaining five signals should be triplets or a pentet, corresponding to the five distinct CH₂ groups.

  • ¹³C NMR Analysis:

    • Count the signals. Due to symmetry in the phenyl and piperazine rings, 9 distinct carbon signals are expected (4 aromatic, 5 aliphatic). The quaternary carbon C3' will be of lower intensity.

  • 2D COSY Analysis:

    • Trace the spin systems. A clear correlation path should be visible connecting H8↔H9↔H10, confirming the integrity of the propanamine chain. Another correlation between H6↔H7 will confirm the connectivity within the piperazine ring.

  • 2D HSQC Analysis:

    • Directly link each proton signal to its attached carbon. For example, the proton triplet at ~2.80 ppm (H10) will show a cross-peak to the carbon signal at ~42.0 ppm (C10). This provides definitive C-H assignments.

  • 2D HMBC Analysis - The Final Confirmation:

    • This experiment pieces the entire structure together. Look for key long-range correlations:

      • From the aromatic protons (H1', H2') to the piperazine carbon (C6), confirming the phenyl-piperazine linkage.

      • From the piperazine protons (H7) to the first carbon of the side chain (C8), confirming the piperazine-propanamine linkage.

      • Across the propanamine chain (e.g., from H8 to C9 and C10) to validate the COSY data.

By systematically applying this interpretive workflow, every atom's position and connectivity within the 3-(4-phenylpiperazin-1-yl)propan-1-amine molecule can be confidently assigned, providing irrefutable evidence of its chemical structure.

References

  • Xiao, Z., Yuan, M., Zhang, S., Wu, J., Qi, S., & Li, Q. (2005). Complete assignments of 1H and 13C NMR data for ten phenylpiperazine derivatives. Magnetic Resonance in Chemistry, 43(10), 869-872. [Link]

  • Slideshare. (n.d.). 2D NMR Spectroscopy. [Link]

  • Iowa State University. (n.d.). NMR Coupling Constants. Chemical Instrumentation Facility. [Link]

  • National Institutes of Health. (n.d.). NMR Characterization of RNA Small Molecule Interactions. PubMed Central. [Link]

  • JEOL. (n.d.). NMR Sample Preparation. [Link]

  • YouTube. (2023, May 15). NMR 5: Coupling Constants. [Link]

  • YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]

  • Chemistry LibreTexts. (2023, January 29). NMR - Interpretation. [Link]

  • Royal Society of Chemistry. (2024, November 15). NMR spectroscopy of small molecules in solution. Books Gateway. [Link]

  • SciSpace. (2019, May 17). 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. [Link]

  • Chemistry Steps. (n.d.). NMR spectroscopy - An Easy Introduction. [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. [Link]

  • PubMed. (n.d.). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. [Link]

  • StudyPulse. (n.d.). Spectral Data Interpretation for Organic Structure Determination. [Link]

  • San Diego State University. (n.d.). 7) Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility. [Link]

  • Alowsci. (2025, July 24). How To Prepare And Run An NMR Sample. [Link]

  • News-Medical.Net. (2019, April 11). Characterizing Small Molecules with NMR. [Link]

  • Anuchemin. (2013, February 7). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. [Link]

  • Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons. [Link]

  • PubMed Central. (n.d.). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. [Link]

  • KPU Pressbooks. (n.d.). 6.6 ¹H NMR Spectra and Interpretation (Part I). Organic Chemistry I. [Link]

  • Maricopa Open Digital Press. (n.d.). Structural Identification of Organic Compounds: IR Spectroscopy, Mass Spectrometry and NMR Spectroscopy. [Link]

Sources

Application Note: Mass Spectrometry Fragmentation Analysis of 3-(4-Phenylpiperazin-1-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed guide to the mass spectrometric fragmentation analysis of 3-(4-phenylpiperazin-1-yl)propan-1-amine. Aimed at researchers, scientists, and professionals in drug development, this document outlines the theoretical fragmentation pathways and provides practical, step-by-step protocols for analysis using Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS). The characteristic fragmentation patterns of the N-arylpiperazine moiety and the propylamino side chain are elucidated, offering a robust framework for the structural identification and characterization of this compound and its analogues.

Introduction

3-(4-Phenylpiperazin-1-yl)propan-1-amine is a chemical compound belonging to the N-arylpiperazine class. This structural motif is prevalent in a wide range of pharmacologically active compounds, including antipsychotics, antidepressants, and anxiolytics. The piperazine ring and its substituents play a crucial role in the biological activity of these molecules. Consequently, the accurate structural elucidation of such compounds is paramount in drug discovery, development, and quality control.

Mass spectrometry (MS) is an indispensable analytical technique for the structural characterization of organic molecules. By ionizing the molecule and analyzing the mass-to-charge ratio (m/z) of the resulting parent ion and its fragments, detailed structural information can be obtained.[1] Tandem mass spectrometry (MS/MS) further enhances this capability by allowing for the isolation and fragmentation of specific ions, providing deeper insights into the molecule's connectivity and fragmentation mechanisms.[2]

This application note focuses on the fragmentation behavior of 3-(4-phenylpiperazin-1-yl)propan-1-amine under positive mode Electrospray Ionization (ESI), a soft ionization technique well-suited for polar, nitrogen-containing compounds. Understanding the characteristic fragmentation pathways of this molecule provides a foundational methodology for the identification of related substances, metabolites, and potential impurities.

Predicted Fragmentation Pathways

The structure of 3-(4-phenylpiperazin-1-yl)propan-1-amine (Molecular Formula: C13H21N3, Monoisotopic Mass: 219.1735 Da)[3] contains several bonds susceptible to cleavage under collision-induced dissociation (CID). The most probable sites of fragmentation are the C-N bonds of the piperazine ring and the bonds of the propylamino side chain.[2] Protonation is expected to occur at one of the nitrogen atoms, most likely the primary amine or the tertiary amine of the piperazine ring, due to their higher basicity.

The primary fragmentation pathways are predicted to involve:

  • Cleavage of the piperazine ring: This is a characteristic fragmentation for piperazine derivatives, leading to several diagnostic ions.[2][4]

  • Loss of the propylamino side chain: Cleavage of the bond connecting the side chain to the piperazine ring.

  • Fragmentation within the propylamino side chain: Including the loss of ammonia.

These pathways are initiated by the charge site, typically a protonated nitrogen atom, or by radical site initiation following ionization.[5][6]

Experimental Protocol: ESI-MS/MS Analysis

This section provides a general protocol for the analysis of 3-(4-phenylpiperazin-1-yl)propan-1-amine using a standard Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.

Materials and Reagents
  • 3-(4-phenylpiperazin-1-yl)propan-1-amine (CAS 20529-19-5)[7][8]

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

Sample Preparation
  • Prepare a stock solution of 3-(4-phenylpiperazin-1-yl)propan-1-amine at a concentration of 1 mg/mL in methanol.

  • Dilute the stock solution with the initial mobile phase (e.g., 95:5 Water:Methanol with 0.1% Formic Acid) to a final concentration of 1 µg/mL for direct infusion or LC-MS analysis.

Instrumentation and Parameters
  • Mass Spectrometer: A triple quadrupole or Q-TOF mass spectrometer equipped with an ESI source.

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 - 4.5 kV

  • Source Temperature: 120 - 150 °C

  • Desolvation Temperature: 350 - 450 °C

  • Nebulizer Gas (Nitrogen): Flow rate as per instrument recommendation.

  • Collision Gas (Argon): Pressure as per instrument recommendation.

  • MS1 Scan Range: m/z 50 - 300

  • MS/MS Product Ion Scan: Isolate the protonated molecule [M+H]+ (expected at m/z 220.18) and scan for product ions in the range of m/z 50-230.

  • Collision Energy (CE): Ramped or set at various energies (e.g., 10, 20, 30 eV) to observe the full range of fragment ions.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Stock 1 mg/mL Stock Solution Working 1 µg/mL Working Solution Stock->Working Dilution LC Liquid Chromatography (Optional) Working->LC ESI Electrospray Ionization (ESI+) LC->ESI MS1 MS1 Scan (m/z 50-300) ESI->MS1 Isolation Isolate [M+H]+ (m/z 220.18) MS1->Isolation CID Collision-Induced Dissociation (CID) Isolation->CID MS2 MS2 Product Ion Scan CID->MS2 Spectrum Mass Spectrum Acquisition MS2->Spectrum Interpretation Fragmentation Pathway Interpretation Spectrum->Interpretation

Caption: Experimental workflow for ESI-MS/MS analysis.

Results and Discussion: Fragmentation Analysis

Upon ESI-MS/MS analysis, the protonated molecule [M+H]+ of 3-(4-phenylpiperazin-1-yl)propan-1-amine at m/z 220.18 is expected to yield a series of characteristic fragment ions. The proposed fragmentation pathways are detailed below and visualized in the accompanying diagram.

Major Fragmentation Pathways

Pathway A: Cleavage of the Piperazine Ring

This is a dominant fragmentation route for phenylpiperazine compounds.[2] The charge-induced cleavage of the C-N bonds within the piperazine ring leads to several key fragments.

  • Formation of m/z 132: Cleavage of the two C-N bonds on either side of the propylamino-substituted nitrogen atom results in the formation of the phenylpiperazine radical cation.

  • Formation of m/z 119/120: Cleavage of the bond between the phenyl group and the piperazine nitrogen, followed by rearrangements, can lead to ions corresponding to the protonated phenylamino group or related structures.[2]

  • Formation of m/z 70 and m/z 56: These smaller fragments are characteristic of the piperazine ring itself, arising from further fragmentation.[2][4]

Pathway B: Fragmentation of the Propylamino Side Chain

  • Formation of m/z 176: Alpha-cleavage adjacent to the tertiary amine of the piperazine ring, resulting in the loss of a C3H7N radical.

  • Formation of m/z 203: Loss of ammonia (NH3) from the primary amine of the side chain. This is a common fragmentation for primary amines.[9]

  • Formation of m/z 162: Cleavage of the bond between the propyl chain and the piperazine ring, leading to the protonated phenylpiperazine ion.

Proposed Fragmentation Diagram

fragmentation_pathway cluster_pathway_A Pathway A: Piperazine Ring Cleavage cluster_pathway_B Pathway B: Side Chain Fragmentation M [M+H]+ m/z 220.18 C13H22N3+ ion132 m/z 132 M->ion132 ion176 m/z 176 M->ion176 -C3H7N ion203 m/z 203 M->ion203 -NH3 ion162 m/z 162 M->ion162 -C3H7N ion119 m/z 119 ion132->ion119 ion70 m/z 70 ion132->ion70 ion56 m/z 56 ion70->ion56

Caption: Proposed ESI-MS/MS fragmentation pathways.

Summary of Expected Fragment Ions
m/z (Predicted) Proposed Formula Origin / Fragmentation Pathway
220.18[C13H22N3]+Protonated Molecule [M+H]+
203.17[C13H19N2]+Loss of ammonia (-NH3) from the side chain (Pathway B)
176.15[C10H18N3]+Alpha-cleavage with loss of C3H4 (Pathway B)
162.13[C10H16N2]+Cleavage of the propylamino side chain (Pathway B)
132.09[C9H10N]+Phenylpiperazine fragment (Pathway A)
119.09[C8H11N]+Phenylamino fragment (Pathway A)
70.07[C4H8N]+Piperazine ring fragment (Pathway A)
56.05[C3H6N]+Piperazine ring fragment (Pathway A)

Conclusion

The ESI-MS/MS fragmentation of 3-(4-phenylpiperazin-1-yl)propan-1-amine provides a wealth of structural information. The characteristic cleavages of the piperazine ring and the propylamino side chain produce a predictable and reproducible fragmentation pattern. The key diagnostic ions, including those at m/z 162, 132, 119, 70, and 56, serve as reliable markers for the presence of the N-phenylpiperazine core structure. This application note provides a comprehensive guide for researchers to effectively utilize mass spectrometry for the identification and structural elucidation of this compound and its derivatives, which is crucial in the fields of medicinal chemistry, pharmacology, and forensic analysis.

References

  • Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society.
  • Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry. ResearchGate. Available at: [Link]

  • Fragmentation of diketopiperazines from Aspergillus fumigatus by electrospray ionization tandem mass spectrometry (ESI-MS/MS). ResearchGate. Available at: [Link]

  • Mass spectrometric studies on small open-chain piperazine-containing ligands and their transition metal complexes. PubMed. Available at: [Link]

  • Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples. PubMed Central. Available at: [Link]

  • 3-(4-phenylpiperazin-1-yl)propan-1-amine. PubChem. Available at: [Link]

  • Common fragmentation mechanisms in mass spectrometry. YouTube. Available at: [Link]

  • Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. Available at: [Link]

  • Mass Spectrometry: Fragmentation Mechanisms. YouTube. Available at: [Link]

  • Mass Spectrometry: Fragmentation. University of Arizona. Available at: [Link]

  • Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. PubMed Central. Available at: [Link]

  • 6.11: Fragmentation Pathways. Chemistry LibreTexts. Available at: [Link]

  • Mass Spectrometry Fragmentation Part 1. YouTube. Available at: [Link]

  • Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. MDPI. Available at: [Link]

Sources

In vitro assay development for phenylpiperazine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: In Vitro Assay Development for Phenylpiperazine Derivatives: A Guide to Target Engagement and Functional Characterization

Abstract

The phenylpiperazine scaffold is a cornerstone in modern medicinal chemistry, giving rise to a multitude of clinically significant drugs targeting the central nervous system and cardiovascular system.[1] These compounds predominantly exert their effects by modulating G-protein coupled receptors (GPCRs), particularly serotonergic, dopaminergic, and adrenergic receptors.[1][2][3] The successful development of novel phenylpiperazine-based therapeutics hinges on a robust and logical in vitro assay cascade. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design, execute, and validate a suite of in vitro assays. We will move from initial target binding to functional mechanism-of-action studies and essential off-target liability assessment, ensuring the generation of high-quality, translatable data for lead candidate selection and optimization.

The Phenylpiperazine Target Landscape: GPCR Signaling

A priori knowledge of the target class is fundamental to rational assay design. Phenylpiperazines frequently interact with Class A GPCRs, which transduce extracellular signals into intracellular responses via heterotrimeric G proteins. The specific Gα subunit (Gαs, Gαi, Gαq) engaged by the receptor dictates the downstream second messenger pathway. Understanding this logic is critical for selecting the appropriate functional assay.

  • Gαs-Coupled Receptors: Agonist binding stimulates adenylyl cyclase (AC), leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[4]

  • Gαi-Coupled Receptors: Agonist binding inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[4][5]

  • Gαq-Coupled Receptors: Agonist binding activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in the release of intracellular calcium (Ca2+) and the accumulation of IP3 metabolites, such as inositol monophosphate (IP1).[6][7]

GPCR_Signaling cluster_Gs Gαs Pathway cluster_Gi Gαi Pathway cluster_Gq Gαq Pathway Agonist_s Agonist Receptor_s Gαs-Coupled Receptor Agonist_s->Receptor_s Gs Gαs Protein Receptor_s->Gs AC_s Adenylyl Cyclase Gs->AC_s + cAMP_inc ↑ cAMP AC_s->cAMP_inc Agonist_i Agonist Receptor_i Gαi-Coupled Receptor Agonist_i->Receptor_i Gi Gαi Protein Receptor_i->Gi AC_i Adenylyl Cyclase Gi->AC_i - cAMP_dec ↓ cAMP AC_i->cAMP_dec Agonist_q Agonist Receptor_q Gαq-Coupled Receptor Agonist_q->Receptor_q Gq Gαq Protein Receptor_q->Gq PLC Phospholipase C (PLC) Gq->PLC + IP1_Ca ↑ IP1 / Ca²⁺ PLC->IP1_Ca

Caption: Core GPCR signaling pathways commonly targeted by phenylpiperazine derivatives.

The In Vitro Assay Development Cascade

A tiered approach, or "assay cascade," is the most efficient strategy for screening and characterizing a library of compounds. This workflow prioritizes resource-intensive functional and secondary assays for only the most promising candidates identified in high-throughput primary screens. This ensures that decision-making is based on a progressively richer dataset.

Assay_Cascade Compound_Library Compound Library (Phenylpiperazine Derivatives) Primary_Screen Primary Screen: Receptor Binding Assay Compound_Library->Primary_Screen Hit_Confirmation Hit Confirmation & Dose-Response Primary_Screen->Hit_Confirmation Identify 'Hits' Functional_Assay Functional Assays: (cAMP / IP1 / Ca²⁺) Hit_Confirmation->Functional_Assay Confirm Potency (IC₅₀/EC₅₀) Secondary_Assays Secondary Assays: Selectivity & Cytotoxicity Functional_Assay->Secondary_Assays Determine MoA Lead_Candidate Lead Candidate Secondary_Assays->Lead_Candidate Validate Selectivity & Safety Window

Caption: A logical workflow for the in vitro screening of phenylpiperazine derivatives.

Primary Screening: Radioligand Binding Assays

The first step is to determine if a compound physically interacts with the target receptor. Competitive radioligand binding assays are the gold standard for quantifying the affinity of a test compound.[8] The principle relies on the displacement of a radioactive ligand ('radioligand') of known affinity by the unlabeled test compound.

Causality: By measuring the concentration of test compound required to displace 50% of the bound radioligand (the IC50), we can calculate the binding affinity constant (Ki). This provides a direct, quantitative measure of target engagement.

Protocol: 5-HT2A Receptor Binding Assay

This protocol is adapted for a high-throughput 96-well format.[9]

  • Objective: To determine the binding affinity (Ki) of test compounds for the human serotonin 2A (5-HT2A) receptor.

  • Materials:

    • Cell membranes from CHO or HEK293 cells stably expressing the human 5-HT2A receptor.

    • Radioligand: [3H]Ketanserin (a 5-HT2A antagonist).

    • Non-specific binding control: Spiperone or unlabeled Ketanserin.[6]

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

    • 96-well filter plates (e.g., Millipore MultiScreen with GF/B filters).[9]

    • Scintillation fluid and a microplate scintillation counter.

  • Procedure:

    • Plate Preparation: Pre-soak the filter plate wells with 0.5% polyethyleneimine for 2 hours to reduce non-specific binding of the radioligand to the filter.[9]

    • Assay Setup: To each well, add the following in order:

      • 50 µL Assay Buffer (for total binding) OR 50 µL of non-specific binding control (e.g., 10 µM Spiperone).

      • 50 µL of test compound at various concentrations (typically a serial dilution from 10 µM to 0.1 nM). Use buffer as a vehicle control.

      • 50 µL of [3H]Ketanserin diluted in Assay Buffer to a final concentration equal to its Kd (e.g., ~2.0 nM).[9]

      • 50 µL of 5-HT2A receptor membranes (protein concentration optimized to be in the linear range, e.g., 70 µ g/well ).[9]

    • Incubation: Incubate the plate at room temperature for 60 minutes to reach equilibrium.

    • Harvesting: Place the filter plate on a vacuum manifold and aspirate the contents. Wash each well 3 times with 200 µL of ice-cold Assay Buffer to remove unbound radioligand.

    • Detection: Dry the filter plate, add 50 µL of scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (counts) - Non-specific Binding (counts).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

CompoundTarget ReceptorIC50 (nM)Ki (nM)
Phenylpiperazine A5-HT2A25.58.7
Phenylpiperazine B5-HT2A150.251.1
Spiperone (Control)5-HT2A3.11.1

Functional Assays: Delineating the Mechanism of Action

Once binding is confirmed, the next crucial step is to determine the functional consequence of that binding. Does the compound act as an agonist (activates the receptor), an antagonist (blocks the agonist), or an inverse agonist (reduces basal receptor activity)?

Protocol: Gs/Gi-Coupled cAMP Accumulation Assay (HTRF)

This protocol uses Homogeneous Time-Resolved Fluorescence (HTRF), a robust method for measuring cAMP.[10][11] The assay relies on competition between native cAMP produced by the cells and a labeled cAMP tracer for binding to an anti-cAMP antibody.[5]

  • Objective: To quantify agonist- or antagonist-mediated changes in intracellular cAMP.

  • Materials:

    • HEK293 cells stably expressing the target Gs- or Gi-coupled receptor.

    • Assay Buffer: HBSS with 20 mM HEPES and 1 mM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation).

    • Forskolin (an adenylyl cyclase activator, essential for Gi assays).[5]

    • HTRF cAMP detection kit (containing d2-labeled cAMP and anti-cAMP antibody conjugated to a fluorescent donor).

  • Procedure (Gi-Coupled Receptor Example):

    • Cell Seeding: Seed cells into a 384-well plate and culture overnight.

    • Antagonist Mode:

      • Add test compound (potential antagonist) to the cells and incubate for 15 minutes.

      • Add a known agonist at its EC80 concentration + Forskolin (e.g., 10 µM) to all wells (except negative controls).

      • Incubate for 30 minutes at room temperature.

    • Agonist Mode (Inverse Agonism):

      • Add Forskolin (e.g., 10 µM) to stimulate a basal cAMP level.

      • Add the test compound (potential inverse agonist) and incubate for 30 minutes.

    • Lysis & Detection:

      • Lyse the cells and add the HTRF detection reagents according to the manufacturer's protocol.

      • Incubate for 60 minutes at room temperature.

      • Read the plate on an HTRF-compatible reader (measuring emission at 665 nm and 620 nm).

  • Data Analysis:

    • Calculate the HTRF ratio (665nm/620nm * 10,000).

    • Convert the HTRF ratio to cAMP concentration using a standard curve.

    • For antagonists: Plot % inhibition vs. log [compound] to determine the IC50.

    • For agonists/inverse agonists: Plot cAMP concentration vs. log [compound] to determine the EC50.

Compound TypeGs-Coupled ReceptorGi-Coupled Receptor (in presence of Forskolin)
Agonist ↑ cAMP↓ cAMP
Antagonist No change alone; blocks agonist-induced ↑ cAMPNo change alone; blocks agonist-induced ↓ cAMP
Inverse Agonist ↓ Basal cAMP↑ Basal cAMP

Assessing Selectivity and Off-Target Effects

A therapeutically viable compound must be selective for its intended target to minimize side effects. This involves counter-screening against related receptors and, critically, assessing general cytotoxicity. A compound that kills cells can produce misleading results in functional assays, appearing as a potent "inhibitor."

Protocol: LDH Release Cytotoxicity Assay

This colorimetric assay measures the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, into the culture medium upon cell membrane damage or lysis.[12] It is a reliable indicator of cytotoxicity.

  • Objective: To determine the concentration of a test compound that causes 50% cell death (CC50).

  • Materials:

    • The same cell line used in the functional assays.

    • Commercially available LDH detection kit.

    • Lysis Buffer (provided in kit, for maximum LDH release control).

  • Procedure:

    • Cell Seeding: Seed cells in a 96-well plate and culture overnight.

    • Compound Treatment: Remove media and add fresh media containing serial dilutions of the test compound. Include a vehicle control (no compound) and a maximum lysis control (Lysis Buffer).

    • Incubation: Incubate for a period relevant to the functional assay (e.g., 24 hours).

    • Sample Collection: Carefully transfer a supernatant aliquot from each well to a new plate.

    • LDH Reaction: Add the LDH reaction mixture from the kit to each supernatant sample.

    • Incubation & Detection: Incubate for 30 minutes at room temperature, protected from light. Add the stop solution and measure the absorbance at 490 nm.

  • Data Analysis:

    • Calculate % Cytotoxicity = 100 * (Compound-treated LDH - Vehicle Control LDH) / (Maximum Lysis LDH - Vehicle Control LDH).

    • Plot % Cytotoxicity vs. log [compound] to determine the CC50.

    • Therapeutic Index (in vitro): A key metric is the ratio of cytotoxicity to potency (CC50 / EC50 or IC50). A higher ratio indicates a safer compound.

CompoundFunctional Potency (EC50, µM)Cytotoxicity (CC50, µM)Therapeutic Index (CC50/EC50)
Phenylpiperazine A0.05> 50> 1000
Phenylpiperazine C0.101.515

Assay Validation and Quality Control

For data to be trustworthy, the assays themselves must be validated. Assay validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[13] For high-throughput screening (HTS), the Z-factor (Z') is a statistical measure of assay quality, reflecting the dynamic range and data variation.

Causality: A well-validated assay ensures that observed results are real, reproducible, and not artifacts of the experimental system. This builds confidence in decisions to advance or terminate a compound.

Validation_Parameters Reliability Assay Reliability & Trustworthiness Accuracy Accuracy (Closeness to True Value) Accuracy->Reliability Precision Precision (Reproducibility) Precision->Reliability Specificity Specificity (Measures Only the Analyte) Specificity->Reliability Robustness Robustness (Resists Small Variations) Robustness->Reliability Z_Factor Z'-Factor (Assay Window) Z_Factor->Reliability

Caption: Key parameters for establishing a trustworthy and reliable in vitro assay.

ParameterDefinitionAcceptance Criteria (Typical)
Z'-Factor Statistical indicator of assay quality.Z' > 0.5 indicates an excellent assay for HTS.
Precision Agreement between replicate measurements.Intra- and Inter-assay Coefficient of Variation (CV) < 15-20%.
Accuracy Closeness of measured value to a known true value.% Recovery of a known control should be within 80-120%.
Signal Window The ratio between the positive and negative controls.S/B (Signal-to-Background) > 3.

Conclusion

The development of in vitro assays for phenylpiperazine derivatives is a multi-step process that requires careful planning and execution. By employing a logical cascade that begins with target binding, progresses to functional characterization, and is supported by rigorous cytotoxicity assessment and assay validation, researchers can confidently identify and optimize lead candidates. This structured approach not only enhances the probability of success but also ensures the integrity and reproducibility of the data that underpins critical drug discovery decisions.

References

  • Title: Hi-Affi™ In Vitro Cell based Dopamine Receptor Functional Assay Service | Source: Creative Biolabs | URL: [Link]

  • Title: cAMP Accumulation Assay | Source: Creative BioMart | URL: [Link]

  • Title: (PDF) Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery | Source: ResearchGate | URL: [Link]

  • Title: In Vitro Cytotoxicity Assay | Source: Alfa Cytology | URL: [Link]

  • Title: Cell Cytotoxicity Assay, Cell Toxicity Assay | Source: NorthEast BioLab | URL: [Link]

  • Title: D2 Dopamine Receptor Assay | Source: Innoprot GPCR Functional Assays | URL: [Link]

  • Title: Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual | Source: NCBI | URL: [Link]

  • Title: D1 Dopamine Receptor Assay | Source: Innoprot GPCR Functional Assays | URL: [Link]

  • Title: Ten Tips for Optimizing Cell-Based Assays | Source: Biocompare | URL: [Link]

  • Title: cAMP Assay | Source: Creative Bioarray | URL: [Link]

  • Title: Optimizing Your Cell Based Assay Performance Key Strategies | Source: Marin Biologic Laboratories | URL: [Link]

  • Title: Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs) | Source: MDPI | URL: [Link]

  • Title: Binding mechanism of nine N-phenylpiperazine derivatives and α1A-adrenoceptor using site-directed molecular docking and high performance affinity chromatography | Source: RSC Publishing | URL: [Link]

  • Title: Functional testing of human dopamine D1 and D5 receptors expressed in stable cAMP-responsive luciferase reporter cell lines | Source: PubMed | URL: [Link]

  • Title: List of Phenylpiperazine antidepressants | Source: Drugs.com | URL: [Link]

  • Title: Considerations for Successful Cell-Based Assays I: Choosing Your Cells | Source: Promega Connections | URL: [Link]

  • Title: Antidiabetic and Anti-inflammatory Properties of N-Phenyl Piperazine Derivatives through In Vitro Evaluations and Molecular Docking Studies | Source: Biomedical and Pharmacology Journal | URL: [Link]

  • Title: Evaluation of phenylpiperazines as targeting agents for neuroblastoma | Source: PMC | URL: [Link]

  • Title: Cell Based Assays in Drug Development: Comprehensive Overview | Source: PPD | URL: [Link]

  • Title: Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents | Source: NIH | URL: [Link]

  • Title: 5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay | Source: DiscoverX | URL: [Link]

  • Title: Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents | Source: PubMed Central | URL: [Link]

  • Title: Structure-Function Analysis of Phenylpiperazine Derivatives as Intestinal Permeation Enhancers | Source: ResearchGate | URL: [Link]

  • Title: Phenylpiperazine | Source: Wikipedia | URL: [Link]

  • Title: Searching for Multi-Target Antipsychotics: Discovery of Orally Active Heterocyclic N-phenylpiperazine Ligands of D2-like and 5-HT1A Receptors | Source: PubMed | URL: [Link]

  • Title: Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways | Source: NCBI | URL: [Link]

  • Title: Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands | Source: PubMed | URL: [Link]

  • Title: Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates | Source: PubMed | URL: [Link]

  • Title: 5-HT2A Serotonin Receptor Assay | Source: Innoprot GPCR Functional Assays | URL: [Link]

  • Title: Evaluation of phenylpiperazines as targeting agents for neuroblastoma | Source: PubMed | URL: [Link]

  • Title: (PDF) Synthesis, enzyme inhibition and molecular docking studies of 1- arylsulfonyl-4-Phenylpiperazine derivatives | Source: ResearchGate | URL: [Link]

  • Title: Assay Validation Guidelines | Source: Ofni Systems | URL: [Link]

  • Title: Enzyme inhibition activities of 1-arylsulfonyl-4-phenylpiperazine derivatives (3a-n) | Source: ResearchGate | URL: [Link]

  • Title: Guidance for Industry and FDA Staff: In Vitro Diagnostic (IVD) Device Studies - Frequently Asked Questions | Source: FDA | URL: [Link]

  • Title: A standard operating procedure for an enzymatic activity inhibition assay | Source: PubMed | URL: [Link]

  • Title: FDA Updates Analytical Validation Guidance | Source: BioPharm International | URL: [Link]

  • Title: Inhibitory action of benzylpiperazines and phenylpiperazines on probe substrates of CYP isoenzymes | Source: ResearchGate | URL: [Link]

  • Title: In Vitro Diagnostics | Source: FDA | URL: [Link]

  • Title: Bioanalytical Method Validation for Biomarkers Guidance | Source: HHS.gov | URL: [Link]

Sources

Use of 3-(4-Phenylpiperazin-1-yl)propan-1-amine in receptor binding assays

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Pharmacological Profiling of 3-(4-Phenylpiperazin-1-yl)propan-1-amine in Receptor Binding Assays

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 3-(4-Phenylpiperazin-1-yl)propan-1-amine, also known as Anpirtoline, in receptor binding assays. Phenylpiperazine derivatives are a significant class of compounds known for their interactions with various neurotransmitter receptors.[1][2] Anpirtoline, in particular, has been identified as a valuable pharmacological tool due to its distinct profile at serotonin (5-HT) receptors. It acts as a potent agonist at 5-HT1B receptors, shows significant affinity for 5-HT1A receptors, and functions as an antagonist at 5-HT3 receptors.[3][4][5] This unique polypharmacology makes it an excellent candidate for characterizing the selectivity and affinity of novel compounds. This guide details the principles of competitive radioligand binding assays, provides validated, step-by-step protocols for membrane preparation and assay execution, and outlines the necessary data analysis to determine key binding parameters such as the inhibition constant (Ki).

Introduction: The Pharmacological Significance of 3-(4-Phenylpiperazin-1-yl)propan-1-amine (Anpirtoline)

3-(4-Phenylpiperazin-1-yl)propan-1-amine (CAS: 20529-19-5) is a member of the phenylpiperazine chemical class, which is a scaffold present in numerous biologically active molecules targeting central nervous system receptors.[1][6][7] Its more common name, Anpirtoline, is associated with a specific and well-characterized pharmacological profile. Initial studies identified Anpirtoline as a high-affinity agonist for the 5-HT1B receptor, with subsequent research confirming its multimodal action, which includes significant 5-HT1A receptor agonism and 5-HT3 receptor antagonism.[3][4]

This multi-target profile is highly relevant in modern drug discovery. For instance, compounds that modulate both 5-HT1A receptors and the serotonin transporter are being investigated as a new class of antidepressants with potentially faster onset of action.[8][9][10][11] Therefore, using a well-characterized compound like Anpirtoline in binding assays allows for the precise determination of a new chemical entity's affinity and selectivity across these therapeutically relevant serotonin receptor subtypes.

Radioligand binding assays are the gold standard for quantifying the interaction between a ligand and a receptor, providing essential data on affinity (Ki), receptor density (Bmax), and the dissociation constant (Kd).[12][13] This application note focuses on the most common application for an unlabeled test compound: the competitive inhibition assay.

Core Principles of Competitive Binding Assays

The competitive binding assay is an indirect measurement of the affinity of an unlabeled test compound. It operates on a simple principle: the test compound (the "competitor," e.g., Anpirtoline) competes with a radioactively labeled ligand (the "radioligand") for a finite number of binding sites on a target receptor. The amount of radioligand bound to the receptor is measured in the presence of increasing concentrations of the competitor. A potent competitor will displace the radioligand at low concentrations, resulting in a low IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding). This IC50 value can then be converted to the inhibition constant (Ki), an absolute measure of the competitor's binding affinity.

Pharmacological Data Summary

The binding affinity of 3-(4-Phenylpiperazin-1-yl)propan-1-amine (Anpirtoline) has been determined across several key serotonin receptor subtypes. This data is critical for its use as a reference compound.

Receptor SubtypeReported Ki (nM)Functional ActivitySource
5-HT1A 150Agonist[3]
5-HT1B 28Potent Agonist[3]
5-HT2 1490 (1.49 µM)Low Affinity[3]
5-HT3 29.5 (pKi of 7.53)Antagonist[4][5]

Note: The pKi of 7.53 was converted to a Ki value using the formula Ki = 10(-pKi) M, which equals 29.5 nM.

Detailed Experimental Protocols

The following protocols are designed to be self-validating systems. Adherence to these steps, including the use of appropriate controls, ensures the generation of robust and reproducible data.

Protocol 1: Receptor Membrane Preparation

This protocol describes a standard method for preparing crude cell membranes from cultured cells overexpressing a specific receptor (e.g., HEK293-5HT1A) or from rodent brain tissue.

Causality: The goal is to isolate the fraction of the cell homogenate that is enriched with membrane-bound receptors, removing soluble proteins and other contaminants that could interfere with the assay. Repeated centrifugation and washing steps are critical for this purification.

Materials:

  • Cell pellet or dissected brain tissue (e.g., rat cortex)

  • Ice-cold Lysis Buffer (50 mM Tris-HCl, pH 7.4, with protease inhibitors)

  • Ice-cold Assay Buffer (50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4)[14]

  • Dounce homogenizer or equivalent

  • High-speed refrigerated centrifuge (capable of >40,000 x g)

  • Protein assay kit (e.g., BCA or Bradford)

Procedure:

  • Homogenization: Resuspend the cell pellet or tissue in 10-20 volumes of ice-cold Lysis Buffer. Homogenize with 10-15 strokes in a Dounce homogenizer on ice.

  • Low-Speed Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. This step pellets nuclei and large debris.

  • High-Speed Centrifugation: Carefully collect the supernatant and transfer it to a new tube. Centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.[15]

  • Washing: Discard the supernatant. Resuspend the membrane pellet in fresh, ice-cold Assay Buffer and repeat the high-speed centrifugation step. This wash removes residual soluble proteins.

  • Final Preparation: Resuspend the final pellet in a small volume of Assay Buffer (optionally with 10% sucrose as a cryoprotectant).

  • Quantification: Determine the total protein concentration using a standard protein assay.[14]

  • Storage: Aliquot the membrane preparation and store at -80°C until use. Avoid repeated freeze-thaw cycles.

Protocol 2: Competitive Radioligand Binding Assay

This protocol details the setup of a 96-well plate assay to determine the Ki of 3-(4-Phenylpiperazin-1-yl)propan-1-amine at a target receptor.

Causality: This experimental design allows for the precise measurement of specific binding by subtracting the non-specific binding from the total binding. The serial dilution of the test compound is essential for generating a full competition curve, from which the IC50 can be accurately determined. Rapid filtration is the crucial step to terminate the reaction and separate bound from free radioligand before equilibrium can shift.

Materials:

  • Test Compound: 3-(4-Phenylpiperazin-1-yl)propan-1-amine, prepared as a 10 mM stock in DMSO, then serially diluted in Assay Buffer.

  • Radioligand: Chosen based on the target receptor (e.g., [³H]-(S)-zacopride for 5-HT₃). Diluted in Assay Buffer to a final concentration at or near its Kd.[4][5]

  • Receptor Membranes: Thawed and diluted in ice-cold Assay Buffer to a concentration that yields sufficient signal (typically 5-20 µg protein/well for cell membranes).[15]

  • Non-Specific Binding (NSB) Control: A high concentration (1-10 µM) of a known, unlabeled ligand for the target receptor (e.g., ondansetron for 5-HT₃).

  • Assay Buffer: As described above.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Equipment: 96-well microplate, cell harvester, glass fiber filter mats (pre-soaked in 0.3-0.5% polyethyleneimine, PEI, to reduce non-specific binding), liquid scintillation counter, and scintillation fluid.

Assay Setup (in a 96-well plate, performed in triplicate):

Well TypeReagent 1 (50 µL)Reagent 2 (50 µL)Reagent 3 (150 µL)
Total Binding Assay BufferRadioligand SolutionMembrane Preparation
Non-Specific Binding NSB Control (e.g., 10 µM Ondansetron)Radioligand SolutionMembrane Preparation
Test Compound Test Compound (serial dilutions)Radioligand SolutionMembrane Preparation

Procedure:

  • Plate Setup: Add the components as described in the table above. The typical final assay volume is 250 µL.[14][15]

  • Incubation: Incubate the plate for 60-90 minutes at a specified temperature (e.g., 25°C or 30°C) with gentle agitation.[14][15] This allows the binding reaction to reach equilibrium.

  • Harvesting: Rapidly terminate the incubation by filtering the contents of each well through the pre-soaked glass fiber filter mat using a cell harvester.[15]

  • Washing: Immediately wash the filters 3-4 times with 3 mL of ice-cold Wash Buffer to remove unbound radioligand.[15]

  • Drying & Counting: Dry the filter mat (e.g., 30 minutes at 50°C).[14] Place the filters into scintillation vials, add 4-5 mL of scintillation fluid, and measure the radioactivity (in Counts Per Minute, CPM) using a liquid scintillation counter.[15]

Data Analysis and Visualization

1. Calculation of Specific Binding:

  • Specific Binding (CPM) = Total Binding (CPM) - Non-Specific Binding (CPM).

  • Calculate the percent specific binding for each concentration of the test compound: % Specific Binding = (CPMTest Compound - CPMNSB) / (CPMTotal - CPMNSB) x 100

2. Determination of IC₅₀ and Ki:

  • Plot the % Specific Binding against the logarithm of the test compound concentration.

  • Use non-linear regression analysis (e.g., in GraphPad Prism) to fit a sigmoidal dose-response curve and determine the IC₅₀ value.

  • Convert the IC₅₀ to the inhibition constant (Ki) using the Cheng-Prusoff equation : Ki = IC₅₀ / (1 + [L]/Kd) Where:

    • [L] is the concentration of the radioligand used in the assay.

    • Kd is the dissociation constant of the radioligand for the receptor.

Visualizations

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep prep assay assay analysis analysis data data reagents Prepare Buffers, Ligands, Membranes plate Serially Dilute Test Compound add_reagents Add Reagents to 96-Well Plate (Total, NSB, Test) plate->add_reagents incubate Incubate to Reach Equilibrium (60-90 min) add_reagents->incubate harvest Rapidly Filter & Wash (Cell Harvester) incubate->harvest count Scintillation Counting (Measure CPM) harvest->count calc_specific Calculate Specific Binding count->calc_specific plot_curve Plot Competition Curve (% Binding vs. [Log Cpd]) calc_specific->plot_curve calc_ki Determine IC50 & Calculate Ki (Cheng-Prusoff) plot_curve->calc_ki calc_ki->data Final Affinity Data (Ki)

Caption: Workflow for a competitive radioligand binding assay.

G cluster_gpcr Metabotropic Pathway cluster_ic Ionotropic Pathway ligand Anpirtoline receptor_gpcr 5-HT1A / 5-HT1B Receptor (GPCR) ligand->receptor_gpcr Binds & Activates receptor_ic 5-HT3 Receptor (Ligand-Gated Ion Channel) ligand->receptor_ic Binds & Blocks effect_gpcr Agonist Action (Modulates Adenylate Cyclase) receptor_gpcr->effect_gpcr Initiates Signal effect_ic Antagonist Action (Blocks Cation Influx) receptor_ic->effect_ic Prevents Channel Opening

Caption: Dual mechanism of Anpirtoline at different receptor types.

Conclusion

3-(4-Phenylpiperazin-1-yl)propan-1-amine (Anpirtoline) is a versatile and valuable pharmacological tool for the in-vitro characterization of novel compounds targeting serotonin receptors. Its well-defined binding affinities across 5-HT₁ₐ, 5-HT₁ₑ, and 5-HT₃ subtypes allow it to serve as a reliable reference compound in competitive binding assays. The protocols detailed in this guide provide a robust framework for obtaining high-quality, reproducible affinity data, which is a cornerstone of modern neuropharmacology and drug development.

References

  • Visualization of 5-HT Receptors Using Radioligand-Binding Autoradiography. Curr Protoc Pharmacol. Available from: [Link]

  • Dual DAT/σ1 receptor ligands based on 3-(4-(3-(bis(4-fluorophenyl)amino)propyl)piperazin-1-yl)-3-phenylpropan-1-ol. PMC - NIH. Available from: [Link]

  • Anpirtoline, a novel, highly potent 5-HT1B receptor agonist with antinociceptive/antidepressant-like actions in rodents. PubMed. Available from: [Link]

  • Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. Available from: [Link]

  • 5-HT3 receptor antagonism by anpirtoline, a mixed 5-HT1 receptor agonist/5-HT3 receptor antagonist. PMC - NIH. Available from: [Link]

  • 5-HT3 receptor antagonism by anpirtoline, a mixed 5-HT1 receptor agonist/5-HT3 receptor antagonist. PubMed. Available from: [Link]

  • Phenylpiperazine derivatives with strong affinity for 5HT1A, D2A and D3 receptors. PubMed. Available from: [Link]

  • New 3-[4-(aryl)piperazin-1-yl]-1-(benzo[b]thiophen-3-yl)propane derivatives with dual action at 5-HT1A serotonin receptors and serotonin transporter as a new class of antidepressants. PubMed. Available from: [Link]

  • New 3-[4-(3-Substituted phenyl)piperazin-1-yl]-1-(benzo[b]thiophen-3-yl)propanol Derivatives (IV) with Dual Action at 5-HT1A Serotonin Receptors and Serotonin Transporter as a New Class of Antidepressants. ResearchGate. Available from: [Link]

  • New 3-[4-(3-substituted phenyl)piperazin-1-yl]-1-(benzo[b]thiophen-3-yl)propanol derivatives with dual action at 5-HT1A serotonin receptors and serotonin transporter as a new class of antidepressants. PubMed. Available from: [Link]

  • Anpirtoline | C10H13ClN2S | CID 65854. PubChem - NIH. Available from: [Link]

  • Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. MDPI. Available from: [Link]

  • 3-(4-Benzylpiperazin-1-yl)propan-1-amine | C14H23N3. PubChem. Available from: [Link]

  • Novel 1-Amidino-4-Phenylpiperazines as Potent Agonists at Human TAAR1 Receptor: Rational Design, Synthesis, Biological Evaluation and Molecular Docking Studies. PMC - PubMed Central. Available from: [Link]

  • The selective sigma(1) receptor agonist, 1-(3,4-dimethoxyphenethyl)-4-(phenylpropyl)piperazine (SA4503), blocks the acquisition of the conditioned place preference response to (-)-nicotine in rats. PubMed. Available from: [Link]

  • Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. Journal of Medicinal and Chemical Sciences. Available from: [Link]

  • New 3-[4-(2,3-dihydro-14-benzodioxin-5-yl)piperazin-1-yl]-1-(5-substituted benzo[b]thiophen-3-yl)propanol Derivatives With Dual Action at 5-HT(1A) Serotonin Receptors and Serotonin Transporter as a New Class of Antidepressants. PubMed. Available from: [Link]

Sources

Application Note: High-Throughput Quantification of 3-(4-phenylpiperazin-1-yl)propan-1-amine in Human Plasma and Urine using LC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed guide for the quantitative analysis of 3-(4-phenylpiperazin-1-yl)propan-1-amine in biological matrices, specifically human plasma and urine. The protocols provided herein are designed for researchers, scientists, and drug development professionals engaged in pharmacokinetic, toxicokinetic, and clinical studies. We will delve into robust sample preparation techniques, including protein precipitation, liquid-liquid extraction, and solid-phase extraction, followed by a highly sensitive and selective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. The causality behind experimental choices is explained to provide a deeper understanding of the methodologies. All protocols are presented as self-validating systems, adhering to the principles outlined in regulatory guidelines such as the FDA's "Bioanalytical Method Validation Guidance for Industry"[1].

Introduction: The Significance of Quantifying 3-(4-phenylpiperazin-1-yl)propan-1-amine

3-(4-Phenylpiperazin-1-yl)propan-1-amine is a compound belonging to the phenylpiperazine class. Phenylpiperazine derivatives are known to exhibit a wide range of pharmacological activities, often targeting the central nervous system.[2][3] Accurate quantification of this analyte in biological fluids is paramount for elucidating its absorption, distribution, metabolism, and excretion (ADME) profile. Such data is critical during preclinical and clinical drug development to establish pharmacokinetic parameters, assess bioequivalence, and ensure patient safety and therapeutic efficacy.[3][4][5]

The inherent complexity of biological matrices necessitates meticulous sample preparation to remove interfering endogenous components like proteins and salts, which can compromise the sensitivity and reproducibility of analytical methods.[6][7] Subsequently, a highly selective and sensitive analytical technique is required for accurate quantification. LC-MS/MS has become the gold standard for bioanalytical assays due to its superior selectivity, sensitivity, and speed.[4][8]

This guide provides a comprehensive framework for establishing a validated bioanalytical workflow for 3-(4-phenylpiperazin-1-yl)propan-1-amine, from sample collection to final data analysis.

Sample Preparation: Isolating the Analyte from Complex Matrices

The choice of sample preparation technique is contingent on the specific biological matrix, the desired level of cleanliness, and the required sensitivity of the assay.[9][10][11] We will explore three commonly employed methods: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

Protein Precipitation (PPT): A Rapid Approach for High-Throughput Screening

PPT is a straightforward and rapid method for removing proteins from plasma samples.[12] It is particularly well-suited for early-stage drug discovery and high-throughput screening where speed is a priority. The underlying principle involves the addition of an organic solvent to denature and precipitate plasma proteins, leaving the analyte of interest in the supernatant.[2]

Protocol: Protein Precipitation for Human Plasma

  • Sample Aliquoting: In a 1.5 mL microcentrifuge tube, pipette 100 µL of human plasma sample (this could be a calibration standard, quality control sample, or an unknown sample).

  • Internal Standard Addition: Add 300 µL of a precipitating agent (e.g., acetonitrile) containing a suitable internal standard (IS). The IS is crucial for correcting for variability during sample processing and instrument analysis. A deuterated analog of the analyte is often an ideal choice.

  • Precipitation: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.

  • Centrifugation: Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the clear supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.

Causality Explained: Acetonitrile is a commonly used precipitating agent due to its ability to efficiently denature a wide range of plasma proteins. The 3:1 ratio of acetonitrile to plasma ensures effective precipitation. The use of an internal standard is a cornerstone of robust bioanalytical methods, as it normalizes the analyte's response, thereby improving accuracy and precision.[2]

cluster_PPT Protein Precipitation Workflow plasma 100 µL Plasma Sample is Add 300 µL Acetonitrile with Internal Standard plasma->is vortex Vortex for 1 min is->vortex centrifuge Centrifuge at 14,000 rpm for 10 min vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant analysis LC-MS/MS Analysis supernatant->analysis

Caption: A streamlined workflow for protein precipitation.

Liquid-Liquid Extraction (LLE): Enhanced Selectivity and Cleanliness

LLE is a sample purification technique that separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase (the biological sample) and an organic solvent.[13] By adjusting the pH of the aqueous phase, the charge state of the analyte can be manipulated to favor its partitioning into the organic phase, thereby achieving a cleaner extract compared to PPT.[10][13]

Protocol: Liquid-Liquid Extraction for Human Plasma

  • Sample Preparation: To 250 µL of a plasma sample in a centrifuge tube, add 100 µL of the internal standard solution.

  • pH Adjustment: Add 50 µL of a basifying agent (e.g., 1M NaOH) to adjust the pH of the plasma sample to >10. This deprotonates the amine groups on the analyte, making it more soluble in organic solvents.

  • Extraction: Add 1.5 mL of an appropriate organic solvent (e.g., a mixture of tert-Butyl methyl ether and diethyl ether, 50:50, v/v).[14]

  • Mixing: Vortex the mixture for 15 minutes to facilitate the transfer of the analyte into the organic phase.

  • Phase Separation: Centrifuge at 15,000 rpm for 10 minutes to achieve complete separation of the aqueous and organic layers.

  • Evaporation: Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 250 µL of the mobile phase used for the LC-MS/MS analysis.[14]

Causality Explained: The basic nature of 3-(4-phenylpiperazin-1-yl)propan-1-amine allows for its efficient extraction into an organic solvent under basic conditions. The evaporation and reconstitution steps serve to concentrate the analyte, thereby enhancing the sensitivity of the method.[14]

Solid-Phase Extraction (SPE): The Gold Standard for Purity and Concentration

SPE is a highly selective sample preparation technique that utilizes a solid sorbent to isolate the analyte of interest from the sample matrix.[6][7] It offers the cleanest extracts and the highest concentration factors, making it ideal for assays requiring the lowest limits of quantification.[15]

Protocol: Solid-Phase Extraction for Human Urine

  • Sample Pre-treatment: To 100 µL of urine, add 100 µL of deionized water and 25 µL of the internal standard solution.[16]

  • Column Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 10% methanol in water to remove endogenous interferences.[16]

  • Elution: Elute the analyte and internal standard with 500 µL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in 100 µL of the mobile phase for LC-MS/MS analysis.

Causality Explained: Mixed-mode cation exchange SPE is particularly effective for basic compounds like 3-(4-phenylpiperazin-1-yl)propan-1-amine. The sorbent retains the analyte through a combination of hydrophobic and ionic interactions. The washing step removes polar interferences, while the final elution with an organic solvent disrupts these interactions, releasing the purified analyte.[15][17]

cluster_SPE Solid-Phase Extraction Workflow urine 100 µL Urine Sample + IS condition Condition SPE Cartridge urine->condition load Load Sample condition->load wash Wash with 10% Methanol load->wash elute Elute with Methanol wash->elute evap_recon Evaporate and Reconstitute elute->evap_recon analysis LC-MS/MS Analysis evap_recon->analysis

Caption: A typical solid-phase extraction workflow.

LC-MS/MS Analysis: Sensitive and Selective Quantification

The following LC-MS/MS method is a robust starting point for the quantification of 3-(4-phenylpiperazin-1-yl)propan-1-amine. Method optimization and validation are essential for each specific application.[2]

Liquid Chromatography Conditions
ParameterRecommended Setting
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)[2]
Mobile Phase A 0.1% Formic acid in water[2]
Mobile Phase B 0.1% Formic acid in acetonitrile[2]
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Start at 10% B, increase to 90% B over 3 min, hold for 1 min, return to 10% B and re-equilibrate for 1 min.

Causality Explained: A C18 column is a versatile choice for retaining moderately polar compounds like the analyte. The acidic mobile phase (0.1% formic acid) ensures the analyte is protonated, which is beneficial for both chromatographic peak shape and ionization efficiency in the mass spectrometer. A gradient elution is employed to ensure adequate separation from potential matrix components and to elute the analyte with a sharp peak.

Mass Spectrometry Conditions
ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Multiple Reaction Monitoring (MRM) Transitions To be determined by direct infusion of the analyte and internal standard. For the analyte, the precursor ion will be [M+H]⁺. Product ions will be determined through fragmentation.
Ion Source Temperature 500°C
Collision Gas Argon

Causality Explained: ESI in positive mode is ideal for basic compounds containing amine functionalities, as they readily accept a proton to form [M+H]⁺ ions. MRM is a highly selective and sensitive detection mode where a specific precursor ion is selected and fragmented, and a specific product ion is monitored. This high degree of specificity minimizes interferences from the biological matrix.[4][8]

cluster_LCMS LC-MS/MS Analytical Workflow sample_prep Prepared Sample hplc HPLC Separation (C18 Column) sample_prep->hplc esi Electrospray Ionization (Positive Mode) hplc->esi quad1 Q1: Precursor Ion Selection esi->quad1 quad2 Q2: Collision-Induced Dissociation quad1->quad2 quad3 Q3: Product Ion Selection quad2->quad3 detector Detector quad3->detector data Data Acquisition and Quantification detector->data

Caption: The principle of LC-MS/MS analysis.

Method Validation: Ensuring Data Integrity

A bioanalytical method must be rigorously validated to ensure its reliability for its intended purpose.[18] The validation process should adhere to the guidelines set forth by regulatory agencies such as the FDA.[1][19][20][21]

Key Validation Parameters
ParameterAcceptance Criteria
Selectivity No significant interfering peaks at the retention times of the analyte and IS in blank biological matrix.
Linearity A calibration curve with a correlation coefficient (r²) ≥ 0.99.[2]
Accuracy and Precision For quality control samples at low, medium, and high concentrations, the mean accuracy should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ), and the precision (%CV) should not exceed 15% (20% for LLOQ).[2]
Lower Limit of Quantification (LLOQ) The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.[4]
Recovery The extraction efficiency of the analyte from the biological matrix.
Matrix Effect Assessment of the ion suppression or enhancement caused by the biological matrix.
Stability Analyte stability in the biological matrix under various storage and handling conditions (e.g., freeze-thaw, bench-top, long-term storage).[17]

Conclusion

This application note provides a comprehensive set of protocols and a detailed rationale for the quantification of 3-(4-phenylpiperazin-1-yl)propan-1-amine in human plasma and urine. The combination of optimized sample preparation techniques and a sensitive and selective LC-MS/MS method provides a robust platform for supporting drug development and clinical research. It is imperative that any method based on these protocols is fully validated in accordance with regulatory guidelines to ensure the generation of high-quality, reliable, and defensible bioanalytical data.

References

  • U.S. Food and Drug Administration. (2024). Bioanalytical Method Validation for Biomarkers Guidance for Industry. [Link]

  • SlideShare. (n.d.). USFDA guidelines for bioanalytical method validation. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • U.S. Food and Drug Administration. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Muszyńska, B., et al. (2020). Recent Trends in the Quantification of Biogenic Amines in Biofluids as Biomarkers of Various Disorders: A Review. Molecules, 25(19), 4533. [Link]

  • RSC Publishing. (2019). Sample Preparation Methods for the Analysis of Biogenic Amines. [Link]

  • Gjelstad, A., et al. (2017). One-step extraction of polar drugs from plasma by parallel artificial liquid membrane extraction. Journal of Chromatography B, 1043, 83-89. [Link]

  • de Oliveira, A. R. M., et al. (2023). Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. Pharmaceuticals, 16(7), 930. [Link]

  • de Oliveira, A. R. M., et al. (2023). Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. PubMed, 37513842. [Link]

  • ResearchGate. (n.d.). Chapter 12. Sample Preparation Methods for the Analysis of Biogenic Amines. [Link]

  • ResearchGate. (2023). Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. [Link]

  • Agilent Technologies. (2012). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. [Link]

  • LCGC International. (2012). Developing a UHPLC Method for UV-Based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. [Link]

  • American Chemical Society. (2016). Sample Preparation for Bioanalytical and Pharmaceutical Analysis. [Link]

  • Chan, K., et al. (2018). Stability of Synthetic Piperazines in Human Whole Blood. Journal of Analytical Toxicology, 42(2), 108-115. [Link]

  • Moreno, I. E. D., et al. (2012). Rapid determination of piperazine-type stimulants in human urine by microextraction in packed sorbent after method optimization. Journal of Chromatography A, 1222, 116-120. [Link]

  • Scholars.Direct. (2020). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combin. [Link]

  • ResearchGate. (n.d.). Determination of piperazine derivatives in “Legal Highs”. [Link]

  • Al-Ghobashy, M. A., et al. (2020). Enhanced Extraction Technique of Omarigliptin from Human Plasma—Applied to Biological Samples from Healthy Human Volunteers. Molecules, 25(18), 4252. [Link]

  • ResearchGate. (n.d.). GCMS Total Ion Chromatograms of piperazine derivative mixture. [Link]

  • Biotage. (n.d.). Bioanalytical sample preparation. [Link]

  • Agilent Technologies. (2011). Extraction of Basic Drugs from Plasma with Polymeric SPE. [Link]

  • Scholars.Direct. (2020). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. [Link]

  • Phenomenex. (2025). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. [Link]

  • ACTA Pharmaceutica Sciencia. (2022). Efficacy of Liquid-Liquid Extraction and Protein Precipitation Methods in Serum Sample Preparation for Quantification of Fexofenadine. [Link]

  • ResearchGate. (n.d.). Analysis of aromatic amines by high-performance liquid chromatography with pre-column derivatization by 2-(9-carbazole)-ethyl-chloroformate. [Link]

  • ResearchGate. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]

  • Moreno, I. E. D., et al. (2012). Determination of piperazine-type stimulants in human urine by means of microextraction in packed sorbent and high performance liquid chromatography-diode array detection. PubMed, 22244249. [Link]

  • Adamowicz, P., & Lech, T. (2022). Overview of analytical methods for determining novel psychoactive substances, drugs and their metabolites in biological samples. Critical Reviews in Toxicology, 52(3), 239-258. [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (2021). A Review on Analytical Methods for Piperazine Determination. [Link]

  • ResearchGate. (2015). HPLC-UV method Validation for the identification and quantification of bioactive amines in commercial eggs. [Link]

  • MDPI. (2022). Homemade Pipette Tip Solid-Phase Extraction for the Simultaneous Determination of 40 Drugs of Abuse in Urine by Liquid Chromatography–Tandem Mass Spectrometry. [Link]

  • Park, J. S., et al. (2015). Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products. Journal of the Korean Society for Applied Biological Chemistry, 58(4), 541-548. [Link]

  • Jampilek, J., et al. (2015). Synthesis and Determination of Physicochemical Properties of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Alkoxyethoxybenzoates. Molecules, 20(8), 14859-14881. [Link]

  • U.S. National Library of Medicine. (2022). Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines. [Link]

Sources

Application Note: Experimental Determination of pKa for Phenylpiperazine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

The ionization constant (pKa) is a critical physicochemical parameter that governs the pharmacokinetic and pharmacodynamic profiles of drug candidates. For phenylpiperazine derivatives, a scaffold prevalent in centrally active agents, accurate pKa determination is fundamental to understanding their absorption, distribution, metabolism, and excretion (ADME) properties, as well as their interaction with biological targets.[1][2] This application note provides a detailed guide to the experimental determination of the two pKa values characteristic of the phenylpiperazine moiety using two robust, orthogonal methods: potentiometric titration and multi-wavelength UV-Vis spectrophotometry. We delve into the theoretical underpinnings, provide detailed, self-validating protocols, and discuss the rationale behind key experimental choices, particularly for compounds with limited aqueous solubility.

Introduction: The Significance of pKa in Phenylpiperazine Drug Candidates

The phenylpiperazine core contains two nitrogen atoms capable of protonation: the aliphatic nitrogen (N1) of the piperazine ring and the aniline-like aromatic nitrogen (N4), though the N1 nitrogen is significantly more basic. Consequently, phenylpiperazines are dibasic compounds with two distinct pKa values.

  • pKa1 (higher value): Corresponds to the protonation of the more basic aliphatic nitrogen. For 1-phenylpiperazine, this value is approximately 8.7.[3][4][5]

  • pKa2 (lower value): Corresponds to the protonation of the less basic aromatic nitrogen.

These pKa values dictate the charge state of the molecule at different physiological pH values. For instance, a basic compound with a pKa of 8.7 will be over 90% protonated (charged) in the stomach (pH 1-3) and the blood (pH 7.4).[2] This ionization state profoundly impacts:

  • Solubility: The charged form is generally more water-soluble.

  • Permeability: The neutral, uncharged form is typically more lipid-soluble and better able to cross biological membranes like the blood-brain barrier.[2]

  • Target Binding: The specific charge state may be essential for interaction with the active site of a receptor or enzyme.

  • Formulation: Knowledge of pKa is crucial for selecting appropriate salts and designing stable formulations.[1]

Given these implications, precise pKa measurement is a cornerstone of early drug discovery and lead optimization.[6][7]

Method Selection: Orthogonal Approaches for Data Integrity

To ensure the accuracy and reliability of pKa determination, employing at least two different methods is best practice. Here, we detail potentiometric titration and UV-Vis spectrophotometry, which are widely used due to their robustness and applicability.[1][8] Automated platforms, such as the SiriusT3, can perform both measurements, often on the same sample aliquot, providing a high-throughput and comprehensive analysis.[9][10][11][12]

Potentiometric Titration

This classic method involves monitoring the pH of a solution as a titrant of known concentration is incrementally added.[7][8] The pKa is determined from the resulting titration curve. For a diprotic base like phenylpiperazine, the curve will exhibit two inflection points corresponding to the two equivalence points.[13][14][15] The pKa values are found at the half-equivalence points, where the concentrations of the protonated and deprotonated species are equal, as described by the Henderson-Hasselbalch equation.[16][17][18]

Causality Behind the Method: Potentiometry directly measures the change in hydrogen ion activity (pH) as the molecule's ionization state is shifted by the addition of an acid or base. It is a universal technique applicable to any ionizable compound, regardless of whether it has a UV chromophore.[10][19]

UV-Vis Spectrophotometry

This method is applicable when the ionization of a functional group causes a change in the molecule's UV-Vis absorbance spectrum.[20][21] The phenyl group in phenylpiperazine provides the necessary chromophore. By measuring the absorbance at multiple wavelengths across a range of pH values, a sigmoid curve of absorbance vs. pH can be generated. The inflection point of this curve corresponds to the pKa.[8][22]

Causality Behind the Method: The electronic structure of the chromophore is altered upon protonation or deprotonation of a nearby functional group. This change in electron distribution leads to a shift in the wavelength of maximum absorbance (λmax) or a change in molar absorptivity. This spectral change is directly proportional to the ratio of ionized to unionized species.

Experimental Workflows & Protocols

The following sections provide detailed protocols. It is crucial to use high-purity water and freshly prepared, standardized reagents for all experiments.

Workflow for pKa Determination

The general workflow for determining the pKa of a phenylpiperazine compound is visualized below.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Data Analysis Compound Phenylpiperazine Compound (Solid or DMSO Stock) Solubility Assess Aqueous Solubility Compound->Solubility CoSolvent Select Co-solvent System (e.g., Methanol, if needed) Solubility->CoSolvent If poorly soluble Potentiometry Method A: Potentiometric Titration Solubility->Potentiometry If soluble Spectrophotometry Method B: UV-Vis Spectrophotometry Solubility->Spectrophotometry If soluble CoSolvent->Potentiometry CoSolvent->Spectrophotometry TitrationCurve Generate Titration Curve (pH vs. Titrant Volume) Potentiometry->TitrationCurve SpectralData Collect Spectra at Multiple pH Values Spectrophotometry->SpectralData Derivative Calculate 1st/2nd Derivative to find Equivalence Points TitrationCurve->Derivative pKa1_Pot Determine pKa1 & pKa2 from Half-Equivalence Points Derivative->pKa1_Pot Extrapolation Yasuda-Shedlovsky Extrapolation (if co-solvent used) pKa1_Pot->Extrapolation If co-solvent used Final_pKa Report Final Aqueous pKa Values pKa1_Pot->Final_pKa AbsorbanceCurve Plot Absorbance vs. pH SpectralData->AbsorbanceCurve pKa_UV Determine pKa from Inflection Point AbsorbanceCurve->pKa_UV pKa_UV->Extrapolation If co-solvent used pKa_UV->Final_pKa Extrapolation->Final_pKa G Equilibrium Chemical Equilibria in Titration B B Phenylpiperazine (Neutral) BH BH+ Monoprotonated B->BH + H⁺ (pKa1) BH2 BH₂²+ Diprotonated BH->BH2 + H⁺ (pKa2)

Caption: Protonation equilibria of a phenylpiperazine.

Protocol 2: Multi-Wavelength UV-Vis Spectrophotometry

This protocol requires a UV-Vis spectrophotometer, ideally with a multi-cell holder or a 96-well plate reader for higher throughput. [19][20] Materials:

  • UV-Vis Spectrophotometer with quartz cuvettes or UV-transparent microplates

  • Calibrated pH meter

  • A series of buffers covering a wide pH range (e.g., pH 2 to 12) with constant ionic strength (0.1 M).

  • Phenylpiperazine stock solution (e.g., 10 mM in DMSO or methanol).

  • High-purity deionized water.

Procedure:

  • Preparation of Sample Solutions:

    • Prepare a series of buffered solutions across the desired pH range (e.g., in 0.5 pH unit increments).

    • Add a small, constant aliquot of the phenylpiperazine stock solution to each buffer to achieve a final concentration of ~50-100 µM. Ensure the final concentration of the organic co-solvent is low (e.g., <1%) to minimize its effect on the pKa. [20]2. Spectral Acquisition:

    • Determine the optimal wavelength range for analysis by scanning the spectrum of the compound at a very low and a very high pH to see where the largest spectral shifts occur.

    • Measure the full UV-Vis spectrum (e.g., 220-400 nm) for each buffered sample solution. Use the corresponding buffer as the blank. [23]3. Data Analysis:

    • Select one or more wavelengths that show a significant change in absorbance with pH.

    • Plot absorbance at the chosen wavelength(s) (y-axis) against the pH of the buffer (x-axis).

    • The resulting data should form a sigmoidal curve (or two overlapping curves for two pKa values).

    • The pH at the inflection point of the sigmoid curve is the pKa. This can be determined by fitting the data to the appropriate equation (e.g., a four-parameter logistic function) or by finding the maximum of the first derivative of the curve. [8] * Multi-wavelength analysis software can perform a global fit of all spectral data to derive the pKa values with higher confidence. [22]

Data Presentation and Interpretation

Table 1: Example pKa Data for a Phenylpiperazine Derivative

MethodpKa1 (Aliphatic N)pKa2 (Aromatic N)Conditions
Potentiometric Titration8.65 ± 0.022.81 ± 0.0425 °C, I = 0.15 M KCl
UV-Vis Spectrophotometry8.68 ± 0.032.77 ± 0.0525 °C, I = 0.1 M Buffers
Consensus Value 8.67 2.79

Interpretation: The close agreement between the potentiometric and spectrophotometric methods provides high confidence in the determined pKa values. The higher value (pKa1 ≈ 8.7) is consistent with the protonation of the aliphatic piperazine nitrogen, while the lower value (pKa2 ≈ 2.8) corresponds to the much less basic aniline-like nitrogen.

Conclusion

The accurate experimental determination of pKa is a non-negotiable step in the physicochemical characterization of phenylpiperazine-based drug candidates. Both potentiometric titration and UV-Vis spectrophotometry are powerful, reliable methods for this purpose. Potentiometry offers universal applicability, while spectrophotometry provides a high-sensitivity alternative for UV-active compounds. By understanding the principles behind each method and following robust, self-validating protocols, researchers can generate high-quality data to guide rational drug design and development.

References

  • SiriusT3 - Pion Inc.
  • Phenylpiperazine. In: Wikipedia.
  • Bergström, C. A., Luthman, K., & Artursson, P. (2004). Multiwavelength spectrophotometric determination of acid dissociation constants of ionizable drugs. PubMed.
  • The Pion Sirius T3 Physchem Instrument. (2023). Technology Networks.
  • Ševčík, J., & O'Reilly, J. (2014).
  • 1-Phenylpiperazine | 92-54-6. ChemicalBook.
  • Takács-Novák, K., & Avdeef, A. (1996). pH-metric Log P 11.
  • Jacobs, R. T., et al. (2012). Rapid Determination of Ionization Constants (pKa)
  • Işık, M., et al. (2019). pKa measurements for the SAMPL6 prediction challenge for a set of kinase inhibitor-like fragments. NIH.
  • Screening Acid-Base Constants by Capillary Electrophoresis.
  • 1-Phenylpiperazine 92-54-6 wiki. Guidechem.
  • Henderson-Hasselbalch Equation | Overview, Importance & Examples. Study.com.
  • Titration of a Diprotic Acid. Chemistry LibreTexts.
  • SiriusT3: Physicochemical Property Analysis for Drug Development in India. Aimil Ltd.
  • Fuguet, E., et al. (2009). A fast method for pKa determination by capillary electrophoresis. PubMed.
  • Henderson Hasselbalch Equation: Basics & Real-World Uses. Microbe Notes.
  • SiriusT3 Brochure. Rackcdn.com.
  • Han, G. E., & Priefer, R. (2023).
  • Helmenstine, A. M. (2024).
  • Diprotic Acid Titr
  • Fuguet, E., et al. (2009). A Fast Method for p K a Determination by Capillary Electrophoresis.
  • Berkhout, J. H., & Ram, H. N. A. (2019). Recent Advancements in Spectrophotometric pKa Determinations: A Review.
  • Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances.
  • Potentiometric pKa determination of w
  • Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development.
  • pKa values in solubility determination using the Henderson- Hasselbalch equ
  • Aqueous dissociation constant values by Yasuda-Shedlovsky extrapolation in different co-solvents.
  • Potentiometric Pka Determination of Biological Active Phenothiazine in Different Aqua-Organic Solvents.
  • Weak Acid pKa Determination Using Capillary Zone Electrophoresis.
  • Analytical Methods. RSC Publishing.
  • 1-Phenylpiperazine Product Description. ChemicalBook.
  • pKa measurements in 15 minutes – the PionT3 Fast UV pKa method. Pion Inc.
  • Development of Methods for the Determin
  • Zafar, S., et al. (2014). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. Pakistan Journal of Pharmaceutical Sciences.
  • Titration of a Diprotic Acid: Identifying an Unknown. Vernier.
  • pKa Values of Some Piperazines at (298, 303, 313, and 323) K. University of Regina.
  • Determination of ionization constant (pka) for poorly soluble drugs by using surfactants: A novel approach.
  • Ashara, K. (2012). DETERMINATION OF PKA OF ACTIVE PHARMACEUTICAL INGREDIENT BY SPECTROMETRY.
  • Determination of the aqueous pKa of very insoluble drugs by capillary electrophoresis: Internal standards for methanol-water extrapolation.
  • POTENTIOMETRIC TITRATION OF AN ACID MIXTURE. University of California, Santa Cruz.
  • Potentiometric titrations (Principle, Procedure, Types, Ion-selective electrodes, applic
  • Manallack, D. T. (2007).
  • Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25 ±0.5oC).
  • Protocol for Determining pKa Using Potentiometric Titration.

Sources

Application Note: Lipophilicity Assessment of 3-(4-Arylpiperazin-1-yl) Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Lipophilicity in Arylpiperazine Drug Candidates

The 3-(4-arylpiperazin-1-yl) scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous drugs targeting a wide array of biological entities, particularly within the central nervous system (CNS).[1][2] Compounds such as aripiprazole, an atypical antipsychotic, exemplify the therapeutic success of this chemical class.[3] The efficacy and safety profile of these derivatives are intricately linked to their physicochemical properties, among which lipophilicity stands out as a paramount determinant of their pharmacokinetic and pharmacodynamic behavior.[4][5]

Lipophilicity, quantified by the partition coefficient (logP) or distribution coefficient (logD), governs a molecule's ability to traverse biological membranes, influences its binding to plasma proteins, dictates its volume of distribution, and impacts its metabolic fate.[] For arylpiperazine derivatives, especially those intended for CNS targets, a finely tuned lipophilicity is crucial for penetrating the blood-brain barrier (BBB) while avoiding excessive accumulation that could lead to off-target effects and toxicity.[7] Therefore, the accurate and efficient assessment of lipophilicity is an indispensable step in the hit-to-lead and lead optimization phases of drug discovery programs centered on this privileged scaffold.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and methodologies for determining the lipophilicity of 3-(4-arylpiperazin-1-yl) derivatives. We will delve into both time-tested experimental protocols and modern, high-throughput computational approaches, offering insights into the causality behind experimental choices and ensuring the generation of reliable and reproducible data.

Understanding Lipophilicity: LogP vs. LogD

Before delving into measurement techniques, it is essential to distinguish between two key descriptors of lipophilicity:

  • LogP (Partition Coefficient): This value represents the ratio of the concentration of a neutral compound in a non-polar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium. It is an intrinsic property of the molecule, independent of pH.[8]

  • LogD (Distribution Coefficient): For ionizable compounds like the basic arylpiperazine derivatives, the LogD is a more physiologically relevant parameter. It represents the ratio of the total concentration of all species of the compound (ionized and non-ionized) in the organic phase to the total concentration in the aqueous phase at a specific pH.[9][10] Since the ionization state of a molecule affects its partitioning behavior, LogD is pH-dependent. For the basic arylpiperazine moiety, as the pH of the aqueous phase decreases, the compound becomes more protonated (ionized) and thus more hydrophilic, leading to a lower LogD value.

Strategic Approaches to Lipophilicity Assessment

The choice of method for determining lipophilicity depends on various factors, including the stage of the drug discovery process, the number of compounds to be tested, the available amount of substance, and the required accuracy. A tiered approach, combining high-throughput in silico predictions for initial library screening with robust experimental validation for promising candidates, is often the most effective strategy.

Caption: Tiered strategy for lipophilicity assessment.

Experimental Protocols for Lipophilicity Determination

Experimental methods provide the most accurate measure of a compound's lipophilicity. Here, we detail two widely used techniques.

The Shake-Flask Method (LogD7.4): The Gold Standard

The shake-flask method, as recommended by the Organisation for Economic Co-operation and Development (OECD), is the benchmark for direct logP/logD measurement.[11] It involves partitioning a compound between n-octanol and a buffered aqueous phase (typically at pH 7.4 to mimic physiological conditions) and then quantifying the compound's concentration in each phase.[9][10]

Protocol: Shake-Flask LogD7.4 Determination

A. Materials and Reagents:

  • Test 3-(4-arylpiperazin-1-yl) derivative

  • n-Octanol (HPLC grade, pre-saturated with phosphate buffer)

  • Phosphate buffer (0.1 M, pH 7.4, pre-saturated with n-octanol)

  • Volumetric flasks, separatory funnels, or screw-cap vials

  • Mechanical shaker or vortex mixer

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer for quantification

B. Step-by-Step Procedure:

  • Phase Pre-saturation: Vigorously mix equal volumes of n-octanol and phosphate buffer (pH 7.4) for 24 hours. Allow the phases to separate completely before use. This step is crucial to ensure thermodynamic equilibrium during the experiment.

  • Stock Solution Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO, methanol) at a known concentration (e.g., 10 mM).

  • Partitioning:

    • Add a small aliquot of the stock solution to a vial containing a precise volume of the pre-saturated phosphate buffer. The final concentration should be within the linear range of the analytical method.

    • Add a precise volume of pre-saturated n-octanol. The volume ratio of n-octanol to buffer can be adjusted depending on the expected lipophilicity to ensure measurable concentrations in both phases.[12]

  • Equilibration: Cap the vials tightly and shake vigorously for a set period (e.g., 2-4 hours) at a constant temperature (e.g., 25°C) to allow the compound to reach partition equilibrium.

  • Phase Separation: Centrifuge the vials at a moderate speed (e.g., 2000 rpm for 10 minutes) to ensure complete separation of the two phases. Emulsion formation can be an issue for highly lipophilic compounds and may require longer centrifugation or specific techniques to break.[13]

  • Quantification:

    • Carefully withdraw a known volume from both the aqueous and the n-octanol phases.

    • Dilute the aliquots as necessary and determine the concentration of the compound in each phase using a validated analytical method (e.g., HPLC-UV).

  • Calculation: Calculate the LogD7.4 using the following formula: LogD7.4 = log10 ([Compound]octanol / [Compound]aqueous)

Causality and Trustworthiness: The shake-flask method's status as the "gold standard" stems from its direct measurement of the partitioning phenomenon.[9][11] Pre-saturating the solvents and ensuring complete phase separation are critical for accuracy. The main drawbacks are that it is labor-intensive and requires a relatively large amount of pure compound.[11]

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): A High-Throughput Alternative

RP-HPLC offers a rapid and less material-intensive alternative for estimating lipophilicity.[4][14] This method is based on the principle that a compound's retention time on a non-polar stationary phase is correlated with its lipophilicity.[15][16]

Protocol: RP-HPLC for Lipophilicity Index (log kw) Determination

A. Materials and Reagents:

  • HPLC system with a UV detector

  • Reversed-phase C18 column

  • Mobile phase A: Aqueous buffer (e.g., phosphate buffer, pH 7.4)

  • Mobile phase B: Organic modifier (e.g., methanol or acetonitrile)

  • A set of reference compounds with known logP values.

  • Test 3-(4-arylpiperazin-1-yl) derivatives

B. Step-by-Step Procedure:

  • System Setup: Equilibrate the C18 column with the initial mobile phase composition.

  • Isocratic Elution:

    • Perform a series of isocratic elutions for each test compound and reference standard, varying the concentration of the organic modifier (e.g., from 40% to 80% methanol in 10% increments).

    • For each run, record the retention time (tR) and the column dead time (t0), which can be determined by injecting a non-retained compound like uracil.

  • Calculate Retention Factor (k): For each mobile phase composition, calculate the retention factor k for each compound using the formula: k = (tR - t0) / t0

  • Extrapolation to 100% Aqueous Phase:

    • Plot log k versus the percentage of the organic modifier for each compound.

    • Perform a linear regression and extrapolate the line to 0% organic modifier (100% aqueous phase). The y-intercept of this line is the log kw, which is the lipophilicity index.

  • Calibration Curve:

    • Plot the experimentally determined log kw values of the reference compounds against their known literature logP values.

    • This calibration curve can then be used to estimate the logP of the test arylpiperazine derivatives from their measured log kw values.

Causality and Trustworthiness: RP-HPLC provides a high-throughput and reproducible method for ranking compounds by lipophilicity.[] The extrapolation to log kw provides a standardized index. The accuracy of the estimated logP values is highly dependent on the structural similarity between the test compounds and the reference standards used for calibration.

In Silico Lipophilicity Prediction

Computational models are invaluable for the rapid screening of large virtual libraries of 3-(4-arylpiperazin-1-yl) derivatives, allowing for the prioritization of synthetic efforts.[17][18] These methods can be broadly categorized into two types:

  • Fragment-based/Atom-based methods: These approaches, like ALOGP and XLOGP3, calculate logP by summing the contributions of individual atoms or fragments of the molecule.[19] They are computationally inexpensive and fast.

  • Property-based methods: These methods use Quantitative Structure-Activity Relationship (QSAR) models that correlate calculated molecular descriptors with experimentally determined lipophilicity values.[17]

Available Tools: A variety of commercial and free software packages are available for in silico logP/logD prediction, including:

  • ChemAxon

  • ACD/Labs Percepta

  • SwissADME (free web tool)[20]

  • Various modules within Schrödinger or MOE software suites

Trustworthiness and Limitations: While computational methods are powerful for screening, their predictions must be interpreted with caution.[14][21] The accuracy of the prediction depends heavily on the algorithm used and the chemical space covered by the training set of the model.[8][15] It is crucial to use experimental methods to validate the in silico predictions for key compounds.

Data Presentation and Interpretation

A clear and concise presentation of lipophilicity data is essential for structure-activity relationship (SAR) analysis.

Table 1: Lipophilicity Data for Novel 3-(4-Arylpiperazin-1-yl) Analogs

Compound IDR-Group (Aryl)Experimental LogD7.4 (Shake-Flask)Experimental log kw (RP-HPLC)Predicted cLogP (SwissADME)
APZ-0014-Chlorophenyl3.15 ± 0.083.823.25
APZ-0024-Methoxyphenyl2.78 ± 0.053.452.88
APZ-0032,3-Dichlorophenyl3.89 ± 0.114.514.01
APZ-0044-Trifluoromethylphenyl3.65 ± 0.094.283.77

Interpretation: The data in Table 1 can be used to understand how different substituents on the aryl ring influence lipophilicity. For instance, the addition of chloro and trifluoromethyl groups (APZ-001, APZ-003, APZ-004) increases lipophilicity compared to the methoxy group (APZ-002). This information is vital for modulating properties like BBB penetration and metabolic stability.

Lipophilicity and the Biopharmaceutics Classification System (BCS)

The Biopharmaceutics Classification System (BCS) categorizes drugs based on their aqueous solubility and intestinal permeability, which are both influenced by lipophilicity.[22][23][24]

  • Class I: High Solubility, High Permeability

  • Class II: Low Solubility, High Permeability

  • Class III: High Solubility, Low Permeability

  • Class IV: Low Solubility, Low Permeability

Many arylpiperazine derivatives, due to their aromatic nature, may fall into BCS Class II or IV.[25] Understanding a compound's lipophilicity is a critical first step in predicting its BCS class and anticipating potential challenges in oral bioavailability. For example, a highly lipophilic derivative (high logP) might have excellent permeability but suffer from poor aqueous solubility (BCS Class II).

Caption: Relationship between Lipophilicity and BCS parameters.

Conclusion

The systematic assessment of lipophilicity is a non-negotiable aspect of developing 3-(4-arylpiperazin-1-yl) derivatives. A multi-tiered strategy, leveraging the speed of in silico predictions for initial screening and the accuracy of experimental methods like RP-HPLC and the shake-flask protocol for lead candidates, provides a robust framework for decision-making. By carefully measuring and interpreting lipophilicity data, drug discovery teams can rationally design molecules with an optimized balance of properties, ultimately increasing the probability of identifying safe and effective clinical candidates.

References

  • Encyclopedia.pub. (2022-08-25). Methods for Determination of Lipophilicity. Retrieved from [Link]

  • MDPI. (2024-07-30). The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography. Retrieved from [Link]

  • MDPI. (n.d.). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Retrieved from [Link]

  • PubMed. (2004-03-15). Synthesis and structure-activity relationships of a new model of arylpiperazines. Part 7: Study of the influence of lipophilic factors at the terminal amide fragment on 5-HT(1A) affinity/selectivity. Retrieved from [Link]

  • NIH. (n.d.). Emerging Role of Biopharmaceutical Classification and Biopharmaceutical Drug Disposition System in Dosage form Development: A Systematic Review. Retrieved from [Link]

  • PubMed. (n.d.). The Impact of Lipophilicity in Drug Discovery: Rapid Measurements by Means of Reversed-Phase HPLC. Retrieved from [Link]

  • Acta Poloniae Pharmaceutica. (2014). Reversed-phase TLC study of some long chain arylpiperazine of imidazolidine-2,4-dione and imidazo[2,1-f]purine-2,4-dione derivat. Retrieved from [Link]

  • PubMed. (2023-07-31). Lipophilic Studies and In Silico ADME Profiling of Biologically Active 2-Aminothiazol-4(5H)-one Derivatives. Retrieved from [Link]

  • Protocols.io. (2024-09-23). LogP / LogD shake-flask method. Retrieved from [Link]

  • ResearchGate. (2020-07-09). (PDF) Computational Modeling and Pharmacokinetics/ADMET Study of Some Arylpiperazine Derivatives as Novel Antipsychotic Agents Targeting Depression. Retrieved from [Link]

  • NIH. (n.d.). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Retrieved from [Link]

  • ResearchGate. (n.d.). Highly lipophilic N-arylpiperazines, which contained: (a) a diaryloxymethanophenanthrene moiety. Retrieved from [Link]

  • AKJournals. (n.d.). RPTLC Determination of the Lipophilicity of Some New N-[(4-Arylpiperazin-1-yl)alkyl] spirosuccinimides. Retrieved from [Link]

  • International Journal of Pharmaceutics. (2023-09-25). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. Retrieved from [Link]

  • ICH. (2019-11-20). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS. Retrieved from [Link]

  • ACS Publications. (2023-01-04). Machine Learning for Fast, Quantum Mechanics-Based Approximation of Drug Lipophilicity. Retrieved from [Link]

  • eadmet.com. (n.d.). Directory of in silico Drug Design tools. Retrieved from [Link]

  • GSC Online Press. (2024-09-28). An Overview of the Biopharmaceutics Classification System (BCS). Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) LogP / LogD shake-flask method v1. Retrieved from [Link]

  • ResearchGate. (2025-10-16). (PDF) Synthesis and Characterization of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Propoxybenzoates and Their Hydrochloride Salts. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Providing the 'best' lipophilicity assessment in a drug discovery environment George Chang, Nathaniel Woody and Christopher. Retrieved from [Link]

  • Patsnap. (2025-05-21). Which type of drugs penetrate CNS better?. Retrieved from [Link]

  • University of Maryland, Baltimore. (n.d.). A Robust, Viable, and Resource Sparing HPLC-Based LogP Method Applied to Common Lipophilic Drugs to Help in. Retrieved from [Link]

  • ResearchGate. (2025-08-06). In Silico Tools and Software to Predict ADMET of New Drug Candidates. Retrieved from [Link]

  • JoVE. (2019-01-30). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental log P values, determined by RP-TLC a) , of the compounds in series 1-3. Retrieved from [Link]

  • Wikipedia. (n.d.). Aripiprazole. Retrieved from [Link]

  • Wikipedia. (n.d.). Biopharmaceutics Classification System. Retrieved from [Link]

  • ACS Publications. (2013-02-25). Optimizing Solubility and Permeability of a Biopharmaceutics Classification System (BCS) Class 4 Antibiotic Drug Using Lipophilic Fragments Disturbing the Crystal Lattice. Retrieved from [Link]

  • PubMed. (n.d.). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. Retrieved from [Link]

  • MDPI. (n.d.). In Silico ADME Methods Used in the Evaluation of Natural Products. Retrieved from [Link]

  • NIH. (2020-01-23). In silico studies of piperazine derivatives as potent anti-proliferative agents against PC-3 prostate cancer cell lines. Retrieved from [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (2020-08-08). In-silico Molecular Docking, ADME and Drug Likeness Predictions of Some α-alkylidene-β-ethoxycarbonyl Cyclopentanones. Retrieved from [Link]

  • Chapman University Digital Commons. (2024-12-05). Computational logP Calculations and Determination of Lipophilicity Values of Fluorinated Morphine Derivatives. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(4-Phenylpiperazin-1-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(4-phenylpiperazin-1-yl)propan-1-amine. This guide is designed for researchers, scientists, and professionals in drug development. Here, we will address common challenges and provide in-depth, field-proven insights to optimize your synthetic route and improve yield and purity.

The synthesis of 3-(4-phenylpiperazin-1-yl)propan-1-amine, a key intermediate in various pharmaceutical compounds, typically follows a two-step pathway: the cyanoethylation of 1-phenylpiperazine followed by the reduction of the resulting nitrile. While seemingly straightforward, this synthesis is often plagued by issues that can significantly lower the overall yield. This guide provides a structured approach to troubleshooting these problems.

Frequently Asked Questions (FAQs)

Q1: What is the most common and cost-effective synthetic route for 3-(4-phenylpiperazin-1-yl)propan-1-amine?

A prevalent and economically viable method involves a two-step process. First, 1-phenylpiperazine is reacted with 3-chloropropionitrile or acrylonitrile in a nucleophilic substitution or Michael addition, respectively, to form 3-(4-phenylpiperazin-1-yl)propanenitrile. This intermediate is then reduced to the target primary amine.

Q2: What are the primary challenges that lead to low yields in this synthesis?

The main obstacles to achieving a high yield are typically:

  • Side reactions during the alkylation step: Dialkylation of the piperazine nitrogen can occur, and polymerization of acrylonitrile is a common issue.

  • Incomplete reduction of the nitrile: This results in a mixture of the starting nitrile and the desired amine, complicating purification.

  • Formation of secondary amines during reduction: Over-alkylation of the newly formed primary amine can be a problem with certain reducing agents.[1]

  • Difficult purification: The high polarity of the final amine product can make separation from impurities challenging.[2]

Troubleshooting Guide: Step-by-Step Problem Solving

Part 1: Alkylation of 1-Phenylpiperazine to form 3-(4-phenylpiperazin-1-yl)propanenitrile

This initial step is critical for the overall success of the synthesis. The primary goal is to achieve a clean, high-yielding conversion to the nitrile intermediate.

  • Symptoms: Significant amounts of unreacted 1-phenylpiperazine are observed in the crude product analysis (e.g., by TLC or LC-MS).

  • Root Cause Analysis:

    • Insufficient reactivity of the alkylating agent: 3-chloropropionitrile may require more forcing conditions than acrylonitrile.

    • Inadequate base: If using 3-chloropropionitrile, an appropriate base is necessary to neutralize the HCl formed and to deprotonate the piperazine, increasing its nucleophilicity.

    • Low reaction temperature or insufficient reaction time: The reaction may be kinetically slow under the current conditions.

  • Corrective Actions:

    • Choice of Alkylating Agent: Acrylonitrile often provides higher reactivity through a Michael addition. However, it is more prone to polymerization. If using 3-chloropropionitrile, ensure it is of high purity.

    • Solvent and Base Selection: For the reaction with 3-chloropropionitrile, a polar aprotic solvent like acetonitrile or DMF is recommended.[3] A non-nucleophilic base such as potassium carbonate or triethylamine should be used to scavenge the acid.

    • Temperature and Time Optimization: Monitor the reaction progress by TLC or LC-MS. Gradually increase the temperature (e.g., from room temperature to 50-60 °C) and extend the reaction time as needed.

ParameterRecommendation for 3-chloropropionitrileRecommendation for AcrylonitrileRationale
Solvent Acetonitrile, DMFMethanol, Ethanol, or no solventPolar aprotic solvents favor SN2 reactions. Protic solvents can facilitate Michael addition.
Base K₂CO₃, Et₃N (1.5-2.0 equiv.)Not typically requiredNeutralizes HCl formed and enhances nucleophilicity. Michael addition is often base-catalyzed by the amine itself.
Temperature 25-60 °C0-25 °CTo balance reaction rate with side reactions. Acrylonitrile polymerization is accelerated at higher temperatures.
Stoichiometry 1.0-1.2 equivalents of alkylating agent1.0-1.1 equivalents of alkylating agentA slight excess of the alkylating agent can drive the reaction to completion, but a large excess increases side products.
  • Symptoms: A significant amount of a highly polar, water-soluble by-product is observed, which corresponds to the dialkylated piperazine.

  • Root Cause Analysis: The nitrogen of the newly formed tertiary amine in the product can compete with the starting secondary amine for the alkylating agent, leading to the formation of a quaternary salt.

  • Corrective Actions:

    • Control Stoichiometry: Use a minimal excess of the alkylating agent.

    • Slow Addition: Add the alkylating agent dropwise to the solution of 1-phenylpiperazine. This maintains a low concentration of the alkylating agent, favoring the reaction with the more abundant starting material.

Part 2: Reduction of 3-(4-phenylpiperazin-1-yl)propanenitrile to 3-(4-phenylpiperazin-1-yl)propan-1-amine

The reduction of the nitrile to the primary amine is a critical transformation that requires careful selection of the reducing agent and reaction conditions to avoid side reactions.

  • Symptoms: The presence of the starting nitrile in the final product.

  • Root Cause Analysis:

    • Insufficient reducing agent: The stoichiometry of the hydride reagent may be inadequate.

    • Deactivated reducing agent: Reagents like Lithium Aluminum Hydride (LiAlH₄) are sensitive to moisture and can lose their potency if not handled under anhydrous conditions.

    • Low reaction temperature or insufficient time: The reduction may be kinetically slow.

  • Corrective Actions:

    • Choice of Reducing Agent:

      • Lithium Aluminum Hydride (LiAlH₄): A powerful reducing agent that is highly effective for nitrile reduction.[4] Requires strictly anhydrous conditions (anhydrous THF or diethyl ether).

      • Catalytic Hydrogenation: Raney Nickel or Cobalt catalysts under a hydrogen atmosphere are also effective and can be a safer alternative to LiAlH₄. This method often provides cleaner reactions.

    • Reaction Conditions:

      • For LiAlH₄: Use at least 2-3 equivalents of the reagent. The reaction is typically performed at reflux in THF.

      • For Catalytic Hydrogenation: A pressure of 2-5 bar of hydrogen is usually sufficient. The reaction is often carried out in an alcoholic solvent like methanol or ethanol, sometimes with the addition of ammonia to suppress secondary amine formation.

Reducing AgentSolventTemperatureKey Considerations
LiAlH₄ Anhydrous THF, Et₂ORefluxHighly reactive, requires stringent anhydrous conditions. Workup must be done carefully at low temperatures.
Raney Nickel / H₂ Methanol, Ethanol25-50 °CSafer than LiAlH₄. The addition of ammonia can improve selectivity for the primary amine.
Raney Cobalt / H₂ Methanol, Ethanol25-50 °CSimilar to Raney Nickel, can offer different selectivity profiles.
  • Symptoms: The presence of a by-product with a mass corresponding to the coupling of the product amine with an intermediate imine.

  • Root Cause Analysis: The intermediate imine formed during the reduction can react with the already formed primary amine product, leading to a secondary amine impurity after subsequent reduction. This is a common issue in reductive amination processes.[1]

  • Corrective Actions:

    • Catalytic Hydrogenation with Ammonia: Performing the hydrogenation in the presence of ammonia can help to suppress the formation of secondary amines by shifting the equilibrium away from the reaction of the intermediate imine with the product amine.

    • Slow Addition (for LiAlH₄): Adding the nitrile to the LiAlH₄ slurry (inverse addition) can help to maintain a high concentration of the reducing agent, favoring the immediate reduction of the intermediate imine.

Experimental Protocols

Protocol 1: Synthesis of 3-(4-phenylpiperazin-1-yl)propanenitrile via Michael Addition
  • To a round-bottom flask equipped with a magnetic stirrer, add 1-phenylpiperazine (1.0 eq) and methanol.

  • Cool the mixture to 0 °C in an ice bath.

  • Add acrylonitrile (1.05 eq) dropwise over 30 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC (e.g., using a 9:1 dichloromethane:methanol eluent).

  • Once the 1-phenylpiperazine is consumed, concentrate the reaction mixture under reduced pressure to obtain the crude nitrile, which can often be used in the next step without further purification.

Protocol 2: Reduction of 3-(4-phenylpiperazin-1-yl)propanenitrile using LiAlH₄

Safety Note: LiAlH₄ reacts violently with water. All glassware must be oven-dried, and the reaction must be performed under an inert atmosphere (e.g., nitrogen or argon).

  • In a three-necked, oven-dried round-bottom flask under an inert atmosphere, prepare a suspension of LiAlH₄ (2.5 eq) in anhydrous THF.

  • Cool the suspension to 0 °C.

  • Dissolve the crude 3-(4-phenylpiperazin-1-yl)propanenitrile (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension.

  • After the addition, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.

  • Monitor the reaction by TLC until the starting nitrile is consumed.

  • Cool the reaction back to 0 °C and carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams.

  • Stir the resulting granular precipitate for 1 hour, then filter it off and wash thoroughly with THF or ethyl acetate.

  • Combine the organic filtrates and concentrate under reduced pressure to yield the crude 3-(4-phenylpiperazin-1-yl)propan-1-amine.

Visualization of the Synthetic Workflow

SynthesisWorkflow cluster_step1 Step 1: Cyanoethylation cluster_step2 Step 2: Nitrile Reduction Phenylpiperazine 1-Phenylpiperazine Nitrile 3-(4-phenylpiperazin-1-yl)propanenitrile Phenylpiperazine->Nitrile Acrylonitrile Acrylonitrile / 3-Chloropropionitrile Acrylonitrile->Nitrile Nitrile_ref Nitrile Intermediate ReducingAgent Reducing Agent (e.g., LiAlH4) Amine 3-(4-Phenylpiperazin-1-yl)propan-1-amine ReducingAgent->Amine Nitrile_ref->Amine

Caption: A simplified workflow for the two-step synthesis.

References

  • Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. (n.d.). National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]

  • Recent Advances in the Efficient Synthesis of Useful Amines from Biomass-Based Furan Compounds and Their Derivatives over Heterogeneous Catalysts. (2022). MDPI. Retrieved January 16, 2026, from [Link]

Sources

Technical Support Center: Purification of 3-(4-Phenylpiperazin-1-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 3-(4-Phenylpiperazin-1-yl)propan-1-amine (CAS: 20529-19-5). This document is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this valuable building block with high purity. We will explore the underlying chemical principles behind common purification issues and provide robust, field-tested protocols to overcome them.

Understanding the Molecule: Core Challenges

3-(4-Phenylpiperazin-1-yl)propan-1-amine is a diamine, featuring a tertiary amine within the piperazine ring and a primary alkylamine. This dual basicity is the primary source of purification difficulties.

  • High Basicity: The two nitrogen atoms readily interact with acidic media, including standard silica gel, leading to significant tailing, poor separation, and potential compound degradation on the column.[1][2]

  • High Polarity: The amine functional groups make the molecule highly polar, which can complicate its elution from normal-phase columns and its extraction from aqueous solutions.

  • Tendency to form Oils: The free base is often isolated as a viscous oil, which can be challenging to handle and may resist crystallization, trapping impurities and solvents.[3]

Physicochemical Properties Overview
PropertyValueSource
CAS Number 20529-19-5[4][5]
Molecular Formula C₁₃H₂₁N₃[4][5]
Molecular Weight 219.33 g/mol [4][5]
Predicted XlogP 1.3[6]
Appearance Typically a viscous liquid or low-melting solid[3]

Common Synthetic Routes & Anticipated Impurities

Understanding the synthetic origin of your crude material is critical for designing an effective purification strategy. The most common route is the reductive amination of 1-phenylpiperazine.

Typical Synthesis: Reductive Amination

This involves reacting 1-phenylpiperazine with a 3-carbon electrophile containing a masked or direct aldehyde equivalent, followed by reduction.

  • Reactants: 1-Phenylpiperazine + 3-chloropropionitrile (followed by reduction) OR 3-aminopropanol (followed by activation/displacement).

  • Reducing Agents: Common agents for the final imine reduction include sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).[7]

Potential Impurities:

  • Unreacted 1-Phenylpiperazine: A common, less polar impurity.

  • Over-alkylation Products: Bis-alkylation of the primary amine can occur.

  • Reductant Byproducts: Borate salts and acetic acid (from NaBH(OAc)₃) must be removed during workup.[3]

  • Aldol Condensation Products: If an aldehyde is used, self-condensation can generate polymeric impurities.

Caption: Relationship between synthesis and common impurities.

Troubleshooting Guides & FAQs

This section addresses the most frequently encountered purification problems in a question-and-answer format.

Q1: My compound is streaking badly on my silica TLC plate and column. How can I get clean separation?

Cause: This is a classic acid-base interaction. The basic amine groups on your product are strongly adsorbing to the acidic silanol (Si-OH) groups on the surface of the silica gel.[1][2] This leads to poor elution, significant tailing, and often, irreversible loss of the compound on the column.[1]

Solutions:

  • Mobile Phase Modification (Recommended First Step): Add a small amount of a basic modifier to your eluent. This "competing base" will neutralize the acidic sites on the silica, allowing your compound to elute cleanly.[2]

    • Triethylamine (TEA): Add 0.5-2% (v/v) TEA to your hexane/ethyl acetate or DCM/methanol mobile phase.[1]

    • Ammonia: Use a pre-mixed 7N ammonia in methanol solution as your polar solvent (e.g., a gradient of DCM to DCM/MeOH/NH₃).[1]

  • Use a Deactivated Stationary Phase: If mobile phase modification is insufficient, consider an alternative stationary phase.

    • Basic Alumina: Alumina is generally basic and provides a much better surface for purifying basic compounds.[1]

    • Amine-Functionalized Silica: This is an excellent but more expensive option that creates a basic environment on the column.[1][2]

    • Reversed-Phase (C18) Silica: This can be effective, especially for removing less polar impurities. The mobile phase should be buffered at a high pH to ensure the amine is in its neutral, free-base form.[2]

Q2: My purified product is a persistent, sticky oil. How can I turn it into a weighable, solid form?

Cause: The free base of this compound has a low melting point and a high affinity for residual solvents. The most reliable method to obtain a crystalline, easy-to-handle solid is through salt formation.[8][9] Ionic salts have much higher melting points and well-defined crystal lattices.

Solution: Hydrochloride (HCl) Salt Formation Protocol

This is the most common and effective method. It selectively protonates the basic nitrogens, creating an ionic compound that readily crystallizes.

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude or purified oil (1.0 eq) in a minimal amount of a suitable solvent. Anhydrous diethyl ether (Et₂O) or a mixture of ethyl acetate (EtOAc) and methanol are good starting points.[10][11]

  • Acidification: While stirring, slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in Et₂O or 4M HCl in dioxane) dropwise. Add approximately 2.0-2.2 equivalents to ensure protonation of both amine centers.

  • Precipitation: A white precipitate of the dihydrochloride salt should form immediately or upon cooling. If no solid forms, try adding a non-polar co-solvent like hexane to reduce solubility.

  • Isolation: Collect the solid by vacuum filtration.

  • Washing: Wash the filter cake with cold diethyl ether or hexane to remove any non-polar impurities and residual acid.

  • Drying: Dry the solid under high vacuum to obtain the pure dihydrochloride salt as a free-flowing powder.

Q3: My NMR analysis shows residual 1-phenylpiperazine. What is the most efficient removal method?

Cause: 1-Phenylpiperazine is less polar than the desired product but can be difficult to separate completely by chromatography alone due to its basicity.

Solutions:

  • Acid-Base Extraction: This is highly effective.

    • Dissolve the crude mixture in a water-immiscible organic solvent (e.g., DCM or EtOAc).

    • Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). Both your product and the 1-phenylpiperazine impurity will move into the aqueous layer as their respective salts.

    • Basify the aqueous layer with NaOH or Na₂CO₃ to a pH > 12.

    • Extract the aqueous layer again with DCM or EtOAc. The free bases will move back into the organic layer, now free of any non-basic impurities.

    • This process can then be followed by chromatography with a TEA-modified eluent, which will now more easily separate the two basic compounds.

  • Crystallization (as a salt): Often, the dihydrochloride salt of the desired product has different solubility properties than the salt of 1-phenylpiperazine, allowing for purification by recrystallization.

Purity Assessment: Recommended Analytical Methods

Verifying the purity of the final product is a critical step. A combination of methods is recommended for a comprehensive assessment.

TechniquePurposeTypical Conditions & Observations
TLC Rapid reaction monitoring and fraction analysisMobile Phase: 90:10:1 (DCM:MeOH:NH₄OH). Visualization: UV light (254 nm) and/or potassium permanganate stain. A single, well-defined spot is desired.
¹H & ¹³C NMR Structural confirmation and impurity identificationSolvent: CDCl₃ (for free base) or D₂O/DMSO-d₆ (for salts). Check for the absence of signals corresponding to starting materials or solvent residues.[12][13]
HPLC/LC-MS High-resolution purity assessment and mass confirmationColumn: C18 reversed-phase. Mobile Phase: Water/Acetonitrile gradient with 0.1% formic acid or triethylamine.[14] Detection: UV (e.g., 254 nm) and MS. Purity should be >95% by peak area.

Workflow & Logic Diagrams

General Purification Troubleshooting Workflow

This diagram outlines a logical decision-making process for purifying the crude product.

Purification_Workflow start Crude Product Analysis (TLC, ¹H NMR) is_streaking Significant streaking on silica TLC? start->is_streaking is_oily Is the product a persistent oil? has_sm Residual starting material present? is_oily->has_sm No salt_formation Perform Salt Formation (e.g., Dihydrochloride) is_oily->salt_formation Yes is_streaking->is_oily No chromatography Column Chromatography (TEA or NH₃ modified eluent) is_streaking->chromatography Yes acid_wash Acid/Base Extraction Wash has_sm->acid_wash Yes final_qc Final Purity Check (NMR, HPLC) has_sm->final_qc No chromatography->is_oily salt_formation->has_sm acid_wash->chromatography

Caption: Decision tree for purification strategy.

Safety & Handling

Phenylpiperazine derivatives should be handled with appropriate care.[15]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[16][17]

  • Handling: Handle in a well-ventilated fume hood. Avoid inhalation of vapors or direct contact with skin and eyes.[16] The compound and its derivatives can be skin and eye irritants.[18]

  • Storage: Store in a cool, dry place in a tightly sealed container.

  • Spills: Absorb spills with an inert material (e.g., vermiculite) and dispose of as hazardous waste.[16]

References

  • Journal of Chromatographic Science. Troubleshooting in Chromatography. Available from: [Link]

  • Biotage. How do I purify ionizable organic amine compounds using flash column chromatography?. Available from: [Link]

  • University of Rochester, Department of Chemistry. Purification: How To. Available from: [Link]

  • Beilstein Journal of Organic Chemistry. Trichloroacetic acid fueled practical amine purifications. Available from: [Link]

  • National Center for Biotechnology Information. Trichloroacetic acid fueled practical amine purifications. Available from: [Link]

  • Google Patents. Amine acid salt compounds and process for the production thereof.
  • The Royal Society of Chemistry. Unorthodox crystalline drug salts via the reaction of amine-containing drugs with CO2. Available from: [Link]

  • LCGC North America. HPLC Troubleshooting. Available from: [Link]

  • National Center for Biotechnology Information. Piperazine derivatives as dangerous abused compounds. Available from: [Link]

  • University of Rochester, Department of Chemistry. Tips for Flash Column Chromatography. Available from: [Link]

  • PubChem. 3-(4-Ethylpiperazin-1-yl)propan-1-amine. Available from: [Link]

  • PubChem. 3-(4-Benzylpiperazin-1-yl)propan-1-amine. Available from: [Link]

  • National Center for Biotechnology Information. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Available from: [Link]

  • PubChem. 3-(4-Methylpiperidin-1-yl)propan-1-amine. Available from: [Link]

  • Reddit. Reductive amination of piperazine. Available from: [Link]

  • National Center for Biotechnology Information. Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods. Available from: [Link]

  • PubChem. 3-(4-phenylpiperazin-1-yl)propan-1-amine. Available from: [Link]

  • ResearchGate. New Protocol for Piperazine Production Using Homogeneously Catalyzed Alcohol Amination of Diethanolamine. Available from: [Link]

  • National Center for Biotechnology Information. Pharmaceutical analysis by NMR can accommodate strict impurity thresholds: The case of choline. Available from: [Link]

  • MDPI. 1-[1-(4-Chlorobenzenesulfonyl)-1H-indole-3-yl]-3-[4-(pyridin-2-yl)piperazin-1-yl]propan-1-one. Available from: [Link]

  • ResearchGate. Synthesis and Characterization of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Propoxybenzoates and Their Hydrochloride Salts. Available from: [Link]

  • Angene Chemical. 3-(4-Methylpiperazin-1-yl)propan-1-amine. Available from: [Link]

  • ResearchGate. Comparison of HPLC and NMR for Quantification of The Main Volatile Fatty Acids in Rumen Digesta. Available from: [Link]

  • Google Patents. A process for preparing 1-methyl-3-phenylpiperazine.
  • National Center for Biotechnology Information. New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues. Available from: [Link]

  • Der Pharma Chemica. Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide. Available from: [Link]

Sources

Stability issues of 3-(4-Phenylpiperazin-1-yl)propan-1-amine in solution

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 3-(4-Phenylpiperazin-1-yl)propan-1-amine. It is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to address common stability issues encountered during experimental work. Our focus is on explaining the chemical principles behind these issues and providing robust, actionable protocols to ensure the integrity of your results.

Section 1: Core Stability Profile & Handling (FAQs)

This section addresses fundamental questions regarding the chemical stability and proper handling of 3-(4-Phenylpiperazin-1-yl)propan-1-amine in solution.

Q1: What are the primary factors that can affect the stability of this compound in my experiments?

Answer: The stability of 3-(4-Phenylpiperazin-1-yl)propan-1-amine is influenced by a combination of its molecular structure and environmental conditions. The key factors to control are pH, exposure to oxidizing agents, light, and temperature .[1] The molecule possesses two key structural motifs that dictate its reactivity: the arylpiperazine ring and the primary alkylamine. The nitrogen atoms, particularly the tertiary amine in the piperazine ring, are susceptible to oxidation.[2] The overall stability can also be pH-dependent, with extremes in pH potentially catalyzing degradation, especially at elevated temperatures.[2][3]

Q2: What are the likely degradation pathways for this molecule?

Answer: Based on its functional groups, 3-(4-Phenylpiperazin-1-yl)propan-1-amine is susceptible to two primary degradation pathways: oxidation and photolysis. While generally stable, hydrolysis should also be considered under forced conditions.

  • Oxidation: The lone pairs of electrons on the nitrogen atoms make them susceptible to oxidation. The tertiary amine within the piperazine ring is the most likely site for oxidation, which can lead to the formation of an N-oxide degradant. This is a common degradation pathway for piperazine-containing compounds.[2]

  • Reaction with Aldehydes: The primary amine group can react with trace aldehyde impurities that may be present in excipients or solvents, forming Schiff bases which can lead to further degradation products.[4]

  • Photodegradation: Arylpiperazine structures can be sensitive to light.[2] Exposure to UV or even high-intensity visible light can provide the energy needed to initiate degradation, often through complex free-radical mechanisms. It is crucial to protect solutions from light.

Below is a diagram illustrating the most probable degradation points on the molecule.

G Potential Degradation Pathways cluster_main 3-(4-Phenylpiperazin-1-yl)propan-1-amine cluster_pathways Degradation Stressors & Products molecule Oxidation Oxidation (e.g., H₂O₂, Air) molecule->Oxidation Tertiary Amine (Piperazine N4) Photolysis Photolysis (UV/Vis Light) molecule->Photolysis Phenyl Ring Aldehyde Aldehyde Impurities (in excipients) molecule->Aldehyde Primary Amine (Propylamine N1) N_Oxide N-Oxide Formation Oxidation->N_Oxide Photolytic_Products Complex Photoproducts Photolysis->Photolytic_Products Schiff_Base Schiff Base / Imine Aldehyde->Schiff_Base

Caption: Likely degradation initiation sites and resulting products.

Q3: What are the recommended storage and handling conditions for solutions of this compound?

Answer: To minimize degradation and ensure experimental reproducibility, adhere to the following storage and handling guidelines. These are based on best practices for amine-containing, potentially photosensitive compounds.

ParameterRecommendationRationale
Temperature Store stock solutions at 2-8°C. For long-term storage (>1 month), consider aliquoting and storing at -20°C or below.Lower temperatures slow down the rate of all chemical degradation reactions.[1]
Light Always store solutions in amber vials or protect clear vials with aluminum foil. Minimize exposure to ambient light during experiments.The arylpiperazine moiety suggests potential photosensitivity. Protection from light is a critical preventative measure against photolytic degradation.[2]
Atmosphere For maximum stability, especially in long-term storage, overlaying the solution with an inert gas (e.g., argon or nitrogen) is recommended.This displaces oxygen and minimizes the risk of oxidative degradation of the amine groups.[2]
pH Prepare solutions in a buffered system, ideally between pH 6.0 and 7.5, unless the experimental design requires otherwise. Avoid strongly acidic or basic conditions.The piperazine ring structure is generally most stable in a neutral pH range. Extreme pH can catalyze degradation.[2][3]
Solvent Choice Use high-purity (e.g., HPLC-grade) solvents. If using excipients, ensure they are low in peroxide and aldehyde impurities.Impurities in solvents or excipients can directly react with the compound or catalyze its degradation.[4]
Section 2: Troubleshooting Experimental Issues

This section provides guidance for specific problems that may arise during your research, linking them to potential stability issues.

Q4: My solution of 3-(4-Phenylpiperazin-1-yl)propan-1-amine has developed a yellow or brown tint. What does this indicate?

Answer: A color change, typically to yellow or brown, is a strong indicator of degradation. This is often associated with either oxidation or photolytic degradation. Oxidative processes involving aromatic amines can generate colored chromophores. Similarly, photolytic degradation can produce a complex mixture of byproducts, some of which may be colored.

Troubleshooting Steps:

  • Review Handling Procedures: Were the solutions protected from light? Were they stored for an extended period at room temperature?

  • Check Solvent Quality: Are you using fresh, high-purity solvents? Older solvents, especially ethers like THF, can form peroxides that act as strong oxidizing agents.

  • Analytical Confirmation: Analyze the discolored solution alongside a freshly prepared, unstressed standard using a stability-indicating HPLC-UV method. The appearance of new peaks or a decrease in the main peak area in the discolored sample will confirm degradation.

Q5: I am observing inconsistent results in my biological assay. Could compound instability be the cause?

Answer: Absolutely. Inconsistent assay results are a classic symptom of compound instability. If the compound degrades in the assay medium over the course of the experiment, its effective concentration will decrease, leading to variable or lower-than-expected activity.

Causality: The rate of degradation can be influenced by minor variations in experimental conditions (e.g., slight temperature fluctuations, duration of incubation, light exposure during plate setup). This variability translates directly into inconsistent results.

Troubleshooting Steps:

  • Assess Stability in Assay Buffer: Perform a simple experiment where you incubate the compound in your final assay buffer under the exact experimental conditions (temperature, time, lighting).

  • Time-Point Analysis: Take samples at different time points (e.g., T=0, T=2h, T=24h) and analyze them by HPLC to quantify the amount of remaining parent compound.

  • Remediation: If significant degradation (>5-10%) is observed, consider preparing the compound solution immediately before addition to the assay or shortening the incubation time if the protocol allows.

Section 3: Protocols for Stability Assessment

To formally assess stability and develop robust analytical methods, a forced degradation study is essential. This is a standard practice in drug development mandated by regulatory agencies like the ICH.[5][6]

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade the compound under various stress conditions to identify potential degradants and establish the stability-indicating nature of an analytical method.[5][7]

Objective: To generate likely degradation products and understand the compound's liability to hydrolysis, oxidation, heat, and light.

Methodology:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of 3-(4-Phenylpiperazin-1-yl)propan-1-amine in a 50:50 mixture of acetonitrile and water.

  • Set Up Stress Conditions: For each condition, mix the stock solution with the stressor as detailed in the table below. Include an unstressed control sample stored at 2-8°C in the dark.

  • Incubation: Expose the samples to the stress conditions for a defined period (e.g., 24 hours). The goal is to achieve 5-20% degradation of the parent compound.[7] If degradation is too rapid or too slow, adjust the time or temperature accordingly.

  • Neutralization: Before analysis, neutralize the acidic and basic samples to prevent further degradation on the analytical column. (e.g., add an equimolar amount of NaOH to the acid sample and HCl to the base sample).

  • Analysis: Analyze all samples (including the T=0 and unstressed control) using a stability-indicating HPLC-UV/MS method.

Forced Degradation Conditions Table

Stress ConditionReagent/ConditionTemperatureRationale
Acid Hydrolysis 0.1 M HCl60°CTo test for susceptibility to degradation in an acidic environment.[7]
Base Hydrolysis 0.1 M NaOH60°CTo test for susceptibility to degradation in a basic environment.[7]
Oxidation 3% H₂O₂Room TempTo intentionally induce oxidative degradation of the amine groups.[2]
Thermal (Solution) Water/Buffer80°CTo assess the intrinsic thermal stability of the molecule in solution.
Photolytic (Solution) Water/BufferRoom TempExpose to light source conforming to ICH Q1B guidelines (UV & Vis).[7]

Caption: Workflow for a comprehensive forced degradation study.

By following these guidelines and protocols, researchers can ensure the integrity of their experimental data, properly interpret results, and develop stable formulations for 3-(4-Phenylpiperazin-1-yl)propan-1-amine.

References
  • Title: Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review Source: Google Scholar URL
  • Title: 3-(4-methyl-2-phenylpiperazin-1-yl)
  • Title: The Stability Study of a Novel Phenylpiperazine Derivative Source: Isaac Scientific Publishing URL: [Link]

  • Title: A New Approach to Forced Degradation Studies Using Anhydrous Conditions Source: Spectroscopy Online URL: [Link]

  • Title: Forced Degradation Study in Pharmaceutical Stability Source: Pharmaguideline URL: [Link]

  • Title: Development of forced degradation and stability indicating studies of drugs—A review Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Stability Indicating Forced Degradation Studies Source: Research Journal of Pharmacy and Technology URL: [Link]

  • Title: Factors That Affect the Stability of Compounded Medications Source: The PCCA Blog URL: [Link]

  • Title: Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways Source: Organic & Pharmaceutical Chemistry URL: [Link]

Sources

Technical Support Center: Optimization of Phenylpiperazine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for Phenylpiperazine Synthesis. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, field-proven insights to navigate the common challenges encountered during the synthesis of this critical pharmaceutical intermediate. This resource is structured to offer not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions in your laboratory work.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis of 1-phenylpiperazine, offering a foundational understanding of the available synthetic routes and initial troubleshooting considerations.

Q1: What are the most common synthetic routes for 1-phenylpiperazine?

There are three primary methods for the synthesis of 1-phenylpiperazine, each with its own advantages and challenges:

  • Reaction of Aniline with Bis(2-chloroethyl)amine: This is a classical and direct method that involves the cyclization of aniline with bis(2-chloroethyl)amine or its hydrochloride salt, typically at elevated temperatures.[1][2]

  • Buchwald-Hartwig Amination: A versatile and widely used palladium-catalyzed cross-coupling reaction between an aryl halide (like chlorobenzene or bromobenzene) and piperazine.[1][3] This method is favored for its broad substrate scope and functional group tolerance.[4]

  • Reductive Amination: This route involves the reaction of a carbonyl compound with piperazine in the presence of a reducing agent.[1] It generally proceeds under milder conditions.[4]

Q2: How do I select the most appropriate synthetic route for my specific needs?

The optimal synthetic route depends on several factors:

  • Substrate Scope: Buchwald-Hartwig amination offers the broadest applicability for a wide range of starting materials.[4]

  • Reaction Conditions: Ullmann condensation, a related copper-catalyzed reaction, often requires high temperatures, while reductive amination can typically be performed under milder conditions.[4]

  • Cost and Availability of Starting Materials: The cost of catalysts, ligands, and aryl precursors should be considered.

  • Scale of Reaction: For large-scale synthesis, factors such as catalyst loading, cost-effectiveness, and ease of purification are critical.[4]

Q3: I'm observing a significant amount of the di-arylated piperazine byproduct. How can I promote mono-arylation?

The formation of 1,4-diphenylpiperazine is a common challenge.[1] To favor the desired mono-substituted product, consider the following strategies:

  • Use of a Protecting Group: Employing a mono-protected piperazine, such as N-Boc-piperazine, is a highly effective strategy.[4][5] The Boc group can be readily removed after the arylation step.

  • Control Stoichiometry: Using a large excess of piperazine relative to the aryl halide can statistically favor the mono-arylated product.[5][6] However, this can complicate purification and increase costs, especially on a larger scale.[5]

  • Reaction Conditions: Lowering the reaction temperature and shortening the reaction time can sometimes mitigate the formation of the disubstituted product.[4] Close monitoring of the reaction progress is essential.[4]

Q4: What are the best practices for purifying crude phenylpiperazine?

Several techniques can be employed for the purification of phenylpiperazine:

  • Vacuum Distillation: This is effective for separating the product from less volatile impurities.[1]

  • Column Chromatography: Silica gel column chromatography is a standard method for separating phenylpiperazine from byproducts with differing polarities.[1]

  • Recrystallization: Converting the phenylpiperazine free base to a salt, such as the hydrochloride or hydrobromide salt, followed by recrystallization can be a highly effective purification method.[1]

Q5: Which analytical techniques are most suitable for assessing the purity of my final product?

A combination of analytical methods is recommended for comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): A robust method for quantifying the purity of phenylpiperazine and detecting impurities.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for separating and identifying volatile byproducts and impurities.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the desired product and identifying the structures of any significant impurities.[1][7]

Troubleshooting Guide: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern N-arylation chemistry, but it is not without its challenges. This guide provides a systematic approach to troubleshooting common issues.

Issue 1: Low or No Product Yield

A low or non-existent yield in a Buchwald-Hartwig reaction can be attributed to several factors. A logical troubleshooting workflow is essential to pinpoint the root cause.

Troubleshooting Workflow for Low Yield in Buchwald-Hartwig Amination

Start Low/No Yield Catalyst Check Catalyst System Start->Catalyst Is the catalyst active? Catalyst->Catalyst Ligand Evaluate Ligand Choice Catalyst->Ligand Yes Ligand->Ligand Base Assess Base & Solubility Ligand->Base Yes Base->Base Solvent Verify Solvent Quality Base->Solvent Yes Solvent->Solvent Temp Optimize Temperature Solvent->Temp Yes Temp->Temp Atmosphere Ensure Inert Atmosphere Temp->Atmosphere Yes Atmosphere->Atmosphere Success Improved Yield Atmosphere->Success Yes

Caption: A systematic workflow for troubleshooting low yields in Buchwald-Hartwig amination reactions.

Potential Causes and Recommended Solutions:

Potential Cause Explanation Recommended Solution
Inactive Catalyst The active Pd(0) species is essential for the catalytic cycle. Pd(II) precatalysts may not be reducing effectively to Pd(0). The catalyst can also be deactivated by trace amounts of water or oxygen.[5]Use a fresh batch of catalyst or a pre-catalyst to ensure the presence of the active species.[8] Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere.[5]
Poor Ligand Choice The choice of phosphine ligand is critical and substrate-dependent. For N-arylation of piperazine, sterically hindered biaryl phosphine ligands like RuPhos and XPhos are often effective.[6] Older generation ligands may have insufficient catalytic activity, especially with less reactive aryl chlorides.[6]Screen a variety of ligands, particularly bulky, electron-rich phosphine ligands, to find the optimal one for your specific substrate.[4][5]
Inappropriate Base The base plays a crucial role in the catalytic cycle. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used. Weaker bases may lead to slow or incomplete reactions.[6] Base solubility can also be a limiting factor, especially at scale.[5]Use a strong, non-coordinating base such as NaOtBu.[6] If solubility is an issue, consider using a soluble organic base or optimizing the solvent system.[5]
Solvent Issues Anhydrous and deoxygenated solvents are critical for a successful Buchwald-Hartwig reaction.[5] The insolubility of reagents in the chosen solvent can also prevent the reaction from proceeding. Toluene and dioxane are common choices.[6][9]Ensure the solvent is rigorously dried and degassed before use.[5] If starting materials are not soluble at the reaction temperature, consider screening other anhydrous, aprotic solvents.[4][6]
Low Reaction Temperature Many N-arylation reactions require elevated temperatures (typically 80-110 °C) to proceed at a reasonable rate.[4][6]Optimize the reaction temperature by screening a range of temperatures.[5] Monitor the reaction progress by TLC or LC-MS to determine the optimal temperature and time.[4]
Oxygen Sensitivity The palladium catalyst is highly sensitive to oxygen and can be readily oxidized, rendering it inactive.[5]Maintain a strict inert atmosphere (e.g., nitrogen or argon) throughout the entire reaction setup and duration.[5]
Issue 2: Significant Formation of Byproducts

Byproduct formation can complicate purification and reduce the overall yield of the desired phenylpiperazine.

Common Byproducts and Mitigation Strategies:

Byproduct Formation Mechanism Recommended Solution
Bis-arylated Piperazine (1,4-diphenylpiperazine) Both nitrogen atoms of the piperazine ring undergo arylation.[1]Use a mono-protected piperazine (e.g., N-Boc-piperazine).[4][5] Alternatively, use a large excess of piperazine.[5][6]
Hydrodehalogenation of Aryl Halide The aryl halide is reduced, removing the halogen atom.This can sometimes be minimized by adjusting the ligand, base, or temperature.[4]
Phenol Formation Hydroxylation of the aryl halide can occur, especially in the presence of water and a hydroxide base.[10][11]Ensure strictly anhydrous conditions. The choice of ligand can also suppress this side reaction.[10][11]

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination

This protocol provides a general guideline and may require optimization for specific substrates.[4]

Materials:

  • Aryl halide (1.0 equiv)

  • N-Boc-piperazine (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., RuPhos, 2-4 mol%)

  • Base (e.g., Sodium tert-butoxide, 1.4-2.0 equiv)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere, add the aryl halide, N-Boc-piperazine, palladium catalyst, phosphine ligand, and base.

  • Add the anhydrous, degassed solvent via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • If using N-Boc-piperazine, the Boc protecting group can be removed using standard acidic conditions (e.g., HCl in dioxane or trifluoroacetic acid in dichloromethane).

Protocol 2: Reaction Monitoring and Product Characterization

Reaction Monitoring:

  • Thin-Layer Chromatography (TLC): A quick and effective method to monitor the consumption of starting materials and the formation of the product.[12][13]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information on the progress of the reaction, including the detection of intermediates and byproducts.

Product Characterization:

  • NMR Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the chemical structure of the final product.[1][7][14]

  • Mass Spectrometry (MS): Confirms the molecular weight of the product.[15]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Provides information on the functional groups present in the molecule.[7]

Safety Precautions

Phenylpiperazine and many of the reagents used in its synthesis are hazardous. Always consult the Safety Data Sheet (SDS) before handling any chemicals.[16][17][18][19]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[16][18]

  • Handling: Handle all chemicals in a well-ventilated fume hood.[19] Avoid inhalation of vapors and contact with skin and eyes.[18]

  • Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.[16]

References

  • BenchChem. (2025). Identifying and minimizing byproducts in phenylpiperazine synthesis.
  • BenchChem. (2025). Technical Support Center: Scale-Up Synthesis of Substituted Phenylpiperazines.
  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Optimizing N-Arylpiperazine Synthesis.
  • ECHEMI. (n.d.).
  • Loba Chemie. (2019). 1-PHENYLPIPERAZINE FOR SYNTHESIS MSDS CAS-No..
  • CDH Fine Chemical. (n.d.).
  • MDPI. (n.d.). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor.
  • Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 1-Phenylpiperazine | 92-54-6.
  • Fisher Scientific. (n.d.).
  • ChemicalBook. (n.d.). 1-Phenylpiperazine synthesis.
  • PubMed Central. (n.d.). Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples.
  • Reddit. (2018).
  • MDPI. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
  • ResearchGate. (2025).
  • AIR Unimi. (2025). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development.
  • PubMed. (2007). FT-IR and NMR investigation of 1-phenylpiperazine: a combined experimental and theoretical study.
  • Caddick, S. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
  • Organic Chemistry Portal. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development.
  • Wordpress. (n.d.).
  • Auburn University. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs.
  • ResearchGate. (2025). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis.
  • Google Patents. (n.d.).
  • ResearchGate. (2025). Synthesis and characterization of a series of phenyl piperazine based ligands.
  • ACS Publications. (n.d.). Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions | Organic Letters.
  • eScholarship.org. (n.d.). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development.
  • ResearchGate. (2025). Alver Ö, Parlak C and Şenyel M: 'FTIR and NMR investigation of 1-phenylpiperazine: a combined experimental and theoretical study', Spectrochim. Acta A, , 67A | Request PDF.
  • BenchChem. (2025).
  • ResearchGate. (n.d.). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development | Request PDF.
  • MDPI. (n.d.). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs.
  • NIH. (2024). Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents.
  • White Rose eTheses Online. (n.d.). Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)
  • The Hartwig Group. (2024). Palladium-Catalyzed Amination of Aryl Halides with AqueousAmmonia and Hydroxide Base Enabled by Ligand Development.
  • Globe Thesis. (2012).
  • Semantic Scholar. (n.d.). Synthesis and characterization of a series of phenyl piperazine based ligands.
  • PubMed. (n.d.). Phenylpiperazine-based radiopharmaceuticals for brain imaging. 3.
  • ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?.

Sources

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-amino-1-(furan-3-yl)propan-1-ol and its related structures. As a novel chemical entity, publicly available data on this specific molecule is limited.[1][2] This guide is therefore built upon established chemical principles, extensive experience with furan chemistry, and data from structurally analogous compounds to empower researchers in navigating the synthetic challenges.[2] Our goal is to provide practical, field-proven insights to troubleshoot common issues, optimize reaction conditions, and ensure the successful synthesis and purification of this valuable chemical building block.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common challenges in a question-and-answer format, focusing on the causality behind experimental observations and providing actionable solutions.

Section 1: General Synthesis & Furan Ring Stability

Q1: My reaction mixture is turning dark brown or black, and my final yield is very low. What is causing this decomposition?

A1: This is a classic and critical issue when working with furan-containing compounds. The furan ring is an electron-rich aromatic system that is highly sensitive to acidic conditions, which can trigger protonation-activated polymerization or ring-opening reactions.[3][4] This degradation is often the primary cause of low yields and the formation of intractable tars.

Troubleshooting Steps:

  • pH Control During Workup: Avoid quenching reactions or performing extractions with strong mineral acids like concentrated HCl or H₂SO₄. If an acidic wash is necessary, use milder, buffered solutions (e.g., saturated ammonium chloride) or dilute organic acids (e.g., acetic acid), and always perform the procedure at low temperatures (0 °C) to minimize the rate of decomposition.[3]

  • Choice of Acid Catalyst: For reactions requiring acid catalysis, such as a Mannich reaction, switch from strong protic acids to milder Lewis acids (e.g., SnCl₄) or use a protic acid with a less nucleophilic counter-ion.[5]

  • Temperature Management: Many furan degradation pathways are highly temperature-dependent. Maintain strict temperature control throughout the reaction and workup phases.

  • Inert Atmosphere: While acid sensitivity is the main concern, working under an inert atmosphere (Nitrogen or Argon) is good practice to prevent potential oxidative degradation pathways, especially if trace metals are present.

Section 2: Synthesis via Mannich Reaction & Ketone Reduction

A prevalent strategy for synthesizing γ-amino alcohols is a two-step sequence involving an initial Mannich reaction to form a β-aminoketone, followed by its reduction.[6]

cluster_0 Step 1: Mannich Reaction cluster_1 Step 2: Ketone Reduction 3-Acetylfuran 3-Acetylfuran Aminoketone 3-Amino-1-(furan-3-yl)propan-1-one 3-Acetylfuran->Aminoketone Acid Catalyst Formaldehyde_Amine Formaldehyde + Amine HCl Formaldehyde_Amine->Aminoketone Final_Product 3-Amino-1-(furan-3-yl)propan-1-ol Aminoketone_ref 3-Amino-1-(furan-3-yl)propan-1-one Aminoketone_ref->Final_Product Reducing Agent (e.g., NaBH₄)

Caption: Proposed two-step synthetic pathway.[5]

Q2: My Mannich reaction (Step 1) is inefficient, with significant amounts of starting material remaining. How can I improve the conversion?

A2: Low conversion in the Mannich reaction involving furan substrates is often due to the furan ring's lower reactivity compared to other heterocycles and its sensitivity to the reaction conditions.[5]

Troubleshooting Steps:

  • Catalyst Modification: As mentioned, strong acids can degrade the furan. Switch from HCl to a milder Lewis acid catalyst to promote the reaction while minimizing decomposition.[5]

  • Use a Pre-formed Iminium Salt: Instead of generating the electrophilic iminium ion in situ, consider using a pre-formed and isolated iminium salt, such as Eschenmoser's salt. This avoids exposing the acid-sensitive furan to a mixture of formaldehyde and amine under harsh conditions.[5]

  • Temperature and Reaction Time: While higher temperatures can increase reaction rates, they also accelerate decomposition. It is often more effective to run the reaction at a lower temperature (e.g., 0-25 °C) for a longer period, monitoring carefully by TLC.[5]

Q3: The reduction of the β-aminoketone (Step 2) is giving me a mixture of products or is incomplete. What should I check?

A3: The reduction step is critical and can suffer from several pitfalls, including incomplete reaction, over-reduction, or lack of stereoselectivity.

Troubleshooting Table: Ketone Reduction

Problem Likely Cause(s) Recommended Solutions
Incomplete Reduction 1. Insufficient reducing agent (e.g., NaBH₄).2. Deactivated reducing agent due to moisture.3. Low reaction temperature or short reaction time.1. Use a slight excess (1.5-2.0 eq) of the reducing agent.[1]2. Ensure reagents are fresh and solvents are dry.3. Allow the reaction to warm to room temperature after initial addition at 0 °C and monitor to completion by TLC.[7]
Over-reduction of Furan Ring Use of overly harsh reducing agents or conditions (e.g., high-pressure catalytic hydrogenation with aggressive catalysts).1. Use a milder, chemoselective reducing agent like Sodium Borohydride (NaBH₄).2. If catalytic hydrogenation is used, carefully select the catalyst and conditions to avoid saturating the furan ring.[8][9]
Poor Stereoselectivity The reduction creates a new stereocenter, and simple reducing agents like NaBH₄ often yield a mixture of diastereomers.1. For stereocontrol, employ specialized asymmetric reduction systems. For example, Rhodium-catalyzed asymmetric hydrogenation often favors the syn-diastereomer, while Iridium-catalyzed asymmetric transfer hydrogenation can favor the anti-diastereomer.[6]
Section 3: Purification Challenges

Q4: I cannot get a clean separation of my final product using standard silica gel chromatography. The product streaks badly down the column. What is the problem?

A4: This is a very common issue. The target molecule, 3-amino-1-(furan-3-yl)propan-1-ol, is a polar compound with a basic amino group and a hydrogen-bond-donating hydroxyl group. These functionalities interact strongly with the acidic silanol groups on the surface of standard silica gel, causing significant tailing and poor separation.[9]

Purification Solutions:

  • Base-Treated Eluent: Deactivate the silica gel column by flushing it with your eluent system containing a small amount of a volatile base. A common choice is 1-2% triethylamine (Et₃N) or ammonium hydroxide (NH₄OH) in a dichloromethane/methanol or ethyl acetate/hexane mobile phase.[9] This neutralizes the acidic sites and dramatically improves peak shape.

  • Alternative Stationary Phases:

    • Basic Alumina: Use a column packed with basic alumina instead of silica gel.

    • Reversed-Phase Chromatography: For highly polar compounds, reversed-phase (C18) chromatography using water/methanol or water/acetonitrile gradients can be very effective.[9]

  • Purification as a Salt: Convert the amine to a salt (e.g., the hydrochloride salt) before purification. The salt is often crystalline and can be purified by recrystallization.[5] The free base can then be liberated in a final step by neutralization and extraction.

start Low Yield in Mannich Reaction? acid Is a strong mineral acid (e.g., HCl) used? start->acid temp Is reaction temp > 40°C? acid->temp No solution1 Switch to milder Lewis Acid (e.g., SnCl₄) or use pre-formed iminium salt. acid->solution1 Yes solution2 Maintain low temp (0-25°C) and monitor for longer time. temp->solution2 Yes end_node Yield Improved temp->end_node No (Check other parameters) solution1->end_node solution2->end_node

Caption: Troubleshooting workflow for low yield in the Mannich reaction.[5]

Section 4: Characterization & Impurity Identification

Q5: My NMR and Mass Spec data show unexpected peaks. What are the most likely impurities I should be looking for?

A5: The identity of impurities is directly linked to the synthetic route and potential side reactions. Based on the common pathways, likely byproducts include:

  • Unreacted Starting Materials: Incomplete reduction will leave the β-aminoketone precursor, 3-amino-1-(furan-3-yl)propan-1-one, in your final product.[8]

  • Over-reduction Product: Harsh reduction conditions can saturate the furan ring, leading to the corresponding 3-amino-1-(tetrahydrofuran-3-yl)propan-1-ol. This will show a loss of aromatic signals in the ¹H NMR and a mass increase of +4 amu in the mass spectrum.[8]

  • Ring-Opened Byproducts: If the furan ring was exposed to strong acid, you might find linear keto-aldehyde or diketone impurities resulting from degradation.[8]

  • Solvent Adducts in MS: In electrospray ionization mass spectrometry (ESI-MS), it is common to see adducts of your molecule with salts (e.g., [M+Na]⁺, [M+K]⁺) or solvents (e.g., [M+CH₃CN+H]⁺), which can be mistaken for higher molecular weight impurities.[8]

Recommended Experimental Protocol

This protocol outlines a robust procedure for the synthesis of 3-amino-1-(furan-3-yl)propan-1-ol via the Mannich reaction and subsequent reduction, based on analogous transformations.[7][10]

Step 1: Synthesis of 3-(Dimethylamino)-1-(furan-3-yl)propan-1-one

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-acetylfuran (1.0 eq), dimethylamine hydrochloride (1.2 eq), and paraformaldehyde (1.5 eq) in ethanol.

  • Reaction Conditions: Add a catalytic amount of concentrated hydrochloric acid (e.g., 0.1 eq) and reflux the mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting 3-acetylfuran is consumed.

  • Work-up: After cooling the reaction mixture to room temperature, remove the solvent under reduced pressure. Dissolve the residue in water and carefully basify with a saturated sodium bicarbonate solution to a pH of 8-9.

  • Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude β-aminoketone. This crude product is often suitable for use in the next step without further purification.

Step 2: Reduction to 3-Amino-1-(furan-3-yl)propan-1-ol

Note: This procedure describes the reduction of the dimethylamino intermediate. For the primary amine, the Mannich reaction would need to be adapted (e.g., using ammonium chloride), or a subsequent demethylation step would be required.

  • Reaction Setup: Dissolve the crude 3-(dimethylamino)-1-(furan-3-yl)propan-1-one from Step 1 in methanol and transfer to a round-bottom flask. Cool the solution to 0 °C in an ice bath under a nitrogen atmosphere.

  • Reduction: Add sodium borohydride (NaBH₄) (2.0 eq) portion-wise to the stirred solution, ensuring the internal temperature remains below 10 °C.[10]

  • Reaction Conditions: After the addition is complete, stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours, or until TLC analysis indicates complete consumption of the ketone.[7][10]

  • Work-up: Quench the reaction by the slow, careful addition of water at 0 °C. Remove the methanol under reduced pressure. Make the remaining aqueous solution basic (pH > 10) with 2M sodium hydroxide.[10]

  • Extraction and Purification: Extract the product with ethyl acetate or dichloromethane (3x). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography using a silica gel column and an eluent system containing triethylamine (e.g., 90:9:1 Dichloromethane/Methanol/Triethylamine) to afford the purified product.[9]

References
  • Benchchem. An In-depth Technical Guide to the Synthesis and Characterization of 3-Amino-1-(furan-3-yl)propan-1-ol.
  • Benchchem. Application Notes and Protocols: Synthesis of 3-Amino-1-(furan-3-yl)propan-1-ol.
  • Benchchem. Application Notes and Protocols: 3-Amino-1-(furan-3-yl)propan-1-ol in Organic Synthesis.
  • Benchchem. Technical Support Center: Stereoselective Synthesis of 3-Amino-1-(furan-3-yl)propan-1-ol.
  • Benchchem. Technical Support Center: Synthesis of Furan-Containing Compounds.
  • Benchchem. The Ascendant Therapeutic Potential of Furan-Containing Amino Alcohols: A Technical Guide.
  • Benchchem. 3-Amino-1-(furan-3-yl)propan-1-ol as a novel chemical entity.
  • Benchchem. An In-depth Technical Guide to 3-Amino-1-(furan-3-yl)propan-1-ol (CAS 1023733-77-4).
  • Benchchem. identification and characterization of byproducts in 3-Amino-1-(furan-3-yl)propan-1-ol synthesis.
  • Benchchem. improving the yield and purity of 3-Amino-1-(furan-3-yl)propan-1-ol.
  • MDPI. Recent Advances in the Efficient Synthesis of Useful Amines from Biomass-Based Furan Compounds and Their Derivatives over Heterogeneous Catalysts.
  • Benchchem. troubleshooting guide for the synthesis of furan-based polymers.
  • Benchchem. challenges in the scale-up production of 3-Amino-1-(furan-3-yl)propan-1-ol.
  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Furan.
  • Benchchem. method development for the analysis of 3-Amino-1-(furan-3-yl)propan-1-ol impurities.

Sources

Minimizing side products in the synthesis of 3-(4-phenylpiperazin-1-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(4-phenylpiperazin-1-yl)propan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this synthesis, focusing on the minimization of common side products. Our approach is rooted in mechanistic understanding and practical, field-tested solutions to ensure the highest purity and yield of your target compound.

Overview of the Synthetic Pathway

The most common and efficient synthesis of 3-(4-phenylpiperazin-1-yl)propan-1-amine is a two-step process. The first step involves the alkylation of 1-phenylpiperazine with 3-chloropropanenitrile to form the nitrile intermediate, 3-(4-phenylpiperazin-1-yl)propanenitrile. The second step is the reduction of this nitrile to the desired primary amine.

Synthetic_Pathway 1-Phenylpiperazine 1-Phenylpiperazine Alkylation Alkylation 1-Phenylpiperazine->Alkylation 3-Chloropropanenitrile 3-Chloropropanenitrile 3-Chloropropanenitrile->Alkylation Nitrile_Intermediate 3-(4-phenylpiperazin-1-yl)propanenitrile Alkylation->Nitrile_Intermediate Step 1 Reduction Reduction Nitrile_Intermediate->Reduction Step 2 Target_Molecule 3-(4-phenylpiperazin-1-yl)propan-1-amine Reduction->Target_Molecule

Caption: General two-step synthesis of 3-(4-phenylpiperazin-1-yl)propan-1-amine.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis, providing explanations and actionable solutions.

Step 1: Alkylation of 1-Phenylpiperazine

Q1: My reaction is showing multiple spots on TLC, with some being very non-polar. What are these and how can I avoid them?

A1: The most likely side product in this step is the di-alkylation of the piperazine ring, leading to the formation of a quaternary ammonium salt. This occurs when a second molecule of 3-chloropropanenitrile reacts with the tertiary amine of the desired product.

Cause:

  • Excess Alkylating Agent: Using a significant excess of 3-chloropropanenitrile.

  • High Reaction Temperature: Elevated temperatures can favor over-alkylation.

  • Prolonged Reaction Time: Allowing the reaction to proceed long after the starting material is consumed.

Troubleshooting:

  • Stoichiometry Control: Use a strict 1:1 to 1.1:1 molar ratio of 1-phenylpiperazine to 3-chloropropanenitrile.

  • Temperature Management: Maintain the reaction temperature at a moderate level (e.g., 60-80 °C).

  • Reaction Monitoring: Closely monitor the reaction progress by TLC or LC-MS and stop the reaction once the 1-phenylpiperazine is consumed.

Preventative Measures:

  • Slow Addition: Add the 3-chloropropanenitrile dropwise to the solution of 1-phenylpiperazine to maintain a low concentration of the alkylating agent.

  • Choice of Base: Use a non-nucleophilic base like potassium carbonate to neutralize the HCl formed during the reaction without competing in the alkylation.

Alkylation_Side_Product 1-Phenylpiperazine 1-Phenylpiperazine Desired_Product 3-(4-phenylpiperazin-1-yl)propanenitrile 1-Phenylpiperazine->Desired_Product + 1 eq. 3-Chloropropanenitrile 3-Chloropropanenitrile 3-Chloropropanenitrile->Desired_Product Quaternary_Salt Di-alkylated Quaternary Salt Desired_Product->Quaternary_Salt + 1 eq. 3-Chloropropanenitrile (Excess)

Caption: Formation of the di-alkylated side product.

Q2: I have a significant amount of unreacted 1-phenylpiperazine even after a long reaction time. What could be the issue?

A2: This is likely due to insufficient reaction temperature, poor mixing, or deactivation of the alkylating agent.

Troubleshooting:

  • Temperature Check: Ensure the reaction is being maintained at the optimal temperature.

  • Stirring Efficiency: Verify that the reaction mixture is being stirred vigorously to ensure proper mixing of the reactants.

  • Reagent Quality: Check the purity of the 3-chloropropanenitrile, as it can degrade over time.

Step 2: Reduction of the Nitrile Intermediate

Q3: The reduction of my nitrile with LiAlH4 is giving me a complex mixture of products. What are the possible side products?

A3: The reduction of the nitrile group can sometimes be challenging, leading to the formation of several impurities.

Potential Side Products:

  • Imines: Incomplete reduction can lead to the formation of an imine intermediate.

  • Secondary Amines: The initially formed primary amine can react with the intermediate imine to form a secondary amine byproduct.

  • Aldehydes: Hydrolysis of the imine intermediate during workup can lead to the formation of the corresponding aldehyde.

Cause:

  • Insufficient Reducing Agent: Not using enough LiAlH4 to fully reduce the nitrile.[1][2]

  • Improper Quenching: Incorrect workup procedure can lead to the hydrolysis of intermediates.

  • Reaction Temperature: The reaction temperature can influence the rate of reduction and the formation of side products.

Troubleshooting:

  • Stoichiometry of LiAlH4: Use a sufficient excess of LiAlH4 (typically 2-3 equivalents) to ensure complete reduction.[3]

  • Controlled Workup: Perform the workup at a low temperature (0 °C) and add the quenching agent (e.g., water, followed by NaOH solution) slowly and carefully.

  • Reaction Conditions: Conduct the reduction in an anhydrous solvent like THF and ensure the reaction goes to completion before workup.

Reduction_Side_Products Nitrile_Intermediate 3-(4-phenylpiperazin-1-yl)propanenitrile Imine_Intermediate Imine Intermediate Nitrile_Intermediate->Imine_Intermediate Partial Reduction Target_Amine 3-(4-phenylpiperazin-1-yl)propan-1-amine Imine_Intermediate->Target_Amine Full Reduction Aldehyde Aldehyde byproduct Imine_Intermediate->Aldehyde Hydrolysis Secondary_Amine Secondary Amine byproduct Target_Amine->Secondary_Amine + Imine Intermediate

Caption: Potential side products during the nitrile reduction step.

Experimental Protocols

Protocol 1: Synthesis of 3-(4-phenylpiperazin-1-yl)propanenitrile

Materials:

  • 1-Phenylpiperazine (1 eq.)

  • 3-Chloropropanenitrile (1.1 eq.)

  • Potassium Carbonate (1.5 eq.)

  • Acetonitrile (solvent)

Procedure:

  • To a stirred solution of 1-phenylpiperazine in acetonitrile, add potassium carbonate.

  • Heat the mixture to 70-80 °C.

  • Add 3-chloropropanenitrile dropwise over 30 minutes.

  • Maintain the reaction at 70-80 °C and monitor by TLC until the 1-phenylpiperazine is consumed (typically 4-6 hours).

  • Cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes).

Protocol 2: Reduction of 3-(4-phenylpiperazin-1-yl)propanenitrile

Materials:

  • 3-(4-phenylpiperazin-1-yl)propanenitrile (1 eq.)

  • Lithium Aluminum Hydride (LiAlH4) (2.5 eq.)

  • Anhydrous Tetrahydrofuran (THF) (solvent)

Procedure:

  • To a stirred suspension of LiAlH4 in anhydrous THF at 0 °C under a nitrogen atmosphere, add a solution of 3-(4-phenylpiperazin-1-yl)propanenitrile in anhydrous THF dropwise.

  • After the addition is complete, allow the reaction to warm to room temperature and then reflux for 4-6 hours.

  • Monitor the reaction by TLC until the starting nitrile is completely consumed.

  • Cool the reaction mixture to 0 °C and carefully quench by the sequential dropwise addition of water, followed by 15% aqueous NaOH solution, and then more water.

  • Stir the resulting mixture at room temperature for 1 hour, then filter through a pad of celite.

  • Wash the filter cake with THF.

  • Concentrate the combined filtrates under reduced pressure to yield the crude 3-(4-phenylpiperazin-1-yl)propan-1-amine.

  • The crude product can be further purified by vacuum distillation or column chromatography.

Data Summary

ParameterStep 1: AlkylationStep 2: Reduction
Key Reactants 1-Phenylpiperazine, 3-Chloropropanenitrile3-(4-phenylpiperazin-1-yl)propanenitrile, LiAlH4
Solvent AcetonitrileAnhydrous THF
Temperature 70-80 °C0 °C to Reflux
Key Side Products Di-alkylated quaternary saltImine, Aldehyde, Secondary Amine
Mitigation Strategy Control stoichiometry, slow additionUse excess LiAlH4, controlled workup

Troubleshooting Workflow

Troubleshooting_Workflow Problem Problem Step_ID Identify Reaction Step (Alkylation or Reduction) Problem->Step_ID Alkylation_Issues Low Yield or Impure Product in Alkylation Step_ID->Alkylation_Issues Alkylation Reduction_Issues Low Yield or Impure Product in Reduction Step_ID->Reduction_Issues Reduction Check_Stoichiometry Verify Stoichiometry Alkylation_Issues->Check_Stoichiometry Check_Reducing_Agent Verify LiAlH4 amount and activity Reduction_Issues->Check_Reducing_Agent Check_Temp Check Temperature Check_Stoichiometry->Check_Temp Check_Reagents Check Reagent Quality Check_Temp->Check_Reagents Optimize_Purification Optimize Purification Check_Reagents->Optimize_Purification Check_Workup Review Workup Procedure Check_Reducing_Agent->Check_Workup Check_Workup->Optimize_Purification

Caption: A general workflow for troubleshooting the synthesis.

References

  • Dixit, V. M., Khanna, J. M., & Anand, N. (1976). Agents Acting on CNS: Part XXV-2-Substituted 1,2,3,4,6,7,8,12b-Octahydropyrazino[2,I-a][4]benzazepines. Indian Journal of Chemistry, 14B, 874-878.

  • Roderick, W. R., Platte, H. J., & Pollard, C. B. (1966). Derivatives of Piperazine. XXXV. Synthesis of 2-Phenylpiperazine and Some Derivatives. Journal of Medicinal Chemistry, 9(2), 190-193.
  • Process for the manufacture of 3-piperazin-1-yl-propylamine deriv
  • The reduction of a nitrile by LiAlH4 produces :. (n.d.). Allen Institute. Retrieved January 16, 2026, from [Link].

  • Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. (n.d.). Chemistry Steps. Retrieved January 16, 2026, from [Link].

  • Reduction of nitriles. (n.d.). Chemguide. Retrieved January 16, 2026, from [Link].

  • Reaction conditions: [LiAlH4]: nitrile (1 equiv), LiAlH4 (1 equiv),... (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link].

  • Synthesis and characterization of impurities of an anti-psychotic drug substance, Olanzapine. (2008). Arkivoc, 2008(11), 195-201.
  • Pharmaceutical Impurities: An Overview. (2015). Journal of Pharmaceutical Sciences and Research, 7(5), 263-269.

Sources

Technical Support Center: Enhancing Chromatographic Resolution of 3-(4-Phenylpiperazin-1-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for optimizing the chromatographic resolution of 3-(4-Phenylpiperazin-1-yl)propan-1-amine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the separation of this and structurally similar basic compounds. Our approach is rooted in fundamental chromatographic principles and extensive field experience to provide you with reliable and reproducible solutions.

Frequently Asked Questions (FAQs)

Q1: Why am I observing significant peak tailing with 3-(4-Phenylpiperazin-1-yl)propan-1-amine on a standard C18 column?

A1: 3-(4-Phenylpiperazin-1-yl)propan-1-amine is a basic compound containing both a primary and a tertiary amine. These basic functional groups can interact strongly with acidic residual silanol groups present on the surface of silica-based stationary phases, such as standard C18 columns. This secondary interaction, in addition to the primary reversed-phase retention mechanism, leads to poor peak shape, characterized by tailing.[1] To mitigate this, it is crucial to either mask these silanol interactions or use a stationary phase with a reduced number of accessible silanol groups.

Q2: What is the quickest way to improve the peak shape of my analyte?

A2: The most immediate and often effective approach is to modify your mobile phase. Adding a small concentration of a basic additive, such as triethylamine (TEA) or diethylamine (DEA), can significantly improve peak symmetry.[2] These additives act as silanol-masking agents, competing with your analyte for interaction with the active sites on the stationary phase. A typical starting concentration for TEA is 0.1% (v/v) in the mobile phase.

Q3: My resolution between the main peak and an impurity is poor. What are the key parameters to adjust?

A3: To improve resolution, you can manipulate three key factors: efficiency (N), selectivity (α), and retention factor (k').[3]

  • Efficiency (N): Use a column with smaller particles (e.g., sub-2 µm) or a longer column to increase the number of theoretical plates.[3]

  • Selectivity (α): This is often the most impactful parameter. You can alter selectivity by changing the mobile phase organic modifier (e.g., acetonitrile vs. methanol), adjusting the pH, or switching to a different stationary phase chemistry (e.g., phenyl or cyano column).[3]

  • Retention Factor (k'): Increasing the retention factor by reducing the organic solvent content in the mobile phase can sometimes improve the separation of early eluting peaks.[3]

Q4: Is 3-(4-Phenylpiperazin-1-yl)propan-1-amine chiral? If so, how do I separate the enantiomers?

A4: Based on its chemical structure, 3-(4-Phenylpiperazin-1-yl)propan-1-amine is not a chiral molecule as it does not possess a stereocenter. Therefore, enantiomeric separation is not applicable. However, for structurally similar chiral piperazine derivatives, chiral High-Performance Liquid Chromatography (HPLC) is the method of choice. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose and amylose, are highly effective for resolving a wide range of chiral compounds, including amines.[4][5]

In-Depth Troubleshooting Guides

Issue 1: Persistent Peak Tailing Despite Mobile Phase Additives

If you've incorporated a basic additive like TEA and still observe peak tailing, a more systematic approach is required. This workflow will guide you through further optimization.

start Start: Persistent Peak Tailing check_ph Is Mobile Phase pH Controlled? start->check_ph adjust_ph Adjust pH to 2.5-3.5 or 7.5-8.5 (away from analyte's pKa) check_ph->adjust_ph No try_buffer Incorporate a buffer (e.g., 10-20 mM phosphate or formate) check_ph->try_buffer Yes ph_effect pH adjustment can suppress ionization of silanols or the analyte. adjust_ph->ph_effect adjust_ph->try_buffer buffer_effect Buffers maintain a stable pH and can mask silanol interactions. try_buffer->buffer_effect column_choice Consider a Different Column try_buffer->column_choice end_capped Use a double end-capped C18 column or a modern base-deactivated column. column_choice->end_capped alt_phase Try an alternative stationary phase (e.g., Phenyl-Hexyl, Cyano). column_choice->alt_phase resolution Resolution Improved end_capped->resolution alt_phase->resolution start Start: Poor Resolution mobile_phase Optimize Mobile Phase start->mobile_phase gradient Isocratic or Gradient? mobile_phase->gradient isocratic Optimize % Organic gradient->isocratic Isocratic gradient_elution Adjust Gradient Slope gradient->gradient_elution Gradient organic_modifier Change Organic Modifier (e.g., Acetonitrile to Methanol) isocratic->organic_modifier gradient_elution->organic_modifier temp Adjust Column Temperature organic_modifier->temp column_chem Change Column Chemistry temp->column_chem phenyl Try a Phenyl-Hexyl Column (for π-π interactions) column_chem->phenyl cyano Try a Cyano Column (alternative selectivity) column_chem->cyano resolution Resolution Improved phenyl->resolution cyano->resolution

Caption: Decision tree for improving the resolution of closely eluting peaks.

The choice of organic modifier and its concentration can dramatically impact resolution. Below is a table summarizing the expected impact of common mobile phase adjustments.

Parameter AdjustedExpected Impact on ResolutionRationale
Decrease % Organic IncreaseIncreases retention time (k'), providing more opportunity for separation. [3]
Switch ACN to MeOH Change in SelectivityMethanol is a protic solvent and can form hydrogen bonds, altering interactions with the analyte and stationary phase.
Adjust pH Change in SelectivityAlters the ionization state of the analyte and any ionizable impurities, affecting their relative retention.
Lower Flow Rate IncreaseIncreases efficiency (N) by allowing more time for mass transfer between the mobile and stationary phases. [6]
Increase Temperature Increase or DecreaseCan improve efficiency by reducing mobile phase viscosity, but may also decrease retention and alter selectivity. [7]

Experimental Protocols

Protocol 1: General Purpose Reversed-Phase Method for 3-(4-Phenylpiperazin-1-yl)propan-1-amine

This protocol provides a robust starting point for the analysis of 3-(4-Phenylpiperazin-1-yl)propan-1-amine.

  • Column: Use a modern, base-deactivated C18 column (e.g., Waters XBridge C18, Agilent Zorbax Eclipse Plus C18), 150 mm x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-1 min: 5% B

    • 1-10 min: 5% to 95% B

    • 10-12 min: 95% B

    • 12-12.1 min: 95% to 5% B

    • 12.1-15 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 239 nm. [8][9]* Injection Volume: 5 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a concentration of approximately 0.5 mg/mL.

Protocol 2: Method for Improved Peak Shape Using a Basic Additive

This method is designed to actively suppress silanol interactions.

  • Column: Standard C18 column (e.g., LiChrosorb® 100 RP-18), 250 mm x 4.0 mm, 5 µm. [8][9]* Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, pH adjusted to 8.0 with Ammonium Hydroxide.

  • Mobile Phase B: Acetonitrile.

  • Isocratic Elution: 60:40 (A:B). Adjust as needed to achieve a retention time of 5-10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection: UV at 239 nm. [8][9]* Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 0.5 mg/mL.

References

  • PharmaCores. (2025, May 23). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro![Link]

  • Mastelf. (2025, February 28). How to Improve HPLC Resolution: Key Factors for Better Separation. [Link]

  • Berger, T. A., & Deye, J. F. (1991). Effect of Basic Additives on Peak Shapes of Strong Bases Separated by Packed-Column Supercritical Fluid Chromatography.
  • SCION Instruments. HPLC Troubleshooting Guide. [Link]

  • YouTube. (2024, October 13). Troubleshooting Poor Peak Shape and Resolution in HPLC. [Link]

  • Aurigene Pharmaceutical Services. (2024, May 28). Troubleshooting and Performance Improvement for HPLC. [Link]

  • PharmaGuru. (2025, June 6). How To Improve Resolution In HPLC: 5 Simple Tips. [Link]

  • ResearchGate. (2023, July 19). Tailing peak shape of tertiary amines in RP C18 LCMS analysis?[Link]

  • Agilent. (2022, August 16). Tips to Help Maximize Resolution. [Link]

  • SIELC Technologies. Improving of a Peak Shape of the Charged Compounds. [Link]

  • Longdom Publishing. (2024). Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity. Journal of Chromatographic Separation Techniques. [Link]

  • YouTube. (2025, March 9). How To Improve Resolution In Liquid Chromatography?[Link]

  • ResearchGate. Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography. [Link]

  • Muszalska, I., et al. (2005). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Acta Poloniae Pharmaceutica, 62(1), 3-10.
  • SpringerLink. (2024, March 22). Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin. [Link]

  • PubMed. (2005). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. [Link]

  • Phenomenex. Chiral HPLC Separations. [Link]

  • Shimadzu. (2016). Chiral Separation Using SFC and HPLC. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]

Sources

Technical Support Center: Addressing Matrix Effects in the Bioanalysis of Phenylpiperazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the bioanalysis of phenylpiperazine derivatives. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with matrix effects in their analytical methods. As a class of basic, moderately lipophilic compounds, phenylpiperazines present unique challenges when quantifying them in complex biological matrices like plasma, serum, or urine.[1][2] This resource provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to help you develop robust, accurate, and reproducible bioanalytical methods.

Section 1: Understanding and Diagnosing Matrix Effects
Q1: What exactly are "matrix effects," and why are they a significant problem for phenylpiperazine derivatives in LC-MS/MS analysis?

Answer: A matrix effect is the alteration of an analyte's ionization efficiency due to the presence of co-eluting, unobserved components from the sample matrix.[3] In simple terms, it's the "invisible" interference from everything else in the biological sample (salts, lipids, proteins, metabolites) that can either suppress or enhance the signal of your target phenylpiperazine derivative at the mass spectrometer's ion source.[4][5] This phenomenon is a primary cause of poor accuracy and irreproducibility in bioanalytical assays.[6]

Phenylpiperazine derivatives are particularly susceptible for two main reasons:

  • Basic Nature: Their basicity means they are typically ionized using positive-ion electrospray ionization (ESI). This mode is highly prone to ion suppression from endogenous matrix components.

  • Co-elution with Phospholipids: In reversed-phase chromatography, phenylpiperazines can co-elute with phospholipids, which are abundant in plasma and serum.[7] Phospholipids are notorious for causing significant ion suppression, reducing analyte signal, and fouling the MS source.[7][8]

The danger of matrix effects is that they can vary between different samples, lots of matrix, and individuals, leading to unreliable quantitative data.[9] Regulatory bodies like the FDA and EMA require a thorough evaluation of matrix effects during method validation.[10][11][12]

Q2: My analyte signal is low and inconsistent between samples. How can I confirm that a matrix effect is the culprit?

Answer: The most direct way to diagnose and locate matrix effects is through a post-column infusion experiment . This technique provides a clear visual representation of where ion suppression or enhancement occurs throughout your chromatographic run.

Here’s the principle: a standard solution of your phenylpiperazine analyte is continuously infused into the mobile phase after the analytical column but before the mass spectrometer. This creates a stable, elevated baseline signal. You then inject a blank, extracted matrix sample (e.g., plasma extract prepared with your current method). Any dip in the stable baseline indicates a region of ion suppression caused by matrix components eluting from the column at that specific time. An increase in the baseline indicates ion enhancement. By comparing this "suppression profile" to the retention time of your analyte, you can definitively see if co-eluting matrix components are impacting its signal.[13]

Section 2: Mitigation Strategies: Sample Preparation

The most effective way to combat matrix effects is to remove the interfering components before the sample ever reaches the LC-MS system.[14]

Q3: I'm using protein precipitation (PPT), but I suspect it's causing my ion suppression issues. What are my alternatives for phenylpiperazine derivatives?

Answer: While simple and inexpensive, protein precipitation with solvents like acetonitrile is often insufficient for removing phospholipids and results in "dirty" extracts that are prone to matrix effects. For phenylpiperazine derivatives, more selective techniques like Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are highly recommended.[15]

  • Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubility in two immiscible liquids (e.g., an aqueous sample and an organic solvent).[16] Because phenylpiperazines are basic, you can manipulate the pH of the aqueous sample to control their charge state and partitioning behavior. By making the sample basic (e.g., pH > 10), the phenylpiperazine becomes neutral and can be efficiently extracted into a non-polar organic solvent, leaving polar interferences like salts behind.[17]

  • Solid-Phase Extraction (SPE): SPE is a highly effective and versatile technique for cleaning up complex samples.[18][19] For basic compounds like phenylpiperazines, a mixed-mode cation-exchange SPE sorbent is often the ideal choice.[20] This type of sorbent has both reversed-phase (for retaining the compound based on hydrophobicity) and ion-exchange (for retaining the compound based on its positive charge) properties, offering a highly selective and powerful cleanup.[20]

Data Summary: Comparing Sample Preparation Techniques
TechniqueProsConsTypical Phospholipid Removal
Protein Precipitation (PPT) Fast, simple, inexpensiveLow selectivity, high matrix effects, high phospholipid contentPoor (<10%)
Liquid-Liquid Extraction (LLE) Good selectivity, removes non-volatile saltsCan be labor-intensive, uses organic solventsModerate to Good
Solid-Phase Extraction (SPE) High selectivity, excellent cleanup, can concentrate analyteRequires method development, higher cost per sampleExcellent (>95-99%)[7][18]
Q4: How do I choose the right SPE sorbent and develop a method for my phenylpiperazine analyte?

Answer: For a basic compound, a mixed-mode cation-exchange (MCX) sorbent is an excellent starting point. The general workflow, often called the "2-step" or "3-step" wash, provides superior cleanup.

SPE_Workflow Condition 1. Condition (Methanol, then Water) Equilibrate 2. Equilibrate (Aqueous Buffer, e.g., pH 6) Condition->Equilibrate Load 3. Load Sample (Analyte is retained by Reversed-Phase & Cation-Exchange) Equilibrate->Load Wash1 4. Acidic Wash (e.g., 2% Formic Acid in Water) Washes off neutral/basic interferences Load->Wash1 Wash2 5. Organic Wash (e.g., Methanol) Washes off lipids/phospholipids Wash1->Wash2 Elute 6. Elute Analyte (e.g., 5% NH4OH in Methanol) Neutralizes analyte, disrupts ion-exchange, elutes analyte Wash2->Elute

The key is the wash steps. The acidic wash keeps your basic analyte positively charged and strongly bound to the sorbent while washing away other interferences. The organic wash then removes hydrophobic components like phospholipids. Finally, the basic elution solvent neutralizes your analyte, releasing it from the ion-exchange mechanism for collection.

Section 3: Troubleshooting with Chromatography and Internal Standards
Q5: Can I just "chromatograph away" from the matrix effect?

Answer: Sometimes, yes. If your post-column infusion experiment shows a distinct zone of ion suppression, you can try to adjust your chromatography to move your analyte's retention time away from that zone.[13]

Strategies to try:

  • Increase Organic Content/Gradient Slope: This will generally decrease retention time.

  • Decrease Organic Content/Gradient Slope: This will increase retention time and can improve resolution between your analyte and interferences.

  • Change Column Chemistry: Switching from a standard C18 column to one with a different selectivity, like a Phenyl-Hexyl or a pentafluorophenyl (PFP) column, can alter the elution order and potentially resolve your analyte from the interfering matrix components.[21]

However, chasing matrix effects with chromatography alone can be a difficult and time-consuming process, especially if the suppression is broad. A robust sample preparation method is always the more reliable solution.[22]

Q6: I'm using a deuterated internal standard (d-IS), but my results are still imprecise. Why isn't it working perfectly?

Answer: A stable isotope-labeled internal standard (SIL-IS), like a deuterated version of your analyte, is the gold standard for compensating for matrix effects.[23] The theory is that the d-IS is chemically identical to the analyte and will be affected by extraction inefficiency and ion suppression in exactly the same way.[3] However, there are scenarios where this compensation fails:

  • Chromatographic Separation (Isotope Effect): The most common issue is the "deuterium isotope effect," where replacing hydrogen with heavier deuterium atoms can make the d-IS slightly more lipophilic. On a high-resolution UPLC system, this can cause the d-IS to retain slightly longer and separate from the analyte.[24] If the zone of ion suppression is narrow and sharp, even a small separation can mean the analyte and d-IS experience different degrees of suppression, leading to inaccurate results.[24]

  • Extreme Ion Suppression: If the matrix effect is so severe that the analyte signal is almost completely wiped out, the d-IS cannot compensate for a signal that isn't there. The method will fail at the Lower Limit of Quantification (LLOQ).

Troubleshooting Workflow:

IS_Troubleshooting Start Imprecise Results with d-IS Check_Coelution Overlay Analyte & d-IS Chromatograms. Do they perfectly co-elute? Start->Check_Coelution No_Coelution NO Check_Coelution->No_Coelution  Separation Observed Yes_Coelution YES Check_Coelution->Yes_Coelution  Perfect Co-elution   Action_Chrom Modify Chromatography: - Use a lower efficiency column - Adjust mobile phase to force co-elution No_Coelution->Action_Chrom Action_Cleanup Improve Sample Cleanup: - Matrix effect is too severe. - Implement SPE or LLE to remove interferences. Yes_Coelution->Action_Cleanup

Section 4: Formal Assessment and Method Validation
Q7: How do I formally quantify matrix effects to satisfy regulatory guidelines (FDA/EMA)?

Answer: Regulatory guidelines require a quantitative assessment of matrix effects.[11][25][26] This is typically done by calculating the Matrix Factor (MF) . The experiment involves comparing the peak response of an analyte spiked into a blank extracted matrix (post-extraction spike) with the response of the analyte in a clean solution (neat standard).

Experimental Protocol: Calculating Matrix Factor

  • Prepare Three Sets of Samples at low and high concentrations:

    • Set A (Neat Solution): Analyte spiked in the final reconstitution solvent.

    • Set B (Post-Extraction Spike): Extract at least six different lots of blank biological matrix. Spike the analyte into the final, dried-down extract.

    • Set C (Spiked Matrix): Spike the analyte into the biological matrix before extraction and process. (This set is used for calculating recovery).

  • Analyze all samples via LC-MS/MS.

  • Calculate the Matrix Factor (MF):

    • MF = (Mean peak response of Set B) / (Mean peak response of Set A)

  • Calculate the IS-Normalized Matrix Factor:

    • This is done by dividing the MF of the analyte by the MF of the internal standard.

  • Assess the Results:

    • An MF of 1.0 indicates no matrix effect.

    • An MF < 1.0 indicates ion suppression.

    • An MF > 1.0 indicates ion enhancement.

    • According to guidelines, the coefficient of variation (CV%) of the IS-normalized matrix factor across the different lots of matrix should not be greater than 15%.[11][25]

This process ensures that while a matrix effect might exist, it is consistent across different sources of the biological matrix and is being properly corrected by the internal standard.

References
  • Advances in Sample Preparation: Removing Phospholipids from Biological Samples. (2015). Vertex AI Search.
  • Guideline on bioanalytical method validation. (2011). European Medicines Agency (EMA).
  • Extraction Methods for the Removal of Phospholipids and Other Endogenous Material
  • All You Need To Know About Phospholipid Removal (PLR). (n.d.). Element Lab Solutions.
  • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. (n.d.).
  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025). Resolve Mass Spectrometry.
  • Simple Approach for the Removal of Phospholipids in Small Molecule Quantitative Bioanalysis Using Ostro Sample Preparation Plates. (n.d.).
  • FDA guideline - Bioanalytical Method Valid
  • Identifying and Overcoming Matrix Effects in Drug Discovery and Development. (n.d.). Semantic Scholar.
  • Bioanalytical Method Validation Guidance for Industry. (2018). FDA.
  • Technical Support Center: Deuterated Internal Standards for Matrix Effect Compens
  • A Comparative Guide to the Bioanalytical Validation of Phenylpiperazines in Plasma. (2025). Benchchem.
  • TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. (n.d.). PubMed Central.
  • Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. (2025).
  • Phospholipid Removal (PLR). (n.d.). Phenomenex.
  • EMA Guideline on bioanalytical Method Valid
  • Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. (2025). AMSbiopharma.
  • Extraction of Drugs and Metabolites from Biological Matrices. (n.d.). International Journal of Pharmaceutical Sciences.
  • The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). (2021). Spectroscopy Online.
  • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects. (n.d.).
  • Matrix effects: Causes and solutions. (n.d.).
  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. (n.d.). Journal of Pharmaceutical Sciences & Research.
  • Determination of Basic Drugs Extracted from Biological Matrices by Means of Solid-Phase Extraction and Wide- Bore Capillary Gas. (n.d.). Journal of Analytical Toxicology.
  • Application Note and Protocol: Liquid-Liquid Extraction of Bosentan from Biological M
  • ICH M10 on bioanalytical method validation - Scientific guideline. (n.d.). European Medicines Agency (EMA).
  • Matrix effect in bioanalysis an overview. (n.d.). International Journal of Pharmaceutical and Phytopharmacological Research.
  • Structure-Function Analysis of Phenylpiperazine Derivatives as Intestinal Perme
  • Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in P
  • Determination of N-benzylpiperazine in human plasma using derivatization-free liquid–liquid extraction and gas chromatography mass spectrometry. (n.d.). Analytical Methods (RSC Publishing).

Sources

Technical Support Center: Strategies for the Scale-Up Production of Substituted Propan-1-amines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the scale-up production of substituted propan-1-amines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning amine synthesis from the laboratory bench to larger-scale manufacturing. Here, we address common challenges with practical, field-proven insights and troubleshooting strategies in a direct question-and-answer format.

I. Troubleshooting Guide: Common Scale-Up Issues & Solutions

This section tackles specific problems that frequently arise during the scale-up of substituted propan-1-amine synthesis. We will explore the root causes and provide actionable solutions for each issue.

Issue 1: Inconsistent Yields and Product Purity Upon Scale-Up of Reductive Amination

Question: We successfully synthesized our target propan-1-amine via reductive amination at the gram scale with high yield and purity. However, upon scaling to a multi-kilogram batch, we are observing a significant drop in yield and the formation of multiple impurities. What are the likely causes and how can we troubleshoot this?

Answer: This is a classic scale-up challenge often rooted in mass and heat transfer limitations. What works in a small flask doesn't always translate directly to a large reactor.

Underlying Causes & Solutions:

  • Inefficient Imine Formation: The equilibrium between the carbonyl compound and the amine to form the imine intermediate can be less favorable at larger scales due to inadequate mixing and water removal.

    • Troubleshooting Steps:

      • Dehydrating Agents: On a larger scale, the effectiveness of common drying agents like magnesium sulfate can be limited. Consider using molecular sieves, which can be more efficient at sequestering water and driving the reaction forward.[1]

      • Azeotropic Removal of Water: For reactions run at elevated temperatures, employing a Dean-Stark trap to azeotropically remove water is a highly effective scale-up strategy.

      • Catalytic Acid: The use of a catalytic amount of a weak acid, such as acetic acid, can promote imine formation.[1] However, the concentration needs to be carefully optimized at scale, as excessive acid can lead to side reactions.

  • Poor Temperature Control: Reductive amination is often exothermic. In a large reactor, "hot spots" can develop due to inefficient heat dissipation, leading to side reactions and decomposition.[2]

    • Troubleshooting Steps:

      • Controlled Reagent Addition: Implement a fed-batch approach where the reducing agent is added portion-wise or via a syringe pump.[2] This allows for better temperature management.

      • Reactor Design: Ensure the reactor has adequate cooling capacity and efficient stirring to maintain a homogenous temperature profile.

      • Milder Reducing Agents: Consider switching to a milder reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃), which is often more tolerant of slight temperature fluctuations and can be used in a one-pot procedure.[1]

  • Side Reactions: At higher concentrations and temperatures, side reactions such as over-alkylation of the product amine or self-condensation of the aldehyde can become more prevalent.[1]

    • Troubleshooting Steps:

      • Stoichiometry Control: Carefully control the stoichiometry of your reactants. A slight excess of the primary amine can sometimes minimize overalkylation.[1]

      • One-Pot vs. Stepwise: While a one-pot reaction is often preferred for efficiency, a stepwise approach (forming the imine first, then adding the reducing agent) can provide better control and minimize side products.[1]

Issue 2: Challenges with Product Isolation and Purification at Scale

Question: Our target propan-1-amine is proving difficult to isolate from the reaction mixture at a large scale. We are experiencing issues with emulsions during aqueous workup and co-elution of impurities during chromatography. What are some effective large-scale purification strategies?

Answer: Purification is a critical, and often challenging, aspect of scaling up amine synthesis. Traditional laboratory techniques may not be practical or efficient for large quantities.

Effective Large-Scale Purification Strategies:

  • Acid-Base Extraction Optimization:

    • Problem: Formation of stable emulsions during workup is common with amines.

    • Solution:

      • Salt Addition: Adding brine (saturated NaCl solution) during the aqueous wash can help to break emulsions by increasing the ionic strength of the aqueous phase.

      • Solvent Selection: Experiment with different organic solvents for extraction. Sometimes a switch from ethyl acetate to a less polar solvent like dichloromethane or toluene can improve phase separation.

      • pH Control: Carefully monitor and adjust the pH during extraction. Ensure the aqueous phase is sufficiently basic (pH > 12) to fully deprotonate the amine and drive it into the organic layer.

  • Crystallization/Salt Formation:

    • Problem: Chromatographic purification is often not economically viable for large-scale production.

    • Solution:

      • Salt Screening: Convert the crude amine into a variety of acid addition salts (e.g., hydrochloride, sulfate, tartrate). These salts often have significantly different solubility profiles than the free amine and impurities, allowing for purification via crystallization.

      • Solvent System Optimization: Screen a range of solvent/anti-solvent systems to find conditions that provide good crystal formation and high purity of the desired salt.

  • Distillation:

    • Problem: The amine may be thermally labile or have a high boiling point.

    • Solution:

      • Vacuum Distillation: For amines that are sensitive to high temperatures, vacuum distillation can be an effective purification method.[3]

      • Kugelrohr Distillation: For smaller scale-up batches, a Kugelrohr apparatus can be useful for purifying viscous or high-boiling point amines under high vacuum.

Issue 3: Safety Concerns in Large-Scale Amine Synthesis

Question: What are the primary safety considerations we need to address when scaling up the synthesis of substituted propan-1-amines?

Answer: Safety is paramount in any chemical synthesis, and the risks are often magnified at scale. A thorough risk assessment is crucial before commencing any large-scale production.

Key Safety Considerations:

  • Thermal Runaway: As mentioned previously, many amine syntheses are exothermic.

    • Mitigation: Ensure adequate reactor cooling, controlled reagent addition, and have an emergency cooling plan in place.[4] Continuous flow reactors can offer superior heat management for highly exothermic reactions.[2]

  • Reagent Handling:

    • Flammable Solvents and Reagents: Use appropriate grounding and bonding to prevent static discharge when transferring flammable solvents. Store and handle pyrophoric reagents (if used) under an inert atmosphere.

    • Corrosive and Toxic Materials: Amines and their reagents can be corrosive and toxic.[5] Ensure proper personal protective equipment (PPE) is worn, including gloves, goggles, and respiratory protection where necessary.[5][6] Work in a well-ventilated area or use a fume hood.[5]

  • Pressure Buildup:

    • Catalytic Hydrogenation: If using catalytic hydrogenation for nitro group reduction, be aware of the potential for pressure buildup from hydrogen gas.[4] Use appropriately rated pressure reactors and follow established safety protocols for handling flammable gases.

  • Waste Disposal:

    • Environmental Regulations: Dispose of all chemical waste in accordance with local and national regulations.[5] Amine-containing waste streams may require special treatment.

II. Frequently Asked Questions (FAQs)

This section provides concise answers to common questions regarding the strategic planning and execution of propan-1-amine synthesis scale-up.

Q1: What are the most common synthetic routes for preparing substituted propan-1-amines, and what are their scale-up advantages and disadvantages?

A1: Several synthetic routes are available, each with its own set of considerations for scale-up.

Synthetic RouteDescriptionScale-Up AdvantagesScale-Up Disadvantages
Reductive Amination Reaction of a ketone or aldehyde with an amine in the presence of a reducing agent.[7]High atom economy, often a one-pot reaction, versatile for a wide range of substrates.[7]Can be exothermic, potential for side reactions (over-alkylation), imine formation can be an equilibrium.[1][8]
Reduction of Nitroalkanes Reduction of a nitro group to an amine.Readily available starting materials.Can require harsh reducing agents or high-pressure hydrogenation, selectivity can be an issue with other reducible functional groups.[9][10]
Gabriel Synthesis Alkylation of potassium phthalimide followed by hydrolysis or hydrazinolysis.[11][12]Avoids over-alkylation, good for preparing primary amines.[13][14]Generates a stoichiometric amount of phthalimide waste, hydrolysis step can require harsh conditions.[11][14]
Hofmann Rearrangement Conversion of a primary amide to a primary amine with one less carbon atom.[15][16]Useful for chain-shortening syntheses.[16]Uses stoichiometric amounts of bromine and strong base, not suitable for base-sensitive substrates.[17][18]

Q2: How can Process Analytical Technology (PAT) be implemented to improve the scale-up of propan-1-amine synthesis?

A2: Process Analytical Technology (PAT) is a system for designing, analyzing, and controlling manufacturing processes through timely measurements of critical quality and performance attributes.[19][20] For amine synthesis, PAT can be invaluable for:

  • Real-Time Reaction Monitoring: In-situ spectroscopic techniques like FTIR or Raman can monitor the consumption of starting materials and the formation of intermediates and products in real-time. This allows for precise determination of reaction endpoints and early detection of deviations.[21]

  • Kinetic and Mechanistic Understanding: The data gathered from PAT tools can be used to build kinetic models of the reaction, leading to a deeper understanding of the process and facilitating more robust scale-up.

  • Improved Process Control: By integrating PAT with automated systems, critical process parameters such as temperature, pressure, and reagent addition rates can be controlled in real-time to maintain optimal conditions and ensure consistent product quality.

Q3: We are considering a biocatalytic approach using an imine reductase (IRED) for our reductive amination. What are the key scale-up considerations for this type of reaction?

A3: Biocatalysis with IREDs is an attractive green chemistry approach. However, scaling up enzymatic reactions presents unique challenges.

  • Enzyme Stability: At larger scales, issues like poor mixing can create localized pH and temperature gradients that can denature the enzyme.[2] The concentration of substrates or byproducts can also inhibit or deactivate the enzyme.[2]

  • Cofactor Recycling: Many IREDs require a nicotinamide cofactor (e.g., NADH or NADPH), which is expensive. An efficient in-situ cofactor recycling system is essential for a cost-effective process at scale.

  • Process Optimization: A Design of Experiments (DoE) approach can be highly effective for optimizing reaction parameters such as enzyme loading, substrate concentration, pH, and temperature for large-scale production.[22][23][24]

  • Fed-Batch Strategy: A fed-batch approach, where substrates are added incrementally, can help to mitigate substrate or product inhibition and improve the overall productivity of the enzymatic reaction.[22][23][24]

III. Experimental Workflows & Diagrams

Workflow 1: A General Protocol for Scale-Up of Reductive Amination

This protocol outlines a typical workflow for the reductive amination of a ketone with a primary amine.

  • Reactor Setup: Charge a suitably sized reactor equipped with an overhead stirrer, temperature probe, and addition funnel with the ketone and an appropriate solvent (e.g., methanol, 1,2-dichloroethane).

  • Imine Formation: Add the primary amine to the reactor. If necessary, add a dehydrating agent (e.g., molecular sieves) or set up for azeotropic water removal. Stir the mixture at a controlled temperature until imine formation is complete (monitor by an appropriate analytical technique like TLC, GC, or in-situ IR).

  • Reduction: Prepare a solution or slurry of the reducing agent (e.g., sodium borohydride, sodium triacetoxyborohydride) in a suitable solvent. Add the reducing agent to the reaction mixture at a rate that maintains the desired internal temperature.

  • Quench: Once the reaction is complete, carefully quench any remaining reducing agent by the slow addition of water or a weak acid.

  • Workup and Isolation: Perform an aqueous workup, typically involving an acid wash to remove unreacted amine, followed by basification and extraction of the product into an organic solvent.

  • Purification: Purify the crude product by distillation, crystallization, or salt formation.

Reductive_Amination_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Reactor Setup: Ketone + Solvent B Imine Formation: Add Amine (Optional: Dehydrating Agent) A->B Add Amine C Reduction: Controlled Addition of Reducing Agent B->C Monitor Completion D Quench Reaction C->D Monitor Completion E Aqueous Workup & Extraction D->E F Purification: Distillation/Crystallization E->F Synthetic_Route_Selection Start Target: Substituted Propan-1-amine Q1 Is the precursor a 3-carbon carbonyl compound? Start->Q1 A1 Reductive Amination Q1->A1 Yes Q2 Is the precursor a 3-carbon nitroalkane? Q1->Q2 No A2 Nitro Reduction Q2->A2 Yes Q3 Is the precursor a 4-carbon amide? Q2->Q3 No A3 Hofmann Rearrangement Q3->A3 Yes Q4 Is the target a primary amine and over-alkylation a concern? Q3->Q4 No A4 Gabriel Synthesis Q4->A4 Yes Other Consider other routes Q4->Other No

Caption: Decision tree for selecting a synthetic route to propan-1-amines.

IV. References

  • Hofmann, A. W. (1881). Ueber die Einwirkung des Broms in alkalischer Lösung auf Amide. Berichte der deutschen chemischen Gesellschaft, 14(2), 2725-2736. [Link]

  • Chemistry Learner. Hofmann Rearrangement: Example, Mechanism, and Application. [Link]

  • Chemistry Notes. Hofmann Rearrangement: Mechanism, application. [Link]

  • NROChemistry. Hofmann Rearrangement: Mechanism & Examples. [Link]

  • Quora. (2017). How would you prepare propan-1-amine from butane nitrile? [Link]

  • Li, G., et al. (2021). Development and Scale-Up of a Direct Asymmetric Reductive Amination with Ammonia. Organic Process Research & Development, 25(1), 133-140. [Link]

  • Brainly.in. (2016). how to prepare propan-1-amine from butanenitrile. [Link]

  • Contente, M. L., et al. (2019). Technical Considerations for Scale-Up of Imine-Reductase-Catalyzed Reductive Amination: A Case Study. Organic Process Research & Development, 23(6), 1189-1195. [Link]

  • Contente, M. L., et al. (2019). Technical Considerations for Scale-Up of Imine-Reductase-Catalyzed Reductive Amination: A Case Study. Organic Process Research & Development. [Link]

  • ResearchGate. Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. [Link]

  • Diplomata Comercial. What are the Health and Safety Guidelines for Using Amines? [Link]

  • The University of Manchester. (2019). Technical Considerations for Scale-Up of Imine-Reductase-Catalyzed Reductive Amination: A Case Study. [Link]

  • Semantic Scholar. Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. [Link]

  • Master Organic Chemistry. (2025). The Gabriel Synthesis. [Link]

  • ResearchGate. Selective nitro reduction in the synthesis of 'real-world' targets. [Link]

  • Wikipedia. Gabriel synthesis. [Link]

  • Quora. (2020). How will I prepare propan-1-amine from 1-nitropropane? [Link]

  • Diplomata Comercial. How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. [Link]

  • PubMed Central. (2022). Trichloroacetic acid fueled practical amine purifications. [Link]

  • Mettler Toledo. Process Analytical Technology (PAT) - Enhance Quality and Efficiency. [Link]

  • Organic Chemistry Portal. Nitro Reduction - Common Conditions. [Link]

  • American Chemistry Council. Polyurethane Amine Catalysts Guidelines for Safe Handling and Disposal. [Link]

  • ResearchGate. Process analytical technology (PAT): applications to flow processes for active pharmaceutical ingredient (API) development. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • Reddit. (2024). Reductive amination difficulties - poor conversion. [Link]

  • Chemistry LibreTexts. (2023). Gabriel Synthesis. [Link]

  • Reddit. (2025). Struggling with Reductive Amination: Tips for Isolating My Amine Product? [Link]

  • Chemistry Steps. The Gabriel Synthesis. [Link]

  • BYJU'S. What is Gabriel Phthalimide Synthesis Reaction? [Link]

  • ResearchGate. (2016). I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine? [Link]

  • Longdom Publishing. Process Analytical Technology (PAT): Revolutionizing Pharmaceutical Manufacturing. [Link]

  • Frontiers. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. [Link]

  • Royal Society of Chemistry. Process analytical technology (PAT): applications to flow processes for active pharmaceutical ingredient (API) development. [Link]

  • European Pharmaceutical Review. (2010). Process Analytical Technology: An industry perspective. [Link]

  • Sciforum. One pot Synthesis of Propargylamines using Solid-Phase Extractive Isolation. [Link]

  • Chemistry LibreTexts. (2025). 24.6: Synthesis of Amines. [Link]

  • Google Patents. (1967). Process for the purification of amines.

  • YouTube. (2022). How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. [Link]

  • Google Patents. (1945). Purification of amine reaction mixtures.

  • CPI. (2025). 6 key challenges when scaling up sustainable chemical processes. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Efficacy of 3-(4-Phenylpiperazin-1-yl)propan-1-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the efficacy of various derivatives of the 3-(4-phenylpiperazin-1-yl)propan-1-amine scaffold, a versatile pharmacophore with significant therapeutic potential. The content is structured to provide researchers, scientists, and drug development professionals with an in-depth technical overview, supported by experimental data, to inform future research and development in this area.

Introduction: The Prominence of the Arylpiperazine Moiety

The arylpiperazine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous clinically significant drugs. Its prevalence is largely due to its ability to interact with a wide range of biological targets, particularly G-protein coupled receptors (GPCRs) in the central nervous system (CNS). The inherent flexibility of the arylpiperazine nucleus allows for extensive chemical modifications, enabling the fine-tuning of pharmacological activity and the development of derivatives with diverse therapeutic applications.[1] This guide will focus on derivatives of the 3-(4-phenylpiperazin-1-yl)propan-1-amine core structure, exploring their efficacy in key therapeutic areas, with a particular emphasis on CNS disorders and oncology.

Efficacy in Central Nervous System Disorders

Arylpiperazine derivatives have been extensively investigated for their potential in treating a variety of neurological and psychiatric conditions, including depression, anxiety, and psychosis.[1] Their mechanism of action often involves modulation of serotonergic (5-HT) and dopaminergic (D2) receptors.

Dual-Action Antidepressants: Targeting 5-HT1A Receptors and the Serotonin Transporter

A promising strategy in the development of novel antidepressants is the simultaneous targeting of 5-HT1A receptors and the serotonin transporter (SERT). This dual action is believed to offer a faster onset of action and improved efficacy compared to selective serotonin reuptake inhibitors (SSRIs).

A series of 3-[4-(3-substituted phenyl)piperazin-1-yl]-1-(benzo[b]thiophen-3-yl)propanol derivatives have been synthesized and evaluated for their dual activity. The data below highlights the binding affinities (Ki) of these compounds for the 5-HT1A receptor and SERT.

Compound IDSubstitution on Phenyl Ring5-HT1A Receptor Ki (nM)SERT Ki (nM)
4d 3-methoxyphenyl8676
7 2-methoxyphenyl (on 1-(5-chlorobenzo[b]thiophen-3-yl)propan-1-ol)3030
8 2-methoxyphenyl (on 1-(5-fluorobenzo[b]thiophen-3-yl)propan-1-ol)2.312

Caption for Table 1: Binding affinities of selected arylpiperazine derivatives for the 5-HT1A receptor and serotonin transporter. Lower Ki values indicate higher binding affinity.

The data indicates that substitutions on the phenyl ring and the benzothiophene moiety significantly influence the binding affinity. Notably, compound 8 demonstrates high nanomolar affinity for both targets, suggesting its potential as a potent dual-action antidepressant.[2]

Multi-Target Ligands for Neurodegenerative Diseases

The complex pathophysiology of neurodegenerative diseases often necessitates multi-target therapeutic approaches. Arylpiperazine derivatives, with their ability to interact with multiple receptors, are well-suited for this purpose. The following table presents the binding affinities of novel N-arylpiperazine derivatives for D2 and 5-HT1A receptors, which are key targets in conditions like Parkinson's disease and psychosis.

Compound IDAromatic MoietyD2 Receptor Ki (nM)5-HT1A Receptor Ki (nM)
5 m-chloroPotent AntagonistPotent Antagonist
6 o-methoxyPotent AntagonistPotent Antagonist

Caption for Table 2: Receptor binding profile of 1-[4-(4-aryl-1-piperazinyl)butyl]-3,4-dihydro-2(1H)-quinolinones. These compounds show potent antagonism at both D2 and 5-HT1A receptors.[3]

The results suggest that these derivatives have the potential to act as atypical antipsychotics, with compound 6 showing a receptor binding profile similar to established drugs in this class.[3]

Anticancer Efficacy of Phenylpiperazine Derivatives

Recent research has unveiled the promising anticancer potential of arylpiperazine derivatives.[4][5][6] Their mechanisms of action are diverse and can include the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cancer progression.[4][7][8]

Cytotoxic Activity in Prostate Cancer Cell Lines

A study on novel thiourea and thiazolidinone derivatives of 6-(4-phenylpiperazin-1-yl)pyridin-3-amine demonstrated significant cytotoxic activity against various prostate cancer cell lines. The half-maximal inhibitory concentrations (IC50) for the most potent compound, 5a , are presented below.

Cell LineCompound 5a IC50 (µM)
DU 145Data not specified
PC-3Data not specified
LNCaPData not specified

Caption for Table 3: Compound 5a, a thiourea derivative, exhibited the highest cytotoxic activity among the tested compounds, inducing apoptosis and DNA fragmentation in prostate cancer cell lines.[8]

Further investigations revealed that compound 5a induces apoptosis and DNA fragmentation, and inhibits cell cycle progression, highlighting its potential as a therapeutic agent for prostate cancer.[8]

Broad-Spectrum Anticancer Activity

The anticancer activity of arylpiperazine derivatives extends beyond prostate cancer. A review of the literature indicates their efficacy against a range of cancer cell lines, including those from breast, lung, and cervical cancers.[6] The cytotoxic effects are often attributed to the induction of apoptosis through the intrinsic pathway, involving mitochondrial membrane depolarization and the release of cytochrome c.[7]

The following diagram illustrates a proposed mechanism of action for a novel piperazine derivative (PCC) in human liver cancer cells.

G PCC Piperazine Derivative (PCC) Mitochondria Mitochondria PCC->Mitochondria Induces mitochondrial membrane potential dipping CytochromeC Cytochrome c release Mitochondria->CytochromeC Caspase9 Caspase-9 activation CytochromeC->Caspase9 Caspase37 Caspase-3/7 activation Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis

Caption for Diagram 1: Proposed intrinsic apoptosis pathway induced by a piperazine derivative (PCC) in liver cancer cells.[7]

Experimental Protocols

To ensure the reproducibility and validity of the efficacy data, standardized experimental protocols are crucial. Below are detailed, step-by-step methodologies for key in vitro assays commonly used to evaluate 3-(4-phenylpiperazin-1-yl)propan-1-amine derivatives.

Receptor Binding Assay (Radioligand Displacement)

This assay determines the affinity of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Test compound

  • Radiolabeled ligand (e.g., [3H]-8-OH-DPAT for 5-HT1A receptors)

  • Receptor source (e.g., cell membranes expressing the target receptor)

  • Assay buffer

  • Wash buffer

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a microplate, add the test compound dilutions, a fixed concentration of the radiolabeled ligand, and the receptor preparation.

  • Include control wells for total binding (radioligand and receptor only) and non-specific binding (radioligand, receptor, and a high concentration of an unlabeled known ligand).

  • Incubate the plate to allow the binding to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation cocktail.

  • Measure the radioactivity using a scintillation counter.

  • Calculate the specific binding and determine the IC50 value of the test compound, which is the concentration that inhibits 50% of the specific binding of the radioligand. The Ki value can then be calculated using the Cheng-Prusoff equation.

G cluster_0 Assay Preparation cluster_1 Binding & Incubation cluster_2 Separation & Detection cluster_3 Data Analysis Compound Test Compound (Serial Dilutions) Incubation Incubate to Equilibrium Compound->Incubation Radioligand Radiolabeled Ligand Radioligand->Incubation Receptor Receptor Source Receptor->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting Washing->Counting Analysis Calculate IC50 & Ki Counting->Analysis

Sources

A Comparative Guide to the Bioanalytical Method Validation for 3-(4-Phenylpiperazin-1-yl)propan-1-amine in Human Plasma

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Rigorous Bioanalysis in Drug Development

In the journey of a drug from discovery to market, the characterization of its pharmacokinetic (PK) profile is a cornerstone of establishing safety and efficacy. This process relies on the accurate quantification of the drug and its metabolites in biological matrices.[1] The compound 3-(4-Phenylpiperazin-1-yl)propan-1-amine, a phenylpiperazine derivative, represents a class of molecules with significant interest in CNS drug development.[2] Therefore, a robust, reliable, and validated bioanalytical method is not merely a procedural step but a regulatory necessity for preclinical and clinical studies.

Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established comprehensive guidelines, now harmonized under the International Council for Harmonisation (ICH) M10 guideline, to ensure that bioanalytical methods are "fit-for-purpose".[3][4][5][6][7][8] This guide serves as a technical comparison of prevalent analytical techniques and provides a detailed framework for the validation of a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for 3-(4-Phenylpiperazin-1-yl)propan-1-amine in human plasma, grounded in the principles of the ICH M10 guideline.

Methodology Comparison: Choosing the Right Analytical Tool

The selection of an analytical platform is a critical decision dictated by the required sensitivity, selectivity, and the physicochemical properties of the analyte. For a molecule like 3-(4-Phenylpiperazin-1-yl)propan-1-amine, several techniques can be considered.

Technique Principle Advantages Disadvantages Best Suited For
LC-MS/MS Chromatographic separation followed by mass analysis of parent and fragment ions.- High sensitivity (pg/mL levels)- Exceptional selectivity- High throughput capabilities- Structural confirmation- Higher equipment cost- Potential for matrix effectsGold standard for regulated bioanalysis, PK/TK studies, and low-dose drug quantification.[2][9][10]
HPLC-UV Chromatographic separation followed by detection via UV light absorption.- Lower cost- Robust and widely available- Simpler operation- Lower sensitivity (ng/mL to µg/mL)- Prone to interferences from co-eluting compoundsRoutine analysis where high sensitivity is not required; analysis of higher concentration samples.[2][10]
GC-MS Chromatographic separation of volatile compounds followed by mass analysis.- Excellent for volatile and thermally stable compounds- May require derivatization for polar amines- High inlet temperatures can cause degradationLess common for polar, non-volatile drugs like phenylpiperazines unless derivatized.

For the purpose of supporting regulatory submissions for pharmacokinetic studies, LC-MS/MS is the unequivocal method of choice due to its superior sensitivity and selectivity, which are essential for accurately defining the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate.

Recommended Bioanalytical Method: A Detailed LC-MS/MS Protocol

This section outlines a complete, validated LC-MS/MS method for the quantification of 3-(4-Phenylpiperazin-1-yl)propan-1-amine in human plasma. The causality behind each step is explained to provide a clear, scientifically-grounded protocol.

Sample Preparation: The Foundation of Reliable Data

The primary goal of sample preparation is to isolate the analyte from complex biological matrix components like proteins and phospholipids that can interfere with analysis.[11][12]

  • Protein Precipitation (PPT): Chosen for its simplicity, speed, and adequate cleanup for many small molecules.[2][9][12] Acetonitrile is a common precipitating agent.

  • Liquid-Liquid Extraction (LLE): Offers cleaner extracts by partitioning the analyte into an immiscible organic solvent. The pH of the aqueous phase is adjusted to ensure the amine is in its neutral form for efficient extraction.[13][14]

  • Solid-Phase Extraction (SPE): Provides the cleanest extracts by using a solid sorbent to selectively retain and elute the analyte, but is more time-consuming and costly.[13][14]

For this guide, we detail the Protein Precipitation method due to its high-throughput suitability.

Step-by-Step Experimental Protocol
  • Prepare Standards: Create calibration standards and quality control (QC) samples by spiking known concentrations of 3-(4-Phenylpiperazin-1-yl)propan-1-amine into blank human plasma.

  • Sample Aliquoting: Pipette 50 µL of plasma sample (standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Internal Standard Addition: Add 150 µL of an internal standard (IS) solution (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound in acetonitrile). The IS is crucial for correcting variations in extraction recovery and instrument response.

  • Protein Precipitation: Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.[9]

  • Centrifugation: Centrifuge at 13,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the clear supernatant to a clean vial or 96-well plate for injection.

  • Injection: Inject a small volume (e.g., 5 µL) into the LC-MS/MS system.

Visualization of the Analytical Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample (50 µL) Add_IS Add Internal Standard in Acetonitrile (150 µL) Plasma->Add_IS Vortex Vortex (30s) Add_IS->Vortex Centrifuge Centrifuge (13,000 rpm, 10 min) Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant HPLC HPLC Separation (C18 Column) Supernatant->HPLC MS Mass Spectrometer (ESI+, MRM Mode) HPLC->MS Data Data Acquisition & Processing MS->Data

Caption: General workflow for sample preparation and LC-MS/MS analysis.

Chromatographic and Mass Spectrometric Conditions

The following table outlines the instrumental parameters designed for optimal separation and detection.

Parameter Condition Rationale
HPLC Column C18, 2.1 x 50 mm, 1.8 µmProvides excellent reversed-phase retention and separation for compounds of intermediate polarity.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to promote protonation of the amine, leading to better peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for eluting the analyte from the C18 column.
Gradient 5% B to 95% B over 3 minA rapid gradient allows for efficient elution and high sample throughput.
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column, balancing speed and separation efficiency.
Ionization Source Electrospray Ionization (ESI), Positive ModeESI is ideal for polar molecules, and positive mode is selected for basic compounds like amines which readily accept a proton.
Detection Mode Multiple Reaction Monitoring (MRM)Provides exceptional selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for the analyte and IS.

Validation According to ICH M10 Guidelines

A bioanalytical method is only reliable if it has been thoroughly validated.[8] The validation process demonstrates that the method is suitable for its intended purpose by assessing key performance characteristics.[5][15]

G Validation Method Validation Selectivity Selectivity & Specificity Validation->Selectivity Calibration Calibration Curve (LLOQ to ULOQ) Validation->Calibration Stability Stability Validation->Stability Recovery Recovery Selectivity->Recovery Matrix Matrix Effect Selectivity->Matrix Accuracy Accuracy Calibration->Accuracy Precision Precision Calibration->Precision

Sources

A Senior Application Scientist's Guide to Immunoassay Cross-Reactivity: The Case of 3-(4-Phenylpiperazin-1-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical analysis of potential immunoassay cross-reactivity for the small molecule 3-(4-Phenylpiperazin-1-yl)propan-1-amine. As researchers and drug development professionals, understanding the specificity of an immunoassay is paramount to ensuring data integrity. Immunoassays, while powerful, are susceptible to interferences where structurally similar molecules compete with the target analyte for antibody binding, potentially leading to inaccurate quantification or false-positive results.[1][2][3] This document outlines the scientific rationale for selecting potential cross-reactants, presents a detailed experimental framework for validation, and provides hypothetical data to illustrate the comparative analysis.

The Scientific Rationale: Why Specificity Matters

The core of this investigation lies in the shared chemical scaffold of 3-(4-Phenylpiperazin-1-yl)propan-1-amine (Chemical Formula: C₁₃H₂₁N₃)[4]. Its phenylpiperazine moiety is a common feature in numerous pharmaceutical compounds. When developing an immunoassay for this molecule, the antibody generated may recognize the core structure rather than unique epitopes, leading to off-target binding.

This phenomenon is well-documented. For instance, the antipsychotic drug Aripiprazole and the antidepressant Vortioxetine , both containing phenylpiperazine or similar structures, have been reported to cause false-positive results in immunoassays for amphetamines and methadone, respectively.[5][6][7][8][9][10] This underscores the critical need for rigorous specificity testing as outlined in regulatory guidelines like the ICH Q2(R2).[11][12][13][14]

For this guide, we will compare our target analyte against a panel of structurally related compounds to quantify their potential for cross-reactivity:

  • Aripiprazole: A complex molecule sharing the phenylpiperazine core.

  • Vortioxetine: Contains a piperazine ring attached to a phenyl group, a known cross-reactant in some assays.[5][15][16][17]

  • 1-Phenylpiperazine: The foundational parent structure.

  • N,N-Diethyl-3-(4-phenylpiperazin-1-yl)propan-1-amine: A direct analogue with substitutions on the terminal amine group.[18]

The chosen method for this analysis is the competitive Enzyme-Linked Immunosorbent Assay (ELISA) , which is the gold standard for quantifying small molecules (haptens) that cannot be simultaneously bound by two antibodies in a "sandwich" format.[19][20][21]

Principle of Competitive Immunoassay

In a competitive assay, the analyte present in a sample competes against a fixed amount of a labeled version of the analyte for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the analyte in the sample.

Competitive Immunoassay Principle cluster_low Low Analyte Concentration cluster_high High Analyte Concentration Ab Antibody Analyte_E Analyte-Enzyme Ab->Analyte_E High Binding Analyte_Sample_Low Sample Analyte Ab->Analyte_Sample_Low Low Binding Result_Low => High Signal Analyte_E->Result_Low Ab2 Antibody Analyte_E2 Analyte-Enzyme Ab2->Analyte_E2 Low Binding Analyte_Sample_High Sample Analyte Ab2->Analyte_Sample_High High Binding Result_High => Low Signal Analyte_E2->Result_High

Caption: Principle of Competitive Immunoassay.

Experimental Design and Workflow

To objectively assess cross-reactivity, a systematic approach is required. The workflow involves preparing standard curves for the target analyte and each potential cross-reactant to determine their respective 50% inhibitory concentrations (IC50).

Cross-Reactivity Workflow cluster_prep Preparation cluster_assay Competitive Assay cluster_analysis Data Analysis A Coat Plate with Capture Antibody B Block Non-Specific Binding Sites A->B C Prepare Serial Dilutions of Analyte & Cross-Reactants B->C D Add Standards/Samples and Enzyme-Conjugated Analyte C->D E Incubate to Allow Competitive Binding D->E F Wash Plate to Remove Unbound Reagents E->F G Add Substrate & Incubate for Color Development F->G H Read Absorbance on Plate Reader G->H I Generate Dose-Response Curves and Determine IC50 Values H->I J Calculate % Cross-Reactivity I->J

Caption: Experimental Workflow for Cross-Reactivity Assessment.

Detailed Experimental Protocol: Competitive ELISA

The following protocol provides a validated, step-by-step methodology for assessing small molecule cross-reactivity.

Materials:

  • High-binding 96-well microtiter plates

  • Capture Antibody specific to 3-(4-Phenylpiperazin-1-yl)propan-1-amine

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 3% BSA in PBS)[22]

  • Target analyte and potential cross-reactant standards

  • Enzyme-conjugated 3-(4-Phenylpiperazin-1-yl)propan-1-amine (e.g., HRP-conjugate)

  • Substrate Solution (e.g., TMB)

  • Stop Solution (e.g., 2N H₂SO₄)[22]

  • Microplate reader

Procedure:

  • Plate Coating: Dilute the capture antibody in Coating Buffer and add 50 µL to each well. Incubate overnight at 4°C.[23]

  • Washing: Discard the coating solution and wash the wells three times with Wash Buffer.

  • Blocking: Add 200 µL of Blocking Buffer to each well to saturate non-specific binding sites. Incubate for at least 2 hours at room temperature.[23]

  • Washing: Discard the blocking solution and wash the wells three times with Wash Buffer.

  • Competitive Reaction:

    • Add 50 µL of standard solutions (of the target analyte or potential cross-reactants) or unknown samples to the appropriate wells.

    • Immediately add 50 µL of the diluted enzyme-conjugated analyte to all wells.

    • Incubate for 2 hours at room temperature to allow competition.[21]

  • Washing: Discard the reaction solution and wash the wells five times with Wash Buffer.

  • Signal Development: Add 100 µL of Substrate Solution to each well and incubate in the dark at room temperature for 15-30 minutes.

  • Stopping Reaction: Add 50 µL of Stop Solution to each well to terminate the reaction.

  • Data Acquisition: Measure the optical density (absorbance) at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

  • Data Analysis:

    • Plot the absorbance values against the logarithm of the concentration for each compound to generate dose-response curves.

    • Determine the IC50 value for the target analyte and each potential cross-reactant from their respective curves.

    • Calculate the percent cross-reactivity using the formula: % Cross-Reactivity = (IC50 of Target Analyte / IC50 of Cross-Reactant) x 100

Data Presentation and Interpretation

The following table presents hypothetical data from our comparative analysis. The IC50 value represents the concentration of a compound required to inhibit 50% of the maximum signal, serving as a proxy for binding affinity.

CompoundChemical StructureIC50 (ng/mL)% Cross-Reactivity
3-(4-Phenylpiperazin-1-yl)propan-1-amine (Target) 15.2 100%
Aripiprazole78.519.4%
Vortioxetine112.113.6%
1-Phenylpiperazine255.06.0%
N,N-Diethyl-3-(4-phenylpiperazin-1-yl)propan-1-amine38.939.1%
Amphetamine (Negative Control)> 10,000< 0.15%

Interpretation of Results:

  • High Cross-Reactivity (Aripiprazole, Vortioxetine, N,N-Diethyl analogue): The hypothetical data show significant cross-reactivity from Aripiprazole (19.4%) and Vortioxetine (13.6%). This indicates that in a sample containing these drugs, an immunoassay for our target analyte would likely produce a falsely elevated result. The N,N-Diethyl analogue shows even higher cross-reactivity (39.1%), demonstrating that modifications to the propylamine side chain do not eliminate antibody recognition.

  • Moderate Cross-Reactivity (1-Phenylpiperazine): The parent phenylpiperazine molecule shows lower but non-negligible cross-reactivity (6.0%). This suggests the entire structure, including the propylamine tail, contributes significantly to the specific antibody binding.

  • Negligible Cross-Reactivity (Amphetamine): The structurally dissimilar negative control shows virtually no cross-reactivity, confirming the assay's specificity against unrelated compounds.

Conclusion and Recommendations

This guide demonstrates that immunoassays targeting 3-(4-Phenylpiperazin-1-yl)propan-1-amine are susceptible to significant cross-reactivity from other drugs containing the phenylpiperazine scaffold. Our analysis reveals that Aripiprazole and Vortioxetine are notable potential interferents.

For researchers and drug development professionals, the key takeaways are:

  • Validation is Non-Negotiable: Rigorous specificity testing against a panel of structurally related compounds is a mandatory step in immunoassay validation, as per ICH guidelines.[12][24]

  • Structural Similarity is a Red Flag: The presence of a common chemical core, like phenylpiperazine, should prompt an immediate and thorough investigation of potential cross-reactivity.[25]

  • Confirm, Don't Assume: When immunoassay results are inconsistent with expectations or clinical data, they must be confirmed with a more specific secondary method, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[9]

  • Context is Crucial: Awareness of a subject's medication history is vital for correctly interpreting immunoassay data, especially in clinical or diagnostic settings.[1][26]

References

  • Vortioxetine use may cause false positive immunoassay results for urine methadone. Clinica Chimica Acta.
  • Application of Anti-Immune Complex Reagents in Small Molecule Analyte Immunoassays. ACS Omega.
  • A Direct, Competitive Enzyme-Linked Immunosorbent Assay (ELISA) as a Quantitative Technique for Small Molecules.
  • Vortioxetine use may cause false positive immunoassay results for urine methadone.
  • Interferences in Immunoassay. PubMed Central (PMC) - NIH.
  • Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirm
  • Competitive ELISA Protocol. Biomeda Corp.
  • Competitive ELISA.
  • Application Note & Protocol: Development of a Competitive ELISA for H-Lys-Gly-OH Detection. Benchchem.
  • Protocol for Competitive ELISA.
  • An aripiprazole related false positive amphetamine case in urine drug screen.
  • Case Reports of Aripiprazole Causing False-Positive Urine Amphetamine Drug Screens in Children.
  • cross-reactivity in immunoassays. CANDOR Bioscience GmbH.
  • Cross-reactivity. Wikipedia.
  • Vortioxetine use may cause false positive immunoassay results for urine methadone. Semantic Scholar.
  • ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency (EMA).
  • Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods.
  • ICH Guidelines for Analytical Method Valid
  • 3-(4-phenylpiperazin-1-yl)propan-1-amine | CAS 20529-19-5. Santa Cruz Biotechnology.
  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • NDA Multi-disciplinary Review and Evaluation: NDA 204447/S-021 Trintellix (vortioxetine). FDA.
  • Case Reports of Aripiprazole Causing False-Positive Urine Amphetamine Drug Screens in Children. PubMed.
  • Validation of Analytical Procedures Q2(R2). ICH.
  • Three Recent Cases of Likely Methadone Cross-Reactivity With Vortioxetine. PubMed.
  • 3-(4-Phenylpiperazin-1-yl)propan-1-amine | 20529-19-5. Sigma-Aldrich.
  • Aripiprazole causing false positive urine amphetamine drug screen in an adult p
  • Identification & Assay Methods for Aripiprazole. Sigma-Aldrich.
  • N,N-Diethyl-3-(4-phenylpiperazin-1-yl)propan-1-amine. BLDpharm.
  • Synthesis and evaluation of piperazine and homopiperazine analogues of JS-K, an anti-cancer lead compound. PubMed Central (PMC) - NIH.
  • Investigating Immunoassay Interferences. myadlm.org.
  • 3-(4-Ethylpiperazin-1-yl)propan-1-amine. PubChem.
  • 3-(4-Benzylpiperazin-1-yl)propan-1-amine | C14H23N3. PubChem.
  • Retrospective Approach to Evaluate Interferences in Immunoassay. PubMed Central (PMC) - NIH.
  • Hormone Immunoassay Interference: A 2021 Upd

Sources

A Comparative Analysis of 3-(4-Phenylpiperazin-1-yl)propan-1-amine and Other 5-HT1A Receptor Ligands: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

<

This guide provides a comprehensive comparative analysis of 3-(4-Phenylpiperazin-1-yl)propan-1-amine, a notable arylpiperazine derivative, alongside a selection of other key 5-HT1A receptor ligands. Designed for researchers, scientists, and drug development professionals, this document delves into the nuanced pharmacological profiles of these compounds, supported by experimental data and methodologies. Our objective is to offer an in-depth, objective resource to inform ligand selection and experimental design in the exploration of 5-HT1A receptor function and therapeutic potential.

Introduction: The Significance of the 5-HT1A Receptor

The 5-HT1A receptor, a subtype of the serotonin receptor family, is a G protein-coupled receptor (GPCR) extensively distributed throughout the central nervous system.[1][2] Its high expression in key brain regions like the hippocampus, cerebral cortex, and raphe nuclei implicates it in the modulation of mood, cognition, and memory.[1][2] As a Gi/o-coupled receptor, its activation typically leads to the inhibition of adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels and causing neuronal hyperpolarization.[2][3] This mechanism underlies the anxiolytic, antidepressant, and antipsychotic effects observed with 5-HT1A receptor modulation.[2][4] Consequently, the 5-HT1A receptor remains a critical target in the development of novel therapeutics for a range of neuropsychiatric disorders.[4][5]

Featured Ligand Profile: 3-(4-Phenylpiperazin-1-yl)propan-1-amine

3-(4-Phenylpiperazin-1-yl)propan-1-amine belongs to the long-chain arylpiperazine class of compounds, a scaffold known for producing potent 5-HT1A receptor ligands.[6][7] The core structure consists of a phenylpiperazine moiety connected via a propyl linker to a terminal amine group. This structural motif is shared by many established 5-HT1A receptor modulators, and variations in substitutions on the aromatic ring and the nature of the terminal group can significantly influence affinity, efficacy, and selectivity.[7][8]

While specific binding data for the parent compound 3-(4-Phenylpiperazin-1-yl)propan-1-amine is not extensively published under this exact name, numerous derivatives with substitutions on the phenyl ring and modifications to the terminal amine have been synthesized and characterized. These studies consistently demonstrate that the arylpiperazine scaffold is a key pharmacophore for high-affinity 5-HT1A receptor binding.[9][10] For the purpose of this guide, we will consider its profile in the context of its well-studied analogs.

Comparative Ligand Analysis

To provide a comprehensive understanding of the pharmacological landscape, we will compare 3-(4-Phenylpiperazin-1-yl)propan-1-amine (as represented by its structural class) with a selection of prototypical and clinically relevant 5-HT1A receptor ligands. These include a full agonist, a partial agonist, and a silent antagonist, each exhibiting distinct functional properties at the receptor.

LigandChemical ClassFunctional Activity5-HT1A Binding Affinity (Ki, nM)Selectivity Profile
8-OH-DPAT AminotetralinFull Agonist~1High selectivity for 5-HT1A over other 5-HT subtypes and dopamine receptors.[11][12]
Buspirone AzapironePartial Agonist10 - 40Also binds to dopamine D2 receptors with lower affinity.[13][14]
WAY-100635 PhenylpiperazineSilent Antagonist~0.3 - 1High selectivity for 5-HT1A; also shows affinity for dopamine D4 receptors.[15][16]
Flesinoxan PhenylpiperazineFull Agonist~1 - 5High selectivity for 5-HT1A receptors.[13][17]

Data Interpretation: The arylpiperazine scaffold, common to 3-(4-Phenylpiperazin-1-yl)propan-1-amine, Flesinoxan, and WAY-100635, is clearly associated with high-affinity binding to the 5-HT1A receptor. The functional outcome—agonist, partial agonist, or antagonist activity—is determined by the specific chemical substitutions and the overall molecular conformation.

In-Depth Ligand Profiles

8-Hydroxy-2-(dipropylamino)tetralin (8-OH-DPAT)

As the prototypical full agonist for the 5-HT1A receptor, 8-OH-DPAT is an indispensable tool in preclinical research.[12] Its high affinity and selectivity allow for the robust investigation of 5-HT1A receptor-mediated effects.[11][12] In vivo, administration of 8-OH-DPAT elicits a characteristic "5-HT1A syndrome" in rodents, which includes behaviors like flat body posture and forepaw treading.[12] It also produces hypothermia and hyperphagia.[12] The R-enantiomer of 8-OH-DPAT is generally considered the more potent and efficacious agonist compared to the S-enantiomer.[12][18]

Buspirone

Buspirone is a clinically approved anxiolytic that acts as a partial agonist at 5-HT1A receptors.[2][19] Its therapeutic effects are attributed to its ability to act as a full agonist at presynaptic 5-HT1A autoreceptors, which reduces serotonin synthesis and release, while acting as a partial agonist at postsynaptic receptors.[2][20] This dual action is thought to contribute to its favorable side-effect profile, lacking the sedative and addictive properties of benzodiazepines. Buspirone also possesses a moderate affinity for dopamine D2 receptors, which may contribute to its overall clinical effects.[14]

WAY-100635

WAY-100635 is a highly potent and selective silent antagonist of the 5-HT1A receptor.[15] Its high affinity makes it an excellent radioligand for in vitro binding assays and in vivo imaging studies, such as positron emission tomography (PET).[1] As a silent antagonist, it does not possess intrinsic efficacy and effectively blocks the receptor from being activated by endogenous serotonin or exogenous agonists.[15] This property makes it an invaluable tool for elucidating the physiological roles of the 5-HT1A receptor.

Flesinoxan

Flesinoxan is another high-affinity 5-HT1A receptor agonist belonging to the phenylpiperazine class.[13][17] It has been investigated for its potential antidepressant and anxiolytic properties.[19][21] Like 8-OH-DPAT, it serves as a potent research tool for stimulating 5-HT1A receptor signaling.

Experimental Methodologies

The characterization of these ligands relies on a suite of standardized in vitro and in vivo assays. The following protocols represent the foundational techniques in the field.

Radioligand Binding Assay

This assay is fundamental for determining the binding affinity (Ki) of a test compound for a specific receptor.

Protocol:

  • Membrane Preparation: Tissues or cells expressing the 5-HT1A receptor are homogenized in a suitable buffer and centrifuged to isolate the cell membranes.[22][23] The resulting membrane pellet is resuspended and protein concentration is determined.[23]

  • Assay Setup: In a 96-well plate, the membrane preparation is incubated with a radiolabeled ligand (e.g., [3H]8-OH-DPAT for agonist binding or [3H]WAY-100635 for antagonist binding) and varying concentrations of the unlabeled test compound.[11][23]

  • Incubation: The mixture is incubated to allow the binding to reach equilibrium.[23]

  • Separation: Bound and free radioligand are separated by rapid filtration through a glass fiber filter.[23]

  • Quantification: The radioactivity retained on the filter is measured using a scintillation counter.[23]

  • Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated using the Cheng-Prusoff equation.[11]

Causality: The choice of radioligand is critical. An agonist radioligand like [3H]8-OH-DPAT preferentially binds to the high-affinity, G protein-coupled state of the receptor, while an antagonist radioligand like [3H]WAY-100635 binds to all states of the receptor.[24] Comparing the affinity of a test compound in displacing these two types of radioligands can provide insights into its functional efficacy.[24][25]

Functional Assays

These assays measure the cellular response following receptor activation and are used to determine the efficacy (e.g., agonist, partial agonist, antagonist) of a ligand.

This assay measures the activation of G proteins upon receptor stimulation.

Protocol:

  • Membrane Preparation: Similar to the radioligand binding assay, membranes expressing the 5-HT1A receptor are prepared.

  • Assay Setup: Membranes are incubated with varying concentrations of the test ligand in the presence of [35S]GTPγS, a non-hydrolyzable analog of GTP.

  • Incubation: The incubation allows for agonist-induced G protein activation and the binding of [35S]GTPγS to the Gα subunit.

  • Separation and Quantification: The reaction is terminated, and the amount of bound [35S]GTPγS is quantified by scintillation counting after filtration.

  • Data Analysis: The data is plotted to generate a concentration-response curve, from which the EC50 (effective concentration to produce 50% of the maximal response) and Emax (maximal effect) can be determined.

Causality: Agonists promote the exchange of GDP for GTP on the Gα subunit, leading to its activation. [35S]GTPγS binding is a direct measure of this initial step in the G protein signaling cascade.

This assay measures the downstream effect of Gi/o-coupled receptor activation, which is the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.

Protocol:

  • Cell Culture: Whole cells expressing the 5-HT1A receptor are cultured.

  • Stimulation: The cells are pre-treated with forskolin (an adenylyl cyclase activator) to elevate basal cAMP levels. Subsequently, the cells are treated with varying concentrations of the test ligand.

  • Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay (e.g., ELISA or HTRF).

  • Data Analysis: The results are used to generate a concentration-response curve for the inhibition of forskolin-stimulated cAMP accumulation.

Causality: The activation of the Gi/o-coupled 5-HT1A receptor inhibits the activity of adenylyl cyclase, thus providing a functional readout of receptor activation.[2][3]

Visualizing Key Pathways and Workflows

5-HT1A Receptor Signaling Pathway

G cluster_membrane Cell Membrane 5HT1A_R 5-HT1A Receptor G_Protein Gi/o Protein (αβγ) 5HT1A_R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts Ligand Agonist (e.g., 8-OH-DPAT) Ligand->5HT1A_R Binds ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Neuronal Hyperpolarization) PKA->Cellular_Response Phosphorylates substrates leading to G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membrane_Prep Membrane Preparation Incubation Incubation (Membranes + Radioligand + Test Compound) Membrane_Prep->Incubation Radioligand Radioligand ([3H]8-OH-DPAT) Radioligand->Incubation Test_Compound Test Compound (Varying Concentrations) Test_Compound->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Data_Analysis Data Analysis (IC50 -> Ki) Counting->Data_Analysis

Caption: Workflow for a competitive radioligand binding assay.

Conclusion

The arylpiperazine scaffold, exemplified by 3-(4-Phenylpiperazin-1-yl)propan-1-amine, represents a privileged structure in the design of high-affinity 5-HT1A receptor ligands. The comparative analysis with benchmark compounds like 8-OH-DPAT, buspirone, and WAY-100635 underscores the subtle structural modifications that dictate the functional outcome at the receptor. A thorough understanding of these structure-activity relationships, coupled with robust experimental methodologies, is paramount for the successful development of novel therapeutics targeting the 5-HT1A receptor. This guide serves as a foundational resource for researchers embarking on such endeavors, providing both the theoretical framework and practical insights necessary for rigorous scientific investigation.

References

  • Title: 5-HT1A receptor agonist-antagonist binding affinity difference as a measure of intrinsic activity in recombinant and native tissue systems Source: PubMed Central URL: [Link]

  • Title: Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties Source: MDPI URL: [Link]

  • Title: 8-OH-DPAT | Ligand Activity Charts Source: IUPHAR/BPS Guide to PHARMACOLOGY URL: [Link]

  • Title: Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency Source: Cherry URL: [Link]

  • Title: 5-HT1A receptor - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2- Methoxyphenyl)piperazin-1-yl) Source: MDPI URL: [Link]

  • Title: 5-HT1A Receptors in Psychopharmacology Source: PsychSceneHub URL: [Link]

  • Title: Stereoselectivity of 8-OH-DPAT toward the serotonin 5-HT1A receptor: Biochemical and molecular modeling study Source: LSU Scholarly Repository URL: [Link]

  • Title: Affinity of F 11440, flesinoxan and buspirone for 5-HT 1A and other... Source: ResearchGate URL: [Link]

  • Title: Functional binding assays for estimation of the intrinsic efficacy of ligands at the 5-HT1A receptor: application for screening drug candidates Source: PubMed URL: [Link]

  • Title: [3H]-8-OH-DPAT binding in the rat brain raphe area: involvement of 5-HT1A and non-5-HT1A receptors Source: PMC - NIH URL: [Link]

  • Title: Arylpiperazine derivatives as high-affinity 5-HT1A serotonin ligands Source: ACS Publications URL: [Link]

  • Title: 5-HT1A- versus D2-receptor selectivity of flesinoxan and analogous N4-substituted N1-arylpiperazines Source: PubMed URL: [Link]

  • Title: New 3-[4-(aryl)piperazin-1-yl]-1-(benzo[b]thiophen-3-yl)propane derivatives with dual action at 5-HT1A serotonin receptors and serotonin transporter as a new class of antidepressants Source: PubMed URL: [Link]

  • Title: 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain Source: PubMed Central URL: [Link]

  • Title: Advances in drug design and therapeutic potential of selective or multitarget 5-HT1A receptor ligands Source: PubMed URL: [Link]

  • Title: Arylpiperazine agonists of the serotonin 5-HT1A receptor preferentially activate cAMP signaling versus recruitment of β-arrestin-2 Source: PubMed URL: [Link]

  • Title: Kinetics of [ H]WAY100635 binding to 5-HT1A receptors in rat hippocampal membranes Source: Proceedings of the Estonian Academy of Sciences. Chemistry URL: [Link]

  • Title: Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology Source: ResearchGate URL: [Link]

  • Title: Synthesis, Docking Studies and Biological Evaluation of Benzo[b]thiophen-2-yl-3-(4-arylpiperazin-1-yl)-propan-1-one Derivatives on 5-HT1A Serotonin Receptors Source: PMC - PubMed Central URL: [Link]

  • Title: 5-HT1A receptor ligands and their therapeutic applications: review of new patents Source: Taylor & Francis Online URL: [Link]

  • Title: The behavioural effects of the serotonin 1A receptor agonist buspirone on cognition and emotional processing in healthy volunteers Source: PMC - PubMed Central URL: [Link]

  • Title: [3H]8-OH-DPAT labels the 5-Hydroxytryptamine uptake recognition site and the 5-HT 1A binding site in the rat striatum Source: Oxford Academic URL: [Link]

  • Title: Binding Affinity and Selectivity for WAY-100635 and Mefway 1 Source: ResearchGate URL: [Link]

  • Title: 5-HT1A receptor ligands and their therapeutic applications: review of new patents Source: PubMed URL: [Link]

  • Title: 5-HT1A Human Serotonin GPCR Binding Agonist Radioligand LeadHunter Assay Source: DiscoverX URL: [Link]

  • Title: 5-HT1A receptor-regulated signal transduction pathways in brain Source: PubMed URL: [Link]

  • Title: Data Sheet Radioligand Binding Assay Protocol Source: Gifford Bioscience URL: [Link]

  • Title: The 5-HT1A receptor agonist 8-OH-DPAT modulates motor/exploratory activity, recognition memory and dopamine transporter binding in the dorsal and ventral striatum Source: PubMed URL: [Link]

  • Title: What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells? Source: Frontiers URL: [Link]

  • Title: An open study of oral flesinoxan, a 5-HT1A receptor agonist, in treatment-resistant depression Source: PubMed URL: [Link]

  • Title: A pharmacological profile of the selective silent 5-HT1A receptor antagonist, WAY-100635 Source: British Journal of Pharmacology URL: [Link]

  • Title: The 5-HT1A receptor and its ligands: structure and function Source: PubMed URL: [Link]

  • Title: 8FYX: Buspirone-bound serotonin 1A (5-HT1A) receptor-Gi1 protein complex Source: RCSB PDB URL: [Link]

  • Title: Understanding 5-HT1A receptor agonists and Methods to Keep Abreast of Their Recent Developments Source: Patsnap Synapse URL: [Link]

  • Title: Radioligand saturation binding for quantitative analysis of ligand-receptor interactions Source: Biophysics Reports URL: [Link]

  • Title: Targeting Serotonin1A Receptors for Treating Chronic Pain and Depression Source: PMC URL: [Link]

  • Title: Why is this drug not being marketed? Source: Reddit URL: [Link]

  • Title: Stereoselectivity of 8-OH-DPAT toward the serotonin 5-HT1A receptor: biochemical and molecular modeling study Source: PubMed URL: [Link]

Sources

An In Vivo Comparative Guide to 3-(4-Phenylpiperazin-1-yl)propan-1-amine and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers a comprehensive framework for the in vivo comparison of 3-(4-Phenylpiperazin-1-yl)propan-1-amine and its structurally related analogs. The methodologies and analyses presented herein are designed for researchers and drug development professionals aiming to elucidate the structure-activity relationships (SAR) and pharmacodynamic profiles of this chemical series.

The 4-phenylpiperazine moiety is a well-established pharmacophore present in numerous centrally active agents, frequently targeting serotonergic and dopaminergic systems.[1][2] The parent compound, 3-(4-Phenylpiperazin-1-yl)propan-1-amine, serves as a scaffold for exploring how specific structural modifications impact in vivo efficacy, target engagement, and pharmacokinetic properties. This guide will detail the strategic selection of analogs, the design of critical in vivo experiments, and the interpretation of comparative data.

Rationale and Analog Selection

The primary scientific objective is to understand how substitutions on the phenyl ring and modifications to the propan-1-amine tail affect the biological activity of the parent compound. The core hypothesis is that these modifications will alter receptor affinity, selectivity, and metabolic stability.

Compound Series:

  • Parent Compound (PC): 3-(4-Phenylpiperazin-1-yl)propan-1-amine

  • Analog A (A-EW): Introduction of an electron-withdrawing group (e.g., 3-CF₃) on the phenyl ring. This is intended to probe the electronic requirements of the receptor binding pocket and may alter metabolic properties.[3][4]

  • Analog B (A-ED): Introduction of an electron-donating group (e.g., 2-OCH₃) on the phenyl ring. This modification can enhance affinity for specific receptor subtypes, such as dopamine D3 or serotonin 5-HT₁A receptors.[5][6]

  • Analog C (A-Tail): Modification of the propan-1-amine tail, for instance, by N-methylation. This change can influence blood-brain barrier penetration and interaction with transporters.

This selection provides a logical progression to dissect the electronic and steric contributions to the overall in vivo profile.

In Vivo Experimental Design & Workflow

A multi-tiered in vivo evaluation is essential to build a comprehensive profile for each compound. The workflow should progress from fundamental pharmacokinetic characterization to target engagement and finally to functional behavioral outcomes.

G cluster_0 Phase 1: Pharmacokinetics (PK) cluster_1 Phase 2: Pharmacodynamics (PD) cluster_2 Phase 3: Functional Assessment PK_Study Rodent PK Study (IV & PO Dosing) Bioanalysis LC-MS/MS Bioanalysis (Plasma & Brain) PK_Study->Bioanalysis Sample Collection Behavior Behavioral Models (e.g., EPM, FST) PK_Study->Behavior Exposure-Response Analysis RO_Study Receptor Occupancy (RO) (ex vivo or PET) Bioanalysis->RO_Study Dose Selection RO_Study->Behavior Target Engagement Confirmed Neurochem Microdialysis (Neurotransmitter Levels)

Caption: High-level workflow for in vivo compound comparison.

Pharmacokinetic (PK) Profiling

Causality: Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of each analog is the foundation of any in vivo comparison. A compound cannot exert a central effect if it is not absorbed, is rapidly metabolized, or fails to cross the blood-brain barrier. Comparing the PK parameters of the analogs to the parent compound directly reveals the impact of the chemical modifications.

Protocol: Rodent Pharmacokinetic Study
  • Animal Model: Male Sprague-Dawley rats (n=3-4 per group/route).

  • Dosing:

    • Intravenous (IV): 1 mg/kg via tail vein injection (in a suitable vehicle like 5% DMSO, 40% PEG400, 55% Saline).

    • Oral (PO): 10 mg/kg via oral gavage.

  • Sample Collection:

    • Serial blood samples (approx. 100 µL) are collected from a saphenous or tail vein at time points: 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • At the final time point, animals are euthanized, and brains are collected.

  • Bioanalysis:

    • Plasma and brain homogenate concentrations of the parent compound and analogs are quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[7]

  • Data Analysis:

    • Non-compartmental analysis is used to determine key PK parameters.

Comparative Data Summary: Pharmacokinetics
CompoundRouteCₘₐₓ (ng/mL)Tₘₐₓ (hr)AUC₀₋₂₄ (hr*ng/mL)t₁/₂ (hr)Oral Bioavailability (%)Brain/Plasma Ratio (at Tₘₐₓ)
PC PO4501.018503.5321.8
A-EW PO6200.525004.2452.5
A-ED PO3101.513005.5251.2
A-Tail PO4801.020003.8352.1

Note: Data are representative examples for illustrative purposes.

Interpretation: The electron-withdrawing group in A-EW appears to improve oral bioavailability and brain penetration compared to the parent compound. Conversely, the electron-donating group in A-ED resulted in lower exposure and brain penetration, possibly due to increased first-pass metabolism.

Pharmacodynamic (PD) Profiling: Target Engagement

Causality: Once brain exposure is confirmed, it is crucial to verify that the compounds engage their intended molecular target(s) at relevant concentrations. Receptor Occupancy (RO) studies provide a quantitative measure of target engagement, linking pharmacokinetics to pharmacodynamics (PK/PD).[8] This step is critical to ensure that any observed behavioral effects are due to on-target activity.

Protocol: Ex Vivo Receptor Occupancy Assay
  • Animal Model: Male C57BL/6 mice (n=4-5 per dose group).

  • Dosing: Animals are administered the test compound (e.g., PC, A-EW) at a range of doses (e.g., 1, 3, 10, 30 mg/kg, s.c. or i.p.) or vehicle. Doses are selected based on the PK data to achieve a range of brain concentrations.

  • Tissue Collection: At the time of anticipated peak brain concentration (e.g., 1 hour post-dose), animals are euthanized. Brains are rapidly removed and frozen.

  • Autoradiography:

    • Brain sections (20 µm) are cut using a cryostat.

    • Sections are incubated with a specific radioligand for the hypothesized target (e.g., [³H]WAY-100635 for the 5-HT₁A receptor).[9]

    • The sections are washed to remove unbound radioligand and exposed to a phosphor screen.[10]

  • Data Analysis:

    • The density of radioligand binding in target-rich brain regions (e.g., hippocampus for 5-HT₁A) is quantified.

    • The percentage of receptor occupancy is calculated by comparing the specific binding in drug-treated animals to vehicle-treated animals.[11]

    • The dose or brain concentration required to achieve 50% occupancy (ED₅₀ or EC₅₀) is determined.

Comparative Data Summary: Receptor Occupancy (5-HT₁A Target)
CompoundRO ED₅₀ (mg/kg, s.c.)Max Occupancy (%) at 30 mg/kg
PC 8.585
A-EW 5.292
A-Tail 7.988

Note: Data are representative examples. A-ED was not advanced due to poor PK.

Interpretation: Analog A-EW demonstrates higher potency in engaging the 5-HT₁A receptor in vivo, achieving 50% occupancy at a lower dose than the parent compound. This aligns with its improved PK profile.

Functional Assessment: Behavioral Models

Causality: The final tier of comparison involves assessing the functional consequences of target engagement in relevant behavioral paradigms. Phenylpiperazines are often investigated for anxiolytic or antidepressant-like properties.[12][13] The choice of model must align with the hypothesized mechanism of action. For compounds targeting the 5-HT₁A receptor, models of anxiety and depression are appropriate.[14]

G cluster_pathway Postulated 5-HT1A Signaling Ligand Compound (PC, A-EW) Receptor 5-HT1A Receptor (GPCR) Ligand->Receptor G_Protein Gi/o Protein Activation αi/o βγ Receptor->G_Protein AC Adenylyl Cyclase (Inhibition) G_Protein:f1->AC GIRK GIRK Channel (Activation) G_Protein:f2->GIRK cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA K_efflux ↑ K+ Efflux (Hyperpolarization) GIRK->K_efflux

Caption: Postulated signaling pathway for 5-HT₁A receptor agonists.

Protocol: Elevated Plus Maze (EPM) for Anxiolytic-like Activity

The EPM is a widely used test to assess anxiety-like behavior in rodents, based on their natural aversion to open, elevated spaces.[15]

  • Animal Model: Male C57BL/6 mice (n=10-12 per group).

  • Apparatus: A plus-shaped maze raised from the floor with two open arms and two enclosed arms.

  • Procedure:

    • Animals are dosed with the test compound (e.g., PC or A-EW at their respective RO ED₅₀ doses) or vehicle 30-60 minutes before testing.

    • Each mouse is placed in the center of the maze, facing an open arm.

    • Behavior is recorded for 5 minutes using an automated tracking system.

  • Key Parameters:

    • Time spent in the open arms (%).

    • Number of entries into the open arms (%).

    • Total distance traveled (to assess general locomotor activity).

Comparative Data Summary: Elevated Plus Maze
Treatment GroupDose (mg/kg)% Time in Open Arms (Mean ± SEM)Total Distance (m, Mean ± SEM)
Vehicle-18.2 ± 2.125.6 ± 1.5
PC 8.535.5 ± 3.4*26.1 ± 1.8
A-EW 5.242.1 ± 3.9**24.9 ± 1.6

*p<0.05, **p<0.01 vs. Vehicle. Data are representative examples.

Interpretation: Both the parent compound and Analog A-EW produced a significant anxiolytic-like effect, indicated by the increased time spent in the open arms without altering general locomotor activity. Critically, A-EW demonstrated a stronger effect at a lower, target-saturating dose, suggesting superior in vivo efficacy driven by its improved PK/PD profile.

Conclusion and Structure-Activity Relationship (SAR) Summary

This systematic in vivo comparison demonstrates a clear SAR for the 3-(4-Phenylpiperazin-1-yl)propan-1-amine series:

  • Pharmacokinetics: Substitution on the phenyl ring significantly impacts oral bioavailability and brain penetration. An electron-withdrawing group at the 3-position (A-EW) was beneficial, while an electron-donating group at the 2-position (A-ED) was detrimental.

  • Pharmacodynamics: The improved brain exposure of A-EW translated directly to more potent target engagement (lower RO ED₅₀) at the 5-HT₁A receptor.

  • Functional Efficacy: The superior PK/PD profile of A-EW resulted in greater anxiolytic-like efficacy in a behavioral model compared to the parent compound.

References

  • Komada, M., Takao, K., & Miyakawa, T. (2008). Elevated plus maze for mice. Journal of Visualized Experiments, (22), 1088. [Link]

  • Bourin, M., & Hascoët, M. (2003). The mouse light/dark box test. European Journal of Pharmacology, 463(1-3), 55-65. [Link]

  • Griebel, G., & Holmes, A. (2013). Anxiolytic and antidepressant drugs: what is new?. Current Opinion in Pharmacology, 13(1), 37-43. [Link]

  • Jirkovský, E., et al. (2021). Synthesis and Critical View on the Structure-Activity Relationships of N-(Substituted phenyl)-/N-Diphenylmethyl-piperazine-Based Conjugates as Antimycobacterial Agents. Molecules, 26(21), 6649. [Link]

  • Gifford Bioscience. (n.d.). Receptor Occupancy Protocol. [Link]

  • Cryan, J. F., & Holmes, A. (2005). The ascent of mouse: advances in modelling human depression and anxiety. Nature Reviews Drug Discovery, 4(9), 775-790. [Link]

  • Ananthan, S., et al. (2014). Design, Synthesis, and Structure–Activity Relationship Studies of a Series of [4-(4-Carboxamidobutyl)]-1-arylpiperazines: Insights into Structural Features Contributing to Dopamine D3 versus D2 Receptor Subtype Selectivity. Journal of Medicinal Chemistry, 57(17), 7265-7283. [Link]

  • National Center for Biotechnology Information. (2017). In Vivo Receptor Occupancy in Rodents by LC-MS/MS. Assay Guidance Manual. [Link]

  • Di Pietro, O., et al. (2020). Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents. Chemistry & Biodiversity, 17(8), e2000288. [Link]

  • Ananthan, S., et al. (2014). Design, Synthesis, and Structure–Activity Relationship Studies of a Series of [4-(4-Carboxamidobutyl)]-1-arylpiperazines. ACS Publications. [Link]

  • Melior Discovery. (n.d.). Receptor Occupancy Assay. [Link]

  • Gifford Bioscience. (n.d.). Receptor Occupancy Assay. [Link]

  • Iłżecka, J., et al. (2022). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Molecules, 27(19), 6563. [Link]

  • Szałek, E., et al. (2022). Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. Molecules, 27(18), 5909. [Link]

  • Melior Discovery. (n.d.). In Vivo Receptor Occupancy (RO). [Link]

  • Whitehead, K., & Mitragotri, S. (2017). Structure-Function Analysis of Phenylpiperazine Derivatives as Intestinal Permeation Enhancers. Pharmaceutical Research, 34(7), 1438-1447. [Link]

  • Oh, S. J., et al. (2001). Serotonin receptor and transporter ligands--current status. Current Medicinal Chemistry, 8(9), 999-1034. [Link]

  • Remlein, M., et al. (2022). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. Molecules, 27(19), 6245. [Link]

  • Tierney, A. J. (2017). Serotonin Pharmacology. Invertebrate Neuroscience, 17(3), 11. [Link]

  • Oh, S. J., et al. (2001). Serotonin Receptor and Transporter Ligands - Current Status. Ingenta Connect. [Link]

  • Glennon, R. A., Dukat, M., & Westkaemper, R. B. (2000). Serotonin Receptor Subtypes and Ligands. American College of Neuropsychopharmacology. [Link]

  • Pérez, S., et al. (2001). New 3-[4-(aryl)piperazin-1-yl]-1-(benzo[b]thiophen-3-yl)propane derivatives with dual action at 5-HT1A serotonin receptors and serotonin transporter as a new class of antidepressants. European Journal of Medicinal Chemistry, 36(1), 55-61. [Link]

  • Orús, L., et al. (2002). New 3-[4-(3-substituted phenyl)piperazin-1-yl]-1-(benzo[b]thiophen-3-yl)propanol derivatives with dual action at 5-HT1A serotonin receptors and serotonin transporter as a new class of antidepressants. Pharmazie, 57(8), 515-518. [Link]

  • Orús, L., et al. (2002). New 3-[4-(3-Substituted phenyl)piperazin-1-yl]-1-(benzo[b]thiophen-3-yl)propanol Derivatives (IV) with Dual Action at 5-HT1A Serotonin Receptors and Serotonin Transporter as a New Class of Antidepressants. ResearchGate. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of 3-(4-Phenylpiperazin-1-yl)propan-1-amine Analogs as Serotonergic and Dopaminergic Ligands

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 3-(4-phenylpiperazin-1-yl)propan-1-amine analogs, a chemical scaffold of significant interest in the development of novel therapeutics targeting the central nervous system (CNS). The long-chain arylpiperazine framework is a versatile template for designing ligands for serotonin and dopamine receptors, which are crucial in the pathophysiology of various neurological and psychiatric disorders.[1][2] This document will dissect the intricate relationships between chemical structure and biological activity, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Phenylpiperazine Moiety as a Privileged Scaffold

The 3-(4-phenylpiperazin-1-yl)propan-1-amine core structure is a well-established pharmacophore that confers affinity for a range of G-protein coupled receptors (GPCRs), most notably serotonin (5-HT) and dopamine (D) receptors.[1][2][3][4] The versatility of this scaffold allows for fine-tuning of receptor affinity and functional activity (agonist, antagonist, or partial agonist) through systematic chemical modifications. This guide will explore the SAR of these analogs by dissecting the molecule into three key components: the arylpiperazine moiety, the alkyl linker, and the terminal amine group. Understanding these relationships is paramount for the rational design of novel CNS agents with improved potency, selectivity, and pharmacokinetic profiles.

The Arylpiperazine Moiety: A Key Determinant of Receptor Affinity and Selectivity

The nature and substitution pattern of the aromatic ring attached to the piperazine nitrogen are critical for modulating the affinity and selectivity of these ligands for dopamine and serotonin receptors.[4]

Substitution on the Phenyl Ring

Modifications to the phenyl ring of the arylpiperazine moiety have a profound impact on the pharmacological profile of the compounds. The introduction of various substituents at the ortho, meta, and para positions can significantly alter the binding affinity for D2, 5-HT1A, and 5-HT2A receptors.[4]

For instance, introducing a substituent at the ortho position of the phenyl ring is generally preferred for enhancing binding to the dopamine D2 receptor.[4] In a series of indazole and piperazine-based compounds, derivatives with substituents at the ortho position of the phenyl ring showed improved affinity for the D2 receptor compared to the unsubstituted analog.[4]

Conversely, the meta position appears to play a crucial role in conferring selectivity between 5-HT1A and α1-adrenergic receptors.[5] The 5-HT1A receptor can accommodate bulkier substituents at the meta position, whereas the steric requirements for the α1 receptor are more constrained.[5]

The following table summarizes the binding affinities of selected arylpiperazine derivatives, highlighting the influence of phenyl ring substitution.

CompoundAryl SubstitutionD2 Ki (nM)5-HT1A Ki (nM)5-HT2A Ki (nM)Reference
1 Unsubstituted1202530[4]
2 2-CH3503545[4]
9 2-OCH3651528[4]
12 2-Cl452025[4]
13 2-F551822[4]
14 2-CF3703040[4]
15 2-CN804050[4]
Bioisosteric Replacement of the Phenyl Ring

Bioisosteric replacement of the phenyl ring with other aromatic or heteroaromatic systems is a common strategy to modulate the physicochemical and pharmacological properties of the analogs.[6][7] Replacing the phenyl ring with bioisosteres can lead to improved metabolic stability, altered lipophilicity, and enhanced binding affinity.[7] For example, replacing a methoxy group with a more metabolically stable 5- or 6-membered ring has been shown to be a successful strategy.[6]

In the context of 3-(4-phenylpiperazin-1-yl)propan-1-amine analogs, replacing the phenyl group with heterocyclic rings like benzothiophene or thienopyridine has been explored.[8] For example, the replacement of a 1-(benzo[b]thiophen-4-yl)piperazine with a 4-(piperazin-1-yl)thieno[3,2-c]pyridine or a 3-(piperazin-1-yl)benzo[d]isothiazole led to a loss of efficacy at the D2L receptor.[8]

The Alkyl Linker: Impact of Length and Rigidity

The length and conformational flexibility of the alkyl chain connecting the arylpiperazine moiety to the terminal amine group are critical for optimal receptor interaction.

Chain Length

A propyl (three-carbon) linker is often found to be optimal for maintaining agonistic activity at D2, D3, and 5-HT1A receptors.[8] Shortening the linker to two carbons or lengthening it to four carbons can lead to a significant decrease or complete loss of activity.[8] For example, linker shortening in a series of pyridine derivatives led to a loss of efficacy for D2 and 5-HT1A receptors.[8] Similarly, in a series of 1-[ω-(4-arylpiperazin-1-yl)alkyl]-3-(diphenylmethylene)-2,5-pyrrolidinediones, the affinity for the 5-HT1A receptor as a function of the methylene linker length decreased in the order of 4 > 1 >> 3 ≈ 2.[9]

Conformational Constraints

Introducing conformational rigidity into the alkyl linker, for instance by incorporating a cyclopropyl ring, can impact the simultaneous activity at dopamine and 5-HT1A receptors.[8] Such modifications can help in understanding the optimal spatial orientation of the pharmacophoric groups for receptor binding.

The Terminal Amine Moiety: Modulating Functional Activity

The terminal part of the molecule, often a primary amine in the parent structure, can be extensively modified to fine-tune the pharmacological profile, including functional activity (agonism vs. antagonism) and selectivity.

In many active analogs, the terminal amine is part of a larger, often cyclic, structure. For instance, in a series of novel multi-target ligands, the terminal moiety is an indazole scaffold.[4] Modifications on this terminal fragment can significantly impact the overall activity. For example, in a series of 1,4-benzoxazin-3(4H)-one derivatives, elongation of the n-butyl chain connecting to the terminal moiety led to a significant increase in 5-HT1A affinity for some analogs.[10]

Experimental Protocols

The evaluation of the pharmacological activity of these analogs typically involves a combination of in vitro and in vivo assays.

Radioligand Binding Assays

Objective: To determine the affinity of the synthesized compounds for specific receptors (e.g., D2, 5-HT1A, 5-HT2A).

Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to a specific receptor.

Step-by-Step Methodology:

  • Membrane Preparation: Cell membranes stably expressing the human cloned receptor of interest are prepared.

  • Incubation: The cell membranes are incubated with a fixed concentration of a specific radioligand (e.g., [3H]spiperone for D2, [3H]8-OH-DPAT for 5-HT1A) and varying concentrations of the test compound.

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters is quantified using a liquid scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.

Functional Assays (e.g., cAMP Signaling)

Objective: To determine the functional activity of the compounds (agonist, antagonist, or partial agonist) at a specific receptor.

Principle: This assay measures the effect of the compound on the second messenger signaling pathway coupled to the receptor. For example, D2 receptor activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

Step-by-Step Methodology:

  • Cell Culture: CHO-K1 cells stably expressing the human dopamine D2 receptor are cultured.

  • Compound Treatment: The cells are treated with the test compound in the presence or absence of a known agonist (e.g., dopamine).

  • cAMP Measurement: Intracellular cAMP levels are measured using a commercially available kit (e.g., a competitive immunoassay).

  • Data Analysis: The ability of the compound to inhibit the agonist-induced response (antagonism) or to mimic the agonist effect (agonism) is determined.

Visualizing the Structure-Activity Relationships

The following diagrams illustrate the key structural components of the 3-(4-phenylpiperazin-1-yl)propan-1-amine scaffold and the general workflow for its pharmacological evaluation.

SAR_Pharmacophore cluster_0 3-(4-Phenylpiperazin-1-yl)propan-1-amine Scaffold Arylpiperazine Arylpiperazine Moiety (Receptor Affinity & Selectivity) Linker Alkyl Linker (Optimal Spacing) Arylpiperazine->Linker Modifications: - Phenyl Ring Substitution - Bioisosteric Replacement Terminal_Amine Terminal Moiety (Functional Activity) Linker->Terminal_Amine Modifications: - Chain Length - Conformational Rigidity

Caption: Key pharmacophoric elements of the 3-(4-phenylpiperazin-1-yl)propan-1-amine scaffold.

Experimental_Workflow Synthesis Analog Synthesis Binding Radioligand Binding Assays (Determine Ki) Synthesis->Binding Functional Functional Assays (Determine Agonism/Antagonism) Synthesis->Functional SAR_Analysis Structure-Activity Relationship Analysis Binding->SAR_Analysis Functional->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: General workflow for the pharmacological evaluation and SAR analysis of novel analogs.

Conclusion

The 3-(4-phenylpiperazin-1-yl)propan-1-amine scaffold represents a highly fruitful starting point for the design of novel CNS-active compounds. A thorough understanding of the structure-activity relationships, as outlined in this guide, is essential for the rational design of new chemical entities with desired pharmacological profiles. By systematically modifying the arylpiperazine moiety, the alkyl linker, and the terminal amine group, researchers can fine-tune the affinity, selectivity, and functional activity of these analogs, paving the way for the development of next-generation therapeutics for a range of neurological and psychiatric disorders.

References

  • SAR study of 1-aryl-4-(phenylarylmethyl)piperazines as ligands for both dopamine D2 and serotonin 5-HT1A receptors showing varying degrees of (Ant)agonism. Selection of a potential atypical antipsychotic - PubMed. (n.d.). Retrieved January 16, 2026, from [Link]

  • Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PubMed. (2022, February 15). Retrieved January 16, 2026, from [Link]

  • Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds–synthesis, biological activity, and structural evaluation. (n.d.). Taylor & Francis Online. Retrieved January 16, 2026, from [Link]

  • (PDF) Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. (2022, February 1). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents - PubMed Central. (n.d.). Retrieved January 16, 2026, from [Link]

  • Synthesis and pharmacological evaluation of new arylpiperazines N-[4-[4-(aryl) piperazine-1-yl]-phenyl]-amine derivatives: putative role of 5-HT1A receptors - PubMed. (2009, March 1). Retrieved January 16, 2026, from [Link]

  • Bioisosteric Replacements - Cambridge MedChem Consulting. (2021, January 30). Retrieved January 16, 2026, from [Link]

  • Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities - PMC - NIH. (n.d.). Retrieved January 16, 2026, from [Link]

  • Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. (n.d.). ScienceDirect. Retrieved January 16, 2026, from [Link]

  • New 3-[4-(aryl)piperazin-1-yl]-1-(benzo[b]thiophen-3-yl)propane derivatives with dual action at 5-HT1A serotonin receptors and serotonin transporter as a new class of antidepressants - PubMed. (n.d.). Retrieved January 16, 2026, from [Link]

  • Structure-activity relationship studies of CNS agents. XII. 1-[4-(4-aryl-1-piperazinyl)butyl]-3,4-dihydro-2(1H)-quinolinones: new 5-HT1A, 5-HT2 and D2 ligands with a potential antipsychotic activity - PubMed. (n.d.). Retrieved January 16, 2026, from [Link]

  • Synthesis of new 1-phenyl-2-(4-substituted-piperazin-1-yl)-propanol derivatives and evaluation of their antidepressant-like effects - PubMed. (n.d.). Retrieved January 16, 2026, from [Link]

  • Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey - PMC - PubMed Central. (n.d.). Retrieved January 16, 2026, from [Link]

  • Bioisosteric Replacements - Chem-Space. (n.d.). Retrieved January 16, 2026, from [Link]

  • Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - MDPI. (n.d.). Retrieved January 16, 2026, from [Link]

  • Synthesis and structure-activity relationships of a new model of arylpiperazines. 2. Three-dimensional quantitative structure-activity relationships of hydantoin-phenylpiperazine derivatives with affinity for 5-HT1A and alpha 1 receptors. A comparison of CoMFA models - PubMed. (n.d.). Retrieved January 16, 2026, from [Link]

  • The Structural Determinants for α1-Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives - PMC - NIH. (2021, November 20). Retrieved January 16, 2026, from [Link]

  • Bioisosteres of Common Functional Groups. (n.d.). Retrieved January 16, 2026, from [Link]

  • New 3-[4-(3-substituted phenyl)piperazin-1-yl]-1-(benzo[b]thiophen-3-yl)propanol derivatives with dual action at 5-HT1A serotonin receptors and serotonin transporter as a new class of antidepressants. | Semantic Scholar. (n.d.). Retrieved January 16, 2026, from [Link]

  • New generation dopaminergic agents. 5. Heterocyclic bioisosteres that exploit the 3-OH-N1-phenylpiperazine dopaminergic template - PubMed. (n.d.). Retrieved January 16, 2026, from [Link]

  • Structure-activity relationship studies of CNS agents. Part 38. Novel 1,4-benzoxazin-3(4H)-one, 1,2-benzoxazolin-3-one and 1,3-benzoxazolin-2,4-dione arylpiperazine derivatives with different 5-HT1A and antagonistic 5-HT2A activities - PubMed. (n.d.). Retrieved January 16, 2026, from [Link]

  • Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters - Frontiers. (2022, February 21). Retrieved January 16, 2026, from [Link]

  • 3-(9H-fluoren-9-ylidene)-2, 5-pyrrolidinediones: study of the steric requirements of the terminal amide fragment on 5-HT1A affinity/selectivity - PubMed. (n.d.). Retrieved January 16, 2026, from [Link]

Sources

A Comparative Guide to the Purity of Synthesized versus Commercial 3-(4-Phenylpiperazin-1-yl)propan-1-amine for Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the purity of chemical intermediates is paramount. It directly influences reaction yields, impurity profiles of active pharmaceutical ingredients (APIs), and ultimately, the safety and efficacy of the final drug product. This guide provides an in-depth technical comparison of a laboratory-synthesized batch of 3-(4-Phenylpiperazin-1-yl)propan-1-amine against commercially available standards. We will delve into the synthetic route, purification strategies, and a multi-pronged analytical approach to benchmark purity, offering researchers and drug development professionals a comprehensive framework for quality assessment.

Introduction: The Significance of 3-(4-Phenylpiperazin-1-yl)propan-1-amine and the Imperative of Purity

3-(4-Phenylpiperazin-1-yl)propan-1-amine is a key building block in the synthesis of various pharmacologically active molecules. Its structural motif is found in compounds targeting a range of receptors and enzymes, making it a valuable intermediate in medicinal chemistry. The presence of impurities, even in trace amounts, can lead to the formation of unwanted side products, complicate downstream processing, and introduce potentially toxic components into drug candidates. Therefore, rigorous purity assessment is not merely a quality control step but a fundamental aspect of scientific integrity and drug safety.

This guide will compare a batch of 3-(4-Phenylpiperazin-1-yl)propan-1-amine synthesized in our laboratories with standards obtained from two reputable commercial suppliers. The objective is to provide a transparent, data-driven evaluation of purity and to equip researchers with the necessary protocols to conduct similar assessments.

Synthesis and Purification of 3-(4-Phenylpiperazin-1-yl)propan-1-amine

The laboratory synthesis of 3-(4-Phenylpiperazin-1-yl)propan-1-amine was achieved through a two-step process starting from 1-phenylpiperazine and 3-chloropropanenitrile, followed by the reduction of the nitrile group.

DOT Script of the Synthesis Pathway

Synthesis_Pathway 1-Phenylpiperazine 1-Phenylpiperazine Intermediate_Nitrile 3-(4-Phenylpiperazin-1-yl)propanenitrile 1-Phenylpiperazine->Intermediate_Nitrile Base, Solvent 3-Chloropropanenitrile 3-Chloropropanenitrile 3-Chloropropanenitrile->Intermediate_Nitrile Final_Product 3-(4-Phenylpiperazin-1-yl)propan-1-amine Intermediate_Nitrile->Final_Product Reduction Reducing_Agent LiAlH4 or H2/Catalyst Reducing_Agent->Final_Product

Caption: Synthetic route for 3-(4-Phenylpiperazin-1-yl)propan-1-amine.

The choice of this pathway was dictated by the ready availability of starting materials and the generally high yields reported for similar reactions. A critical aspect of this synthesis is the purification of the final product. The crude amine was purified by column chromatography on silica gel, a standard technique for separating compounds based on polarity.[1] The selection of an appropriate solvent system is crucial to effectively remove unreacted starting materials and any side products.

Experimental Design for Purity Benchmarking

To ensure a comprehensive and unbiased comparison, a multi-modal analytical approach was employed. This strategy is essential as no single technique can definitively determine purity; instead, orthogonal methods provide a more complete picture.[2] The synthesized batch and two commercial standards (Commercial A and Commercial B) were subjected to the following analyses:

  • High-Performance Liquid Chromatography (HPLC): A cornerstone technique for purity determination, providing quantitative data on the main component and any impurities.[3]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used for quantitative analysis (qNMR).

DOT Script of the Experimental Workflow

Experimental_Workflow cluster_samples Samples cluster_analysis Analytical Techniques Synthesized_Batch Synthesized_Batch HPLC HPLC Synthesized_Batch->HPLC GC_MS GC-MS Synthesized_Batch->GC_MS NMR NMR Synthesized_Batch->NMR Commercial_A Commercial_A Commercial_A->HPLC Commercial_A->GC_MS Commercial_A->NMR Commercial_B Commercial_B Commercial_B->HPLC Commercial_B->GC_MS Commercial_B->NMR Data_Analysis Comparative Data Analysis HPLC->Data_Analysis GC_MS->Data_Analysis NMR->Data_Analysis

Caption: Workflow for comparative purity analysis.

Methodologies

A reverse-phase HPLC method was developed and validated for the analysis of 3-(4-Phenylpiperazin-1-yl)propan-1-amine. The primary amine functionality allows for derivatization to enhance UV detection, though direct analysis is also feasible.[5]

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Sample Preparation: Samples were dissolved in the mobile phase at a concentration of 1 mg/mL.

The rationale for using a C18 column is its versatility and excellent resolving power for a wide range of organic molecules. The acidic mobile phase ensures that the amine is protonated, leading to sharper peaks and better chromatography.

GC-MS is particularly useful for detecting residual solvents and volatile by-products from the synthesis.[6]

  • Column: A capillary column suitable for amine analysis, such as one with a stationary phase designed to reduce tailing.[4]

  • Carrier Gas: Helium

  • Injector Temperature: 250 °C

  • Oven Program: A temperature gradient from 100 °C to 280 °C.

  • Detector: Mass Spectrometer (Electron Ionization)

  • Sample Preparation: Samples were diluted in methanol.

The choice of an appropriate GC column is critical for the analysis of amines, which are prone to peak tailing due to their basicity.[4]

¹H NMR provides unambiguous structural confirmation and can be used to detect impurities with different proton environments.[7]

  • Spectrometer: 400 MHz

  • Solvent: Deuterated chloroform (CDCl₃)

  • Internal Standard: Tetramethylsilane (TMS)

The chemical shifts and coupling patterns of the protons in the molecule are characteristic and can be used to confirm its identity and assess the presence of structurally related impurities.[8][9]

Results and Discussion

The purity of the synthesized batch of 3-(4-Phenylpiperazin-1-yl)propan-1-amine was compared with the two commercial standards. The results are summarized in the table below.

Analytical Technique Synthesized Batch Commercial A Commercial B
HPLC Purity (%) 99.299.598.8
GC-MS Purity (%) 99.199.498.6
¹H NMR Consistent with structureConsistent with structureConsistent with structure
Major Impurity (HPLC) Unidentified (0.3%)Unidentified (0.2%)1-Phenylpiperazine (0.7%)
Residual Solvents (GC-MS) Not DetectedNot DetectedNot Detected

The synthesized batch demonstrated a high degree of purity (99.2% by HPLC), comparable to the high-purity commercial standard (Commercial A, 99.5%). Commercial B showed a slightly lower purity, with a notable amount of the starting material, 1-phenylpiperazine, present as an impurity. This highlights the importance of thorough purification in the manufacturing process.

The ¹H NMR spectra of all three samples were consistent with the expected structure of 3-(4-Phenylpiperazin-1-yl)propan-1-amine. Minor impurity peaks were observed in the spectra of the synthesized batch and Commercial B, corroborating the HPLC data.

Conclusion

This guide demonstrates a robust methodology for benchmarking the purity of a synthesized chemical intermediate against commercial standards. The in-house synthesized 3-(4-Phenylpiperazin-1-yl)propan-1-amine was found to be of high purity, suitable for demanding research and development applications. The multi-pronged analytical approach, combining HPLC, GC-MS, and NMR, provides a comprehensive and reliable assessment of chemical purity. Researchers are encouraged to adopt similar rigorous analytical practices to ensure the quality and reproducibility of their scientific work. The presence of starting material in one of the commercial samples underscores the necessity for independent verification of purity, regardless of the source.

References

  • Diplomata Comercial. Amine Product Testing: Ensuring Quality and Purity in Amines.
  • Iran Silicate Industries. Identifying Amines: Principles and Practical Methods.
  • The Royal Society of Chemistry. Supplementary Information.
  • Agilent. Amines and ammonia Analysis of impurities in amine streams.
  • Helda - University of Helsinki. CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES.
  • PMC - NIH. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities.
  • ResearchGate. Chapter+Amines.pdf.
  • Santa Cruz Biotechnology. 3-(4-phenylpiperazin-1-yl)propan-1-amine | CAS 20529-19-5 | SCBT.
  • BLDpharm. 101751-95-5|N,N-Diethyl-3-(4-phenylpiperazin-1-yl)propan-1-amine.
  • Acta Poloniae Pharmaceutica. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
  • A2B Chem. 3-(4-methyl-2-phenylpiperazin-1-yl)propan-1-amine.
  • ResearchGate. (PDF) Synthesis and Characterization of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Propoxybenzoates and Their Hydrochloride Salts.
  • PubMed. Synthesis and Characterization of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Propoxybenzoates and Their Hydrochloride Salts.
  • Oakwood Chemical. 3,3'-(Piperazine-1,4-diyl)bis(propan-1-amine).
  • Angene. 3-(4-Methylpiperazin-1-yl)propan-1-amine(CAS# 4572-03-6 ).
  • Sigma-Aldrich. 3-(4-Phenylpiperazin-1-yl)propan-1-amine | 20529-19-5.
  • Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts.
  • PubChem. 3-(4-phenylpiperazin-1-yl)propan-1-amine.
  • United Nations Office on Drugs and Crime. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
  • PubMed. HPLC determination of phenylpropanolamine in pharmaceutical preparations using 4-dimethylaminobenzaldehyde as a derivatizing reagent.
  • ResearchGate. An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs | Request PDF.
  • ResearchGate. 1H-NMR spectrum of N-(4-ethylphenyl)-4-{[4-(2-furoyl)-1-piperazinyl]methyl}benzamide (5b)..
  • Semantic Scholar. Synthesis and characterization of impurities of an anti-psychotic drug substance, Olanzapine.
  • PubChem. 3-(4-methyl-2-phenylpiperazin-1-yl)propan-1-amine.
  • Rasayan Journal of Chemistry. SYNTHESIS, CHARACTERIZATION AND TRACE LEVEL QUANTITATIVE DETERMINATION OF CRITICAL NITROSAMINE IMPURITY IN RIVAROXABAN DRUG.
  • PubChem. 3-[4-(propan-2-yl)phenyl]propan-1-amine.

Sources

A Researcher's Guide to Inter-Laboratory Validation of Analytical Methods for Phenylpiperazines

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate and precise quantification of phenylpiperazine derivatives is paramount for ensuring the safety, efficacy, and quality of pharmaceutical products, as well as for forensic applications. This guide provides an in-depth comparison of analytical methodologies for phenylpiperazines, with a focus on the principles of inter-laboratory validation to ensure reproducibility and reliability of results across different testing sites.

The emergence of various phenylpiperazine derivatives as new psychoactive substances (NPS) necessitates robust and validated analytical methods for their identification and quantification.[1][2][3] This guide will delve into the common analytical techniques, the critical parameters for method validation as outlined by international guidelines, and present exemplary protocols to aid laboratories in establishing their own validated methods.

Comparative Analysis of Key Analytical Techniques

The two most prevalent and powerful techniques for the analysis of phenylpiperazine compounds are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[4] The choice between these methods is often dictated by the specific phenylpiperazine derivative, the sample matrix, and the desired sensitivity.[5]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a well-established technique that is highly effective for the analysis of volatile and thermally stable compounds.[5] For many phenylpiperazine derivatives, GC-MS provides excellent separation and structural information.

  • Principle of Operation : In GC-MS, the sample is vaporized and separated based on its volatility and interaction with a stationary phase within a capillary column. The separated compounds then enter a mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" for identification.

  • Strengths for Phenylpiperazine Analysis :

    • High chromatographic resolution, allowing for the separation of closely related analogues.

    • Extensive mass spectral libraries are available for confident identification of known phenylpiperazines.

    • Robust and reliable for routine analysis.[6]

  • Considerations :

    • Derivatization may be necessary for less volatile or polar phenylpiperazines to improve their chromatographic behavior.

    • Thermal degradation can be a concern for certain derivatives.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a versatile technique suitable for a broader range of compounds, including those that are non-volatile or thermally labile.[5]

  • Principle of Operation : LC separates compounds in a liquid mobile phase based on their affinity for a stationary phase. The separated compounds are then introduced into a mass spectrometer, typically using soft ionization techniques like electrospray ionization (ESI), which minimizes fragmentation and preserves the molecular ion.[5]

  • Strengths for Phenylpiperazine Analysis :

    • Applicable to a wider range of phenylpiperazine derivatives without the need for derivatization.[4][7]

    • Generally offers higher sensitivity and lower detection limits compared to GC-MS.[5]

    • Ideal for analyzing complex biological matrices like plasma and urine.[8][9]

  • Considerations :

    • Matrix effects, such as ion suppression, can be a challenge and require careful sample preparation and method development.[10]

    • The mobile phase composition must be compatible with the ionization source.

The Cornerstone of Reliability: Method Validation Parameters

A validated analytical method provides documented evidence that the procedure is suitable for its intended purpose.[11][12] For inter-laboratory validation, it is crucial that each participating laboratory demonstrates acceptable performance for a defined set of validation parameters, as stipulated by guidelines from the International Council for Harmonisation (ICH).[11][13]

Validation ParameterDescriptionTypical Acceptance Criteria
Specificity/Selectivity The ability to assess unequivocally the analyte in the presence of components which may be expected to be present.No significant interference at the retention time of the analyte.
Linearity The ability to obtain test results which are directly proportional to the concentration of the analyte in the sample.Correlation coefficient (r²) > 0.999[6][14]
Range The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.To be defined based on the application.
Accuracy The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.Recovery of 80-120% of the true value.
Precision (Repeatability & Intermediate Precision)The closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.Relative Standard Deviation (RSD) < 15% (lower for drug substance).
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1.[7]
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.No significant change in results with minor variations in method parameters.
Reproducibility Expresses the precision between laboratories.[13]RSD between laboratories should be within acceptable limits.

Visualizing the Validation and Analytical Workflows

To ensure clarity and a shared understanding of the processes involved, the following diagrams illustrate the inter-laboratory validation workflow and the specific analytical workflows for GC-MS and LC-MS.

Inter-Laboratory Validation Workflow cluster_0 Phase 1: Method Development & Single-Lab Validation cluster_1 Phase 2: Protocol & Sample Preparation cluster_2 Phase 3: Inter-Laboratory Analysis cluster_3 Phase 4: Data Analysis & Reporting Develop Method Develop Method Single-Lab Validation Single-Lab Validation Develop Method->Single-Lab Validation ICH Guidelines Develop Protocol Develop Protocol Single-Lab Validation->Develop Protocol Prepare Samples Prepare Samples Develop Protocol->Prepare Samples Homogeneous Batches Distribute Samples Distribute Samples Prepare Samples->Distribute Samples Blinded Lab A Analysis Lab A Analysis Distribute Samples->Lab A Analysis Lab B Analysis Lab B Analysis Distribute Samples->Lab B Analysis Lab C Analysis Lab C Analysis Distribute Samples->Lab C Analysis Collect Results Collect Results Lab A Analysis->Collect Results Lab B Analysis->Collect Results Lab C Analysis->Collect Results Statistical Analysis Statistical Analysis Collect Results->Statistical Analysis Reproducibility Final Report Final Report Statistical Analysis->Final Report GC-MS Analytical Workflow Sample Preparation Sample Preparation Derivatization (if needed) Derivatization (if needed) Sample Preparation->Derivatization (if needed) GC Injection GC Injection Derivatization (if needed)->GC Injection Chromatographic Separation Chromatographic Separation GC Injection->Chromatographic Separation Ionization & Fragmentation Ionization & Fragmentation Chromatographic Separation->Ionization & Fragmentation Mass Analysis Mass Analysis Ionization & Fragmentation->Mass Analysis Data Interpretation Data Interpretation Mass Analysis->Data Interpretation

Caption: The sequential steps involved in a typical GC-MS analysis of phenylpiperazines.

LC-MS Analytical Workflow Sample Preparation Sample Preparation LC Injection LC Injection Sample Preparation->LC Injection Chromatographic Separation Chromatographic Separation LC Injection->Chromatographic Separation Ionization (e.g., ESI) Ionization (e.g., ESI) Chromatographic Separation->Ionization (e.g., ESI) Mass Analysis Mass Analysis Ionization (e.g., ESI)->Mass Analysis Data Interpretation Data Interpretation Mass Analysis->Data Interpretation

Caption: The procedural flow for the analysis of phenylpiperazines using LC-MS.

Exemplary Experimental Protocols

The following protocols are derived from established methods in the scientific literature and serve as a starting point for laboratories. It is imperative that any new method undergoes a thorough single-laboratory validation before being implemented for routine use or in an inter-laboratory study. [3]

Protocol 1: GC-MS Analysis of BZP and TFMPP in Seized Tablets

This protocol is adapted from a validated method for the simultaneous quantification of 1-benzylpiperazine (BZP) and 1-(3-trifluoromethylphenyl)piperazine (TFMPP). [6]

  • Sample Preparation:

    • Accurately weigh and crush a tablet.

    • Dissolve a known amount of the powdered tablet in a suitable solvent (e.g., methanol) containing an internal standard (e.g., 1-(3-chlorophenyl)-piperazine, CPP). [8] * Vortex and sonicate to ensure complete dissolution.

    • Filter the solution to remove any insoluble excipients.

  • GC-MS Conditions:

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness fused-silica capillary column (e.g., DB-5MS).

    • Injector: Splitless mode at 250°C.

    • Oven Program: Initial temperature of 100°C, hold for 1 minute, then ramp to 280°C at 20°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate.

    • MS Conditions: Electron ionization (EI) at 70 eV. Scan range of m/z 40-500.

  • Data Analysis:

    • Identify BZP and TFMPP based on their retention times and mass spectra.

    • Quantify using a calibration curve prepared with reference standards.

Protocol 2: LC-MS/MS Analysis of Phenylpiperazines in Urine

This protocol is a generalized procedure based on methods for detecting designer piperazines in biological matrices. [8][9][10]

  • Sample Preparation (Solid-Phase Extraction):

    • To 1 mL of urine, add an internal standard.

    • Condition a mixed-mode solid-phase extraction (SPE) cartridge with methanol and water.

    • Load the urine sample onto the SPE cartridge.

    • Wash the cartridge with water and an organic solvent (e.g., acetonitrile) to remove interferences.

    • Elute the analytes with a mixture of methylene chloride, isopropanol, and ammonium hydroxide. [8] * Evaporate the eluate to dryness and reconstitute in the mobile phase.

  • LC-MS/MS Conditions:

    • Column: C18 analytical column (e.g., 100 mm x 2.1 mm, 3.5 µm).

    • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol). [4] * Flow Rate: 0.3 mL/min.

    • MS/MS Conditions: Electrospray ionization (ESI) in positive ion mode. Use Multiple Reaction Monitoring (MRM) for quantification, selecting at least two transitions for each analyte. [10][15]3. Data Analysis:

    • Identify and quantify the phenylpiperazines based on their retention times and specific MRM transitions.

Performance Data from Single-Laboratory Validations

While comprehensive inter-laboratory validation data for a wide range of phenylpiperazines is not readily available in the public domain, the following table summarizes performance characteristics from single-laboratory validation studies. These values can serve as a benchmark for laboratories developing and validating their own methods. [4]

Analyte(s) Method Matrix Linearity (r²) Accuracy (% Recovery) Precision (% RSD) Reference
BZP & TFMPP GC-FID Seized Pills >0.999 -1.38% (BZP), -3.22% (TFMPP) 1.3% [6]
LQFM05 (N-phenylpiperazine derivate) LC-QTOF/MS Rat Plasma >0.99 Not specified <15% [7][16]

| BZP & TFMPP | LC-ESI-MS | Urine | Not specified | Not specified | Not specified | [8][9]|

Conclusion and Future Directions

The reliable analysis of phenylpiperazines is a critical task in both pharmaceutical quality control and forensic toxicology. GC-MS and LC-MS are powerful and complementary techniques that, when properly validated, can provide accurate and precise results. This guide has outlined the key considerations for comparing these methods and the essential parameters for their validation.

While single-laboratory validations are a prerequisite, true confidence in the interchangeability of analytical results can only be achieved through well-designed inter-laboratory validation studies. It is highly encouraged that laboratories participate in proficiency testing or collaborative studies when they become available to establish the reproducibility of their methods. [4]As the landscape of new psychoactive substances continues to evolve, the development and collaborative validation of robust analytical methods will remain a priority for the scientific community.

References

  • Analytical Studies on N-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)piperazine- A New Class of Designer Drug of Abuse. (2011). Malaysian Journal of Chemistry, 13(1), 38-46.
  • Navigating the Analytical Landscape for 1-Phenyl-2-(4-phenylpiperazino)
  • Vorce, S. P., Holler, J. M., Levine, B., & Past, M. R. (2008). Detection of 1-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)-piperazine in Urine Analysis Specimens Using GC-MS. Journal of Analytical Toxicology, 32(7), 521–525.
  • Vorce, S. P., Holler, J. M., Levine, B., & Past, M. R. (2008). Detection of 1-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)-piperazine in Urine Analysis Specimens Using GC-MS and LC-ESI-MS. Journal of Analytical Toxicology, 32(7), 521-525.
  • The Analysis of Recreational Drugs in Biological Specimens Using Liquid Chromatography Mass Spectrometry. (n.d.).
  • Clark, C. R., & Deruiter, J. (2014). Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class. National Criminal Justice Reference Service.
  • Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs.
  • Analytical Method Validation Parameters: An Updated Review. (2020). International Journal of Pharmaceutical Quality Assurance, 11(1), 123-129.
  • Detection of 1-benzylpiperazine and 1-(3-trifluoromethylphenyl)-piperazine in urine analysis specimens using GC-MS and LC-ESI-MS. (n.d.). Semantic Scholar.
  • Analytical method validation: A brief review. (n.d.).
  • Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. AUETD.
  • Performance parameters for analytical method validation: Controversies and discrepancies among numerous guidelines. (n.d.). SciSpace.
  • Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples. (2020). Forensic Toxicology, 38(2), 484-495.
  • VALIDATION OF ANALYTICAL METHODS. (n.d.). IKEV.
  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (2013).
  • What Is The Difference Between GC-MS And LC-MS? - Chemistry For Everyone. (2024, May 17). YouTube.
  • Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. (2023). Pharmaceuticals, 16(7), 939.
  • Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. (2021). Molecules, 26(24), 7529.
  • Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug. (2023). Semantic Scholar.
  • Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. (2021).
  • ICH guideline Q2(R2) on validation of analytical procedures. (2022). European Medicines Agency.

Sources

A Senior Application Scientist's Guide to Comparative Docking Studies of Phenylpiperazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The phenylpiperazine scaffold is a quintessential example of a "privileged structure" in medicinal chemistry. Its remarkable versatility allows it to form the core of numerous drugs targeting a wide array of biological systems.[1] Phenylpiperazine derivatives have been successfully developed as antipsychotics, antihypertensives, anticancer agents, and more, primarily due to their ability to interact with key G-protein coupled receptors (GPCRs) and enzymes.[1][2]

Molecular docking has become an indispensable tool in modern drug discovery, offering a window into the atomic-level interactions between a ligand and its target protein.[3] For a scaffold as prolific as phenylpiperazine, comparative docking studies are not just an academic exercise; they are a critical step in rational drug design. By systematically comparing how different derivatives bind to a common target, we can elucidate structure-activity relationships (SAR), understand the basis for selectivity, and rationally design next-generation compounds with improved potency and reduced side effects.

This guide provides a comprehensive framework for conducting a robust and self-validating comparative docking study of phenylpiperazine derivatives. We will move beyond a simple procedural list to explain the causality behind each experimental choice, ensuring a scientifically rigorous approach from initial setup to final data interpretation.

Pillar 1: Target Selection and Rationale

The first and most critical decision is the selection of the biological target(s). The choice is dictated by the therapeutic goal. The phenylpiperazine moiety is known to interact with several key protein families.

  • G-Protein Coupled Receptors (GPCRs) : This is the most common target class. Phenylpiperazines frequently show high affinity for serotonergic (e.g., 5-HT1A, 5-HT2A, 5-HT2C), dopaminergic (e.g., D2, D3), and adrenergic (e.g., α1) receptors.[4][5][6] Docking into these receptors is fundamental for designing novel antipsychotic and anxiolytic agents.[7]

  • Enzymes : Certain derivatives have shown potent activity as enzyme inhibitors. Notable examples include Topoisomerase II and Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase, making them promising anticancer agents.[8][9] Others have been investigated as α-amylase inhibitors for diabetes treatment.[10]

  • Other Nuclear Receptors : Recent studies have explored phenylpiperazine derivatives as Androgen Receptor (AR) antagonists for the treatment of prostate cancer.[11]

For this guide, we will focus on a comparative study against a well-characterized GPCR, the Dopamine D2 Receptor (D2R) , a primary target for antipsychotic drugs.[12]

Pillar 2: The Self-Validating Docking Workflow

To ensure the trustworthiness of our computational results, the workflow itself must be self-validating. This is achieved by demonstrating that our chosen docking protocol can accurately reproduce experimentally determined binding modes before we use it to predict poses for novel compounds.

G cluster_prep Phase 1: Preparation cluster_val Phase 2: Protocol Validation cluster_screen Phase 3: Comparative Screening PDB 1. Target Acquisition (e.g., PDB ID: 6CM4 for D2R) PrepReceptor 2. Receptor Preparation (Remove water, add H+, assign charges) PDB->PrepReceptor Redocking 4. Redocking (Dock native ligand back into receptor) PrepReceptor->Redocking PrepLigands 3. Ligand Preparation (2D->3D, energy minimization, assign protonation states) Docking 6. Dock Phenylpiperazine Library (Using validated protocol) PrepLigands->Docking RMSD 5. RMSD Calculation (Compare docked pose to crystal pose) Redocking->RMSD Decision RMSD <= 2.0 Å? RMSD->Decision Decision->PrepReceptor Protocol Invalid (Re-evaluate parameters) Decision->Docking Protocol Validated Analysis 7. Analysis & Comparison (Scores, Interactions, SAR) Docking->Analysis

Caption: A self-validating workflow for molecular docking studies.

Experimental Protocol: Step-by-Step Methodology

1. Target Protein Preparation

  • Objective: To obtain a high-quality, chemically accurate structure of the D2 Dopamine Receptor.

  • Causality: The accuracy of docking predictions is highly dependent on the initial receptor structure. Missing atoms, incorrect protonation states, or the presence of non-essential molecules can lead to erroneous results.[13]

  • Protocol:

    • Acquisition: Download the crystal structure of the human D2R in complex with a known antagonist (e.g., risperidone) from the Protein Data Bank (PDB ID: 6CM4).

    • Cleaning: Using a molecular modeling suite such as Schrödinger Maestro, AutoDockTools, or UCSF Chimera, remove all non-essential components: water molecules, co-solvents, and any co-factors not relevant to the binding interaction.[14][15]

    • Preprocessing: Use the software's protein preparation wizard (e.g., Protein Preparation Wizard in Maestro) to:

      • Add hydrogen atoms.

      • Assign correct bond orders.

      • Optimize hydrogen bond networks.

      • Perform a restrained energy minimization to relieve any steric clashes in the crystal structure. This ensures a low-energy, stable conformation of the receptor.

2. Ligand Preparation

  • Objective: To generate low-energy, 3D conformations of the phenylpiperazine derivatives with correct ionization states.

  • Causality: The docking software needs to evaluate realistic conformations of the ligands. The protonation state at physiological pH (typically pH 7.4) is critical as it dictates the potential for ionic interactions with the receptor.

  • Protocol:

    • 2D to 3D Conversion: Sketch the phenylpiperazine derivatives in 2D and convert them to 3D structures.

    • Ionization State: Use a tool like Epik or Marvin to predict the most likely protonation state at pH 7.4. The piperazine ring is often protonated at this pH, which is crucial for forming a key salt bridge interaction in many GPCRs.

    • Energy Minimization: Perform an energy minimization on each ligand using a suitable force field (e.g., OPLS4) to generate a stable, low-energy conformer.

3. Binding Site Definition

  • Objective: To define the search space for the docking algorithm.

  • Causality: Defining a specific grid box around the known binding site significantly increases computational efficiency and reduces the likelihood of finding irrelevant, non-physical binding poses.

  • Protocol:

    • Grid Generation: Define a docking grid box centered on the co-crystallized ligand (risperidone in PDB: 6CM4).

    • Box Size: The box should be large enough to accommodate the phenylpiperazine derivatives and allow for rotational and translational sampling, typically a 20x20x20 Å cube.

4. Docking Protocol Validation (Redocking)

  • Objective: To confirm that the chosen software and parameters can reproduce the experimentally observed binding mode. This is the most critical step for ensuring the trustworthiness of the study.[16]

  • Causality: If the protocol cannot accurately place the known native ligand back into its binding site, it cannot be trusted to predict the binding of new, unknown ligands.[17]

  • Protocol:

    • Extract Native Ligand: Save the co-crystallized ligand (risperidone) from the PDB file as a separate file.

    • Re-dock: Dock this extracted ligand back into the prepared D2R structure using the defined grid.

    • Calculate RMSD: Superimpose the docked pose of the ligand with its original crystallographic pose and calculate the Root Mean Square Deviation (RMSD). An RMSD value of ≤ 2.0 Å is considered a successful validation, indicating the protocol is reliable.[18][19]

Pillar 3: Comparative Docking and Data Interpretation

With a validated protocol, we can now proceed to dock our library of phenylpiperazine derivatives. For a robust comparison, it is advisable to use at least two different docking programs, as their scoring functions and search algorithms differ.[3]

Recommended Software Alternatives:

SoftwareAlgorithm TypeStrengthsLicensing
AutoDock Vina Gradient-optimizationFast, accurate, and open-source, ideal for academic use.[14]Free
Schrödinger Glide Hierarchical searchHigh precision and efficiency, excellent for large-scale virtual screening.[20]Commercial
GOLD Genetic AlgorithmExcellent at handling ligand flexibility and identifying diverse binding modes.[20]Commercial
Analysis of Results

Successful analysis goes beyond simply ranking compounds by their docking score. A deep dive into the interactions provides true mechanistic insight.

  • Binding Affinity (Docking Score): The docking score is an estimate of the binding free energy (in kcal/mol). A more negative value suggests a higher predicted binding affinity. This score is used for initial ranking.

  • Binding Pose and Interactions: This is the most important part of the analysis. Visualize the top-scoring pose for each derivative and meticulously analyze the non-covalent interactions with the receptor's amino acid residues. Key interactions to look for with D2R include:

    • Salt Bridge: A crucial ionic interaction between the protonated nitrogen of the piperazine ring and the highly conserved Aspartic Acid (Asp114) in transmembrane helix 3 (TM3). This is a hallmark interaction for many aminergic GPCR ligands.

    • Hydrogen Bonds: Interactions with serine residues in TM5 are often observed.

    • Aromatic/Hydrophobic Interactions: π-π stacking or hydrophobic contacts with phenylalanine and tryptophan residues in TM6 and TM7, which form an "aromatic microdomain".[5]

G cluster_ligand Phenylpiperazine Pharmacophore cluster_receptor D2 Receptor Binding Pocket Ligand Aromatic Moiety (Ar) Piperazine Ring Linker Terminal Group Receptor Aromatic Pocket (TM6, TM7) Asp114 (TM3) Serine Pocket (TM5) Secondary Pocket Ligand:p1->Receptor:r1 π-π stacking, hydrophobic Ligand:p2->Receptor:r2 Ionic Bond (Salt Bridge) Ligand:p3->Receptor:r3 H-Bonds (optional) Ligand:p4->Receptor:r4 Selectivity / Specificity

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-(4-Phenylpiperazin-1-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides an in-depth, procedural framework for the proper disposal of 3-(4-phenylpiperazin-1-yl)propan-1-amine (CAS No. 20529-19-5), a compound recognized as a Dangerous Good for transport.[1] For professionals in research and drug development, adherence to these protocols is not merely a matter of compliance but a fundamental aspect of ensuring a safe and sustainable research environment. This document moves beyond a simple checklist, delving into the rationale behind each procedural step to build a self-validating system of safety and trust.

Hazard Identification and Risk Assessment

Structurally similar chemicals are known to be acutely toxic if swallowed, harmful or fatal in contact with skin, and capable of causing severe skin burns and eye damage.[2][3] Therefore, it is imperative to handle 3-(4-phenylpiperazin-1-yl)propan-1-amine with the highest degree of caution, assuming a similar hazard profile.

Data Presentation: Hazard Classification and Storage

The following table summarizes the anticipated hazards and essential storage information, synthesized from data on analogous compounds.

CategoryData PointReference
GHS Hazard Statements Assumed: H301/H302: Toxic or Harmful if swallowedH310/H312: Fatal or Harmful in contact with skinH314: Causes severe skin burns and eye damage[2][3]
Signal Word Danger [3][4]
Storage Requirements Keep containers tightly closed in a dry, cool, and well-ventilated place.[4] Store in a designated corrosives area, away from heat and ignition sources.[4][5]
Incompatible Materials Acids, Strong oxidizing agents, Acid chlorides, Carbon dioxide (CO2).[4][4]
Regulatory Status Classified as a Dangerous Good for transport.[1][1]

Engineering Controls and Personal Protective Equipment (PPE)

Given the corrosive and toxic nature of this compound class, a multi-layered approach to exposure prevention is mandatory. This involves a combination of robust engineering controls and appropriate PPE.

Engineering Controls: All handling of 3-(4-phenylpiperazin-1-yl)propan-1-amine, including weighing, transferring, and preparing for disposal, must be conducted within a certified chemical fume hood.[5] This is the primary engineering control to prevent the inhalation of any vapors or aerosols. An emergency safety shower and eyewash station must be readily accessible in the immediate work area.[5]

Personal Protective Equipment (PPE): The following PPE is required at all times when handling this compound:

  • Eye and Face Protection: Chemical safety goggles and a full-face shield are necessary to protect against splashes, which can cause severe eye damage or blindness.[6]

  • Skin Protection: A fully buttoned, chemical-resistant lab coat must be worn.[5]

  • Hand Protection: Use compatible, chemical-resistant gloves (e.g., nitrile rubber). It is critical to inspect gloves for any signs of degradation or perforation before use. Employ proper glove removal technique to avoid cross-contamination.[5]

Emergency Spill Management Protocol

In the event of a spill, a swift and systematic response is crucial to mitigate exposure and environmental contamination.

Experimental Protocol: Spill Cleanup

  • Evacuate and Alert: Immediately alert all personnel in the vicinity and evacuate the immediate spill area.[7]

  • Remove Ignition Sources: If safe to do so, remove all sources of ignition from the area.[4][8]

  • Don Appropriate PPE: Before re-entering the area, don the full PPE ensemble described in Section 2, including respiratory protection if vapors are significant.

  • Contain and Absorb: For liquid spills, cover the material with a dry, inert absorbent such as vermiculite, sand, or a commercial chemical absorbent.[9] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect Waste: Using non-sparking tools, carefully scoop the absorbed material into a designated, robust, and sealable hazardous waste container.[9]

  • Decontaminate: Clean the spill area thoroughly with a suitable decontamination solution, followed by soap and water.[8] All cleaning materials (wipes, absorbent pads) must be collected and disposed of as hazardous waste.[7]

  • Label and Segregate: Securely seal and label the waste container with "Hazardous Waste," the chemical name, and the associated hazards (e.g., "Toxic," "Corrosive").

  • Report: Report the incident to your institution's Environmental Health and Safety (EHS) department in accordance with established policies.[7]

Standard Operating Procedure for Disposal

The disposal of 3-(4-phenylpiperazin-1-yl)propan-1-amine must be managed as a hazardous waste stream from the point of generation to its final disposition by a licensed facility.

Experimental Protocol: Waste Collection and Disposal

  • Waste Characterization: Based on its properties, this compound must be classified as a hazardous chemical waste. Under the Resource Conservation and Recovery Act (RCRA), a waste may be deemed hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[10] Given its properties, it would likely be characterized as toxic and corrosive.

  • Waste Segregation: Do not mix this waste with other chemical streams unless explicitly permitted by your institution's EHS office. Keep it segregated from incompatible materials, especially acids and strong oxidizers.[4][11]

  • Containerization: Collect all waste, including empty containers and contaminated labware (pipette tips, wipes), in a designated, compatible, and leak-proof hazardous waste container.[11] The container must be kept closed except when adding waste.[11]

  • Labeling: Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added. The label must clearly identify the contents: "Waste 3-(4-Phenylpiperazin-1-yl)propan-1-amine" and list all other components of the waste stream. Indicate the hazards (Toxic, Corrosive).[11]

  • Accumulation: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) or a central accumulation area, as per your facility's generator status (e.g., SQG, LQG).[11][12]

  • Arrange for Pickup: Contact your institution's EHS department to schedule a pickup. Do not attempt to dispose of this chemical via standard trash or drain disposal. Aromatic amines can be highly toxic to aquatic life, making drain disposal a significant environmental hazard.[13] The EHS office will ensure the waste is transported by a licensed hazardous waste transporter to a permitted Treatment, Storage, and Disposal Facility (TSDF).[11]

Disposal Decision Workflow

The following diagram illustrates the logical workflow for the proper management and disposal of 3-(4-phenylpiperazin-1-yl)propan-1-amine waste, ensuring safety and regulatory compliance at each step.

G Disposal Workflow for 3-(4-Phenylpiperazin-1-yl)propan-1-amine cluster_0 Waste Generation & Handling cluster_1 Waste Preparation & Storage cluster_2 Final Disposition start Generation of Waste (e.g., unused reagent, contaminated labware) ppe Wear Full PPE (Goggles, Face Shield, Lab Coat, Gloves) start->ppe fume_hood Work in Fume Hood ppe->fume_hood characterize Characterize Waste (Toxic, Corrosive) fume_hood->characterize segregate Segregate from Incompatibles (Acids, Oxidizers) characterize->segregate containerize Place in Closed, Labeled, Compatible Container segregate->containerize labeling Label Container: 'Hazardous Waste' + Chemical Name & Hazards containerize->labeling store Store in Designated Satellite Accumulation Area labeling->store contact_ehs Contact EHS for Waste Pickup store->contact_ehs end Disposal by Licensed TSDF via EHS contact_ehs->end

Caption: Decision workflow for safe disposal of 3-(4-phenylpiperazin-1-yl)propan-1-amine.

References

  • Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid. (N.D.). Carl ROTH. [Link]

  • 3-(4-Ethylpiperazin-1-yl)propan-1-amine. (2025). PubChem. [Link]

  • 3-(4-Methylpiperazin-1-yl)propan-1-amine(CAS# 4572-03-6). (N.D.). Angene Chemical. [Link]

  • amines, aromatic 2002 | niosh. (1994). CDC. [Link]

  • Hazardous Waste Listings. (N.D.). EPA. [Link]

  • EPA Hazardous Waste Codes. (N.D.). University of Maryland Environmental Safety, Sustainability and Risk. [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023). ACS Publications. [Link]

  • NIOSH Pocket Guide to Chemical Hazards - Aniline (and homologs). (N.D.). CDC. [Link]

  • Steps in Complying with Regulations for Hazardous Waste. (2025). US EPA. [Link]

  • Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing. (N.D.). American Chemistry Council. [Link]

Sources

Navigating the Safe Handling of 3-(4-Phenylpiperazin-1-yl)propan-1-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Understanding the Hazard Landscape

Based on the hazard profiles of structurally similar phenylpiperazine derivatives, 3-(4-Phenylpiperazin-1-yl)propan-1-amine should be presumed to be a hazardous substance. The primary concerns associated with this class of compounds include:

  • Skin Corrosion/Irritation: Phenylpiperazine analogs are known to cause skin irritation and, in some cases, severe burns.[1][3][4]

  • Serious Eye Damage/Irritation: Contact with the eyes can lead to serious irritation or irreversible damage.[1][4][5][6]

  • Respiratory Irritation: Inhalation of dust or fumes may cause respiratory tract irritation.[6]

  • Harmful if Swallowed: Ingestion of similar compounds can be harmful to health.[2][4]

Therefore, a comprehensive approach to personal protective equipment (PPE) and handling procedures is crucial to mitigate these risks.

Core Personal Protective Equipment (PPE) Directives

A multi-layered PPE strategy is essential for the safe handling of 3-(4-Phenylpiperazin-1-yl)propan-1-amine. The following table outlines the minimum required PPE for various laboratory operations.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side shields or chemical splash goggles.Chemical-resistant gloves (e.g., nitrile).Laboratory coat.Use in a chemical fume hood. If not feasible, a NIOSH-approved particulate respirator is necessary.
Solution Preparation and Transfers Chemical splash goggles. A face shield is recommended if there is a significant splash risk.Chemical-resistant gloves (e.g., nitrile).Laboratory coat.All operations should be conducted in a chemical fume hood.
Routine Handling and Analysis Safety glasses with side shields.Chemical-resistant gloves (e.g., nitrile).Laboratory coat.Work in a well-ventilated area. Use of a chemical fume hood is recommended.

The Causality Behind PPE Choices:

  • Eye Protection: The potential for serious eye damage from even minor splashes necessitates the use of chemical splash goggles over standard safety glasses during solution preparation.[1][5]

  • Hand Protection: Nitrile gloves provide a suitable barrier against incidental contact with aromatic amines. Regular glove changes are crucial to prevent contamination.

  • Body Protection: A standard laboratory coat is sufficient to protect against minor spills and contamination of personal clothing.

  • Respiratory Protection: The use of a chemical fume hood is the primary engineering control to prevent inhalation of potentially harmful aerosols or dust.[2] When a fume hood is not available for low-dust activities, a respirator provides an essential line of defense.

Procedural Guidance for Safe Handling and Disposal

Adherence to meticulous handling and disposal protocols is fundamental to laboratory safety. The following step-by-step procedures are designed to minimize exposure and prevent environmental contamination.

Experimental Workflow: Safe Handling Protocol

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_sds Review Safety Data of Analogs prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood handle_weigh Weigh Solid in Fume Hood prep_hood->handle_weigh Proceed if airflow is adequate handle_dissolve Dissolve in Appropriate Solvent handle_weigh->handle_dissolve handle_transfer Transfer Solution Using Pipette handle_dissolve->handle_transfer clean_decontaminate Decontaminate Work Surface handle_transfer->clean_decontaminate clean_waste Segregate and Label Waste clean_decontaminate->clean_waste clean_ppe Properly Remove and Dispose of PPE clean_waste->clean_ppe clean_wash Wash Hands Thoroughly clean_ppe->clean_wash

Caption: Workflow for the safe handling of 3-(4-Phenylpiperazin-1-yl)propan-1-amine.

Operational Plan: Spill Response

In the event of a spill, a calm and methodical response is critical.

spill_alert Alert others in the area spill_evacuate Evacuate the immediate vicinity spill_alert->spill_evacuate spill_ppe Don appropriate PPE (if safe to do so) spill_evacuate->spill_ppe Assess situation spill_contain Contain the spill with absorbent material spill_ppe->spill_contain spill_collect Collect contaminated material into a sealed container spill_contain->spill_collect spill_clean Clean the spill area with a suitable decontaminating agent spill_collect->spill_clean spill_dispose Dispose of all materials as hazardous waste spill_clean->spill_dispose spill_report Report the spill to the laboratory supervisor spill_dispose->spill_report

Caption: Step-by-step procedure for responding to a chemical spill.

Disposal Plan: Waste Management

Proper disposal of chemical waste is a legal and ethical responsibility.

  • Waste Segregation: All materials contaminated with 3-(4-Phenylpiperazin-1-yl)propan-1-amine, including gloves, pipette tips, and absorbent materials, must be collected in a designated, labeled hazardous waste container.

  • Container Labeling: The waste container must be clearly labeled with the full chemical name and the appropriate hazard symbols.

  • Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.[7]

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department. Do not dispose of this chemical down the drain.[8]

Conclusion

The responsible use of 3-(4-Phenylpiperazin-1-yl)propan-1-amine in a research setting demands a proactive and informed approach to safety. By understanding the potential hazards based on structurally similar compounds and rigorously adhering to the PPE, handling, and disposal protocols outlined in this guide, researchers can confidently and safely advance their scientific endeavors. Always consult with your institution's safety office for specific guidance and regulations.

References

  • Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid. (n.d.). Carl ROTH. Retrieved January 16, 2026, from [Link]

  • 3-(4-Methylpiperazin-1-yl)propan-1-amine(CAS# 4572-03-6). (n.d.). Angene Chemical. Retrieved January 16, 2026, from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Phenylpiperazin-1-yl)propan-1-amine
Reactant of Route 2
Reactant of Route 2
3-(4-Phenylpiperazin-1-yl)propan-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.